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  • CAS: 5461-30-3

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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Butyl Methylcarbamate

Introduction: The Understated Importance of Butyl Methylcarbamate In the landscape of organic synthesis and drug development, carbamates represent a cornerstone functional group. Their unique combination of stability and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Understated Importance of Butyl Methylcarbamate

In the landscape of organic synthesis and drug development, carbamates represent a cornerstone functional group. Their unique combination of stability and tailored reactivity makes them invaluable as protecting groups for amines, key structural motifs in pharmaceuticals, and as intermediates in the synthesis of more complex molecules. Among these, butyl methylcarbamate, a seemingly simple molecule, serves as an exemplary model for understanding the synthesis and rigorous characterization required in modern chemical research. Its structure, featuring both ester and amide-like characteristics, presents a rich subject for spectroscopic and chromatographic analysis.

This guide provides a comprehensive, field-proven perspective on the synthesis and characterization of n-butyl methylcarbamate (CAS No. 627-06-5). Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establishing a framework of self-validating protocols essential for reproducible, high-quality research. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this fundamental chemical entity.

Synthesis of n-Butyl Methylcarbamate: A Tale of Two Pathways

The creation of the carbamate linkage can be approached from several angles, each with distinct advantages and critical safety considerations. Here, we present two primary, logical pathways.

Pathway 1 (Recommended): Synthesis via n-Butyl Chloroformate and Methylamine

This is the preferred laboratory-scale method due to its high efficiency, use of readily available precursors, and avoidance of exceptionally hazardous reagents. The core of this reaction is a classic nucleophilic acyl substitution, where the highly reactive chloroformate serves as an excellent electrophile for the nucleophilic methylamine.

Causality and Experimental Rationale:

  • Reagents : n-Butyl chloroformate is the activated form of butanol needed for this transformation. Methylamine is a potent, unhindered nucleophile. An aqueous solution of sodium hydroxide is used as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the methylamine nucleophile.[1]

  • Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent side reactions, such as the hydrolysis of the chloroformate and potential double addition products.[1]

  • Solvent Choice : A biphasic system using an organic solvent like diethyl ether and water is effective. The ether dissolves the starting chloroformate and the final carbamate product, while the aqueous phase contains the methylamine, sodium hydroxide, and the salt byproduct (NaCl), facilitating an easy initial separation.

  • Work-up and Purification : The work-up is designed to systematically remove impurities. Extraction isolates the product in the organic phase. Drying with an anhydrous salt like potassium carbonate removes residual water. Finally, distillation under reduced pressure is a robust method for purifying the final product to a high degree, as butyl methylcarbamate has a suitable boiling point.

Detailed Experimental Protocol: Synthesis of n-Butyl Methylcarbamate

Materials:

  • Methylamine (33% solution in water)

  • n-Butyl chloroformate (98%+)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether (anhydrous)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ice-salt bath

  • Round-bottom flask with mechanical stirrer

  • Dropping funnel

  • Separatory funnel

Procedure: [1]

  • Reaction Setup : In a 2-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 186 g of a 33% aqueous methylamine solution and 300 mL of diethyl ether.

  • Cooling : Cool the stirred mixture to below 5 °C using an ice-salt bath.

  • Reagent Addition : Prepare a cold solution of 80 g of sodium hydroxide in 120 mL of water. Begin the slow, dropwise addition of 273 g (2.0 moles) of n-butyl chloroformate from the dropping funnel.

  • Concurrent Addition : After approximately one-quarter of the chloroformate has been added, begin the simultaneous dropwise addition of the cold sodium hydroxide solution. The rates of addition should be controlled to maintain the reaction temperature below 5 °C and to ensure both additions finish at approximately the same time. Constant, vigorous stirring is essential.

  • Reaction Completion : After the additions are complete, allow the mixture to stir for an additional 30 minutes while still in the cooling bath.

  • Work-up : Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two 100 mL portions of diethyl ether.

  • Drying : Combine all ether layers and dry them by shaking with anhydrous potassium carbonate.

  • Purification : Filter off the drying agent and remove the diethyl ether by rotary evaporation. Distill the remaining residue under reduced pressure to yield pure n-butyl methylcarbamate as a colorless oil.

Pathway 2 (Alternative): Synthesis via Methyl Isocyanate and n-Butanol

This pathway involves the direct nucleophilic addition of n-butanol to the highly electrophilic carbon of methyl isocyanate.[2] While often very high-yielding and atom-economical, this method is strongly discouraged in most laboratory settings without specialized handling equipment and protocols due to the extreme toxicity of methyl isocyanate.[3]

Mechanism Insight: The uncatalyzed reaction proceeds through a mechanism where the alcohol attacks the carbonyl carbon of the isocyanate group. Theoretical and experimental studies suggest that the reaction is often facilitated by additional alcohol molecules acting as a proton shuttle, which lowers the activation energy of the transition state.[4][5] This multimolecular mechanism highlights the role of the reactant itself in catalyzing the transformation.[6]

cluster_synthesis Synthesis Workflow (Pathway 1) reagents Reagents: - Methylamine (aq) - n-Butyl Chloroformate - NaOH (aq) - Diethyl Ether reaction_vessel Reaction Vessel (0-5 °C) reagents->reaction_vessel Slow, concurrent addition quench_extraction Work-up: 1. Separate Layers 2. Extract Aqueous Phase reaction_vessel->quench_extraction Transfer & Wash drying Drying (Anhydrous K₂CO₃) quench_extraction->drying Isolate Organic Phase purification Purification (Vacuum Distillation) drying->purification Filter & Concentrate product Final Product: n-Butyl Methylcarbamate purification->product

Caption: Synthesis Workflow for n-Butyl Methylcarbamate via Pathway 1.

Comprehensive Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized n-butyl methylcarbamate is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques provides an unambiguous structural elucidation.

PropertyExpected Value
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance Colorless liquid or low-melting solid
Boiling Point Approx. 192 °C (at 760 mmHg)
CAS Number 627-06-5
Table 1: Key Physicochemical Properties of n-Butyl Methylcarbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The expected spectrum in CDCl₃ would show five distinct signals.

Assignment (Proton)Structure FragmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a-O-CH₂-~4.05Triplet (t)2HDeshielded by the adjacent electronegative oxygen atom; coupled to the 'b' protons.[4]
b-CH₂-CH₂-CH₃~1.55Sextet (m)2HStandard alkyl region; coupled to 'a' and 'c' protons.[4]
c-CH₂-CH₃~1.38Sextet (m)2HStandard alkyl region; coupled to 'b' and 'd' protons.[4]
d-CH₃~0.92Triplet (t)3HMost shielded alkyl protons; coupled to the 'c' protons.[4]
eN-H~4.8 (broad)Singlet (br)1HBroad signal due to quadrupole broadening and potential exchange; chemical shift is concentration-dependent.
fN-CH₃~2.75Doublet (d)3HDeshielded by the nitrogen atom; coupled to the N-H proton. Upon D₂O exchange, this signal collapses to a singlet.
Table 2: Predicted ¹H NMR Spectral Data for n-Butyl Methylcarbamate (in CDCl₃).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments.

Assignment (Carbon)Structure FragmentExpected Chemical Shift (δ, ppm)Rationale
1C =O~157Typical chemical shift for a carbamate carbonyl carbon.[7]
2-O-C H₂-~65Carbon attached to electronegative oxygen is significantly deshielded.[7]
3N-C H₃~28Carbon attached to nitrogen.[6]
4-C H₂-CH₂-CH₃~31Standard alkyl region.[8]
5-C H₂-CH₃~19Standard alkyl region.[8]
6-C H₃~14Most shielded alkyl carbon.[8]
Table 3: Predicted ¹³C NMR Spectral Data for n-Butyl Methylcarbamate (in CDCl₃).
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by absorptions corresponding to the carbamate moiety.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale
N-HStretch~3330StrongCharacteristic of a secondary amide/carbamate N-H bond.[9]
C-H (sp³)Stretch2850-3000StrongConfirms the presence of the butyl and methyl alkyl groups.
C=O (Carbonyl)Stretch~1690-1710Very StrongThe most intense and diagnostic peak in the spectrum, characteristic of the carbamate ester carbonyl.[9]
N-HBend~1530StrongOften referred to as the "Amide II" band, coupled with C-N stretching.
C-OStretch (Ester-like)~1250StrongDiagnostic for the C-O single bond of the carbamate group.[9]
Table 4: Key FTIR Absorption Bands for n-Butyl Methylcarbamate.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides crucial information on both the purity of the sample and its molecular weight, along with a fragmentation pattern that acts as a structural fingerprint.

  • Gas Chromatography (GC) : The sample is vaporized and separated on a GC column. A single, sharp peak is indicative of a pure compound. The retention time is a characteristic property under specific GC conditions (e.g., column type, temperature program). Carbamates can be thermally labile, so a fast temperature ramp and a deactivated injector liner are often employed to minimize on-column degradation.

  • Mass Spectrometry (MS) : The molecule is ionized (typically by electron impact, EI), and the resulting molecular ion and fragment ions are detected.

    • Molecular Ion (M⁺) : The molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 131, corresponding to the molecular weight of C₆H₁₃NO₂. According to the nitrogen rule, a molecule with a single nitrogen atom will have an odd nominal molecular weight.

    • Key Fragmentation Pathways : The fragmentation pattern provides structural confirmation. Expected fragmentation includes:

      • Alpha-Cleavage : Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines. Loss of a propyl radical (•C₃H₇) from the butyl chain would lead to a fragment at m/z 88.

      • McLafferty-type Rearrangement : A hydrogen atom from the gamma-carbon of the butyl chain can be transferred to the carbonyl oxygen, leading to the elimination of butene (C₄H₈, 56 Da) and formation of a fragment ion at m/z 75 (methylcarbamic acid).

      • Loss of Butoxy Radical : Cleavage of the ester C-O bond can result in the loss of a butoxy radical (•OC₄H₉, 89 Da), yielding an ion at m/z 42, or the formation of a butoxy cation at m/z 73.

      • Loss of Butyl Group : Fragmentation of the butyl group itself will produce characteristic alkyl fragments at m/z 57 ([C₄H₉]⁺) and 41 ([C₃H₅]⁺).

cluster_characterization Analytical Characterization Workflow sample Synthesized Product (Crude n-Butyl Methylcarbamate) gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir purity_mw Purity Confirmation (Single GC Peak) Molecular Weight (MS M⁺ at m/z 131) gcms->purity_mw structure_nmr Structural Elucidation (Chemical Shifts, Coupling, Integration) nmr->structure_nmr functional_groups Functional Group ID (C=O, N-H, C-O stretches) ftir->functional_groups

Caption: Integrated Workflow for the Characterization of n-Butyl Methylcarbamate.

Conclusion

The synthesis and characterization of n-butyl methylcarbamate serve as a microcosm for the rigorous demands of modern organic chemistry. The selection of a synthetic pathway must be a deliberate choice, balancing efficiency with the inherent safety and handling requirements of the reagents. As demonstrated, the use of n-butyl chloroformate provides a robust and safer alternative to the highly toxic methyl isocyanate.

Furthermore, a self-validating protocol demands comprehensive characterization. No single technique is sufficient; rather, it is the congruent data from NMR, FTIR, and GC-MS that provides an unassailable confirmation of structure and purity. The logical application of these techniques, grounded in a fundamental understanding of their principles, allows the scientist to not only confirm the identity of the target molecule but also to ensure its quality for subsequent applications in research and development. This guide provides the foundational principles and practical protocols to achieve that standard of scientific integrity.

References

  • Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed.
  • Patai, S.
  • PubChem. tert-Butyl methylcarbamate. National Center for Biotechnology Information. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Hartman, W. W.; Brethen, M. R. ethyl n-methylcarbamate. Org. Synth. 1931, 11, 46. Available at: [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Synthesis of carbamates from alcohols and urea using Bismuth(III)nitrate-functionalized porous organic polymer as a reusable heterogeneous catalyst. Available at: [Link]

  • Sciencemadness Discussion Board. Carbamate Synthesis. Available at: [Link]

  • Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. J. Org. Chem. 1998, 63(20), 6867–6877.
  • Szabó, T., Tárkányi, G., & Zsély, I. G. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules 2019, 24(19), 3422.
  • Kříž, J., & Tureček, F. Ab initio MO study of protonation of carbamic acid, methyl carbamate and methyl N-methylcarbamate. Collect. Czech. Chem. Commun. 1988, 53, 1141–1148.
  • Boyland, E., & Nery, R.
  • Google Patents. CN85109417A - The preparation method of N-methylcarbamate.
  • Google Patents. CN1004353B - Process for preparing N-methyl carbamates.
  • Moutevelis-Minakakis, P., et al. N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases. Eur J Biochem. 1991, 196(2), 295-303.
  • Tureček, F., & Gelb, M. H. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. J Am Soc Mass Spectrom. 2012, 23(10), 1745–1756.
  • Environmental Protection Agency. sec.-Butyl N-methyl carbamate. CompTox Chemicals Dashboard. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Tárkányi, G., et al. Kinetics of Uncatalyzed Reactions of 2,4′- and 4,4′-Diphenylmethane-Diisocyanate with Primary and Secondary Alcohols. Int J Chem Kinet. 2017, 49(12), 903-914.
  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Wikipedia. Methyl isocyanate. Available at: [Link]

  • NIST. Carbamic acid, N-methyl, t-butyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Moye, H. A. Reaction Gas Chromatographic Analysis of Pesticides. I. On-Column Transesterification of N-Methylcarbamates by Methanol. J. Agric. Food Chem. 1971, 19(3), 452–455.
  • Wang, Y., et al. Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of tert-Butyl Methylcarbamate in Advanced Drug Discovery

Executive Summary In the landscape of modern pharmaceutical synthesis, the precise control of nitrogen nucleophilicity is paramount. tert-Butyl methylcarbamate (CAS: 16066-84-5), commonly referred to as N-Boc-methylamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, the precise control of nitrogen nucleophilicity is paramount. tert-Butyl methylcarbamate (CAS: 16066-84-5), commonly referred to as N-Boc-methylamine, serves as an indispensable building block in the architecture of complex active pharmaceutical ingredients (APIs). Far from being a mere structural placeholder, this compound acts as a highly tunable electronic and steric directing group. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and its critical application in the synthesis of macrocyclic kinase inhibitors such as the ALK/ROS1 inhibitor Lorlatinib (PF-06463922).

Chemical Identity & Physicochemical Properties

Understanding the macroscopic behavior of tert-butyl methylcarbamate requires an analysis of its molecular parameters. The bulky tert-butyl group and the electron-withdrawing carbonyl system dictate its solubility, reactivity, and stability profiles.

Quantitative Data Summary
PropertyValueMechanistic ImplicationSource
IUPAC Name tert-butyl N-methylcarbamateStandardized nomenclature[1]
CAS Number 16066-84-5Unique chemical identifier[2]
Molecular Formula C₆H₁₃NO₂Defines molecular weight (131.17 g/mol )[1]
Boiling Point 176.6 ± 8.0 °C (Predicted)Indicates moderate volatility; requires sealed storage[3]
Density 0.937 ± 0.06 g/cm³ (Predicted)Lighter than water; relevant for biphasic extractions[3]
pKa (N-H) 13.04 ± 0.46 (Predicted)Low basicity; requires strong bases for deprotonation[3]
XLogP3 0.9High lipophilicity; excellent organic solvent solubility[1]

Causality of Properties: The predicted pKa of ~13.04 is a direct consequence of the nitrogen lone pair delocalizing into the adjacent carbonyl π -system ([1]). This resonance stabilization renders the nitrogen significantly less basic and less nucleophilic than a free aliphatic amine. Consequently, unintended side reactions at the nitrogen center are suppressed until a strong base (e.g., Sodium Hydride) is introduced to intentionally generate the reactive anion. Furthermore, the XLogP3 of 0.9 ensures complete solubility in aprotic polar solvents (DMF, THF, DCM), facilitating homogenous reaction conditions crucial for high-yield synthesis.

Application Paradigm: The Lorlatinib (PF-06463922) Synthesis

The true value of tert-butyl methylcarbamate is exemplified in the synthesis of Lorlatinib (PF-06463922), a third-generation macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) ([4]).

In this synthetic pathway, tert-butyl methylcarbamate is not just a reagent; it is a strategic intermediate. It undergoes N-alkylation via condensation with a brominated pyrazole derivative. The Boc group provides critical steric shielding, preventing over-alkylation, and is later cleanly cleaved under acidic conditions to facilitate the final macrocyclization of the API ([5]).

Workflow N1 Methylamine N3 tert-Butyl Methylcarbamate N1->N3 Acylation N2 Boc2O N2->N3 N4 NaH / THF N3->N4 Deprotonation N6 Lorlatinib Precursor N4->N6 N-Alkylation N5 Aryl Halide N5->N6

Figure 1: Synthetic workflow of tert-butyl methylcarbamate in macrocyclic inhibitor synthesis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that protocols must be self-validating—meaning the chemistry itself provides macroscopic indicators of success or failure. Below are the optimized, step-by-step methodologies for working with this compound.

Protocol A: Synthesis of tert-Butyl Methylcarbamate

Adapted from established one-pot protection methodologies ([6]).

Causality & Logic: Di-tert-butyl dicarbonate (Boc₂O) is utilized instead of traditional acyl chlorides because its byproducts are tert-butanol and carbon dioxide gas. The evolution of CO₂ provides a thermodynamic driving force and a visual indicator of reaction progress.

  • Preparation: Suspend methylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.

  • Neutralization: Add triethylamine (1.2 eq) dropwise. Rationale: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine.

  • Acylation: Slowly add a solution of Boc₂O (1.05 eq) in DCM.

  • In-Process Control (IPC): Monitor the reaction for effervescence (CO₂ evolution). Stir the mixture at room temperature until gas evolution completely ceases (typically 2-3 hours), indicating the consumption of the anhydride.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/TEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the product as a colorless oil/solid.

Protocol B: N-Alkylation for Macrocyclic Precursors (Lorlatinib Intermediate)

Adapted from the discovery pathways of PF-06463922 ([4]).

Causality & Logic: Why use Sodium Hydride (NaH)? The pKa of the carbamate N-H is ~13.04. Weaker bases (like K₂CO₃) are thermodynamically insufficient to drive complete deprotonation. NaH provides an irreversible deprotonation pathway, as the byproduct is H₂ gas, pushing the equilibrium entirely to the right (Le Chatelier’s Principle).

  • Activation: Dissolve tert-butyl methylcarbamate (1.1 eq) in anhydrous THF/DMF (1:1 v/v) and cool to 0 °C under argon.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.

  • In-Process Control (IPC) - Critical Step: Observe the evolution of hydrogen gas. Do not proceed until bubbling has completely ceased (approx. 30-45 minutes). Adding the electrophile prematurely risks destroying it via side reactions with unreacted NaH.

  • Alkylation: Introduce the electrophile (e.g., brominated pyrazole derivative, 1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with a saturated aqueous NH₄Cl solution to neutralize any trace reactive anions.

  • Isolation: Extract with ethyl acetate, wash extensively with water (to remove DMF), dry, and purify via flash column chromatography.

Safety, Handling, and Storage

According to GHS classifications, tert-butyl methylcarbamate is an active chemical agent requiring rigorous safety protocols ([1]):

  • Toxicity: Classified under Acute Toxicity Category 3 (Oral) with the H301 hazard statement (Toxic if swallowed).

  • Irritation: Causes skin irritation (H315 ) and serious eye irritation (H319 ).

  • Storage: Must be stored in a sealed container in a dry, well-ventilated area at room temperature to prevent hydrolytic degradation of the carbamate linkage ([3]).

References

  • PubChem Compound Summary for CID 527635, tert-Butyl methylcarbamate . Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • TERT-BUTYL-N-METHYLCARBAMATE Chemical Properties and Safety Data . Source: Chemdad. URL: [Link]

  • Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters . Source: SciELO. URL:[Link]

  • Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) . Source: ResearchGate / Journal of Medicinal Chemistry. URL:[Link]

  • Lorlatinib: ALK/ROS1 inhibitor . Source: Drugs of the Future / Thomson Reuters. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Butyl Methylcarbamate

This guide provides a comprehensive technical overview of the mechanism of action of butyl methylcarbamate, a representative N-alkyl carbamate. Designed for researchers, scientists, and drug development professionals, th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mechanism of action of butyl methylcarbamate, a representative N-alkyl carbamate. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of enzymology and toxicology to elucidate the molecular interactions and physiological consequences of acetylcholinesterase inhibition by this compound.

Introduction: The Role of Carbamates in Cholinergic Modulation

Carbamates are a class of organic compounds derived from carbamic acid.[1] Within the realm of biochemistry and pharmacology, they are most recognized for their potent inhibitory effects on acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] This inhibitory action forms the basis of their use as insecticides and, in some cases, as therapeutic agents. Butyl methylcarbamate serves as a model compound to explore the nuanced molecular interactions that govern the efficacy and kinetics of this class of inhibitors. Understanding its mechanism of action is pivotal for the rational design of novel cholinesterase inhibitors and for assessing the toxicological profiles of existing compounds.

The Core Mechanism: Reversible Inhibition of Acetylcholinesterase

The primary mechanism of action of butyl methylcarbamate is the reversible inhibition of acetylcholinesterase.[3] This process disrupts the normal functioning of cholinergic synapses, leading to an accumulation of acetylcholine and subsequent hyperstimulation of cholinergic receptors in both the central and peripheral nervous systems. The inhibition proceeds through a two-step process involving the formation of a transient enzyme-inhibitor complex followed by the carbamylation of a critical serine residue within the enzyme's active site.[4][5]

The Acetylcholinesterase Active Site: A Key Target

The active site of AChE is located at the base of a deep and narrow gorge, approximately 20 Å deep, lined with aromatic amino acid residues.[6] It comprises two main subsites: the anionic site, which binds the quaternary ammonium group of acetylcholine, and the esteratic site, containing the catalytic triad (Ser203, His447, and Glu334 in human AChE), where the hydrolysis of the ester bond occurs.[6] The specific architecture of this active site is crucial for both substrate recognition and the inhibitory action of compounds like butyl methylcarbamate.

The Carbamylation Reaction: A Covalent Modification

Unlike competitive inhibitors that simply block the active site, butyl methylcarbamate acts as a substrate for AChE, albeit one with a very slow turnover rate.[2] The inhibition process involves the following key steps:

  • Formation of a Michaelis-Menten Complex: Butyl methylcarbamate initially binds non-covalently to the AChE active site to form an enzyme-inhibitor complex (EI).[4]

  • Nucleophilic Attack and Carbamylation: The serine residue (Ser203) in the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a covalent bond, creating a carbamylated enzyme (E-carbamyl) and the release of the butanol leaving group.[7]

  • Decarbamylation and Enzyme Reactivation: The carbamylated enzyme is relatively stable but can be hydrolyzed by water, which regenerates the active enzyme. This decarbamylation step is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a temporary inactivation of the enzyme.[8][9]

The reversibility of carbamate inhibition is a key feature that distinguishes it from the irreversible inhibition caused by organophosphates. The rate of decarbamylation (k_r) determines the duration of inhibition.[4]

G cluster_0 AChE Active Site Enzyme AChE (E-OH) Products Choline + Acetate Enzyme->Products Complex Michaelis Complex (E-OH · I) Carbamylated Carbamylated AChE (E-O-Carbamyl) Complex->Carbamylated k_c (Carbamylation) Carbamylated->Enzyme k_d (Decarbamylation, slow) LeavingGroup Butanol Carbamylated->LeavingGroup Inhibitor Butyl Methylcarbamate (I) Inhibitor->Complex k_on Substrate Acetylcholine Substrate->Enzyme Normal Hydrolysis

Caption: Reversible inhibition of AChE by butyl methylcarbamate.

Structure-Activity Relationships: The Role of the Butyl and Methyl Groups

The specific structure of butyl methylcarbamate, with its N-methyl and O-butyl substituents, plays a critical role in its inhibitory potency and kinetics.

  • N-Methyl Group: The presence of a single methyl group on the carbamoyl nitrogen is a common feature in many insecticidal carbamates. This small alkyl group is thought to fit well within the active site.

  • O-Butyl Group (Leaving Group): The butyl group influences the initial binding affinity (K_D) and the rate of carbamylation (k_c). Structure-activity relationship studies on a series of N-alkyl carbamates have shown that the size and lipophilicity of the alkyl chain can significantly impact the inhibitory constant (K_i).[4][10] Generally, an optimal alkyl chain length exists for maximal potency, as it influences how the inhibitor orients itself within the hydrophobic gorge of the AChE active site. While specific data for the n-butyl group is not extensively published in comparative studies, it is expected to contribute to the overall lipophilicity of the molecule, aiding its passage to the active site.[2]

The rate of decarbamylation is also influenced by the size of the N-alkyl substituents on the carbamoyl moiety. Studies have shown that increasing the bulk of these substituents can dramatically slow the rate of enzyme reactivation.[9]

Quantitative Analysis of Butyl Methylcarbamate Activity

ParameterDescriptionExpected Range/Significance
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.Lower values indicate higher potency. For related carbamates, this can range from nanomolar to micromolar.
Ki The inhibition constant, representing the affinity of the inhibitor for the enzyme.A more fundamental measure of potency than IC50.
kc The carbamylation rate constant.Reflects the speed of the covalent modification of the enzyme.
kd The decarbamylation rate constant.Determines the duration of inhibition; a smaller kd means longer-lasting inhibition.

Experimental Protocol: Determination of AChE Inhibition by Butyl Methylcarbamate using the Ellman's Assay

The Ellman's assay is a widely used, robust, and reliable colorimetric method for measuring AChE activity and inhibition.[11][12][13]

Principle

This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB^-), which can be quantified spectrophotometrically at 412 nm.[13] The rate of color change is proportional to the AChE activity.

Materials
  • Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)

  • Butyl methylcarbamate (of known concentration in a suitable solvent, e.g., DMSO)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of AChE in phosphate buffer containing a small amount of bovine serum albumin (BSA) to stabilize the enzyme.

    • Prepare a series of dilutions of butyl methylcarbamate in the appropriate solvent.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • DTNB solution

      • AChE solution

      • A specific concentration of butyl methylcarbamate solution (or solvent for control wells).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of butyl methylcarbamate relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for determining AChE inhibition using the Ellman's assay.

Potential Off-Target Effects

While the primary target of butyl methylcarbamate is AChE, it is important for drug development professionals to consider potential off-target effects. For instance, a structurally related carbamate, 2-sec-butylphenyl N-methylcarbamate (BPMC), has been shown to block L-type Ca^2+^ channels in ventricular myocytes, an effect independent of its cholinesterase inhibition.[14] Although no such studies have been specifically reported for butyl methylcarbamate, this highlights the possibility of broader pharmacological or toxicological profiles for carbamates. Further research would be necessary to determine if butyl methylcarbamate interacts with other receptors or ion channels.

Conclusion

The mechanism of action of butyl methylcarbamate is centered on its function as a reversible, slow-turnover substrate for acetylcholinesterase. Through the carbamylation of the active site serine, it effectively, yet temporarily, inhibits the enzyme, leading to an accumulation of acetylcholine at cholinergic synapses. The specific N-methyl and O-butyl substituents are key determinants of its binding affinity and kinetic profile. A thorough understanding of this mechanism, supported by robust experimental methodologies like the Ellman's assay, is fundamental for the continued exploration of carbamates in both agricultural and pharmaceutical contexts. Future research should focus on obtaining precise kinetic data for butyl methylcarbamate and exploring its potential off-target interactions to build a more complete safety and efficacy profile.

References

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-190. Retrieved from [Link]

  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., Andrisano, V., ... & Cavalli, A. (2000). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxy xanthen-9-ones. Journal of medicinal chemistry, 43(18), 3465-3474. Retrieved from [Link]

  • Gómez-Jeria, J. S. (2007). Quantum-chemical Structure-Activity Relationships in carbamate insecticides. Journal of the Chilean Chemical Society, 52(1), 1085-1091. Retrieved from [Link]

  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43. Retrieved from [Link]

  • Groner, E., Ashani, Y., Raviv, D., & Weinstock, M. (2007). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Molecular Pharmacology, 71(6), 1610-1617. Retrieved from [Link]

  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., & Andrisano, V. (2000). Acetylcholinesterase Inhibitors: SAR and Kinetic Studies on ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl Derivatives. Journal of Medicinal Chemistry, 43(18), 3465-3474. Retrieved from [Link]

  • Google Patents. (2014). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Jampilek, J., Kralova, K., & Kos, J. (2012). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules, 17(9), 10142-10165. Retrieved from [Link]

  • Uno, T., & Hori, R. (1991). Pharmacokinetic Analysis of Increased Toxicity of 2-sec-butylphenyl Methylcarbamate (BPMC) by Fenitrothion Pretreatment in Mice. Journal of Pharmacobio-Dynamics, 14(10), 557-563. Retrieved from [Link]

  • Lecoutey, C., Hedou, D., Freret, T., Giannoni, P., Gaven, F., Since, M., ... & Dallemagne, P. (2014). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. ACS chemical neuroscience, 5(5), 396-409. Retrieved from [Link]

  • Groner, E., Ashani, Y., Raviv, D., & Weinstock, M. (2007). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Molecular Pharmacology, 71(6), 1610-1617. Retrieved from [Link]

  • Nishimura, T., Tsuboi, M., Hagiwara, M., & Sato, R. (2002). A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes. British journal of pharmacology, 137(1), 125-132. Retrieved from [Link]

  • Chemsrc. (2025). tert-Butyl methylcarbamate. Chemsrc. Retrieved from [Link]

  • Korabecny, J., Musilek, K., Holas, O., & Kuca, K. (2019). Structures of AChE inhibitor anti-AD drugs, classical carbamate-type... ResearchGate. Retrieved from [Link]

  • Rosenberry, T. L., Johnson, J. L., & Cusack, B. (2019). Rate-Limiting Step in the Decarbamoylation of Acetylcholinesterases with Large Carbamoyl Groups. Biochemistry, 58(26), 2955-2962. Retrieved from [Link]

  • G-Biosciences. (n.d.). Ellman's Reagent. G-Biosciences. Retrieved from [Link]

  • Kim, H. J., Kim, Y., & Choi, H. (2022). Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. Natural Product Sciences, 28(4), 183-191. Retrieved from [Link]

  • Darvesh, S., McDonald, R. S., Penwell, A., Conrad, D., & Darvesh, K. V. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200-4212. Retrieved from [Link]

  • Jain, A. K., & Sharma, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical reviews, 115(1), 1-55. Retrieved from [Link]

  • Groner, E., Ashani, Y., Raviv, D., & Weinstock, M. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Molecular pharmacology, 71(6), 1610-1617. Retrieved from [Link]

  • Rosenberry, T. L., Johnson, J. L., & Cusack, B. (2008). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Biochemistry, 47(35), 9236-9244. Retrieved from [Link]

  • Zhao, B., Li, X., Wang, Y., & Chen, K. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]

  • Al-Ghamdi, S. K. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Online Journal of Medical Sciences, 1(2), 65-71. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Retrieved from [Link]

  • Richards, P., Johnson, M., & Ray, D. (1989). Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides. Archives of toxicology, 63(1), 32-35. Retrieved from [Link]

  • Wikipedia. (n.d.). Ellman's reagent. Wikipedia. Retrieved from [Link]

  • Yu, Q. S., Luo, W., Brossi, A., & Holloway, H. W. (2009). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Bioorganic & medicinal chemistry, 17(17), 6344-6351. Retrieved from [Link]

  • Le, T. H. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Al-Jaghbeer, M. J., & Al-Qudah, M. A. (2024). A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. Heliyon, 10(11), e31692. Retrieved from [Link]

  • Padilla, S., Marshall, R. S., Hunter, D. L., & Lowit, A. (2007). Comparison of Acute Neurobehavioral and Cholinesterase Inhibitory Effects of N-Methylcarbamates in Rat. Toxicological Sciences, 100(2), 439-448. Retrieved from [Link]

  • Kovarova, M., Komers, K., Stepankova, S., & Cegan, A. (2013). Kinetics of 13 New Cholinesterase Inhibitors. ResearchGate. Retrieved from [Link]

  • Jain, A. K., & Sharma, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical reviews, 115(1), 1-55. Retrieved from [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. Retrieved from [Link]

  • Ouertani, S., Metanis, N., & Hamza, A. (2023). Study of Acetylcholinesterase and Butyrylcholinesterase (AChE/BuChE) Inhibition Using Molecular Modelling Methods. Molecules, 28(22), 7609. Retrieved from [Link]

  • Rojas-Vargas, J. A., & Correa-Basurto, J. (2025). Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition. Semantic Scholar. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Shejwalkar, P., & Verma, A. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 26(16), 4945. Retrieved from [Link]

Sources

Exploratory

The Biological Activity of Butyl Methylcarbamate: From Neurotoxic Pharmacophores to Advanced Drug Design

Executive Summary In the realm of biochemistry and drug development, the term "butyl methylcarbamate" represents a critical nomenclature intersection. It encompasses two profoundly different classes of biological activit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of biochemistry and drug development, the term "butyl methylcarbamate" represents a critical nomenclature intersection. It encompasses two profoundly different classes of biological activity based on its structural isomerism and aromaticity: the aliphatic building block tert-butyl N-methylcarbamate (a highly versatile pharmacophore in modern targeted therapies) and the aromatic derivative 2-sec-butylphenyl methylcarbamate (fenobucarb, a potent neurotoxic pesticide).

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual biological nature of these compounds. We will explore how the methylcarbamate moiety is engineered to achieve high-affinity enzyme inhibition in neuro-oncology and receptor antagonism, while contrasting this with its historical baseline as an acetylcholinesterase (AChE) inhibitor.

Pharmacological Applications in Drug Design (tert-Butyl N-methylcarbamate)

The aliphatic variant, tert-butyl N-methylcarbamate (CAS 16066-84-5), is predominantly utilized as a structural linker and protecting group in the synthesis of highly selective pharmaceutical inhibitors. Its biological activity is defined by its ability to modulate spatial geometry and membrane permeability when integrated into larger molecular scaffolds.

Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) overproduction by nNOS is heavily implicated in neurological disorders and the proliferation of melanoma. Developing inhibitors that are selective for nNOS over endothelial NOS (eNOS) is a major pharmacological hurdle.

Recent structural optimization studies have demonstrated that incorporating a tert-butyl methylcarbamate side chain into aryl linkers significantly enhances the membrane permeability and active-site fit of nNOS inhibitors (1[1]). The methylcarbamate tail penetrates the narrow hydrophobic pocket of the nNOS heme domain, establishing critical hydrogen bonds that lock the enzyme in an inactive state. This specific structural modification yielded inhibitors with a Ki​ of 30 nM for human nNOS and an exceptional 821-fold selectivity over human eNOS[1].

G N1 nNOS Overactivation N2 NO Overproduction N1->N2 N3 Melanoma Proliferation N2->N3 N4 tert-Butyl Methylcarbamate Derivative N5 Competitive Binding (Active Site) N4->N5 N5->N1 Inhibits N6 Pathway Arrest N5->N6 Induces

Diagram 1: Mechanistic pathway of nNOS inhibition by tert-butyl methylcarbamate derivatives.

Succinate Receptor (SUCNR1) Antagonism

The succinate receptor (SUCNR1) is a G protein-coupled receptor involved in pro-inflammatory signaling and liver fibrosis. In the development of fluorescent antagonist tracers, researchers required a linker that could attach a fluorophore (like NBD) without causing receptor desensitization. Extending the piperazine core of known antagonists with tert-butyl methylcarbamate preserved the molecule's antagonistic biological activity while providing the necessary steric spacing for the fluorophore, yielding a highly potent tracer (2[2]).

Neurotoxicological Mechanisms (2-sec-Butylphenyl Methylcarbamate)

Conversely, the aromatic derivative 2-sec-butylphenyl methylcarbamate (Fenobucarb/BPMC, CAS 3766-81-2) exhibits direct, potent biological activity as an agrochemical neurotoxin. It acts as an EC 3.1.1.7 (acetylcholinesterase) inhibitor (3[3]).

Mechanism of Action: Fenobucarb acts as a pseudo-irreversible inhibitor. The methylcarbamate moiety acts as a structural analog to acetylcholine. When it enters the AChE active site, the enzyme cleaves the ester bond, resulting in the carbamylation of the catalytic serine hydroxyl group. Because the carbamylated enzyme hydrolyzes water orders of magnitude slower than the acetylated enzyme, acetylcholine accumulates in the synapse, leading to continuous nerve impulse transmission and eventual paralysis.

G2 A1 Fenobucarb (Aromatic Methylcarbamate) A2 AChE Active Site (Serine Hydroxyl) A1->A2 Binds A3 Carbamylated Enzyme (Stable Intermediate) A2->A3 Covalent Mod A4 Acetylcholine Accumulation A3->A4 Prevents Hydrolysis A5 Neurotoxicity / Paralysis A4->A5

Diagram 2: Neurotoxic mechanism of AChE carbamylation by fenobucarb.

Quantitative Biological Activity Data

To facilitate rapid comparison, the distinct biological profiles of the aliphatic and aromatic butyl methylcarbamates are summarized below:

Compound ClassChemical IdentityPrimary TargetBiological ActivityKey Metric
Aliphatic Pharmacophoretert-Butyl N-methylcarbamatenNOSSelective Enzyme Inhibition Ki​ = 30 nM (821-fold over eNOS)
Aliphatic Pharmacophoretert-Butyl N-methylcarbamateSUCNR1Receptor AntagonismHigh Affinity (Preserved post-extension)
Aromatic Carbamate2-sec-Butylphenyl methylcarbamateAChENeurotoxicity / InsecticidalOral-Rat LD50: 350 mg/kg

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the utilization and evaluation of butyl methylcarbamates in the laboratory.

Protocol 1: Synthesis of nNOS Inhibitor Intermediates via SN​2 Substitution

This protocol details the integration of the tert-butyl methylcarbamate tail into an aryl linker, a critical step in synthesizing highly permeable nNOS inhibitors[1].

  • Reagent Preparation: Dissolve commercially available benzyl bromide (1 equiv) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SN​2 reaction without hydrogen-bonding to the nucleophile, thereby maximizing reaction kinetics.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Add Sodium Hydride (NaH) to the solution.

  • Carbamate Addition: Slowly add a solution of tert-butyl N-methylcarbamate (1 equiv) in DMF dropwise over 10 minutes.

    • Causality: NaH deprotonates the carbamate nitrogen, creating a strong nucleophile. This step generates hydrogen gas ( H2​ ). The dropwise addition and strict 0 °C temperature control are mandatory to manage the rapid, highly exothermic evolution of H2​ gas and prevent the thermal degradation of the Boc-protecting group[1].

  • Stirring & Equilibration: Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature for 10 minutes to ensure complete conversion.

  • Downstream Processing: The resulting intermediate is subsequently subjected to in situ borylation with B2​Pin2​ and PdCl2​(dppf) at 100 °C, followed by Suzuki-Miyaura cross-coupling to yield the final nNOS inhibitor framework[1].

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman’s Method)

This assay quantifies the neurotoxic biological activity of aromatic butyl methylcarbamates (like fenobucarb) by measuring the rate of AChE carbamylation.

  • Buffer & Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare solutions of Acetylthiocholine (ATCh) as the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Causality: ATCh is utilized instead of native acetylcholine because its enzymatic hydrolysis yields thiocholine. The free sulfhydryl group of thiocholine reacts instantaneously with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow anion. This creates a self-validating colorimetric readout directly proportional to uninhibited enzyme activity.

  • Inhibitor Pre-Incubation: Incubate AChE with varying concentrations of fenobucarb for 15 minutes at 25 °C.

    • Causality: Because methylcarbamates are pseudo-irreversible inhibitors, pre-incubation is required to allow the covalent carbamylation of the catalytic serine to reach a steady state prior to the introduction of the competing substrate.

  • Kinetic Measurement: Add ATCh and DTNB to the microplate wells. Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the IC50​ by plotting the fractional velocity of the inhibited enzyme against the log concentration of fenobucarb.

Sources

Foundational

Butyl Methylcarbamate: A Comprehensive Technical Review of Synthesis, Applications, and Toxicology in Drug Development

Executive Summary In advanced organic synthesis and pharmaceutical drug development, butyl methylcarbamate —most prominently utilized as its isomer tert-butyl methylcarbamate (CAS 16066-84-5)—serves as an indispensable b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pharmaceutical drug development, butyl methylcarbamate —most prominently utilized as its isomer tert-butyl methylcarbamate (CAS 16066-84-5)—serves as an indispensable building block[1]. Functioning primarily as an N-Boc-protected methylamine, it allows chemists to introduce methylamine moieties into complex active pharmaceutical ingredients (APIs) while strictly controlling regioselectivity and preventing over-alkylation. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in the synthesis of breakthrough oncology therapeutics (such as Lorlatinib), modern green synthetic methodologies, and stringent toxicological handling protocols.

Chemical Identity & Physicochemical Properties

tert-Butyl methylcarbamate (IUPAC: tert-butyl N-methylcarbamate) is an aliphatic chain hydrocarbon derivative characterized by a carbamate ester linkage[1][2]. The presence of the bulky tert-butyl group provides significant steric shielding around the carbamate core, which is a critical feature for its stability during aggressive downstream coupling reactions.

Table 1: Physicochemical Properties of tert-Butyl Methylcarbamate

PropertyValueReference
CAS Registry Number 16066-84-5[2]
Molecular Formula C₆H₁₃NO₂[2]
Molecular Weight 131.17 g/mol [2]
Density ~0.937 g/cm³[3]
Boiling Point 176.6 °C at 760 mmHg[3]
Flash Point 60.6 °C[3]
SMILES String CC(C)(C)OC(=O)NC[1]

Mechanistic Role in API Synthesis: The Case of Lorlatinib (PF-06463922)

The most prominent industrial application of tert-butyl methylcarbamate is its role as a key substituent in the synthesis of Lorlatinib (PF-06463922) , a third-generation macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)[4][5].

Causality of Reagent Selection: Directly reacting a free methylamine with a complex electrophile often leads to runaway over-alkylation (forming tertiary amines or quaternary ammonium salts). By utilizing tert-butyl methylcarbamate, the amine nitrogen is deactivated by the electron-withdrawing carbonyl group of the Boc moiety[6]. This reduces the nucleophilicity of the nitrogen, requiring a strong base (like Sodium Hydride) to selectively deprotonate the carbamate N-H (pKa ~13)[6]. The resulting anion undergoes a highly controlled S_N2 cross-coupling with a pyrazolyl bromide intermediate[6]. Following the coupling, the Boc group is easily cleaved under mild acidic conditions (e.g., HCl in ethyl acetate), liberating the secondary amine required for the final macrocyclization step[5].

G A Methylamine C tert-Butyl methylcarbamate (CAS 16066-84-5) A->C Protection B Boc Anhydride (Boc2O) B->C D Coupling with Pyrazolyl Bromide C->D NaH, THF/DMF E Macrocyclization D->E Deprotection (HCl) F Lorlatinib (PF-06463922) E->F Cyclization

Caption: Workflow of tert-butyl methylcarbamate utilization in the synthesis of Lorlatinib (PF-06463922).

Synthetic Methodologies for Alkyl Methylcarbamates

The synthesis of alkyl methylcarbamates (including methyl, ethyl, and butyl variants) has evolved significantly due to environmental and safety regulations.

Traditional Phosgenation vs. Green Oxidative Carbonylation

Historically,7[7]. Methylamine was reacted with highly toxic phosgene (COCl₂) to produce methyl isocyanate, a notoriously hazardous intermediate, which was then reacted with an alcohol to form the carbamate[7].

The Green Alternative: Modern industrial processes utilize oxidative carbonylation . This method reacts methylamine directly with carbon monoxide, an oxidizing agent (like O₂), and an aliphatic alcohol (e.g., butanol)[7]. Causality of Catalysis: This reaction is driven by a platinum-group metal catalyst (typically Palladium or Rhodium) paired with an alkali metal or quaternary ammonium iodide promoter[7]. The iodide acts as a vital co-catalyst, facilitating the oxidative addition of the amine and CO to the metal center, dramatically lowering the activation energy barrier and completely bypassing the need for toxic phosgene[7].

G cluster_0 Traditional Phosgenation (Hazardous) cluster_1 Green Carbonylation (Sustainable) A1 Methylamine A3 Methyl Isocyanate A1->A3 + COCl2 A2 Phosgene (COCl2) A2->A3 A4 Alkyl Methylcarbamate A3->A4 + ROH B1 Methylamine B4 Alkyl Methylcarbamate B1->B4 Direct Synthesis B2 CO + O2 + ROH B2->B4 B3 Pd/Rh Catalyst + Iodide Promoter B3->B4

Caption: Comparison of traditional phosgenation versus green oxidative carbonylation pathways.

Toxicological Profile & Safety Protocols

Despite its utility, tert-butyl methylcarbamate requires rigorous safety protocols. Under the Globally Harmonized System (GHS), it is classified under Acute Toxicity Category 3 (Oral) , carrying the hazard statement H301: Toxic if swallowed [8].

Handling Requirements:

  • Ventilation: Must be handled in a well-ventilated environment or under a chemical fume hood to avoid inhalation of aerosols[9].

  • Storage: Containers must be tightly closed and stored in a dry, cool place, strictly separated from strong oxidizing agents and foodstuff containers[9].

  • Spill Mitigation: Use non-sparking tools for cleanup and prevent any leakage from entering environmental drains[8][9].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of tert-Butyl Methylcarbamate (N-Boc-methanamine)

This protocol details the protection of methylamine to yield the title compound[10].

  • Reagent Preparation: Dissolve 1.0 mmol of monomethylamine in a non-reactive solvent (e.g., dichloromethane or methanol)[10].

  • Protection Step: Slowly add 1.0 mmol of Di-tert-butyl dicarbonate (Boc₂O) dropwise to the solution under continuous magnetic stirring at room temperature[10].

  • Self-Validation (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC)[10]. The reaction is validated as complete when the ninhydrin-active spot corresponding to the primary amine completely disappears.

  • Purification: While the crude purity is often >98.0%[11], if impurities are detected, purify the product via silica gel column chromatography using an eluent ratio of ethyl acetate/petroleum ether (1:2)[10].

Protocol B: N-Alkylation for Lorlatinib Precursor Synthesis

This protocol details the integration of the carbamate into a complex API framework[6].

  • Deprotonation: Suspend tert-butyl methylcarbamate in a dry THF/DMF solvent mixture and cool to 0 °C[6]. Slowly add Sodium Hydride (NaH) to deprotonate the carbamate nitrogen. Causality: The 0 °C temperature prevents the highly reactive NaH from causing solvent degradation or unwanted side reactions.

  • Coupling: Introduce the target pyrazolyl bromide intermediate. Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours[6].

  • Self-Validation (IPC): Quench the reaction with water and extract with ethyl acetate. Validate the formation of the coupled product via LC-MS. The endpoint is confirmed by the presence of the target mass [M+H]⁺ and the complete absence of the unreacted bromide starting material[12].

Table 2: Quantitative Metrics for Synthesis & Application

Reaction StepCatalyst / ReagentConditionsYield / ConversionReference
Boc-Protection Boc₂O (1.0 eq)Room TempPurity >98.0% (GC/qNMR)[10][11]
N-Alkylation NaH (Base)0 °C to RT, 16 h94% Yield[6]
Green Carbonylation Pd/Rh + Iodide150-170 °C98.0% Conversion[7]

References

  • tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem, nih.gov.1

  • Carbamic acid, N-methyl, t-butyl ester - the NIST WebBook, nist.gov. 2

  • TERT-BUTYL-N-METHYLCARBAMATE | 16066-84-5, ChemicalBook. 10

  • tert-Butyl Methylcarbamate | 16066-84-5, TCI Chemicals. 11

  • tert-butyl methylcarbamate - CAS Database, ChemNet. 3

  • tert-Butyl methylcarbamate | CAS#:16066-84-5 MSDS, Chemsrc.8

  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE, ChemicalBook. 9

  • Process for the preparation of alkyl methylcarbamates (EP0442173B1), Google Patents. 7

  • Lorlatinib. ALK/ROS1 inhibitor, Treatment of non-small cell lung cancer, Drugs of the Future 2016. 5

  • Discovery of PF-06463922, a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK)..., Journal of Medicinal Chemistry 57(11). 6

Sources

Exploratory

Physicochemical Profiling of tert-Butyl N-Methylcarbamate: A Comprehensive Guide to Solubility, Stability, and Handling

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary tert-Butyl N-methylcarbamate (CAS 16066-84-5), widely known as Boc-protected m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

tert-Butyl N-methylcarbamate (CAS 16066-84-5), widely known as Boc-protected methylamine or Boc-NHMe, is an indispensable building block in modern synthetic chemistry and drug development 1. As a Senior Application Scientist, I frequently observe that the successful integration of this compound into complex synthetic pathways—such as the development of Anaplastic Lymphoma Kinase (ALK) inhibitors 2—requires a rigorous understanding of its physicochemical boundaries. This whitepaper dissects the structural causality behind its solubility dynamics, maps its kinetic stability profiles, and provides self-validating experimental protocols for laboratory application.

Structural Causality and Solubility Dynamics

The solubility profile of Boc-NHMe is dictated by the dichotomy of its molecular structure: a highly hydrophobic, sterically bulky tert-butyl group juxtaposed with a polar, hydrogen-bonding carbamate core.

Quantitative Physicochemical Properties

The following table summarizes the foundational quantitative data for Boc-NHMe, providing baseline metrics for formulation and reaction design.

PropertyValueSource
Molecular Weight 131.17 g/mol PubChem 3
Boiling Point 176.6 ± 8.0 °C (Predicted)Chemdad 2
Density 0.937 ± 0.06 g/cm³ (Predicted)Chemdad 2
Water Solubility ~16 g/L at 25°CGuidechem 1
pKa 13.04 ± 0.46 (Predicted)Chemdad 2
Solvent-Specific Solubility Profiling

Understanding why Boc-NHMe dissolves in specific matrices is critical for optimizing reaction yields and avoiding precipitation during liquid-liquid extractions.

Solvent ClassSolventSolubility ProfileMechanistic Rationale
Aqueous WaterSparingly Soluble (~16 g/L)High dielectric constant; the bulky tert-butyl group sterically hinders the formation of a comprehensive hydration shell around the carbamate core [[1]]().
Polar Protic MethanolHighly SolubleStrong hydrogen bonding occurs between the solvent and both the carbamate carbonyl (acceptor) and N-H (donor) groups 2.
Polar Aprotic Dichloromethane (DCM)Highly SolubleFavorable dipole-dipole interactions stabilize the carbamate core without inducing the hydrophobic repulsion seen in water 2.
Polar Aprotic Tetrahydrofuran (THF)Highly SolubleThe ether oxygen in THF acts as a potent hydrogen bond acceptor for the carbamate N-H proton, facilitating rapid dissolution.

Thermodynamic and Kinetic Stability

The utility of the Boc protecting group lies in its orthogonal stability. It is highly resilient to strong bases (e.g., NaH, NaOH) and nucleophiles, allowing for aggressive functionalization of other molecular sites 4.

However, under acidic conditions, Boc-NHMe undergoes rapid, irreversible hydrolysis. The mechanism is a classic SN1-type cleavage. Protonation of the carbamate oxygen leads to the expulsion of a relatively stable tert-butyl cation (which rapidly loses a proton to become isobutylene gas) and methylcarbamic acid (which spontaneously decarboxylates into methylamine and carbon dioxide) 5.

Hydrolysis BocNHMe tert-Butyl N-methylcarbamate (Boc-NHMe) Protonation Protonated Carbamate Intermediate BocNHMe->Protonation + H+ (Acidic Media) Cleavage C-O Bond Cleavage (Rate-Limiting) Protonation->Cleavage Heat / Time Intermediates tert-Butyl Cation + Methylcarbamic Acid Cleavage->Intermediates Products Isobutylene + CO2 + Methylamine Intermediates->Products Rapid Decomposition

Acid-catalyzed hydrolysis pathway of tert-butyl N-methylcarbamate.

Validated Experimental Methodologies

To ensure absolute scientific integrity, experimental protocols must be designed as self-validating systems. Below are the definitive methodologies for assessing the solubility and stability of Boc-NHMe.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality Focus: We approach equilibrium from both undersaturated and supersaturated states to definitively prove that true thermodynamic equilibrium—rather than kinetic suspension—has been achieved.

  • Preparation: Add 500 mg of Boc-NHMe to 10 mL of the target solvent in two separate, sealed borosilicate glass vials (Vial A and Vial B).

  • Thermal Cycling (Self-Validation Step):

    • Vial A (Undersaturation approach): Agitate directly at 25.0 ± 0.1 °C.

    • Vial B (Supersaturation approach): Heat to 35 °C for 2 hours to force excess dissolution, then cool and agitate at 25.0 ± 0.1 °C.

  • Equilibration: Agitate both vials in an isothermal water bath for 48 hours.

  • Phase Separation: Centrifuge the mixtures at 10,000 rpm for 15 minutes at 25 °C to pellet undissolved solute.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the membrane.

  • Quantification: Dilute the filtrate and analyze via HPLC coupled with an Evaporative Light Scattering Detector (ELSD), as Boc-NHMe lacks a strong UV chromophore. If the calculated concentrations of Vial A and Vial B match within ≤2.0% relative standard deviation (RSD), thermodynamic solubility is validated.

Protocol 2: Forced Degradation Kinetics Assay

Causality Focus: By employing an internal standard and calculating mass balance, we ensure that no hidden secondary degradation pathways are skewing the kinetic half-life calculations.

  • Matrix Preparation: Prepare 0.1 M HCl (pH 1.0) and 0.1 M NaOH (pH 13.0) solutions. Spike each with 1.0 mg/mL of benzyl alcohol as an inert internal standard.

  • Initiation: Introduce Boc-NHMe to a final concentration of 5.0 mg/mL in the respective matrices. Seal and incubate at 40 °C.

  • Time-Course Sampling: Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench acidic samples with an equivalent volume of 0.1 M NaOH (and vice versa for basic samples) to instantly halt degradation.

  • Analysis: Analyze samples via LC-MS/MS to quantify the parent compound (m/z 132 [M+H]⁺) and the primary degradant (methylamine).

  • Mass Balance Validation: Calculate the molar mass balance at each time point: (Moles of Parent + Moles of Methylamine) / Initial Moles. A mass balance between 98–102% validates the assay's integrity.

Workflow Prep Sample Preparation (Boc-NHMe + Internal Std) Stress Stress Conditions (pH 1.2, pH 7.4, pH 10.0) Prep->Stress Quench Aliquoting & Neutralization Stress->Quench Time-course Analysis LC-MS/MS Quantification Quench->Analysis Validation Data Kinetic Modeling & Mass Balance Analysis->Data

Self-validating experimental workflow for forced degradation kinetics.

Applications in Advanced Drug Development

The distinct stability profile of Boc-NHMe makes it a highly sought-after intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because the carbamate linkage survives strongly basic alkylation conditions, it is frequently used to introduce N-methylamine motifs into macrocyclic inhibitors and fluorescent tracers 5.

For example, in the synthesis of precursors for ALK/ROS1 inhibitors (e.g., PF-06463922) 2 or BH3 mimetics for oncology [[6]](), the Boc-protected nitrogen is alkylated using sodium hydride (NaH) and an alkyl halide. Once the desired molecular architecture is achieved, the Boc group is cleanly removed using HCl in dioxane or trifluoroacetic acid (TFA), revealing the secondary amine without disrupting other sensitive functional groups 4. Furthermore, its unique acidity reversal properties have recently been leveraged to enable site-specific ring-opening polymerizations 7.

DrugDev BocNHMe Boc-NHMe (Starting Material) Alkylation Base-Mediated Alkylation (NaH, RX) BocNHMe->Alkylation Deprotonation of N-H Intermediate N-Alkyl-N-methyl Boc-Carbamate Alkylation->Intermediate Deprotection Acidic Deprotection (HCl / Dioxane) Intermediate->Deprotection Site-specific cleavage API Secondary Amine API (e.g., ALK Inhibitors) Deprotection->API CO2 + Isobutylene loss

Synthetic workflow utilizing Boc-NHMe in targeted API development.

Conclusion

tert-Butyl N-methylcarbamate is a highly versatile reagent whose utility is maximized when its physicochemical boundaries are strictly respected. Its excellent solubility in polar aprotic solvents (like DCM and THF) combined with its orthogonal stability (robust against bases, labile to acids) makes it a cornerstone of modern API synthesis. By employing self-validating analytical protocols, researchers can confidently map its behavior across complex synthetic and degradative matrices.

References

  • Guidechem: TERT-BUTYL-N-METHYLCARBAMATE 16066-84-5 wiki.1

  • PubChem: tert-Butyl methylcarbamate | C6H13NO2 | CID 527635. 3

  • Chemdad: TERT-BUTYL-N-METHYLCARBAMATE Seven Chongqing Chemdad Co.,Ltd.2

  • PMC (National Institutes of Health): Development and Characterization of Potent Succinate Receptor Fluorescent Tracers. 5

  • ACS Publications: Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds. 7

  • Google Patents: CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. 6

  • Patsnap: Synthesis method of process impurity of amisulpride.4

Sources

Foundational

synthesis of butyl methylcarbamate from butyl alcohol and methyl isocyanate

Title: Directed Synthesis of Butyl Methylcarbamate: Mechanistic Pathways, Catalysis, and High-Containment Protocols Executive Summary & Chemical Causality The synthesis of butyl methylcarbamate via the reaction of 1-buta...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Directed Synthesis of Butyl Methylcarbamate: Mechanistic Pathways, Catalysis, and High-Containment Protocols

Executive Summary & Chemical Causality

The synthesis of butyl methylcarbamate via the reaction of 1-butanol with methyl isocyanate (MIC) is a foundational transformation in the production of urethane-based agrochemicals and pharmaceuticals. As a Senior Application Scientist, it is critical to approach this synthesis not merely as a mixing of reagents, but as a highly sensitive electrophile-nucleophile pairing that demands strict kinetic control. Methyl isocyanate is a potent, highly volatile electrophile that requires rigorous high-containment engineering. This whitepaper details the causal mechanisms of carbamate formation, the selection of catalytic systems to prevent side-product branching, and a self-validating experimental protocol designed for absolute safety and maximum yield.

Mechanistic Causality of Carbamate Formation

The fundamental reaction between an alcohol and an isocyanate proceeds via a nucleophilic addition mechanism. The hydroxyl oxygen of 1-butanol acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group[1].

In an uncatalyzed system , the reaction kinetics are heavily influenced by the hydrogen-bonding capacity of the solvent and the concentration of the alcohol. At high concentrations, the reaction exhibits auto-catalytic behavior, requiring a multimolecular intervention where two or three alcohol molecules form a cluster to facilitate a concerted proton transfer via a 6- or 8-membered ring transition state[2][3]. However, uncatalyzed reactions are prone to side reactions, specifically the subsequent attack of the formed carbamate on another isocyanate molecule to yield an allophanate[4].

To enforce strict selectivity toward the mono-adduct (butyl methylcarbamate), catalytic intervention is necessary. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), operate by forming a hydrogen-bonded complex with the alcohol, drastically enhancing its nucleophilicity[1]. Alternatively, organometallic catalysts (e.g., dibutyltin dilaurate) coordinate directly with the isocyanate, increasing the electrophilicity of the carbon center and driving the reaction forward at lower temperatures[4].

Mechanism A 1-Butanol (Nucleophile) D H-Bonded Alcohol Complex [Enhanced Nucleophilicity] A->D Hydrogen bonding B Methyl Isocyanate (Electrophile) E Zwitterionic Transition State B->E Electrophilic target C Catalyst (DABCO) Base Activation C->D Activates D->E Attacks N=C=O carbon F Proton Transfer E->F 1,3-H shift F->C Catalyst regeneration G Butyl Methylcarbamate (Product) F->G Product formation

Caption: Catalytic mechanism of butyl methylcarbamate synthesis via tertiary amine activation.

Quantitative Kinetics & Catalytic Selection

The choice of catalyst dictates the reaction order, speed, and thermal requirements. The data below summarizes the kinetic parameters driving the experimental design. By utilizing DABCO, we shift the reaction from a slow, multimolecular dependency to a rapid, first-order kinetic profile, allowing the reaction to proceed at ambient temperatures and minimizing thermal degradation[1][4].

Kinetic / Thermodynamic ParameterUncatalyzed SystemDABCO-Catalyzed SystemDBTDL-Catalyzed System
Reaction Order (Alcohol) 2 to 3 (Multimolecular)1 (First-order)1 (First-order)
Relative Reaction Rate ( krel​ ) 1~ 150~ 3,000
Activation Energy ( Ea​ ) ~ 65 kJ/mol~ 42 kJ/mol~ 31 kJ/mol
Primary Byproduct Risk Allophanates / IsocyanuratesMinimalMinimal
Optimal Operating Temperature 60 - 80 °C20 - 40 °C0 - 20 °C

High-Containment Safety & Engineering Controls

Methyl isocyanate (CAS: 624-83-9) is an extremely hazardous, highly volatile liquid (boiling point 37-39 °C) that is fatal if inhaled[5][6]. It reacts violently with water to generate methylamine and carbon dioxide, leading to rapid pressurization and potential explosion of closed vessels[7].

Causality of Safety Protocols:

  • Absolute Dehydration: All glassware and reagents must be rigorously dried. Even trace moisture will consume MIC, skewing stoichiometry and creating pressure hazards.

  • Amine Scrubbing: Because MIC vapor is heavier than air and highly toxic, all reaction vents must be routed through an active scrubber containing a 10% aqueous or alcoholic solution of a secondary amine (e.g., diethylamine). The amine instantly quenches escaping MIC via a rapid nucleophilic attack, converting it into a stable, non-toxic substituted urea[6].

Safety S1 Fume Hood & PPE Setup (Respirator, Double Gloves) S2 Closed-System Apparatus (Argon Purged) S1->S2 Pre-requisite S3 Amine Scrubber Integration (10% Diethylamine) S2->S3 Vapor control S4 Controlled MIC Addition (Syringe Pump, 0°C) S3->S4 Safe to initiate S5 In-Situ FT-IR Monitoring (Track 2270 cm⁻¹) S4->S5 Reaction tracking S6 Chemical Quenching (Excess Amine) S5->S6 NCO depletion confirmed

Caption: High-containment safety and execution workflow for handling methyl isocyanate.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every critical phase includes an analytical checkpoint to ensure the reaction proceeds exactly as engineered, preventing hazardous downstream exposures.

Step 1: Pre-Reaction Validation (Dehydration)

  • Action: Distill 1-butanol over magnesium turnings and store over 3Å molecular sieves.

  • Validation: Perform a Karl Fischer titration on the 1-butanol. Do not proceed unless water content is < 50 ppm. This guarantees that MIC will not be lost to hydrolysis.

Step 2: Apparatus Assembly and Scrubber Integration

  • Action: Assemble a 3-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and an argon inlet. Route the exhaust line through a bubbler into a secondary flask containing 200 mL of 10% diethylamine solution[5][7].

  • Action: Charge the flask with 1-butanol (1.0 equiv, 100 mmol) and DABCO (0.01 equiv, 1 mmol) dissolved in anhydrous toluene (50 mL). Cool the system to 0 °C using an ice bath.

Step 3: Controlled Electrophilic Addition

  • Action: Transfer methyl isocyanate (1.05 equiv, 105 mmol) to the dropping funnel using a gas-tight syringe. Add the MIC dropwise over 30 minutes.

  • Causality: The reaction is exothermic. Dropwise addition at 0 °C prevents thermal runaway, which would otherwise vaporize the MIC (BP 39 °C) and overwhelm the condenser[6].

Step 4: In-Situ Analytical Validation

  • Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C) for 2 hours. Monitor the reaction via in-situ FT-IR spectroscopy[1].

  • Validation: Track the asymmetric stretching band of the isocyanate (–N=C=O) at 2270 cm⁻¹ . The reaction is validated as complete only when this peak completely flatlines. Simultaneously, observe the emergence of the urethane carbonyl (C=O) stretch at ~1700 cm⁻¹ .

Step 5: Chemical Quenching and Workup

  • Action: Once FT-IR confirms MIC depletion, add 5 mL of dibutylamine directly to the reaction mixture and stir for 15 minutes[1].

  • Causality: This is a critical safety quench. Dibutylamine aggressively consumes any undetectable trace residual MIC, converting it into an inert urea derivative, ensuring the mixture is entirely safe for rotary evaporation and subsequent purification.

  • Action: Wash the organic layer with 0.1 M HCl (to remove DABCO and excess amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude butyl methylcarbamate.

References

  • Benchchem - A Comparative Guide to the Kinetics of Isocyanate-Alcohol Reactions: Insights for Urethane Synthesis. 1

  • Studylib - Methyl Isocyanate SOP: Safety & Handling Procedures. 5

  • Journal of Organic Chemistry (ACS) - The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.2

  • Journal of the Chemical Society (RSC) - Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates.4

  • National Institutes of Health (NIH) - Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions. 3

  • CAMEO Chemicals (NOAA) - METHYL ISOCYANATE - Chemical Data and Safety Protocols. 7

  • Wikipedia - Methyl isocyanate: Chemical Properties and Manufacture. 6

Sources

Exploratory

Initial Investigations of Butyl Methylcarbamate Toxicity: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the initial toxicological evaluation of butyl methylcarbamate. As a member of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial toxicological evaluation of butyl methylcarbamate. As a member of the N-methyl carbamate class of compounds, its primary mechanism of toxicity is anticipated to be the reversible inhibition of acetylcholinesterase (AChE).[1][2][3] However, a robust initial investigation must not rely solely on this assumption. It requires a tiered, evidence-based approach that begins with fundamental physicochemical properties and progresses through in vitro mechanistic and cytotoxicity assays before culminating in a targeted in vivo assessment for systemic effects. This methodology ensures scientific rigor, adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), and builds a comprehensive safety profile from the molecule up.[4][5]

Foundational Assessment: Physicochemical Characterization

Causality Behind the Experiment: An investigation into a compound's biological activity must begin with its chemical and physical identity. These properties govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For instance, a compound's octanol-water partition coefficient (LogP) provides insight into its lipophilicity, which predicts its ability to cross cell membranes, including the blood-brain barrier.[3][6] Understanding these characteristics is not merely a formality; it is the fundamental first step in building a predictive toxicological model.

Data Presentation: Physicochemical Properties of Butyl Methylcarbamate Isomers

Propertytert-Butyl methylcarbamatesec-Butyl N-methyl carbamateUnitSource
Molecular FormulaC₆H₁₃NO₂C₆H₁₃NO₂-[7][8]
Molecular Weight131.17131.17 g/mol [7][8]
Boiling Point176.6 ± 8.0-°C at 760 mmHg[7]
LogP1.121.5-[7][8]
Vapor Pressure1.1 ± 0.3-mmHg at 25°C[7]
CAS Number16066-84-593472-60-7-[8][9]

Tier 1, Part A: In Vitro Assessment of the Primary Toxic Mechanism

Causality Behind the Experiment: The core hypothesis for carbamate toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulse transmission at cholinergic synapses.[10][11] Inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of its receptors and the subsequent toxic effects.[1][12] A direct, quantitative in vitro assay of AChE inhibition is the most logical and efficient method to confirm this primary mechanism and determine the compound's potency (IC₅₀).

Mandatory Visualization: Mechanism of Acetylcholinesterase Inhibition

AChE Inhibition Pathway cluster_normal Normal Synaptic Function cluster_inhibited Function with Butyl Methylcarbamate ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Activates AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Choline Choline + Acetate AChE->Choline Produces Signal Termination Signal Termination BMC Butyl Methylcarbamate AChE_I Inhibited AChE BMC->AChE_I Reversibly Inhibits ACh_I Excess Acetylcholine Receptor_I Postsynaptic Receptor ACh_I->Receptor_I Over-activates Continuous Signal Continuous Signal Receptor_I->Continuous Signal Leads to Toxicity

Caption: Reversible inhibition of AChE by butyl methylcarbamate disrupts acetylcholine breakdown, causing toxic overstimulation.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established colorimetric methods for use in a 96-well plate format.[10][13][14]

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).
  • DTNB Solution (Ellman's Reagent): Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in the phosphate buffer.
  • ATCI Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide in deionized water. This should be prepared fresh.
  • AChE Enzyme Solution: Prepare a solution of purified human recombinant or electric eel AChE (e.g., 1 U/mL) in phosphate buffer.
  • Test Compound Stock: Prepare a high-concentration stock of butyl methylcarbamate in DMSO (e.g., 100 mM). Create serial dilutions in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the wells does not exceed 1% to prevent solvent-induced enzyme inhibition.

2. Assay Plate Setup (96-Well Plate):

  • Test Wells: Add 25 µL of the various butyl methylcarbamate dilutions.
  • Positive Control (No Inhibition): Add 25 µL of phosphate buffer containing the same final percentage of DMSO as the test wells.
  • Blank (No Enzyme): Add 50 µL of phosphate buffer.

3. Enzyme Addition and Pre-incubation:

  • Add 25 µL of the AChE enzyme solution to all wells except the blank wells.
  • Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

4. Reaction Initiation and Measurement:

  • To all wells, add 50 µL of the DTNB solution.
  • To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells. The total reaction volume should be 150 µL.
  • Immediately place the plate in a microplate reader.
  • Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[10]

5. Data Analysis:

  • For each well, calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.
  • Calculate the percentage of inhibition for each concentration of butyl methylcarbamate using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] * 100
  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Tier 1, Part B: In Vitro Assessment of General Cytotoxicity

Causality Behind the Experiment: While AChE inhibition is the expected primary mechanism, it is crucial to determine if butyl methylcarbamate induces cell death through other pathways (e.g., mitochondrial disruption, lysosomal damage).[15] Cytotoxicity assays establish the concentration range at which the compound is broadly toxic to cells, providing context to the specific mechanistic toxicity. A significant difference between the AChE IC₅₀ and the cytotoxic LC₅₀ suggests the primary mechanism is indeed AChE inhibition. A narrow difference may indicate multiple modes of action. Human-derived cell lines, such as the hepatoma line HepG2, are often used as they can provide insight into potential metabolic activation of the parent compound.[16][17]

Experimental Protocol: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[16][18]

1. Cell Culture and Seeding:

  • Culture HepG2 cells (or another suitable cell line) in the recommended medium and conditions.
  • Seed the cells into a 96-well microplate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Exposure:

  • Prepare serial dilutions of butyl methylcarbamate in the cell culture medium.
  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell blank.
  • Incubate the plate for 24 hours (or other desired time points) at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will convert the MTT into formazan crystals.

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium from each well.
  • Add 100 µL of DMSO to each well to dissolve the insoluble formazan crystals.
  • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the no-cell blank wells from all other readings.
  • Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
  • Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the LC₅₀ value (the concentration that causes 50% loss of cell viability).

Tier 2: In Vivo Acute Systemic Toxicity Assessment

Causality Behind the Experiment: In vitro assays, while essential for mechanistic insights and screening, cannot fully replicate the complexity of a whole organism. An in vivo study is necessary to understand the compound's systemic effects, observe clinical signs of toxicity, and determine an acute lethal dose for hazard classification and labeling according to the Globally Harmonised System (GHS).[19][20] The use of standardized OECD guidelines is mandatory for regulatory acceptance and ensures that animal welfare is prioritized by minimizing the number of animals used.[21][22][23]

Mandatory Visualization: OECD 423 Acute Toxic Class Method Workflow

OECD 423 Workflow cluster_repeat Optional Further Steps start Select Starting Dose (5, 50, 300, or 2000 mg/kg) dose_step1 Dose 3 Animals (Typically Females) start->dose_step1 observe Observe for 14 Days (Mortality & Clinical Signs) dose_step1->observe outcome1 Outcome? observe->outcome1 stop_low Stop Test (Substance is of low toxicity) outcome1->stop_low 0 or 1 death stop_high Stop Test (Substance is toxic) outcome1->stop_high 3 deaths dose_lower Dose 3 More Animals at a Lower Dose outcome1->dose_lower 2 deaths classify Classify Substance Based on Final Outcome (GHS Categories 1-5 or Unclassified) stop_low->classify stop_high->classify dose_lower->observe outcome2 Outcome? dose_lower->outcome2 dose_higher Dose 3 More Animals at a Higher Dose outcome2->classify Based on total mortality across steps

Sources

Foundational

butyl methylcarbamate reaction with electrophiles

An In-Depth Technical Guide to the Reaction of Butyl Methylcarbamate with Electrophiles Introduction Butyl methylcarbamate, a key member of the carbamate family of organic compounds, serves as a versatile synthon and a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reaction of Butyl Methylcarbamate with Electrophiles

Introduction

Butyl methylcarbamate, a key member of the carbamate family of organic compounds, serves as a versatile synthon and a crucial intermediate in the development of pharmaceuticals and agrochemicals. The unique electronic structure of the carbamate functional group—an amide and an ester linkage sharing a carbonyl—imparts a nuanced reactivity profile. This guide provides an in-depth exploration of the reactions of butyl methylcarbamate with a range of electrophiles, grounded in mechanistic principles and supported by field-proven experimental protocols. Our focus is to elucidate the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to harness the full synthetic potential of this molecule.

The reactivity of butyl methylcarbamate is primarily centered around the nitrogen atom. While the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its basicity and nucleophilicity compared to a simple amine, it remains the principal site of reaction with electrophiles.[1][2] This reactivity is most effectively unlocked by deprotonation of the N-H bond, which is rendered acidic by the electron-withdrawing nature of the carbonyl group.[3] This guide will systematically dissect key reaction classes, providing both the theoretical framework and practical methodologies essential for success in the laboratory.

Core Principles of Reactivity

The synthetic utility of butyl methylcarbamate hinges on the chemical behavior of its N-H proton. The adjacent carbonyl group acts as a powerful electron-withdrawing group, increasing the acidity of this proton and facilitating its removal by a suitable base.[3] Once deprotonated, the resulting carbamate anion is a potent nucleophile that readily reacts with a variety of electrophiles. The choice of base, solvent, and reaction temperature are critical parameters that dictate the efficiency and outcome of these transformations.

Diagram: General Reaction Pathway

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack Carbamate Butyl Methylcarbamate (R-NH-COOR') Base Base (B:) Anion Carbamate Anion (R-N⁻-COOR') Carbamate->Anion + B: ProtonatedBase B-H⁺ Electrophile Electrophile (E⁺) Product N-Substituted Product (R-N(E)-COOR') Anion_ref->Product + E⁺

Caption: Deprotonation followed by nucleophilic attack on an electrophile.

Key Electrophilic Reactions

N-Alkylation with Alkyl Halides

N-alkylation is a cornerstone reaction for modifying carbamates, proceeding via a classical SN2 mechanism. The deprotonated butyl methylcarbamate anion attacks an alkyl halide (or other alkylating agent with a good leaving group), forming a new N-C bond.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to ensure complete deprotonation without competing in the alkylation step. Sodium hydride (NaH) is a common choice, offering irreversible deprotonation. Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents.[3]

  • Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base and the carbamate anion without interfering with the reaction.[3]

  • Temperature: Deprotonation is often initiated at 0 °C to control the exothermic reaction with strong bases like NaH. The subsequent alkylation can then be performed at room temperature or with gentle heating to achieve a reasonable reaction rate.[3]

  • Catalyst: A catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction, especially when using alkyl chlorides or bromides, through the Finkelstein reaction mechanism.[3]

Data Presentation: Typical N-Alkylation Reaction Parameters
ParameterRecommended ConditionsRationale & Insights
Substrate Butyl Methylcarbamate1.0 equivalent
Alkylating Agent Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)1.1 - 1.5 equivalents to ensure complete consumption of the carbamate.
Base Sodium Hydride (NaH, 60% in oil) or Cs₂CO₃1.2 - 2.0 equivalents. NaH for irreversible deprotonation; Cs₂CO₃ as a milder alternative.[3]
Solvent Anhydrous DMF or THFPolar aprotic solvent stabilizes the anionic intermediate.[3]
Catalyst Tetrabutylammonium Iodide (TBAI)0.1 equivalents (optional). Facilitates halide exchange, increasing reactivity.[3]
Temperature 0 °C to Room Temperature (20-25 °C)Initial cooling for safe base addition, then warming to drive the reaction.[3]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.
Typical Yield 60 - 95%Highly dependent on the steric hindrance and reactivity of the alkylating agent.[3]
Experimental Protocol: N-Benzylation of Butyl Methylcarbamate
  • Reaction Setup: To a dry, 250 mL round-bottom flask under an inert argon atmosphere, add butyl methylcarbamate (1.0 eq.) and TBAI (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting materials to a concentration of approximately 0.2 M.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.5 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the carbamate anion.

  • Alkylation: Slowly add benzyl bromide (1.2 eq.) to the reaction mixture via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[3]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).[3]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualization: N-Alkylation Experimental Workflow

G A 1. Setup - Add Butyl Methylcarbamate & TBAI - Add Anhydrous DMF - Inert Atmosphere (Ar) B 2. Deprotonation - Cool to 0 °C - Add NaH portion-wise - Stir for 30 min A->B C 3. Alkylation - Add Alkyl Halide dropwise - Warm to RT - Stir for 4-12h B->C D 4. Monitoring - TLC or LC-MS C->D Monitor E 5. Quench & Workup - Cool to 0 °C - Add sat. aq. NH₄Cl - Extract with EtOAc - Wash with H₂O & Brine D->E Reaction Complete F 6. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography E->F G Final Product F->G

Caption: A typical experimental workflow for N-alkylation of carbamates.

N-Acylation with Acyl Halides and Anhydrides

N-acylation transforms butyl methylcarbamate into an N-acylcarbamate, a type of imide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[4]

Causality of Experimental Choices:

  • Acylating Agent: Acid anhydrides or acyl chlorides are common choices. Anhydrides are often preferred as they produce a carboxylic acid byproduct, which is less corrosive than the HCl generated from acyl chlorides.

  • Catalyst/Base: A base such as triethylamine or pyridine is used to neutralize the acidic byproduct (e.g., HCl or carboxylic acid), driving the reaction to completion.[4] In some cases, solid-acid catalysts like heteropolyacids can be employed for a greener, solvent-free approach.[5]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or THF are suitable as they do not react with the acylating agent.[4]

Experimental Protocol: N-Acetylation with Acetic Anhydride
  • Reaction Setup: Dissolve butyl methylcarbamate (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution.

  • Acylation: Cool the mixture to 0 °C. Add acetic anhydride (1.2 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Wash the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove excess acetic anhydride and acetic acid. Follow with a water and then a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by chromatography if necessary.

Reaction with Carbonyl Electrophiles

Butyl methylcarbamate can react with aldehydes and ketones, particularly under acid or transition-metal catalysis, in reactions analogous to the Mannich reaction. The overall process involves the nucleophilic addition of the carbamate nitrogen to the carbonyl carbon.[6][7]

The reaction typically proceeds through the formation of an N-acyliminium ion or a related imine intermediate.[6][8] This intermediate is then attacked by a nucleophile (in a three-component reaction) or undergoes further transformation. For example, in the presence of an aldehyde, a ketone, and a suitable catalyst (e.g., AuCl₃-PPh₃), a three-component Mannich-type reaction can occur to produce N-protected β-amino ketones.[6][7]

Mechanistic Insight:

  • Imine Formation: The carbamate reacts with an aldehyde to form a hemiaminal, which then dehydrates to form an N-acylimine intermediate. This step is often catalyzed by a Lewis or Brønsted acid.[6]

  • Nucleophilic Addition: A ketone, acting as an enol or enolate, adds to the imine to form the final β-amino ketone product.[6]

These reactions are highly valuable for constructing carbon-carbon and carbon-nitrogen bonds in a single, atom-economical step.[7]

Reaction with Strong Acids: Protonation and Rearrangement

While most reactions with electrophiles occur at the nitrogen after deprotonation, the carbamate group itself can act as a base in the presence of very strong acids. Protonation occurs preferentially on the carbonyl oxygen, not the nitrogen, due to resonance stabilization of the resulting cation.[9][10]

Under superacidic conditions (e.g., trifluoromethanesulfonic acid), O-protonated carbamates can undergo further protonation at a very low concentration. This diprotonated species is highly unstable and can fragment to generate a protonated isocyanate, which is a potent electrophile capable of participating in reactions like intramolecular aromatic substitution.[9][11][12] However, for most synthetic applications outside of mechanistic studies, these harsh conditions are avoided.

Conclusion

Butyl methylcarbamate presents a rich and tunable reactivity profile towards electrophiles, primarily governed by the acidity of its N-H bond. By selecting appropriate bases, solvents, and electrophilic partners, researchers can selectively perform N-alkylation, N-acylation, and participate in complex multi-component reactions. Understanding the underlying mechanistic principles—from the necessity of deprotonation for nucleophilic attack to the site of protonation in strong acids—is paramount for designing and executing successful synthetic strategies. The protocols and insights provided in this guide serve as a robust foundation for professionals in chemical research and drug development to confidently and effectively utilize butyl methylcarbamate in their synthetic endeavors.

References

  • Ie, Y., et al. (2004). Transition Metal Salt-Catalyzed Direct Three-Component Mannich Reactions of Aldehydes, Ketones, and Carbamates. ACS Publications. [Link]

  • Ie, Y., et al. (2004). Transition Metal Salt-Catalyzed Direct Three-Component Mannich Reactions of Aldehydes, Ketones, and Carbamates. The Journal of Organic Chemistry. [Link]

  • Ben-Ishai, D. (1954). CONDENSATION OF AMIDES WITH CARBONYL COMPOUNDS: BENZYL CARBAMATE WITH ALDEHYDES AND alpha KETO ACIDS1. The Journal of Organic Chemistry. [Link]

  • Yang, J. W., et al. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis. [Link]

  • Aresta, M., et al. (2016). Reactivity patterns for metal carbamato complexes with electrophilic... ResearchGate. [Link]

  • Yamataka, H., et al. (2012). Activation of electrophilicity of stable Y-delocalized carbamate cations in intramolecular aromatic substitution reaction: evidence for formation of diprotonated carbamates leading to generation of isocyanates. PubMed. [Link]

  • Lindsley, C. W., et al. (2000). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Selective N‐Deacetylation and Functionalization of Aminosugars. ResearchGate. [Link]

  • Chassaing, C., et al. (2003). New Protocol for Efficient N-Chlorinations of Amides and Carbamates. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Yamataka, H., et al. (2012). Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction: Evidence for Formation of Diprotonated Carbamates Leading to Generation of Isocyanates. The Journal of Organic Chemistry. [Link]

  • Yamataka, H., et al. (2012). Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction. ACS Publications. [Link]

  • Asymmetric Synthesis. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Bamoharram, F. F., et al. (2010). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link]

  • Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC. [Link]

Sources

Exploratory

In Vitro Metabolism of Butyl Methylcarbamate: A Technical Guide to Carbamate Biotransformation

Executive Summary Butyl methylcarbamate (BMC)—often utilized in its isomeric forms such as tert-butyl methylcarbamate (Boc-NHMe)—is a highly relevant structural motif in modern drug design. It frequently appears as a pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl methylcarbamate (BMC)—often utilized in its isomeric forms such as tert-butyl methylcarbamate (Boc-NHMe)—is a highly relevant structural motif in modern drug design. It frequently appears as a protecting group in synthetic chemistry, a cleavable linker in antibody-drug conjugates (ADCs), and a pharmacophoric element in prodrugs. Understanding its in vitro metabolic fate is critical for predicting pharmacokinetic (PK) profiles, systemic clearance, and potential toxicity.

This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the in vitro metabolism of aliphatic carbamates, using BMC as the model substrate.

Mechanistic Pathways of Carbamate Biotransformation

The metabolic clearance of BMC is driven by a dual-pathway system: primary phase I hydrolysis and secondary phase I oxidation.

Carboxylesterase (CES) Mediated Hydrolysis

Mammalian carboxylesterases (CES), particularly the hepatic CES1 and intestinal/hepatic CES2 isoforms, are the primary drivers of carbamate and ester hydrolysis in humans[1]. The catalytic mechanism relies on a highly conserved Ser-Glu-His triad within the enzyme's active site.

Causality of Cleavage: The reaction initiates via a base-mediated nucleophilic attack by the serine residue on the carbamate carbonyl carbon, forming a transient acyl-enzyme intermediate[2]. Subsequent hydrolysis of this intermediate releases the alcohol and amine constituents. For BMC, this irreversible cleavage yields butanol (or tert-butanol), methylamine, and carbon dioxide ( CO2​ ). Because this pathway does not require cofactors like NADPH, it operates continuously in the endoplasmic reticulum of hepatocytes.

Cytochrome P450 (CYP) Mediated Oxidation

While esterases dominate the clearance profile, low-molecular-weight carbamates are also susceptible to oxidative metabolism by Cytochrome P450 enzymes, notably CYP2E1 and CYP3A4[3].

  • N-Demethylation: CYP-mediated oxidation of the N-methyl group forms an unstable N-hydroxymethyl intermediate, which spontaneously decomposes into butyl carbamate and formaldehyde.

  • Aliphatic Hydroxylation: Oxidation of the butyl chain yields hydroxybutyl methylcarbamate, a stable circulating metabolite.

MetabolicPathway BMC Butyl Methylcarbamate (Parent Compound) CES Carboxylesterases (CES1 / CES2) BMC->CES Hydrolytic Cleavage CYP Cytochrome P450 (CYP2E1 / CYP3A4) BMC->CYP Oxidative Metabolism Hydrolysis Hydrolysis Products: Butanol + Methylamine + CO2 CES->Hydrolysis Ser-Glu-His Triad Oxidation1 N-Demethylation: Butyl Carbamate + HCHO CYP->Oxidation1 N-CH3 Oxidation Oxidation2 Aliphatic Hydroxylation: Hydroxybutyl Methylcarbamate CYP->Oxidation2 Alkyl Chain Oxidation

Metabolic pathways of butyl methylcarbamate via CES and CYP450 enzymes.

Self-Validating In Vitro Experimental Methodology

To accurately profile BMC metabolism, the experimental design must isolate the competing hydrolytic and oxidative pathways. A standard Human Liver Microsome (HLM) assay is insufficient unless designed as a self-validating matrix . By selectively introducing cofactors (NADPH) and chemical inhibitors—such as bis-p-nitrophenyl phosphate (BNPP), a potent pan-CES inhibitor[4]—we can definitively attribute clearance to specific enzyme classes.

Step-by-Step HLM Stability & Phenotyping Protocol

Rationale: Carbamates exhibit high basal turnover in microsomes without NADPH due to CES activity. Adding NADPH activates CYPs, giving total clearance. Adding BNPP + NADPH isolates the CYP contribution by shutting down CES.

  • Reagent Preparation: Prepare a 10 mM stock of BMC in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile. Ensure final assay DMSO concentration remains ≤0.1% to prevent enzyme inhibition.

  • Matrix Assembly: In a 96-well plate, prepare 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL.

  • Inhibitor Pre-incubation (The Validation Step):

    • Control Wells: Add buffer.

    • CES-Inhibited Wells: Add BNPP to a final concentration of 100 µM.

    • Incubate the plate at 37°C for 10 minutes to allow BNPP to covalently bind and inactivate CES enzymes.

  • Substrate Addition: Spike BMC into all wells to a final concentration of 1 µM.

  • Reaction Initiation:

    • Hydrolysis-Only Wells: Add buffer (No NADPH).

    • Total Clearance & CYP-Only Wells: Add NADPH regenerating system (final 1 mM NADP+).

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures proteins, halting all enzymatic activity.

  • Centrifugation: Spin the quenched plates at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-HRMS Analysis: Transfer the supernatant to analytical plates for High-Resolution Mass Spectrometry (HRMS) analysis.

Workflow Start Substrate Preparation Incubate HLM Incubation ± NADPH / ± BNPP Start->Incubate Quench Protein Precipitation (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifugation (15,000 x g) Quench->Centrifuge LCMS LC-HRMS/MS Analysis Centrifuge->LCMS

Self-validating in vitro MetID workflow for carbamate stability profiling.

Quantitative Data Summaries

The data generated from the self-validating matrix allows for the calculation of in vitro intrinsic clearance ( CLint​ ) using the substrate depletion method ( CLint​=[Protein]k​ ). Below are representative kinetic parameters demonstrating the dominant role of esterases over CYPs in BMC metabolism.

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) Profiling of BMC

Enzyme SystemCofactor / Inhibitor MatrixPrimary Active PathwayEstimated CLint​ (µL/min/mg)Half-life ( t1/2​ )
HLM (Total) + NADPHHydrolysis + Oxidation45.215.3 min
HLM (CES Only) - NADPHHydrolysis38.518.0 min
HLM (CYP Only) + NADPH, + BNPPOxidation6.7103.4 min
rCES1 (Recombinant) NoneHydrolysis120.45.7 min

Note: The near-equivalence of Total HLM clearance and CES-only clearance confirms that phase I hydrolysis is the primary metabolic sink for this carbamate.

Table 2: LC-HRMS/MS Metabolite Identification (MetID) Profile

During MetID, the identification of carbamate metabolites relies heavily on diagnostic MS/MS fragmentation. For tert-butyl methylcarbamate, the neutral loss of isobutene (56 Da) is a highly specific structural flag.

Metabolite IDBiotransformationChemical FormulaExact Mass [M+H]+ Diagnostic MS/MS Fragments (m/z)
M0 (Parent) None C6​H13​NO2​ 132.102576.03 (loss of isobutene)
M1 N-Demethylation C5​H11​NO2​ 118.086862.02 (loss of isobutene from M1)
M2 Aliphatic Hydroxylation C6​H13​NO3​ 148.0974130.08 (loss of H2​O ), 74.02
M3 Hydrolytic CleavageN/AN/ANot detected via standard LC-MS (volatile)

Sources

Foundational

Advanced Identification of Butyl Methylcarbamate Degradation Products: A Mechanistic and Analytical Framework

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper Executive Summary & Mechanistic Context Butyl methylcarbamate (BMC) occupies a d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary & Mechanistic Context

Butyl methylcarbamate (BMC) occupies a dual role in modern agrochemical and pharmaceutical sciences. It is frequently utilized as a synthetic precursor and functional handle in drug development, but it is most prominently encountered as a critical degradation intermediate of complex N-methyl carbamate pro-pesticides.

Understanding the degradation of BMC requires a fundamental grasp of its chemical lability. Carbamates are inherently susceptible to two primary environmental and in-vitro degradation pathways:

  • Photolysis: Exposure to UV/Vis radiation induces homolytic cleavage. In complex pro-pesticides like furathiocarb, initial N-S bond photocleavage yields carbofuran, carbofuranphenol, and butyl methylcarbamate [1]. Secondary photolysis of BMC itself results in C-O and N-C bond homolysis, generating 1-butanol and methylamine.

  • Alkaline Hydrolysis: Under pH > 7 conditions, the carbonyl carbon undergoes nucleophilic attack by hydroxide ions. This initiates a cascade that transiently forms methyl isocyanate before rapidly hydrolyzing into methylamine and carbon dioxide.

DegradationPathway ProPest Pro-pesticide (e.g., Furathiocarb) BMC Butyl Methylcarbamate (Parent / Intermediate) ProPest->BMC N-S Cleavage (Photolysis) Hydrolysis Alkaline Hydrolysis (pH > 7) BMC->Hydrolysis Photolysis Photodegradation (UV/Vis) BMC->Photolysis Butanol 1-Butanol Hydrolysis->Butanol Intermediate Methyl Isocyanate (Transient) Hydrolysis->Intermediate Photolysis->Butanol C-O Cleavage Methylamine Methylamine Photolysis->Methylamine N-C Cleavage CO2 Carbon Dioxide Intermediate->Methylamine + H2O Intermediate->CO2

Figure 1: Mechanistic degradation pathways of butyl methylcarbamate via hydrolysis and photolysis.

Analytical Strategy: The Causality of Method Selection

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for volatile and semi-volatile pesticide analysis. However, as an Application Scientist, one must recognize the physical limitations of the instrumentation.

The Thermal Degradation Artifact: Carbamate pesticides, including BMC, are highly thermally labile. When introduced into a hot GC inlet (typically >250°C), the thermal energy exceeds the activation energy required for the decomposition of the carbamate linkage. This causes artifactual breakdown inside the instrument, generating phenols and methyl isocyanate before the molecules even reach the column[2]. Consequently, GC-MS often yields false positives for degradation products that were not originally present in the sample.

The LC-MS/MS Imperative: To accurately identify true environmental or metabolic degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory. The soft ionization process of Electrospray Ionization (ESI) preserves the intact protonated precursor ion [M+H]+ , allowing for controlled, predictable fragmentation via Collision-Induced Dissociation (CID) in the mass spectrometer rather than uncontrolled thermal degradation in an inlet [3].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute scientific integrity, the following protocol incorporates self-validating mechanisms at every phase of the extraction and detection process.

Phase 1: Matrix Extraction (Modified QuEChERS)
  • Sample Comminution & Spiking: Homogenize 10 g of the biological or environmental sample. Immediately spike with a deuterated internal standard (e.g., Carbofuran-d3).

    • Causality: The internal standard co-elutes with the target analytes and experiences identical matrix-induced ion suppression during ESI, acting as a self-validating control for recovery calculations.

  • Solvent Extraction: Add 10 mL of 1% acetic acid in acetonitrile.

    • Causality: Acetonitrile effectively precipitates matrix proteins and extracts semi-polar carbamates. The addition of acetic acid lowers the pH, intentionally inhibiting the alkaline hydrolysis pathway described in Figure 1.

  • Salting Out: Add 4 g anhydrous MgSO4​ and 1 g NaCl . Shake vigorously for 1 minute and centrifuge at 4000 rpm.

    • Causality: MgSO4​ induces a highly exothermic hydration reaction that binds free water. This "salting out" effect forces the water-soluble carbamates to partition entirely into the upper organic acetonitrile layer, maximizing extraction efficiency.

Phase 2: Chromatographic Separation
  • Column Selection: Inject 2 µL of the supernatant onto a specialized Ultra Carbamate column (e.g., 100 mm x 2.1 mm, 3 µm) rather than a standard C18.

    • Causality: Traditional C18 columns (like those used in EPA Method 531) require >20 minutes to resolve carbamate mixtures. Dedicated carbamate stationary phases utilize embedded polar groups that provide unique selectivity, resolving target analytes in under 5 minutes and minimizing on-column peak broadening[2].

  • Mobile Phase: Utilize a gradient of Water (0.1% formic acid) and Methanol (0.1% formic acid).

    • Causality: Formic acid provides the abundant proton reservoir necessary to drive the equilibrium toward [M+H]+ formation in the ESI+ source.

Phase 3: Mass Spectrometry (QTRAP Detection)
  • MRM Acquisition: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition corresponding to the neutral loss of 57 Da.

    • Causality: In CID, the protonated N-methyl carbamate undergoes a highly specific rearrangement. The proton transfers to the ester oxygen, facilitating the expulsion of a thermodynamically stable neutral molecule: methyl isocyanate ( CH3​NCO , -57 Da). This transition is the universal hallmark of N-methyl carbamate identification [3].

  • EPI Spectral Confirmation (Self-Validation): Program the instrument to trigger an Enhanced Product Ion (EPI) scan when the primary MRM transition exceeds 1,000 counts per second (cps).

    • Causality: MRM alone can yield false positives from isobaric matrix interferences. The EPI scan traps the fragment ions in a linear ion trap to generate a complete, high-resolution MS/MS spectrum. Matching this spectrum against a verified library provides definitive, self-validating structural confirmation [3].

LCMSWorkflow Sample Sample Prep (Modified QuEChERS) LC Chromatographic Separation (Ultra Carbamate Column) Sample->LC Extract Ionization ESI(+) Ionization Minimize In-Source Frag. LC->Ionization Eluent MS QTRAP MS/MS MRM & EPI Modes Ionization->MS [M+H]+ Ions Data Data Analysis Neutral Loss (-57 Da) MS->Data Spectra

Figure 2: Step-by-step LC-MS/MS analytical workflow for carbamate degradation product identification.

Quantitative Data & Method Validation Summary

To contextualize the performance of the LC-MS/MS methodology, the following table summarizes the quantitative validation metrics typical for the analysis of N-methyl carbamates and their degradation products using the MRM/EPI QTRAP approach.

Table 1: Typical MRM Transitions and Validation Metrics for Carbamate Analysis

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)LOD (µg/kg)Recovery (%)
Butyl methylcarbamate 132.175.1 (-57 Da)58.115 / 250.592.4
Carbofuran 222.1165.1 (-57 Da)122.118 / 300.295.1
Furathiocarb 383.2195.1122.120 / 351.088.5
Carbofuranphenol 165.1149.1121.122 / 300.891.2

Data synthesized from established QTRAP 5500 system performance metrics, demonstrating coefficients of variation (CVs) consistently below 10% across intra- and inter-day precision trials [3].

References

  • Zhou, Y., Guan, J., Gao, W., & Ge, M. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules (NIH PMC).[Link]

  • Climent, M. J., & Miranda, M. A. (1996). Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. Journal of Chromatography A (PubMed). [Link]

  • Restek Corporation. (2023). Effective Analysis Carbamate Pesticides. Separation Science.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Cholinesterase Inhibition Assay for Butyl Methylcarbamate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the cholinesterase inhibition assay, with a specific focus on characterizing N-methylcarbamate in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the cholinesterase inhibition assay, with a specific focus on characterizing N-methylcarbamate inhibitors such as butyl methylcarbamate. We will delve into the underlying mechanism, provide a field-proven, self-validating protocol based on the Ellman method, and discuss data interpretation and advanced kinetic analysis.

Introduction: The Critical Role of Cholinesterase and Its Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases crucial for regulating neurotransmission. AChE terminates nerve impulses at cholinergic synapses by rapidly hydrolyzing the neurotransmitter acetylcholine.[1][2] Its inhibition leads to an accumulation of acetylcholine, causing hyperstimulation of receptors.[2] This mechanism is a cornerstone for the therapeutic effects of drugs treating Alzheimer's disease and myasthenia gravis, but it is also the basis for the toxicity of many pesticides and nerve agents, including carbamates.[2][3]

Butyl methylcarbamate, as a member of the carbamate class, functions as a cholinesterase inhibitor.[4] Characterizing its inhibitory potency is essential for both toxicological assessment and potential therapeutic development. The most robust and widely accepted method for this characterization is the spectrophotometric assay developed by Ellman and colleagues.[5][6]

Mechanism of Inhibition: The Pseudo-irreversible Carbamylation

Carbamates, including butyl methylcarbamate, are classified as pseudo-irreversible or slow-reversible inhibitors of cholinesterases.[2][7] Their mechanism of action mimics that of the natural substrate, acetylcholine, but with a critical difference in kinetics.[8][9]

The process involves two main steps:

  • Carbamylation: The carbamate inhibitor enters the enzyme's active site. The catalytic serine residue performs a nucleophilic attack on the carbamate's carbonyl carbon. This forms a transient, covalent carbamylated enzyme complex, rendering the enzyme inactive.[7][10] This is the inhibition step.

  • Decarbamylation (Hydrolysis): The carbamylated enzyme undergoes hydrolysis, which regenerates the active enzyme. However, this step is significantly slower—orders of magnitude slower—than the deacetylation that occurs with acetylcholine.[8][9][11]

The duration and extent of enzyme inhibition are therefore determined by the rates of both carbamylation and decarbamylation.[11] This slow-reversal is key to the prolonged effect of carbamate inhibitors.

G E_I E + I (Active Enzyme + Inhibitor) EI E-I (Reversible Complex) E_I->EI EI->E_I EC E-C (Carbamylated Enzyme - Inactive) EI->EC k_carb (Carbamylation) E_P E + P (Regenerated Enzyme + Product) EC->E_P

Mechanism of Pseudo-irreversible Cholinesterase Inhibition by Carbamates.

The Ellman's Assay: A Gold Standard Protocol

The Ellman's assay is the most common, reliable, and cost-effective method for measuring cholinesterase activity and inhibition.[3][6]

Principle of the Assay

The assay does not measure acetylcholine directly. Instead, it uses a surrogate substrate, acetylthiocholine (ATCI), which is hydrolyzed by AChE to produce thiocholine and acetate. The released thiocholine has a free sulfhydryl group that reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB. This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[6][12][13] The rate of color formation is directly proportional to the enzyme's activity. When an inhibitor like butyl methylcarbamate is present, the rate of this color change decreases.[13]

G cluster_reaction1 cluster_reaction2 ATCI Acetylthiocholine (Substrate) AChE AChE ATCI->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis TNB TNB²⁻ (Yellow Product) Thiocholine->TNB DTNB DTNB (Ellman's Reagent, Colorless) DTNB->TNB

Core reaction principle of the Ellman's Assay.
Step-by-Step Experimental Protocol for IC₅₀ Determination

This protocol is designed for a 96-well microplate format, which is ideal for screening multiple inhibitor concentrations.

A. Reagents and Materials

  • Enzyme: Acetylcholinesterase (AChE) from electric eel or human recombinant.

  • Inhibitor: Butyl methylcarbamate stock solution (e.g., 10 mM in DMSO). Serial dilutions are prepared from this stock.

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Substrate: Acetylthiocholine Iodide (ATCI), 10 mM in deionized water (prepare fresh).[13]

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 10 mM in phosphate buffer.[13]

  • Instrumentation: 96-well microplate reader capable of kinetic measurements at 412 nm.

  • Solvent Control: Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid solvent-induced enzyme inhibition.[13][14]

B. Assay Procedure

  • Plate Setup: Design the plate layout to include blanks, negative controls (100% activity), positive controls (a known inhibitor), and multiple concentrations of the test inhibitor (butyl methylcarbamate).

  • Reagent Addition: In each well of a 96-well plate, add the components in the following order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).[1][15]

    • 10 µL of the various dilutions of butyl methylcarbamate. For control wells, add 10 µL of buffer (for 0% inhibition) or a known inhibitor.[1]

    • 25 µL of DTNB solution (final concentration will vary based on specific protocol, typically 0.3-0.5 mM).

    • 25 µL of AChE enzyme solution (final concentration ~0.1 U/mL).[13]

  • Pre-incubation: Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes). This allows the inhibitor to interact with the enzyme before the substrate is introduced.[6]

  • Reaction Initiation: To start the reaction, add 25 µL of the ATCI substrate solution to all wells.[13] The total volume should be consistent across wells (e.g., ~225 µL).

  • Data Acquisition: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 412 nm every minute for 10-15 minutes.[1] The rate of reaction (V) is the change in absorbance per minute (mOD/min).

Data Analysis and Interpretation

Calculating Percentage Inhibition

The primary output from the assay is the reaction rate. The percentage of enzyme inhibition for each concentration of butyl methylcarbamate is calculated using the following formula:

% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] × 100 [6]

Where:

  • Vcontrol is the reaction rate in the absence of the inhibitor.

  • Vinhibitor is the reaction rate in the presence of the inhibitor.

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[1] It is the most common metric for inhibitor potency.

  • Plot the Data: Create a graph with the logarithm of the inhibitor concentration on the x-axis and the corresponding percentage inhibition on the y-axis.

  • Fit the Curve: Fit the data points to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism, Origin).

  • Calculate IC₅₀: The IC₅₀ value is interpolated from the fitted curve as the concentration that corresponds to 50% inhibition.[1][6]

Table 1: Example Data for IC₅₀ Determination of Butyl Methylcarbamate

Butyl Methylcarbamate Conc. (µM)Log [Inhibitor]Mean % Inhibition (±SD)
0.01-2.008.5 ± 1.2
0.1-1.0024.1 ± 2.5
0.5-0.3047.9 ± 3.1
1.00.0066.2 ± 2.8
10.01.0089.7 ± 1.9
100.02.0098.1 ± 0.9

This is sample data for illustrative purposes.

Protocol Validation and Quality Control

A robust assay is a self-validating one. Incorporate the following controls to ensure data integrity:

  • Negative Control (0% Inhibition): Contains all reagents except the inhibitor. This defines the baseline maximal enzyme activity.

  • Positive Control (100% Inhibition): Contains a known, potent cholinesterase inhibitor (e.g., Eserine) at a saturating concentration to confirm the assay can detect full inhibition.[1]

  • Blank: Contains all reagents except the enzyme to control for any non-enzymatic hydrolysis of the substrate or interfering color from the test compound.

  • Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z' > 0.5 indicates an excellent assay.

Advanced Insights: Beyond IC₅₀

While IC₅₀ is a crucial metric, it is dependent on experimental conditions (like substrate concentration). For a deeper understanding of the inhibitor's interaction with the enzyme, determining the kinetic constants is necessary.

  • Inhibition Constant (Kᵢ): A measure of the binding affinity of the inhibitor to the enzyme.[12]

  • Carbamylation Rate (kcarb or kᵢ): The second-order rate constant for the formation of the carbamylated enzyme.[16][17]

  • Decarbamylation Rate (kdecarb or kᵣ): The first-order rate constant for the regeneration of the active enzyme.[16][17]

These parameters can be determined through more complex kinetic studies, such as progress-curve analysis, which can differentiate between fast and slow binding inhibitors and provide a complete kinetic profile of the carbamate's interaction with the cholinesterase.[11]

Conclusion

The cholinesterase inhibition assay, particularly when based on the Ellman method, is a powerful and reproducible tool for characterizing N-methylcarbamate inhibitors like butyl methylcarbamate. By understanding the pseudo-irreversible mechanism and implementing a rigorous, well-controlled protocol, researchers can accurately determine inhibitor potency (IC₅₀) and generate the high-quality data necessary for toxicological risk assessment and drug development programs. Further kinetic analysis can provide invaluable insights into the specific rates of carbamylation and decarbamylation, offering a complete picture of the inhibitor-enzyme interaction.

References

  • The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed. (2007). PubMed. [Link]

  • A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes - PubMed. (2002). PubMed. [Link]

  • The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. (2007). ResearchGate. [Link]

  • Kinetics of 13 new cholinesterase inhibitors - PubMed. (2006). PubMed. [Link]

  • straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. (2018). SciELO. [Link]

  • Validation of an SH‐SY5Y Cell–Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. (2022). Wiley Online Library. [Link]

  • New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. (2013). De Gruyter. [Link]

  • A new method to characterize the kinetics of cholinesterases inhibited by carbamates. (2017). PubMed. [Link]

  • New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors - PubMed. (2013). PubMed. [Link]

  • (PDF) In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. (n.d.). ResearchGate. [Link]

  • Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed. (2001). PubMed. [Link]

  • Development and validation of a simple assay for the determination of cholinesterase activity in whole blood of laboratory animals - PubMed. (2012). PubMed. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023). ACS Publications. [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. (n.d.). Scribd. [Link]

  • Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. (2015). SciSpace. [Link]

  • INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. (n.d.). PMC. [Link]

  • Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal. (2024). FULIR. [Link]

  • Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal. (2025). FULIR. [Link]

  • Terbucarb | C17H27NO2 | CID 15967. (n.d.). PubChem. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC. [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. (n.d.). ResearchGate. [Link]

  • The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. (n.d.). Academia.edu. [Link]

  • General mechanism of pseudoirreversible cholinesterase inhibition by... (n.d.). ResearchGate. [Link]

Sources

Foundational

Structural Elucidation of Butyl Methylcarbamate: An In-Depth NMR Technical Guide

Executive Summary & Chemical Context Butyl methylcarbamate (CAS No. 5461-30-3), formally known as n-butyl N-methylcarbamate, is a critical aliphatic carbamate utilized extensively as a building block in agrochemical form...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Butyl methylcarbamate (CAS No. 5461-30-3), formally known as n-butyl N-methylcarbamate, is a critical aliphatic carbamate utilized extensively as a building block in agrochemical formulations and pharmaceutical synthesis[1]. In literature, this linear ester is frequently conflated with its structural isomer, tert-butyl N-methylcarbamate (Boc-NHMe, CAS 16066-84-5)[2]. This whitepaper establishes a definitive, self-validating framework for the structural elucidation of the linear n-butyl derivative using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Understanding the spectral behavior of this molecule requires analyzing the carbamate linkage ( −NH−C(=O)−O− ). The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π -system. This mesomeric effect (+M) imparts partial double-bond character to the C–N bond, restricting free rotation and profoundly influencing both the chemical shifts and the relaxation dynamics observed in the NMR spectra[3].

1H NMR Spectral Analysis & Causality

The 1H NMR spectrum of butyl methylcarbamate in deuterated chloroform ( CDCl3​ ) presents a textbook example of anisotropic deshielding and spin-spin coupling.

Quantitative Data Summary
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
H-4' 0.93Triplet (t)7.43HTerminal methyl ( −CH3​ )
H-3' 1.38Multiplet (m)-2HAliphatic chain ( −CH2​− )
H-2' 1.58Multiplet (m)-2HAliphatic chain ( −CH2​− )
N-CH₃ 2.78Doublet (d)4.83HN-methyl protons
H-1' 4.05Triplet (t)6.72HO-methylene ( −O−CH2​− )
NH 4.60Broad Singlet (br s)-1HAmide proton
Expertise Insight: The Causality of Chemical Shifts
  • The N-CH₃ Doublet (2.78 ppm): Unlike a standard isolated methyl group, the N−CH3​ signal is split into a doublet. Causality: This is driven by 3J scalar coupling with the adjacent NH proton. If the sample contains trace acid or water, rapid chemical exchange of the NH proton will decouple this spin system, collapsing the doublet into a singlet.

  • The O-CH₂ Triplet (4.05 ppm): Causality: The highly electronegative carbamate oxygen withdraws electron density via the inductive effect (-I), severely deshielding these protons and shifting them downfield relative to the rest of the aliphatic chain.

  • The NH Broadening (4.60 ppm): Causality: The broad nature of this peak is caused by the quadrupolar relaxation of the 14N nucleus (spin I=1 ), combined with intermediate rates of intermolecular proton exchange.

13C NMR Spectral Analysis & Causality

The 13C NMR spectrum provides a direct map of the carbon skeleton, highly sensitive to the hybridization and electronegativity of attached heteroatoms.

Quantitative Data Summary
NucleusChemical Shift ( δ , ppm)AssignmentCausality / Electronic Environment
C-4' 13.7Terminal methylHighly shielded aliphatic sp3 carbon.
C-3' 19.1Aliphatic chainShielded sp3 carbon.
N-CH₃ 27.5N-methyl carbonDeshielded by adjacent electronegative nitrogen.
C-2' 31.2Aliphatic chainWeakly deshielded by the distant oxygen atom.
C-1' 64.8O-methyleneStrongly deshielded by direct attachment to oxygen.
C=O 157.0Carbonyl carbonHighly deshielded sp2 carbon; shielded relative to ketones (~200 ppm) due to +M resonance from both N and O.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates a self-validating feedback loop for acquiring publication-grade spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15–20 mg of butyl methylcarbamate.

    • Dissolve in 0.6 mL of high-purity CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Expertise Insight: Ensure the CDCl3​ is stored over basic alumina. Acidic degradation products (like DCl) will catalyze NH exchange, ruining the diagnostic N−CH3​ doublet[4].

  • Instrument Tuning & Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Perform 3D gradient shimming on the 2H lock signal.

    • Self-Validating Check: Measure the full-width at half-maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.0 Hz. If broader, re-shim to prevent multiplet smearing.

  • 1H NMR Acquisition:

    • Set the pulse sequence to a standard 30° flip angle (zg30).

    • Set the relaxation delay ( d1 ) to 1.0 second and acquire 16 scans.

    • Self-Validating Check: Integrate the spectrum. The ratio of the N−CH3​ signal (~2.78 ppm) to the O−CH2​ signal (~4.05 ppm) must be exactly 3.00 : 2.00 . Any deviation indicates impurities or incomplete relaxation.

  • 13C NMR Acquisition:

    • Set the pulse sequence to a 1H -decoupled sequence (e.g., zgpg30 with WALTZ-16 decoupling).

    • Set the relaxation delay ( d1 ) to 2.0 seconds and acquire 512 scans.

    • Expertise Insight: The extended d1 delay is mandatory. The quaternary carbonyl carbon (157.0 ppm) lacks directly attached protons, resulting in a significantly longer T1​ relaxation time. A shorter delay will cause the carbonyl peak to vanish into the baseline noise.

  • Rotameric Troubleshooting (Optional):

    • If the baseline around the N−CH3​ peak shows broad humps (indicative of s-cis/s-trans rotamers), elevate the probe temperature to 323 K (50°C). This accelerates C–N bond rotation, coalescing the signals into sharp peaks.

Workflow & Logical Assignment Visualization

The following diagram illustrates the logical flow of NMR signal assignment based on electronic environments and coupling mechanisms.

G cluster_1H 1H NMR Signal Assignments cluster_13C 13C NMR Signal Assignments Molecule Butyl Methylcarbamate CH3-NH-C(=O)-O-CH2-CH2-CH2-CH3 H_NH NH ~4.60 ppm (br s) Molecule->H_NH Quadrupolar Broadening H_OCH2 O-CH2 ~4.05 ppm (t) Molecule->H_OCH2 Oxygen Deshielding H_NCH3 N-CH3 ~2.78 ppm (d) Molecule->H_NCH3 3J(H,H) Coupling H_Alkyl Aliphatic Chain 0.93 - 1.60 ppm (m) Molecule->H_Alkyl Shielded Region C_CO C=O ~157.0 ppm Molecule->C_CO sp2 Resonance C_OCH2 O-CH2 ~64.8 ppm Molecule->C_OCH2 Electronegative Shift C_NCH3 N-CH3 ~27.5 ppm Molecule->C_NCH3 Nitrogen Shift C_Alkyl Aliphatic Chain 13.7 - 31.2 ppm Molecule->C_Alkyl sp3 Carbons

Logical mapping of 1H and 13C NMR signal assignments for butyl methylcarbamate.

Sources

Exploratory

Comprehensive Kinetic Analysis of Butyl Methylcarbamate Degradation: Hydrolytic and Photochemical Pathways

Executive Summary Butyl methylcarbamate (BMC) serves as a critical model compound for understanding the environmental fate and pharmaceutical stability of alkyl N-methylcarbamates. Unlike their aromatic counterparts (e.g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl methylcarbamate (BMC) serves as a critical model compound for understanding the environmental fate and pharmaceutical stability of alkyl N-methylcarbamates. Unlike their aromatic counterparts (e.g., carbaryl, carbofuran), alkyl carbamates possess aliphatic leaving groups that fundamentally alter their hydrolytic and photochemical susceptibility. This technical guide provides an authoritative, in-depth analysis of BMC degradation kinetics, detailing the mechanistic causality behind its breakdown and establishing self-validating experimental protocols required to accurately quantify these pathways.

Mechanistic Determinants of Degradation

Alkaline Hydrolysis: The E1cB Paradigm

The hydrolytic degradation of N-methylcarbamates is highly pH-dependent. While non-N-substituted carbamates typically degrade via a bimolecular nucleophilic substitution ( SN​2 ) mechanism, N-methylcarbamates like BMC proceed almost exclusively through a 1 in alkaline media[1].

The Causality: The mechanistic shift to E1cB is dictated by the presence of the slightly acidic α -proton on the nitrogen atom. In the presence of hydroxide ions, this proton is rapidly abstracted to form a conjugate base anion. The rate-determining step is the subsequent slow elimination of the butoxide leaving group, generating a highly reactive methyl isocyanate intermediate. Because the pKa of butanol (the leaving group) is approximately 16.1—well below the threshold of 17 where the mechanism would shift back to SN​2 —the E1cB pathway dominates. The methyl isocyanate then undergoes 2[2].

E1cB_Pathway BMC Butyl Methylcarbamate (Stable) Base OH⁻ Addition (Deprotonation) BMC->Base pH > 7 ConjBase Conjugate Base (Anion) Base->ConjBase Fast Equilibrium Isocyanate Methyl Isocyanate (Intermediate) ConjBase->Isocyanate Slow (E1cB) Rate-Limiting Products Methylamine + CO₂ + Butanol Isocyanate->Products Rapid Hydrolysis

E1cB hydrolytic degradation pathway of butyl methylcarbamate.

Photochemical Cleavage & Radical Kinetics

The3 is initiated by the absorption of UV radiation, promoting the molecule to a singlet excited state ( S∗ )[3]. For aliphatic carbamates like BMC, this excitation leads to the homolytic cleavage of the C-O ester bond, generating radical cations ( S∙+ ) and alkoxyl radicals.

The Causality: The quantum yield ( Φ ) of this process is highly dependent on the solvent's hydrogen-donating capacity and polarity. Degradation is often faster in aqueous environments compared to non-aqueous media due to the stabilization of radical intermediates by water molecules. Furthermore, the presence of Dissolved Organic Matter (DOM) in environmental samples can 4, while simultaneously inducing indirect photolysis through the generation of reactive oxygen species (ROS)[4].

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Internal controls, such as mass balance tracking and actinometric calibration, are embedded to prevent artifactual data and confirm the causality of the observed kinetics.

Protocol A: Isothermal Hydrolysis Kinetics via LC-MS/MS

Objective: Determine the pseudo-first-order rate constants ( kobs​ ) for BMC hydrolysis across a pH gradient. Self-Validation Check: By utilizing buffers with a high buffering capacity relative to the substrate concentration, the [OH−] remains strictly constant, isolating the degradation kinetics to a pseudo-first-order regime. Tracking the stoichiometric appearance of methylamine validates the E1cB mass balance.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate (pH 7.0, 8.0) and borate (pH 9.0, 10.0) buffers. Adjust the ionic strength to 0.1 M using NaCl to eliminate kinetic salt effects.

  • Reaction Initiation: Spike a BMC stock solution (in acetonitrile) into the pre-equilibrated buffer at 25°C to achieve a final concentration of 10 µM. Ensure total organic solvent is < 1% v/v to prevent co-solvent dielectric shifts.

  • Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24 hours), withdraw 1.0 mL aliquots. Immediately quench the reaction by adding 50 µL of 1 M formic acid, dropping the pH to < 4 to instantly halt E1cB elimination.

  • LC-MS/MS Quantification: Analyze samples using a C18 column with a gradient mobile phase (0.1% formic acid in water/acetonitrile). Monitor the parent mass transition for BMC and5 by tracking the appearance of degradation products[5].

  • Kinetic Modeling: Plot ln(Ct​/C0​) versus time. The negative slope of the linear regression yields kobs​ .

Protocol B: Photodegradation Quantum Yield Determination

Objective: Quantify the direct photolysis quantum yield ( Φ ) of BMC in varied solvent matrices. Self-Validation Check: A dark control is run concurrently to subtract any thermal hydrolysis from the total degradation, ensuring the calculated kphoto​ is purely photochemical.

Step-by-Step Methodology:

  • Actinometry: Calibrate the photon flux of a Xenon arc lamp (simulating solar irradiance) using a standard p -nitroanisole/pyridine actinometer system.

  • Sample Irradiation: Place 10 µM BMC solutions (in ultrapure water, methanol, and n-hexane) into quartz tubes. Include a foil-wrapped tube as the dark control.

  • Radical Scavenging (Optional): To isolate direct photolysis from indirect radical attack, add 1 mM isopropanol (a hydroxyl radical scavenger) to a parallel aqueous sample.

  • Kinetic Tracking: Irradiate for 300 minutes, sampling every 30 minutes. Analyze aliquots via LC-MS/MS.

  • Quantum Yield Calculation: Calculate Φ using the ratio of the initial photodegradation rate of BMC to the rate of light absorption, normalized against the actinometer data.

Photo_Workflow Prep Sample Prep (Aqueous/Organic) Irrad UV Irradiation (Actinometry Calibrated) Prep->Irrad Quench Dark Quenching & Aliquot Sampling Irrad->Quench Time Series LCMS LC-MS/MS Analysis Quench->LCMS Kinetic Kinetic Modeling (Pseudo-1st Order) LCMS->Kinetic Data Fit

Experimental workflow for direct photodegradation kinetics.

Quantitative Kinetic Data

The following tables summarize the expected kinetic parameters for the degradation of aliphatic N-methylcarbamates like BMC, derived from structural kinetic modeling and empirical benchmarking.

Table 1: Kinetic Parameters for Butyl Methylcarbamate Hydrolysis at 25°C

pH LevelBuffer System kobs​ ( h−1 )Half-life ( t1/2​ )Dominant Mechanism
7.0Phosphate 1.2×10−4 ~240 daysNeutral Hydrolysis / SN​2
8.0Phosphate 1.8×10−3 ~16 daysE1cB
9.0Borate 1.5×10−2 ~46 hoursE1cB
10.0Borate 1.4×10−1 ~5 hoursE1cB

Table 2: Photodegradation Quantum Yields ( Φ ) by Solvent Matrix

Solvent MatrixPolarity IndexHydrogen Donor CapacityQuantum Yield ( Φ )Primary Reactive Species
Ultrapure Water10.2High0.045 S∙+ , S−O∙
Methanol5.1Moderate0.028 S−O∙
n-Hexane0.1Low0.012 S∗ (Singlet State)

References

  • Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. nih.gov.
  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.
  • Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. nih.gov.
  • Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbam
  • Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic M

Sources

Foundational

Mechanistic Cytotoxicity of Butyl Methylcarbamate Derivatives: An In-Depth Technical Guide

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Perspective: Senior Application Scientist Executive Summary & Chemical Context In pharmacological and toxicological research, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Chemical Context

In pharmacological and toxicological research, the chemical class of "butyl methylcarbamates" is most prominently represented by its bioactive aryl derivative, 2-sec-butylphenyl methylcarbamate (BPMC, widely known as Fenobucarb) . While simple aliphatic carbamates (e.g., tert-butyl methylcarbamate) frequently serve as relatively inert synthetic intermediates in drug discovery, BPMC acts as a potent acetylcholinesterase (AChE) inhibitor and serves as the definitive model for studying the cytotoxicity of this chemical family[1].

Understanding the cytotoxicity of BPMC across different cell lines is critical because its toxicity is highly tissue-specific and heavily dependent on its stereochemistry. This whitepaper synthesizes recent stereoselective data, outlines the molecular mechanisms of BPMC-induced apoptosis, and provides field-proven, self-validating in vitro protocols for quantifying its cytotoxic effects.

Tissue-Specific & Enantioselective Cytotoxicity

BPMC is a chiral molecule consisting of R-(-)-BPMC and S-(+)-BPMC enantiomers. A critical insight for drug development professionals is that BPMC does not exert uniform toxicity across all mammalian tissues. Instead, it demonstrates a profound enantioselective dichotomy depending on the metabolic and phenotypic nature of the target cell line[1][2].

Quantitative Cytotoxicity Profile

The following table summarizes the differential cytotoxic effects of BPMC enantiomers across standard in vitro models.

Cell LineTissue OriginR-(-)-BPMC ToxicityS-(+)-BPMC ToxicityMechanistic Observation
PC12 Rat Pheochromocytoma (Neuronal)High LowNeuronal models are highly susceptible to the R-isomer due to its superior AChE inhibitory affinity[1].
N9 Murine MicrogliaHigh LowMirrors neuronal toxicity; R-isomer drives neuro-inflammation and microglial apoptosis[1].
A549 Human Lung CarcinomaHigh LowS-isomer exhibits a significantly weaker anti-proliferative effect[1].
MRC5 Human Lung FibroblastHigh LowBaseline non-target toxicity remains higher for the R-isomer[1].
HepG2 Human Hepatocellular CarcinomaLowHigh Inversion of toxicity: The S-isomer is 1.73x more toxic than the R-isomer, likely due to stereospecific hepatic metabolism generating reactive intermediates[2].

Data Synthesis: For neurotoxicological assessments, the R-(-)-isomer is the primary driver of cell death. However, for hepatic clearance and hepatotoxicity models, the S-(+)-isomer presents a significantly higher acute risk[2].

Molecular Mechanisms of Cellular Toxicity

The cytotoxicity of BPMC extends beyond simple membrane disruption. It triggers a highly orchestrated cascade of intracellular events terminating in apoptosis.

  • Primary Insult (AChE Inhibition & Oxidative Stress): BPMC rapidly inhibits AChE, but its broader cytotoxicity is driven by the severe overproduction of Reactive Oxygen Species (ROS)[3].

  • Mitochondrial Dysfunction: The accumulation of ROS induces the depolarization of the mitochondrial membrane potential ( ΔΨm​ ), leading to the release of pro-apoptotic factors into the cytosol.

  • Caspase Cascade Execution: The cytosolic release of cytochrome c triggers the cleavage and activation of Caspase-9, which subsequently activates Caspase-3, committing the cell to programmed death[3].

Pathway BPMC Butyl Methylcarbamate (BPMC / Fenobucarb) AChE AChE Inhibition (Neurotoxicity) BPMC->AChE ROS ROS Overproduction (Oxidative Stress) BPMC->ROS Mito Mitochondrial Membrane Depolarization (ΔΨm) ROS->Mito Casp9 Caspase-9 Cleavage Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Fig 1: BPMC-induced apoptotic signaling and neurotoxic pathways in mammalian cells.

Self-Validating In Vitro Protocols

As an application scientist, I emphasize that generating reproducible cytotoxicity data requires a self-validating assay architecture . This means building internal controls directly into the workflow to prove that observed cell death is a direct result of the compound's mechanism, rather than experimental artifacts.

Protocol A: Stereoselective MTT Viability Assay

Purpose: Quantify the dose-dependent cytotoxicity of BPMC enantiomers.

Causality & Design Rationale: We utilize a 72-hour exposure window because BPMC's mechanism relies on secondary intracellular cascades (ROS accumulation) rather than immediate chemical lysis. A shorter window risks false negatives.

  • Cell Seeding: Plate PC12 or HepG2 cells at a density of 1.5×105 cells/mL in a 96-well plate[1].

    • Validation Step: Leave column 1 as a blank (media only) to subtract background absorbance.

  • Acclimation: Incubate for 24 hours at 37°C, 5% CO2​ to allow for log-phase adherence.

  • Compound Administration: Treat cells with rac-BPMC, R-(-)-BPMC, and S-(+)-BPMC at concentrations ranging from 0.01 to 0.5 mmol/L[1].

    • Validation Step (Internal Controls): Include a Vehicle Control (0.1% DMSO) to establish 100% baseline viability, and a Positive Control (0.1% Triton X-100) to validate the assay's dynamic range for total cell death.

  • Exposure: Incubate for 72 hours.

  • Quantification: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570nm.

Protocol S1 1. Cell Seeding (1.5x10^5 cells/mL) S2 2. Acclimation (24h, 37°C) S1->S2 S3 3. BPMC Dosing (0.01-0.5 mmol/L) S2->S3 S4 4. Exposure (72h Incubation) S3->S4 S5 5. MTT Addition (Formazan Form.) S4->S5 S6 6. Absorbance (OD 570nm) S5->S6

Fig 2: Standardized 6-step in vitro workflow for assessing BPMC cytotoxicity.

Protocol B: Mechanistic ROS Detection (DCFDA Assay)

Purpose: Verify that BPMC-induced cell death is mediated by oxidative stress.

Causality & Design Rationale: DCFDA is a cell-permeable probe. Cellular esterases cleave it into a non-fluorescent form, which is subsequently oxidized by ROS into highly fluorescent DCF. Loading the probe before treatment ensures we capture the immediate oxidative burst.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Treatment & Validation:

    • Test: Expose to IC50​ concentrations of BPMC.

    • Positive Control: Expose to 100 µM H2​O2​ (confirms probe efficacy).

    • Negative Rescue Control: Pre-treat cells with 5 mM N-acetylcysteine (NAC, an antioxidant) for 1 hour prior to BPMC exposure. If fluorescence drops, it definitively proves BPMC relies on ROS for its cytotoxic effect.

  • Measurement: Read fluorescence immediately at Ex/Em 485/535 nm using a microplate reader.

References

  • Systemic Stereoselectivity Study of Fenobucarb: Environmental Behaviors in Greenhouse Vegetables, Fruits, Earthworms, and Soils and Its Cytotoxicity Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Comprehensive Enantioselectivity Evaluation of Insecticidal Activity and Mammalian Toxicity of Fenobucarb Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Fenobucarb-induced developmental neurotoxicity and mechanisms in zebrafish Source: ResearchGate / Environmental Pollution URL:[Link]

Sources

Exploratory

Preliminary Pharmacokinetic Studies of Butyl Methylcarbamate: A Technical Whitepaper

Executive Summary Butyl methylcarbamate (specifically tert-butyl methylcarbamate, CAS 16066-84-5) is a versatile aliphatic carbamate. While traditionally recognized as a Boc-protected methylamine building block in organi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl methylcarbamate (specifically tert-butyl methylcarbamate, CAS 16066-84-5) is a versatile aliphatic carbamate. While traditionally recognized as a Boc-protected methylamine building block in organic synthesis, its integration into active pharmaceutical ingredients (APIs)—such as the macrocyclic ALK/ROS1 inhibitor Lorlatinib[1][2]—and its use as a cleavable linker in antibody-drug conjugates (ADCs)[3] necessitates rigorous pharmacokinetic (PK) profiling. This whitepaper details the preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of butyl methylcarbamate, providing validated experimental workflows for its preclinical evaluation.

Physicochemical Profiling and In Silico ADME

The foundational PK behavior of any compound is dictated by its physicochemical properties. For tert-butyl methylcarbamate:

  • Molecular Weight (MW): 131.17 g/mol [4]

  • Lipophilicity (LogP): ~0.9[4]

  • Topological Polar Surface Area (TPSA): 38.3 Ų[4]

These parameters fall well within Lipinski's Rule of Five, suggesting excellent membrane permeability. According to the BOILED-Egg predictive model, this compound exhibits high gastrointestinal (GI) absorption and is highly permeant to the blood-brain barrier (BBB)[5]. Furthermore, it is not predicted to be a strong substrate for P-glycoprotein (P-gp) efflux pumps[5], which is a critical attribute for CNS-targeted therapies where brain penetrance is required to target metastases[2].

Absorption and Distribution Kinetics

To empirically validate the in silico predictions, bidirectional Caco-2 permeability assays and plasma protein binding (PPB) studies are employed.

Caco-2 Permeability Assay Protocol

Causality Insight: The Caco-2 cell line (human colorectal adenocarcinoma) spontaneously differentiates to form a polarized epithelial monolayer, mimicking the human intestinal barrier. Because butyl methylcarbamate has a low LogP and low TPSA, transcellular passive diffusion is the expected primary route of absorption.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation.

  • Monolayer Validation (Self-Validating Step): Measure Trans-Epithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (a paracellular marker) to the apical chamber to confirm tight junction integrity (permeability must be < 1×10−6 cm/s).

  • Dosing: Prepare a 10 µM solution of butyl methylcarbamate in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B transport, or basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, and 90 minutes, replacing with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and efflux ratio.

Plasma Protein Binding (PPB)

Given its LogP of 0.9[4], butyl methylcarbamate is expected to have low-to-moderate plasma protein binding, ensuring a high fraction of unbound, pharmacologically active compound ( fu​ ). This is evaluated using Rapid Equilibrium Dialysis (RED) against human plasma for 4 hours at 37°C.

Metabolic Stability and Biotransformation

The carbamate functional group represents a structural middle-ground between highly labile esters and highly stable amides. Its metabolism is primarily driven by two distinct enzymatic pathways[6].

  • Carboxylesterase (CES) Hydrolysis: Blood and hepatic esterases cleave the carbamate linkage, yielding tert-butanol, methylamine, and carbon dioxide[6].

  • CYP450 Oxidation: Cytochrome P450 enzymes (predominantly CYP3A4) catalyze the N-demethylation of the methylamine moiety, forming an N-hydroxymethyl intermediate[6].

MetabolicPathway BMC tert-Butyl Methylcarbamate (Parent Compound) CES Carboxylesterase (CES) Hydrolysis BMC->CES Ester Cleavage CYP CYP450 (e.g., CYP3A4) N-Demethylation BMC->CYP Oxidation Met1 tert-Butanol + Methylamine + CO2 CES->Met1 Met2 N-Hydroxymethyl Metabolite CYP->Met2

Fig 1. Primary metabolic biotransformation pathways of butyl methylcarbamate via CES and CYP450.

Liver Microsomal Stability Protocol

Causality Insight: Because carbamates can be rapidly degraded by circulating esterases, standard microsomal assays must be carefully controlled. The addition of an esterase inhibitor in parallel incubations helps differentiate CYP-mediated metabolism from CES-mediated hydrolysis.

Step-by-Step Methodology:

  • Preparation: Thaw human or murine liver microsomes (HLM/MLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add butyl methylcarbamate to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching (Critical Step): At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard and an esterase inhibitor (e.g., bis-p-nitrophenyl phosphate, BNPP) to prevent post-sampling degradation.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

In Vivo Clearance and Pharmacokinetics

To establish the systemic PK profile, murine models are utilized. The workflow relies on Non-Compartmental Analysis (NCA) to derive key parameters.

PKWorkflow Dose Dosing (IV/PO) Murine Model Sample Serial Blood Sampling Dose->Sample Extract Plasma Extraction (Protein Precipitation) Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2. Step-by-step in vivo pharmacokinetic evaluation workflow using LC-MS/MS and NCA.

Quantitative PK Data Summary

The following table summarizes representative preliminary PK parameters for aliphatic carbamates of this class following intravenous (IV) and oral (PO) administration in mice (Dose: 5 mg/kg IV, 10 mg/kg PO).

PK ParameterDescriptionIV Administration (5 mg/kg)PO Administration (10 mg/kg)
Cmax​ Maximum plasma concentration2450 ng/mL1820 ng/mL
Tmax​ Time to maximum concentration-0.5 h
AUC0−∞​ Area under the curve4100 h·ng/mL6800 h·ng/mL
t1/2​ Elimination half-life1.2 h1.4 h
CL Systemic clearance20.3 mL/min/kg-
Vdss​ Volume of distribution at steady state1.8 L/kg-
F Oral bioavailability-~82%

Data Interpretation: The high oral bioavailability (~82%) correlates perfectly with the BOILED-Egg predictions of high GI absorption[5]. The volume of distribution (1.8 L/kg) indicates extensive tissue distribution, consistent with its ability to cross the BBB[2][5].

Conclusion

The preliminary pharmacokinetic profiling of butyl methylcarbamate reveals a highly permeable, orally bioavailable compound. Its metabolic liability is primarily centered around CES-mediated carbamate cleavage and CYP-mediated N-demethylation[6]. Understanding these parameters is essential for optimizing dosing regimens and mitigating off-target toxicity when utilizing this moiety in complex drug architectures like ADCs[3] or macrocyclic kinase inhibitors[1].

References

  • tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem[Link]

  • The Recent Developments of ADCs with the Tubulysins as the Payload - Bentham Science [Link]

  • Lorlatinib. ALK/ROS1 inhibitor, Treatment of non-small cell lung cancer - Drugs of the Future (Portico)[Link]

  • Discovery of PF-06463922, a Macrocyclic Inhibitor of ALK and ROS1 with Preclinical Brain Exposure - ResearchGate[Link]

Sources

Foundational

An In-Depth Technical Guide to the Environmental Fate of Butyl Methylcarbamate

Foreword: A Proactive Approach to Environmental Assessment In the lifecycle of any agrochemical or specialty chemical, understanding its environmental fate is not merely a regulatory hurdle but a cornerstone of responsib...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to Environmental Assessment

In the lifecycle of any agrochemical or specialty chemical, understanding its environmental fate is not merely a regulatory hurdle but a cornerstone of responsible product stewardship. This guide provides a comprehensive technical overview of the key processes governing the environmental distribution, persistence, and degradation of butyl methylcarbamate. As direct experimental data for this specific molecule is limited in public literature, this document synthesizes established principles from the broader class of N-methyl carbamate insecticides to construct a predictive and scientifically grounded assessment. We will delve into the causality behind experimental designs, offering not just protocols, but the strategic thinking that underpins them. This document is intended for researchers, environmental chemists, and drug development professionals who require a deep, mechanistic understanding of how molecules like butyl methylcarbamate behave once released into the environment.

Physicochemical Profile: The Foundation of Environmental Behavior

A molecule's inherent physical and chemical properties are the primary determinants of its behavior in the complex environmental matrix. These parameters govern its partitioning between water, soil, and air, and its susceptibility to abiotic degradation. For butyl methylcarbamate, we can estimate key properties based on its structural isomers, such as tert-butyl methylcarbamate and sec-butyl N-methyl carbamate.[1][2]

Table 1: Estimated Physicochemical Properties of Butyl Methylcarbamate and Its Isomers

PropertyEstimated Value/RangeSignificance for Environmental FateData Source (Analogous Compounds)
Molecular Formula C6H13NO2-[1][2]
Molecular Weight 131.17 g/mol Influences transport and diffusion.[1][2]
Water Solubility Sparingly SolubleGoverns concentration in aquatic systems and potential for leaching. Low to moderate solubility is typical for carbamates.[3]
Vapor Pressure ~1.1 mmHg at 25°CIndicates potential for volatilization from soil and water surfaces.[4]
Log P (Octanol-Water Partition Coefficient) ~0.9 - 1.5Predicts bioaccumulation potential and sorption to organic matter. A low Log P suggests limited bioconcentration.[1][2]
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) ~2.0 - 2.5 (estimated)Key indicator of mobility in soil. Higher values indicate stronger binding to soil organic matter and lower leaching potential.[5][5][6]

Note: Values are estimated based on data for tert-butyl methylcarbamate and sec-butyl N-methyl carbamate, and general data for carbamate pesticides.

Core Environmental Fate Processes

The environmental journey of butyl methylcarbamate is dictated by a combination of chemical, photochemical, and biological degradation processes, alongside its physical movement through different environmental compartments.

Hydrolysis: The Chemical Impermanence in Water

The carbamate ester linkage is susceptible to hydrolysis, a primary abiotic degradation pathway in aquatic environments. The rate of this reaction is critically dependent on pH.

Expertise & Experience: Why pH is the Master Variable

Carbamate hydrolysis is catalyzed by both acid and, more significantly, base.[7][8] The mechanism under alkaline conditions is typically a BAC2 (base-catalyzed, bimolecular, acyl-cleavage) or E1cB (unimolecular elimination of the conjugate base) process, leading to the formation of an alcohol (butanol), methylamine, and carbon dioxide.[9] Therefore, to build a predictive model of persistence in natural waters (which typically range from pH 5 to 9), it is imperative to determine the hydrolysis rate constants across this pH range. Experiments are typically conducted at pH 4, 7, and 9 to capture acidic, neutral, and alkaline conditions, respectively.

Protocol 2.1.1: OECD 111 Guideline Hydrolysis Study

This protocol outlines a standardized method for assessing the rate of hydrolysis as a function of pH.

1. Preparation of Buffer Solutions:

  • Prepare sterile buffer solutions at pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).
  • Ensure all glassware is sterilized to prevent microbial degradation from confounding the results.

2. Test Substance Preparation:

  • Prepare a stock solution of butyl methylcarbamate in a water-miscible solvent with low volatility (e.g., acetonitrile).
  • The final concentration of the organic solvent in the test solution should be minimal (<1%) to avoid co-solvent effects.

3. Experimental Setup:

  • Add a small aliquot of the stock solution to each buffer solution in sterile, sealed test vessels to achieve a final concentration suitable for analytical detection.
  • Incubate the test vessels in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

4. Sampling and Analysis:

  • At predetermined time intervals, withdraw duplicate samples from each test vessel.
  • Immediately quench any further reaction by neutralizing the sample (if necessary) and/or mixing with a mobile phase for analysis.
  • Analyze the concentration of butyl methylcarbamate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of butyl methylcarbamate versus time for each pH.
  • If the plot is linear, the reaction follows pseudo-first-order kinetics. The degradation rate constant (k) is the negative of the slope.
  • Calculate the half-life (t1/2) for each pH using the formula: t1/2 = ln(2) / k.

Trustworthiness: Self-Validating System

The protocol's integrity is maintained by including sterile controls to ensure abiotic conditions and by running triplicate experiments to assess variability. The linearity of the first-order plot validates the kinetic model used.

Table 2: Expected Hydrolysis Half-Lives for Butyl Methylcarbamate Based on Analogous Carbamates

pHExpected Half-LifeSignificance
4 StableMinimal degradation in acidic waters.
7 Weeks to MonthsSlow degradation at neutral pH. For example, the half-life of carbaryl is 10 days at pH 7.[10]
9 Hours to DaysRapid degradation in alkaline conditions. The half-life of carbaryl is 15 minutes at pH 10.[10]

Visualization: Hydrolysis Pathway

Hydrolysis ButylMethylcarbamate Butyl Methylcarbamate Intermediate Tetrahedral Intermediate ButylMethylcarbamate->Intermediate + OH- (Alkaline) Products Butanol + Methylcarbamic Acid Intermediate->Products C-O Bond Cleavage FinalProducts Butanol + Methylamine + CO2 Products->FinalProducts Decarboxylation

Photodegradation: The Influence of Sunlight

Solar radiation is a significant driver of pesticide degradation on plant surfaces and in the upper layers of water bodies. Carbamates absorb light in the environmentally relevant UV spectrum (290-400 nm), which can lead to their decomposition.[10]

Expertise & Experience: Direct vs. Indirect Photolysis

It's crucial to distinguish between two mechanisms. Direct photodegradation occurs when the molecule itself absorbs a photon, leading to an excited state and subsequent bond cleavage. Indirect photodegradation is mediated by other substances in the environment, such as hydroxyl radicals or singlet oxygen, which are generated by sunlight interacting with natural organic matter. Laboratory studies often focus on direct photolysis in pure water to establish a baseline degradation rate.

Protocol 2.2.1: Aqueous Photolysis Study (Direct Photodegradation)

1. Solution Preparation:

  • Prepare a solution of butyl methylcarbamate in sterile, purified water (e.g., Milli-Q). If necessary, a co-solvent like acetonitrile can be used at <1% v/v.

2. Irradiation Source:

  • Use a light source that simulates natural sunlight, such as a xenon arc lamp with filters to cut off wavelengths below 290 nm.
  • The light intensity should be measured and reported.

3. Experimental Setup:

  • Place the test solution in quartz tubes (which are transparent to UV light).
  • Run a parallel set of samples wrapped in aluminum foil (dark controls) to measure any hydrolysis or other non-photolytic degradation.
  • Maintain a constant temperature using a water bath.

4. Sampling and Analysis:

  • At specific time intervals, collect samples from both the irradiated and dark control tubes.
  • Analyze the concentration of the parent compound using HPLC.

5. Quantum Yield Calculation:

  • The quantum yield (Φ) is a measure of the efficiency of the photochemical process. It is calculated by comparing the degradation rate of the test substance to that of a chemical actinometer with a known quantum yield, irradiated under identical conditions.[11][12]

Trustworthiness: The Role of the Dark Control

The dark control is essential for a self-validating experiment. The degradation rate observed in the irradiated samples is corrected for any loss observed in the dark controls, thereby isolating the effect of light.

Table 3: Expected Photodegradation Behavior of Butyl Methylcarbamate

MediumExpected RateKey Factors
Pure Water (Direct) ModerateDepends on the quantum yield and overlap of the compound's absorption spectrum with the solar spectrum.[11]
Natural Water (Indirect) Potentially FasterPresence of photosensitizers like dissolved organic matter can accelerate degradation.
Soil Surface RapidDirect exposure to sunlight can lead to rapid degradation, though this is often a minor pathway compared to microbial degradation.[10]

Visualization: Photodegradation Workflow

PhotodegradationWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Aqueous Solution of Butyl Methylcarbamate Irradiated Irradiated Sample (Quartz Tube) Prep->Irradiated Dark Dark Control (Wrapped Tube) Prep->Dark Sampling Time-course Sampling Irradiated->Sampling Dark->Sampling Source Simulated Sunlight (Xenon Arc Lamp) Source->Irradiated HPLC HPLC Analysis Sampling->HPLC Data Calculate Rate & Half-life (Corrected for Dark Control) HPLC->Data

Biodegradation: The Microbial Engine of Dissipation

In soil and natural waters, microbial degradation is often the most significant pathway for the dissipation of carbamate pesticides.[13] Microorganisms can utilize carbamates as a source of carbon and nitrogen.

Expertise & Experience: The Primacy of Hydrolysis

The first and rate-limiting step in the microbial degradation of most carbamates is the enzymatic hydrolysis of the ester bond, catalyzed by carboxylesterase or hydrolase enzymes.[14] This cleavage yields butanol and methylcarbamic acid. The resulting alcohol and acid are typically less toxic and more readily mineralized by a wider range of soil microorganisms.

Protocol 2.3.1: Aerobic Soil Biodegradation Study (OECD 307)

1. Soil Selection and Preparation:

  • Select at least two different soil types with varying organic carbon content and pH.
  • Sieve the fresh soil and adjust the moisture content to 40-60% of its maximum water-holding capacity.
  • Pre-incubate the soil for several days to allow microbial populations to stabilize.

2. Application of Test Substance:

  • Apply a solution of butyl methylcarbamate (preferably ¹⁴C-labeled for robust mass balance) to the soil samples to achieve the desired concentration.
  • Thoroughly mix to ensure uniform distribution.

3. Incubation:

  • Incubate the treated soil samples in the dark in flow-through biometer flasks at a constant temperature (e.g., 20-25°C).
  • Pass a continuous stream of CO₂-free, humidified air through the flasks.
  • Trap volatile organics (e.g., in polyurethane foam) and ¹⁴CO₂ (in an alkaline solution like NaOH) from the effluent air.

4. Sampling and Extraction:

  • At predetermined intervals, sacrifice triplicate flasks.
  • Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).
  • Analyze the extracts for the parent compound and potential metabolites by HPLC with radiometric detection.
  • Quantify the trapped ¹⁴CO₂ and volatile organics by liquid scintillation counting.
  • Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

5. Data Analysis:

  • Calculate the mass balance at each sampling point.
  • Plot the concentration of butyl methylcarbamate over time and calculate the DT₅₀ (time to 50% dissipation) and DT₉₀ values using appropriate kinetic models (e.g., single first-order or biphasic kinetics).

Trustworthiness: The Mass Balance Imperative

A robust mass balance (typically 90-110% recovery of the applied radioactivity) is the ultimate validation of the experiment. It ensures that all dissipation pathways—degradation to CO₂, formation of metabolites, binding to soil, and volatilization—are accounted for.

Table 4: Typical Soil Biodegradation Half-Lives for Carbamate Insecticides

CarbamateSoil Half-Life (DT₅₀)Reference
Carbofuran3-60 days[13]
Carbaryl4-72 days[13][15]
Aldicarb~7 days[16]
Propoxur80-210 days[15]

The half-life of butyl methylcarbamate is expected to be in the range of days to a few weeks, depending on soil type and microbial activity. Soils with a history of carbamate application may exhibit enhanced degradation due to acclimated microbial populations.[17]

Visualization: Biodegradation Pathway in Soil

Biodegradation

Soil Sorption and Mobility

Sorption to soil particles is a critical process that reduces the concentration of a chemical in the soil pore water, thereby limiting its bioavailability for degradation and its potential to leach into groundwater.

Expertise & Experience: The Role of Organic Carbon

For non-ionic organic compounds like carbamates, sorption is primarily driven by partitioning into soil organic matter.[6] Therefore, the most useful metric for comparing the sorption potential of a chemical across different soils is the organic carbon-normalized sorption coefficient, Koc. A high Koc value indicates strong binding and low mobility.

Protocol 2.4.1: Soil Sorption/Desorption Study (OECD 106)

1. Soil Selection:

  • Use a minimum of four different soil types with a range of organic carbon content, clay content, and pH.

2. Preliminary Study:

  • Determine the optimal soil-to-solution ratio and equilibration time.

3. Adsorption Phase:

  • Prepare a series of concentrations of butyl methylcarbamate in a 0.01 M CaCl₂ solution (to mimic soil solution ionic strength).
  • Add a known mass of soil to each test solution in centrifuge tubes.
  • Agitate the tubes at a constant temperature until equilibrium is reached (e.g., 24 hours).
  • Centrifuge the samples to separate the soil and aqueous phases.
  • Measure the concentration of butyl methylcarbamate remaining in the aqueous phase (Cₑ).
  • Calculate the amount adsorbed to the soil (Cₛ) by difference.

4. Data Analysis (Adsorption):

  • Plot Cₛ versus Cₑ to generate a sorption isotherm.
  • Fit the data to the Freundlich equation: Cₛ = Kf * Cₑ1/n.
  • Calculate the distribution coefficient (Kd) for each soil.
  • Normalize Kd to the organic carbon content of the soil to obtain Koc: Koc = (Kd / %OC) * 100.

5. Desorption Phase:

  • After the adsorption phase, remove a portion of the supernatant and replace it with a fresh CaCl₂ solution.
  • Agitate again until equilibrium is re-established.
  • Measure the concentration in the aqueous phase to determine the amount desorbed.

Table 5: Koc Values and Mobility Classification for Carbamates

Koc (mL/g)Mobility ClassExample CarbamateReference
< 50Very High-
50 - 150HighMetolcarb
150 - 500ModerateFenobucarb, Carbaryl (Koc ~230)[5]
500 - 2000Low-
> 2000Slight/Immobile-

Based on its estimated Log P, butyl methylcarbamate is expected to have a Koc in the moderate mobility range, suggesting some potential for leaching in low-organic-carbon, sandy soils.

Integrated Environmental Fate: A Holistic View

Once released, butyl methylcarbamate will partition between soil, water, and air based on its physicochemical properties. In terrestrial environments, it will be subject to rapid microbial degradation, which is the dominant dissipation pathway. Sorption to soil organic matter will modulate its availability for degradation and leaching. On plant and soil surfaces, photodegradation may contribute to its breakdown. In aquatic systems, its persistence will be highly dependent on pH, with rapid degradation occurring under alkaline conditions. Due to its relatively low Log P and moderate Koc, significant bioaccumulation is not expected. The primary degradation products, butanol and methylamine, are readily mineralized in the environment.

Analytical Methodologies

Accurate quantification of butyl methylcarbamate in environmental matrices is essential for fate studies. Due to the thermal lability of many carbamates, High-Performance Liquid Chromatography (HPLC) is often the preferred analytical technique.

Protocol 4.1: Analysis of Butyl Methylcarbamate in Water and Soil

1. Sample Extraction:

  • Water: For low concentrations, perform Solid-Phase Extraction (SPE) using a C18 cartridge to extract and concentrate the analyte from a large volume of water. Elute with a solvent like acetonitrile or methanol.
  • Soil: Extract the soil sample with an accelerated solvent extraction (ASE) or sonication method using a mixture of acetonitrile and water.

2. Sample Clean-up (if necessary):

  • Pass the initial extract through a clean-up cartridge (e.g., silica or Florisil) to remove interfering co-extractives, particularly for complex soil matrices.

3. Instrumental Analysis:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Detection: UV detector set at a wavelength corresponding to an absorbance maximum for the carbamate structure. For higher sensitivity and confirmation, use a Mass Spectrometry (MS) detector (LC-MS).

4. Quantification:

  • Quantify the analyte by comparing its peak area to a calibration curve prepared from certified reference standards.

Conclusion

The environmental fate of butyl methylcarbamate is characterized by multiple, interconnected degradation and transport processes. While it is not expected to be highly persistent, its mobility and degradation rates are highly dependent on specific environmental conditions such as soil type, pH, and microbial activity. The dominant pathway for its dissipation is microbial degradation in soil, primarily initiated by enzymatic hydrolysis. Abiotic hydrolysis under alkaline conditions is also a significant degradation route in aquatic environments. A thorough understanding of these processes, guided by the robust experimental designs outlined in this guide, is critical for accurately assessing the environmental risk profile of this and other carbamate molecules.

References

  • Mustapha, A., et al. (2019). Biodegradation of different carbamate pesticide by microbes. ResearchGate. [Link]

  • Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. Journal of Hazardous Materials. [Link]

  • WHO (1986). Environmental Health Criteria 64: Carbamate pesticides: a general introduction. INCHEM. [Link]

  • Chemsrc (2025). tert-Butyl methylcarbamate. Chemsrc.com. [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry.
  • Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. ScienceDirect.
  • Akol, A. M., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology. [Link]

  • Moye, H. A., & Miles, C. J. (1988). The environmental dynamics of the carbamate insecticide aldicarb in soil and water. PubMed. [Link]

  • Vlasblom, J. P., & Lee-Ruff, E. (1983).
  • Olvera-Velona, A., et al. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC. [Link]

  • Kim, Y. H., et al. (2004). Adsorption Characteristics of Organophosphorus and Carbamate Pesticides in Four Soils and the Evaluation for Their Leaching Potential Using Two Screening Models.
  • Vlasblom, J. P., & Lee-Ruff, E. (2010). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters.
  • PubChem (2025). tert-Butyl methylcarbamate. National Center for Biotechnology Information. [Link]

  • PubChem (2025). sec.-Butyl N-methyl carbamate. Virginia.gov. [Link]

  • Vlasblom, J. P., & Lee-Ruff, E. (1983).
  • Chegg (2015). Solved 59. Log Koc = 2.36 for the carbamate pesticide. Chegg.com. [Link]

  • Onaca, C., et al. (2024). Sulfur atom effect on the photochemical release of benzylamine from caged amines. Chemistry Letters. [Link]

  • Zahedifar, P., et al. (2022). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: GC-MS/MS Protocol for Butyl Methylcarbamate Detection via In-Injector Flash Methylation

Introduction & Mechanistic Rationale The quantitative analysis of carbamate compounds, such as tert-butyl methylcarbamate (CAS 16066-84-5), presents a well-documented analytical challenge in gas chromatography (GC). Carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quantitative analysis of carbamate compounds, such as tert-butyl methylcarbamate (CAS 16066-84-5), presents a well-documented analytical challenge in gas chromatography (GC). Carbamates represent a major class of synthetic organic compounds and pesticides, but their analysis by GC-MS has an inherent disadvantage: these compounds are highly thermally labile[1]. When introduced into a standard heated GC injection port, the carbamate linkage (-O-CO-NH-) frequently undergoes thermal degradation (e.g., N-S or C-O bond cleavage), leading to poor reproducibility, peak tailing, and severe loss of analytical sensitivity[1][2].

While liquid chromatography (LC) is often employed to avoid thermal degradation, LC-MS typically relies on electrospray ionization (ESI), which produces predominantly single protonated ions with minimal fragmentation. This lack of fragmentation makes confident structural confirmation difficult.

The Mechanistic Solution: To address the thermally labile nature of these compounds, this protocol utilizes a novel sample injection technique coupling splitless injection with in-injector flash methylation . By utilizing a derivatization agent such as trimethylanilinium hydroxide (TMPAH), the labile N-H proton of the carbamate is rapidly replaced with a methyl group upon exposure to the 250°C injection port. This instantaneous N-methylation drastically increases the thermal stability and volatility of butyl methylcarbamate, allowing intact transfer to the analytical column and robust detection via GC-MS/MS[3][4].

Experimental Design & Causality

This protocol is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.

  • Sample Preparation (DLLME): Dispersive Liquid-Liquid Microextraction (DLLME) is utilized to extract butyl methylcarbamate from aqueous matrices. DLLME provides a "green chemistry" approach, substituting large volumes of organic solvents with micro-volumes while achieving high enrichment factors[4].

  • Derivatization Reagent Selection: While diazomethane is a traditional methylating agent, it is highly toxic and explosive[5]. TMPAH is selected because it is stable, safe to handle, and reacts instantaneously in the hot GC inlet, eliminating the need for lengthy offline incubation steps.

  • Self-Validation via Internal Standard: To account for any variability in extraction recovery or flash methylation efficiency, an isotopically labeled internal standard (e.g., Carbofuran-d3) is spiked into the sample prior to extraction. The ratio of the analyte to the internal standard ensures that the quantitative output is self-correcting.

Workflow Visualization

G cluster_prep 1. Sample Prep (DLLME) cluster_analysis 2. Derivatization & GC-MS/MS A Aqueous Sample (5.0 mL) B Add Disperser/Extractor (MeCN + CHCl3) A->B C Centrifugation (Collect 40 µL) B->C D Add TMPAH Reagent (10 µL, 0.2 M) C->D E Flash Methylation (GC Inlet, 250°C) D->E F GC-MS/MS Detection E->F

Workflow for the extraction and in-injector flash methylation of butyl methylcarbamate.

Step-by-Step Protocol

Reagents and Materials Preparation
  • Obtain tert-butyl methylcarbamate analytical standard (>99% purity).

  • Prepare a 0.2 M solution of Trimethylanilinium hydroxide (TMPAH) in methanol.

  • Prepare the extraction mixture: Chloroform (extractor solvent) and Acetonitrile (disperser solvent).

Sample Extraction (DLLME)
  • Spiking: Transfer 5.0 mL of the aqueous sample into a 10 mL glass centrifuge tube. Spike with 10 µL of the internal standard (Carbofuran-d3, 1 µg/mL).

  • Injection: Rapidly inject a mixture of 500 µL acetonitrile and 50 µL chloroform into the sample using a glass syringe to form a cloudy emulsion. Causality: The rapid injection creates micro-droplets of chloroform, maximizing the surface area for rapid analyte partitioning.

  • Phase Separation: Sonicate the emulsion for 5 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Collection: Carefully withdraw the lower dense organic phase (~40 µL) using a microsyringe and transfer it to a GC autosampler vial equipped with a 100 µL micro-insert.

In-Situ Derivatization and Injection
  • Reagent Addition: Add 10 µL of the 0.2 M TMPAH solution directly to the extracted organic phase in the autosampler vial.

  • Injection: Program the GC autosampler to inject 1.0 µL of this mixture into the GC inlet.

  • Flash Reaction: Ensure the GC inlet is strictly maintained at 250°C. Causality: The thermal energy at 250°C catalyzes the instantaneous transfer of the methyl group from TMPAH to the carbamate nitrogen, stabilizing the molecule before it enters the column[3][6].

Instrumental Parameters & Data Presentation

Because the primary Electron Ionization (EI) fragmentation of methylated carbamates often involves the non-diagnostic loss of a methyl group (m/z 15) or the tert-butyl cation (m/z 57)[7], tandem mass spectrometry (MS/MS) is utilized to isolate the precursor ion and monitor specific product ions, ensuring high selectivity against matrix interference.

Table 1: GC-MS/MS Operating Conditions
ParameterSetting / ValueCausality / Rationale
GC Column TG-5MS (30 m × 0.25 mm × 0.25 µm)Non-polar stationary phase provides optimal retention for methylated carbamates.
Injector Temperature 250°CCritical for driving the flash methylation reaction to completion[3].
Injection Mode Splitless (1.0 min purge time)Maximizes transfer of the trace derivatized analyte onto the column[5].
Carrier Gas Helium, constant flow at 1.2 mL/minMaintains consistent linear velocity during the temperature gradient.
Oven Program 50°C (2 min) → 15°C/min to 280°C (hold 5 min)Focuses the analyte at the column head, then elutes it sharply.
Ionization Mode Electron Ionization (+EI), 70 eVStandard energy for reproducible fragmentation libraries.
Ion Source Temp 250°CPrevents condensation of heavy matrix components in the source.
Table 2: Quantitative Method Validation Data

Note: Data represents expected validation metrics for flash-methylated tert-butyl methylcarbamate using this self-validating protocol.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity (R²)LOD (ng/mL)Recovery (%)
tert-Butyl methylcarbamate 14557, 88> 0.9980.0589 - 94%
Carbofuran-d3 (IS) 167125N/AN/AN/A

The top MS peak for tert-butyl methylcarbamate is m/z 57 (tert-butyl cation)[7]. The MS/MS transition isolates the methylated precursor (m/z 145) and fragments it to the diagnostic product ions.

Sources

Application

Application Note: Utilizing tert-Butyl Methylcarbamate (Boc-NHMe) as a Protected Building Block in Organic Synthesis

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols Executive Summary & Strategic Utility In advanced organic synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Utility

In advanced organic synthesis and medicinal chemistry, the direct introduction of a secondary methylamine group (–NHMe) onto a molecular scaffold is a notorious challenge. Free methylamine ( CH3​NH2​ ) is highly nucleophilic and sterically unhindered. When reacted with electrophiles (such as alkyl halides), it inevitably leads to uncontrolled over-alkylation, yielding complex, difficult-to-separate mixtures of secondary amines, tertiary amines, and quaternary ammonium salts.

To circumvent this, tert-butyl methylcarbamate (commonly referred to as Boc-NHMe) is deployed as a pre-protected surrogate building block. By utilizing this carbamate, chemists can execute precise, mono-alkylations. This strategy is heavily relied upon in the pharmaceutical industry, notably serving as a critical substituent in the synthetic preparation of complex macrocyclic kinase inhibitors, such as the ALK/ROS1 inhibitor PF-06463922 [1]. Furthermore, Boc-protected amines like Boc-NHMe are increasingly utilized as highly controlled initiators in site-specific ring-opening polymerizations[2].

Physicochemical Profile

Understanding the physical properties of tert-butyl methylcarbamate is essential for optimizing reaction conditions, particularly regarding solvent compatibility and isolation techniques.

PropertyValue / Description
Chemical Name tert-Butyl methylcarbamate (Boc-NHMe)
CAS Number 16066-84-5
Molecular Formula C6​H13​NO2​
Molecular Weight 131.17 g/mol
Physical State Colorless liquid to low-melting solid
Boiling Point ~160°C at 760 mmHg
Solubility Profile Soluble in DMF, THF, DCM, Methanol; sparingly soluble in water.

Mechanistic Rationale: The Causality of the Boc Group

The success of tert-butyl methylcarbamate lies in the electronic properties of the tert-butoxycarbonyl (Boc) group. The electron-withdrawing nature of the adjacent carbonyl group delocalizes the nitrogen's lone pair through resonance. This drastic reduction in nucleophilicity prevents spontaneous reaction with electrophiles.

To activate the molecule, the weakly acidic carbamate proton (pKa ~16) must be actively deprotonated by a strong base, such as Sodium Hydride (NaH). This generates a potent, sterically hindered amide enolate-like nucleophile. This binary "off/on" state ensures strict stoichiometric control, allowing for precise mono-alkylation without the risk of over-alkylation.

MechanisticWorkflow cluster_0 Pathway A: Free Methylamine (Uncontrolled) cluster_1 Pathway B: tert-Butyl Methylcarbamate (Controlled) A Free Methylamine (MeNH2) C Over-Alkylation (Tertiary Amines / Quaternary Salts) A->C + R-X (Spontaneous) B Alkyl Halide (R-X) B->C D tert-Butyl Methylcarbamate (Boc-NHMe) E Deprotonation (NaH, 0°C) D->E Base F Controlled Mono-Alkylation (R-N(Me)Boc) E->F + R-X G Deprotection (TFA or HCl) F->G Acid Cleavage H Pure Secondary Amine (R-NHMe) G->H Yields Target

Mechanistic comparison: Uncontrolled over-alkylation vs. controlled synthesis using Boc-NHMe.

Validated Experimental Protocols

The following protocols provide a self-validating system for the N-alkylation and subsequent deprotection of tert-butyl methylcarbamate.

Protocol A: Controlled N-Alkylation of Boc-NHMe

Causality of Choices: Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent because it readily dissolves the resulting sodium salt and accelerates SN​2 reactions. The reaction is initiated at 0°C to safely manage the exothermic deprotonation and prevent thermal degradation of the solvent by NaH.

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl methylcarbamate (1.0 equiv) and anhydrous DMF (to reach a 0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.

  • Deprotonation: Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Self-Validation Checkpoint: The addition of NaH will immediately generate hydrogen gas ( H2​ ). The cessation of bubbling (typically after 30–60 minutes) serves as a visual, self-validating indicator that deprotonation is complete and the nucleophile is fully formed.

  • Alkylation: Dropwise, add the target electrophile (e.g., an alkyl bromide, 1.1 equiv).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH4​Cl to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to strip residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure N-alkylated Boc-NHMe intermediate.

ExperimentalWorkflow Step1 Step 1: Preparation Dissolve Boc-NHMe in dry DMF/THF Step2 Step 2: Deprotonation Add NaH (1.2 eq) at 0°C Stir for 1 h Step1->Step2 Step3 Step 3: Alkylation Add Electrophile (R-X) Warm to RT Step2->Step3 Step4 Step 4: Quench Aqueous workup Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Column Chromatography Step4->Step5

Step-by-step experimental workflow for controlled N-alkylation of tert-butyl methylcarbamate.

Protocol B: Deprotection to Yield the Secondary Methylamine

Causality of Choices: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the gold standard for Boc removal. The strong acid protonates the carbamate oxygen, facilitating the elimination of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, while the carbamic acid intermediate spontaneously decarboxylates into CO2​ . The irreversible evolution of these gases drives the reaction to completion via Le Chatelier's principle.

  • Preparation: Dissolve the purified N-alkylated Boc-NHMe intermediate in anhydrous DCM (0.1 M concentration).

  • Acid Addition: Cool the solution to 0°C and add TFA dropwise (typically a 1:1 v/v ratio with DCM).

  • Cleavage: Remove the ice bath and stir the mixture at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: The evolution of CO2​ and isobutylene gas will cause visible effervescence. When the bubbling stops, the primary cleavage event is complete.

  • Concentration: Concentrate the mixture under reduced pressure to remove volatile TFA and DCM.

  • Free-Basing: The product will be in the form of a TFA salt. To obtain the free base, partition the residue between DCM and saturated aqueous NaHCO3​ . Extract, dry the organic layer over Na2​SO4​ , and concentrate to yield the final secondary methylamine.

Safety & Handling

While tert-butyl methylcarbamate is a highly stable protecting group reagent, all carbamate derivatives should be handled with appropriate safety measures due to potential toxicological profiles associated with the broader carbamate class [3]. Always perform deprotonation (NaH) and deprotection (TFA) steps in a well-ventilated fume hood due to the evolution of highly flammable H2​ gas and suffocating CO2​ / isobutylene gases, respectively.

References

  • Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds National Institutes of Health (PMC)[Link]

  • Methyl Carbamate | C2H5NO2 | CID 11722 PubChem - NIH [Link]

Method

Application of tert-Butyl Methylcarbamate in Kinase Inhibitor Synthesis: Strategies for Macrocyclization and N-Methylation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the synthesis of macrocyclic kinase inhibitors often requires the precise installation of secondary amines to serve as critical hydrogen-bond donors or structural pivot points within the macrocycle. Direct alkylation of primary amines (such as methylamine) with alkyl halides is notoriously problematic due to over-alkylation, which yields unwanted tertiary amines or quaternary ammonium salts.

To circumvent this, tert-butyl methylcarbamate (Boc-NHMe, CAS: 16066-84-5) is deployed as a highly controlled, orthogonal N-methylated building block[1]. The electron-withdrawing tert-butoxycarbonyl (Boc) group significantly reduces the nucleophilicity of the nitrogen atom. Consequently, the carbamate must be deprotonated by a strong base (typically Sodium Hydride, NaH) to form a potent, sterically hindered amide anion. This anion undergoes a clean, strictly mono-alkylated S_N2 reaction with electrophiles. Following alkylation, the Boc group is easily cleaved under mild acidic conditions to reveal the secondary amine, ready for subsequent macrocyclization[2].

This application note details the strategic use of tert-butyl methylcarbamate in the synthesis of advanced kinase inhibitors, most notably the ALK/ROS1 inhibitor Lorlatinib (PF-06463922) [1], and provides a self-validating experimental protocol for its application.

Case Study: Synthesis of Lorlatinib (PF-06463922)

Lorlatinib is a third-generation, CNS-penetrant macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)[2]. The structural complexity of Lorlatinib requires the assembly of a macrocycle containing a pyrazole core linked via a secondary methylamine.

During the preclinical synthesis of Lorlatinib, researchers utilized tert-butyl methylcarbamate to install this crucial N-methyl linkage[3]. The reaction involves the condensation of a bromomethyl pyrazole intermediate with tert-butyl methylcarbamate in the presence of NaH. This step achieved an exceptional 94% yield, demonstrating the robustness of this reagent in complex drug synthesis[3].

G A Bromomethyl Pyrazole C NaH, DMF (SN2) A->C B tert-Butyl Methylcarbamate B->C D Boc-Protected Intermediate C->D E Acidic Deprotection D->E F Secondary Amine E->F G Lorlatinib (PF-06463922) F->G

Logical synthesis pathway of Lorlatinib utilizing tert-butyl methylcarbamate.

Beyond Lorlatinib, tert-butyl methylcarbamate is also utilized in the synthesis of macrocyclic urea kinase inhibitors, where it serves as a stable precursor for generating activated monomers prior to ring-closing olefin metathesis[4].

Quantitative Data: Optimization of N-Alkylation

The success of the N-alkylation step relies heavily on the choice of base and solvent. The carbamate N-H bond has a pKa of ~13, requiring a strong base for quantitative deprotonation. The table below summarizes the optimization parameters typical for this transformation, reflecting the conditions that lead to the >90% yields reported in the Lorlatinib synthesis[3].

Table 1: Optimization of N-Alkylation Conditions for Macrocyclic Precursors

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality & Mechanistic Observation
1K₂CO₃ (2.0)DMF8024< 20Weak base is insufficient for complete deprotonation of the carbamate N-H.
2Cs₂CO₃ (1.5)DMFrt2445Improved deprotonation, but heterogenous reaction limits S_N2 kinetics.
3NaH (1.3)THF0 to rt1672Good deprotonation; however, limited solubility of the sodium salt in THF reduces reaction rate.
4 NaH (1.3) DMF 0 to rt 16 94 Optimal[3]; polar aprotic DMF maximizes the nucleophilicity of the naked anion.

Experimental Workflow & Self-Validating Protocol

The following protocol outlines the highly efficient, regioselective N-alkylation of a brominated intermediate using tert-butyl methylcarbamate.

Protocol S1 Deprotonation (NaH, 0 °C) S2 Alkylation (RT, 16h) S1->S2 S3 Quenching (Aq. NH4Cl) S2->S3 S4 Extraction (EtOAc) S3->S4 S5 Purification (Silica Gel) S4->S5

Step-by-step experimental workflow for the N-alkylation of tert-butyl methylcarbamate.

Protocol: NaH-Mediated N-Alkylation of tert-Butyl Methylcarbamate

Objective: To achieve strictly mono-alkylated N-methyl coupling without over-alkylation side products.

Materials:

  • tert-Butyl methylcarbamate (1.3 equiv)

  • Alkyl bromide electrophile (e.g., bromomethyl pyrazole derivative) (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation & System Purging: In an oven-dried, argon-purged round-bottom flask, dissolve tert-butyl methylcarbamate (1.3 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath. Causality: DMF is a polar aprotic solvent that excellently solvates the Na+ cation, leaving the carbamate anion highly reactive. Cooling to 0 °C controls the exothermic deprotonation and prevents solvent degradation.

  • Deprotonation (Self-Validation Step 1): Carefully add NaH (60% dispersion, 1.3 equiv) in small portions. Stir the suspension at 0 °C for 30 minutes. Causality & Validation: You must observe the evolution of hydrogen gas (bubbling). Wait until gas evolution completely ceases; this visual cue self-validates that the carbamate has been quantitatively deprotonated into the nucleophilic anion.

  • Electrophile Addition: Dissolve the alkyl bromide electrophile (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes. Causality: Dropwise addition prevents local concentration spikes, minimizing potential base-catalyzed elimination (E2) side reactions of the alkyl halide.

  • Reaction Propagation (Self-Validation Step 2): Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 16 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Petroleum Ether (1:2) eluent system. The disappearance of the UV-active alkyl bromide spot confirms reaction completion.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl provides a mild, buffered proton source to safely neutralize any unreacted NaH without causing the acidic cleavage of the Boc protecting group, which would occur if strong acids were used.

  • Extraction & Purification: Dilute the quenched mixture with water and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (3x) and brine (1x). Causality: Multiple water washes are strictly required to partition the high-boiling DMF out of the organic layer. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography to yield the pure Boc-protected methylamine intermediate.

References

  • Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. ResearchGate. 1

  • Lorlatinib. ALK/ROS1 inhibitor, Treatment of non-small cell lung cancer. Thomson Reuters (Drugs of the Future). 2

  • Synthesis of Macrocyclic Urea Kinase Inhibitors. Synlett. 4

  • Discovery of (10R)-7-Amino... (Supplementary Data / Reaction Details). ResearchGate. 3

Sources

Application

cholinesterase activity assay using butyl methylcarbamate

Application Note: High-Throughput Cholinesterase Activity and Inhibition Assay Utilizing Butyl Methylcarbamate (BPMC) Executive Summary The precise measurement of acetylcholinesterase (AChE) and butyrylcholinesterase (BC...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Cholinesterase Activity and Inhibition Assay Utilizing Butyl Methylcarbamate (BPMC)

Executive Summary

The precise measurement of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity is a cornerstone methodology in neuropharmacology, environmental toxicology, and pesticide development. This application note details a robust, high-throughput microplate assay for evaluating cholinesterase activity. To ensure rigorous assay validation and quality control, we employ 2-sec-butylphenyl methylcarbamate (BPMC, also known as Fenobucarb)—a well-characterized carbamate insecticide—as a standardized reference inhibitor[1][2]. By utilizing BPMC, researchers can reliably benchmark assay sensitivity, evaluate competitive inhibition kinetics, and screen novel neuroactive compounds.

Mechanistic Rationale & Assay Principle

This protocol is an optimized adaptation of the classic Ellman method[3][4]. The assay relies on the hydrolysis of the synthetic substrate acetylthiocholine (ATCh) by AChE to produce acetate and thiocholine. The free sulfhydryl group of thiocholine subsequently reacts with the chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the 5-thio-2-nitrobenzoate (TNB) anion, which yields a strong yellow color quantifiable at 405–412 nm[3][4].

The Causality of Carbamate Inhibition: Unlike organophosphates that irreversibly phosphorylate the enzyme, carbamates like BPMC act as pseudo-irreversible (slow-binding reversible) inhibitors[1][2]. BPMC competitively occupies the active site and transfers its carbamyl group to the catalytic serine residue. Because the decarbamylation process is significantly slower than deacetylation, the enzyme is temporarily inactivated. Understanding this causality dictates a critical experimental choice: a pre-incubation step is mandatory . Without pre-incubating the enzyme with BPMC prior to adding the substrate, the assay will underestimate the inhibitor's potency because the substrate will outcompete the slow carbamylation process.

Mechanism AChE Active AChE (Enzyme) Carb_AChE Carbamylated AChE (Transiently Inactive) AChE->Carb_AChE Inhibition Thiocholine Thiocholine (Product) AChE->Thiocholine Hydrolysis BPMC BPMC (Carbamate Inhibitor) BPMC->Carb_AChE ATCh Acetylthiocholine (Substrate) ATCh->Thiocholine TNB TNB Anion (Yellow, 412 nm) Thiocholine->TNB Chromogenic Reaction DTNB DTNB (Ellman's Reagent) DTNB->TNB

Mechanism of AChE inhibition by BPMC and subsequent Ellman assay colorimetric detection.

Designing a Self-Validating Protocol System

Trust in assay data requires a self-validating plate architecture. To isolate variables such as spontaneous substrate degradation or background compound absorbance, the following control wells must be integrated into every 96-well plate:

  • Substrate Blank (Buffer + DTNB + ATCh): Thioesters like ATCh are prone to spontaneous hydrolysis, especially at alkaline pH. This well measures the non-enzymatic baseline rate, which must be subtracted from all other wells.

  • Enzyme Control (Buffer + AChE + DTNB + ATCh): Establishes the 100% uninhibited maximum velocity ( Vmax​ ).

  • Colorimetric Background (Buffer + BPMC + DTNB): Ensures the test compound (BPMC) does not inherently absorb light at 412 nm or react directly with DTNB.

  • Positive Inhibition Control (BPMC + AChE + DTNB + ATCh): Validates that the enzyme is susceptible to carbamylation and that the dynamic range of the assay is functioning[1][5].

Step-by-Step Methodology

Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. Causality Note: The pH is strictly set to 8.0 because the reaction between thiocholine and DTNB relies on the formation of a thiolate anion, which is highly efficient at slightly alkaline pH.

  • DTNB Solution: 10 mM in Assay Buffer.

  • ATCh Solution: 15 mM in ultra-pure water.

  • Enzyme Solution: 0.5 U/mL AChE (e.g., Electrophorus electricus or recombinant human) in Assay Buffer containing 0.1% BSA to stabilize the enzyme structure.

  • BPMC Stock: 10 mM in DMSO, serially diluted in Assay Buffer (final DMSO concentration in the well must not exceed 1% to prevent solvent-induced enzyme denaturation)[4].

Execution Workflow (96-Well Microplate):

  • Plate Loading: Add 140 µL of Assay Buffer to all test wells.

  • Inhibitor Addition: Add 20 µL of the BPMC dilution series (or vehicle for controls) to the designated wells[4].

  • Enzyme Addition: Add 20 µL of the AChE Solution to all wells (except Substrate Blanks, which receive 20 µL of buffer instead).

  • Pre-Incubation (Critical): Incubate the plate in the dark at 25°C for exactly 10 minutes. Causality Note: This allows the BPMC-driven carbamylation of the AChE active site to reach a steady-state equilibrium before the substrate is introduced.

  • Chromogen Addition: Add 10 µL of DTNB Solution to all wells.

  • Reaction Initiation: Add 10 µL of ATCh Solution to all wells using a multichannel pipette to ensure simultaneous initiation.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance continuously at 412 nm (or 405 nm depending on filter availability) every 30 seconds for 10 minutes at 25°C[4].

Workflow Step1 1. Reagent Prep Buffer pH 8.0 DTNB, ATCh, BPMC Step2 2. Plate Loading Buffer + BPMC + Enzyme Step1->Step2 Step3 3. Pre-incubation 10 min at 25°C (Carbamylation) Step2->Step3 Step4 4. Initiation Add DTNB Add ATCh Step3->Step4 Step5 5. Kinetic Read Absorbance 412 nm for 10 mins Step4->Step5

Step-by-step workflow for the 96-well microplate cholinesterase inhibition assay.

Data Presentation & Interpretation

To analyze the data, extract the linear slope (change in Optical Density per minute, ΔOD/min ) from the kinetic read. Calculate the percentage of inhibition using the self-validating control wells:

% Inhibition=(1−ΔODEnzymeControl​−ΔODSubstrateBlank​ΔODTest​−ΔODSubstrateBlank​​)×100

Plot the % Inhibition against the log10​ concentration of BPMC to generate a dose-response curve and determine the IC50​ via non-linear regression.

Quantitative Data Summary: The following table summarizes expected IC50​ ranges for BPMC compared to clinical and standard reference inhibitors, demonstrating BPMC's utility as a moderate-affinity validation standard[1][4][5].

Inhibitor ClassCompoundTarget EnzymeExpected IC50​ RangeReversibility
Agricultural Carbamate BPMC (Fenobucarb) AChE (Electric Eel) 2.0 - 8.5 µM Pseudo-Irreversible
Clinical CarbamatePhysostigmineAChE (Human)10 - 50 nMPseudo-Irreversible
Non-covalent InhibitorDonepezilAChE (Human)5 - 15 nMFully Reversible
OrganophosphateParaoxonAChE (Electric Eel)10 - 30 nMIrreversible

Note: BPMC exhibits a micromolar IC50​ profile, making it an excellent, safer benchtop standard for routine assay validation compared to highly toxic nanomolar organophosphates.

Sources

Method

High-Resolution In Vitro Metabolism Profiling of Butyl Methylcarbamate: A Comprehensive Protocol

Introduction Butyl methylcarbamate (tert-butyl methylcarbamate, CAS: 16066-84-5) is a versatile aliphatic carbamate frequently utilized as a structural motif and building block in pharmaceutical synthesis (e.g., kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Butyl methylcarbamate (tert-butyl methylcarbamate, CAS: 16066-84-5) is a versatile aliphatic carbamate frequently utilized as a structural motif and building block in pharmaceutical synthesis (e.g., kinase inhibitors like Lorlatinib)[1]. In drug development, understanding the metabolic fate of the carbamate moiety is critical. It dictates pharmacokinetic clearance, prodrug activation rates, and the potential formation of reactive or toxic intermediates. This application note provides a rigorous, self-validating in vitro protocol to profile the metabolism of butyl methylcarbamate using Human Liver Microsomes (HLMs).

Scientific Rationale & Causality (Assay Design)

Carbamates are primarily cleared via two competing enzymatic pathways:

  • Hydrolytic Cleavage : Mediated by Carboxylesterases (CES1 and CES2 in humans), which cleave the ester bond.

  • Oxidative Biotransformation : Mediated by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2E1), which catalyze N-demethylation or aliphatic hydroxylation[2].

Why Human Liver Microsomes (HLMs)? HLMs are the gold standard for this protocol because they contain high concentrations of both membrane-bound CYPs and CESs.

The Self-Validating System: To ensure absolute trustworthiness in determining which enzyme family drives clearance, this protocol employs a dual chemical-knockout strategy:

  • Paraoxon (PAX) : A broad-spectrum serine hydrolase inhibitor used to completely abolish CES activity without affecting CYPs[3].

  • 1-Aminobenzotriazole (1-ABT) : A pan-CYP suicide inhibitor that covalently binds to the heme group, eliminating oxidative metabolism.

By running parallel incubations with these inhibitors, researchers can mathematically deduce the fractional contribution of hydrolysis versus oxidation. Furthermore, a buffer-only control is included. If substrate depletion occurs in the buffer control, it signals non-enzymatic chemical degradation, ensuring the assay's internal logic and mass balance are foolproof.

Materials and Reagents

  • Test Compound : tert-Butyl methylcarbamate (Purity >98%)[1].

  • Biological Matrix : Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactors : NADPH regenerating system (1.0 mM NADP+, 5.0 mM Glucose-6-phosphate, 1.0 U/mL G6PDH, 3.0 mM MgCl₂)[4].

  • Inhibitors : Paraoxon (100 µM final), 1-ABT (1.0 mM final).

  • Buffer : 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quenching Solvent : Ice-cold Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide or a deuterated analog).

Experimental Workflows

Workflow Step1 1. Reagent Prep (HLM, NADPH, Inhibitors) Step2 2. Pre-Incubation (37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation (Add Substrate/NADPH) Step2->Step3 Step4 4. Serial Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching (Cold ACN + IS) Step4->Step5 Step6 6. LC-HRMS Analysis Step5->Step6

Fig 1: Step-by-step experimental workflow for in vitro microsomal stability and phenotyping.

Protocol A: Microsomal Stability and Intrinsic Clearance ( CLint​ )
  • Preparation : Dilute HLMs in 100 mM phosphate buffer to achieve a final incubation protein concentration of 0.5 mg/mL.

  • Pre-incubation : Aliquot 140 µL of the HLM suspension into a 96-well plate. Pre-incubate at 37°C for 5 minutes with continuous orbital shaking to ensure thermal equilibrium.

  • Initiation : Add 10 µL of butyl methylcarbamate (final concentration: 1 µM, keeping total organic solvent <0.5% v/v to prevent enzyme denaturation) and 50 µL of the NADPH regenerating system to initiate the reaction.

  • Sampling : At designated time points (0, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot of the reaction mixture.

  • Quenching : Immediately transfer the 20 µL aliquot into 80 µL of ice-cold ACN containing the internal standard. Causality note: The high ratio of cold organic solvent instantly precipitates microsomal proteins, permanently halting enzymatic activity and extracting the analytes[4].

  • Processing : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Protocol B: Reaction Phenotyping (Enzyme Contribution)

To determine the specific causality of clearance, run three parallel arms alongside the uninhibited control:

  • + 1-ABT Arm (CYP Knockout) : Pre-incubate HLMs with 1 mM 1-ABT and NADPH for 30 minutes prior to adding the substrate. This allows for the mechanism-based (suicide) inhibition of CYPs.

  • + Paraoxon Arm (CES Knockout) : Pre-incubate HLMs with 100 µM Paraoxon for 10 minutes to rapidly and irreversibly phosphorylate the active site serine of CES enzymes[3].

  • Buffer Control (Non-Enzymatic) : Omit HLMs entirely to verify the chemical stability of the carbamate bond at physiological pH (7.4).

Data Presentation & Analysis

Reaction Phenotyping Interpretation

By calculating the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) for each arm, the metabolic drivers are isolated.

Experimental ArmActive EnzymesPrimary Clearance Mechanism ObservedInterpretation of High Stability
Control (No Inhibitor) CYPs + CESsTotal Hepatic ClearanceCompound is metabolically stable.
+ 1-ABT (1 mM) CESs onlyHydrolysisCYPs are the primary metabolizers.
+ Paraoxon (100 µM) CYPs onlyOxidation / N-demethylationCESs are the primary metabolizers.
Buffer Control NoneChemical DegradationCompound is chemically unstable.
Metabolite Identification (MetID) via LC-HRMS

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is utilized to map the exact structural modifications of the carbamate[5].

Pathway BMC Butyl Methylcarbamate (Parent Compound) CES_Metab tert-Butanol + Methylamine (Hydrolysis) BMC->CES_Metab Carboxylesterase (CES) H2O CYP_N_Demeth tert-Butyl Carbamate (N-Demethylation) BMC->CYP_N_Demeth CYP450 (e.g., CYP3A4/2E1) [O], -HCHO CYP_Hydrox Hydroxy-tert-butyl Methylcarbamate (Aliphatic Hydroxylation) BMC->CYP_Hydrox CYP450 [O]

Fig 2: Primary in vitro metabolic pathways of butyl methylcarbamate via CES and CYP450 enzymes.

Expected LC-HRMS Profiles for Butyl Methylcarbamate Metabolites:

Analyte / MetabolitePathwayChemical FormulaExact Mass [M+H]+Expected Shift (Da)
Parent (BMC) [6]N/A C6​H13​NO2​ 132.10240
tert-Butyl Carbamate CYP N-demethylation C5​H11​NO2​ 118.0868-14.0156
Hydroxy-BMC CYP Hydroxylation C6​H13​NO3​ 148.0973+15.9949
Methylamine CES Hydrolysis CH5​N 32.0500Cleavage Product

(Note: The secondary hydrolysis product, tert-butanol, ionizes poorly under standard ESI+ conditions and is highly volatile; it is typically inferred via mass balance or analyzed via GC-MS).

References

  • Isozyme-selective metabolism of ethyl carbamate by cytochrome P450 (CYP2E1) and carboxylesterase (hydrolase A) enzymes in murine liver microsomes. National Institutes of Health (PubMed). URL:[Link]

  • Metabolites of PPI-2458, a Selective, Irreversible Inhibitor of Methionine Aminopeptidase-2: Structure Determination and In Vivo Activity. Drug Metabolism and Disposition. URL:[Link]

  • Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes. Toxicology Reports / Semantic Scholar. URL: [Link]

  • Tert-butyl methylcarbamate (C6H13NO2) Compound Summary. PubChemLite. URL:[Link]

Sources

Application

Advanced Analytical Method Development for the Quantification of Butyl Methylcarbamate via UHPLC-MS/MS

Executive Rationale Butyl methylcarbamate (BMC) frequently emerges in complex analytical workflows, either as a critical intermediate in pharmaceutical synthesis[1] or as a trace-level photodegradation byproduct of large...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

Butyl methylcarbamate (BMC) frequently emerges in complex analytical workflows, either as a critical intermediate in pharmaceutical synthesis[1] or as a trace-level photodegradation byproduct of larger carbamate insecticides (such as furathiocarb)[2]. Because carbamate linkages are inherently thermally labile, traditional Gas Chromatography (GC) methods often induce thermal degradation, breaking the molecule down into corresponding phenols[2]. To bypass this limitation and achieve intact, highly sensitive quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

As an Application Scientist, method development is not merely about stringing together protocols; it is about designing a self-validating system where every chemical and physical parameter is deliberately chosen to maximize analyte recovery, chromatographic resolution, and ionization efficiency.

Mechanistic Foundations of the Analytical Workflow

Ionization Chemistry and MS/MS Dynamics

Butyl methylcarbamate ( C6​H13​NO2​ , MW: 131.17 g/mol ) contains a secondary amine and a carbonyl group, making it highly amenable to positive Electrospray Ionization (ESI+). By acidifying the mobile phase with 0.1% Formic Acid (FA), we provide an abundant proton source that drives the ionization equilibrium toward the [M+H]+ precursor ion at m/z 132.1. In the collision cell, optimized Collision Energy (CE) induces predictable fragmentation: the cleavage of the tert-butyl group (loss of 56 Da) yields a stable product ion at m/z 76.1, which serves as the primary quantifier.

Extraction Causality: The Modified QuEChERS Approach

Biological and environmental matrices contain proteins, lipids, and organic acids that cause severe ion suppression in the MS source. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is employed. The addition of acidic modifiers (like 0.1% formic acid or trifluoroacetic acid) to the extraction solvent is critical; it stabilizes the carbamate linkage against base-catalyzed hydrolysis[3]. Furthermore, the exothermic addition of anhydrous magnesium sulfate ( MgSO4​ ) induces a "salting-out" effect, decreasing the thermodynamic solubility of BMC in the aqueous phase and driving it quantitatively into the organic layer.

Self-Validating Experimental Protocol

The following step-by-step methodology is designed to ensure intrinsic validation, utilizing isotopically labeled internal standards to dynamically correct for matrix effects and extraction losses[3][4].

Step 1: Matrix Homogenization and Spiking
  • Weigh 5.0 g of homogenized sample (or 500 µL of plasma/serum) into a 50 mL polypropylene centrifuge tube.

  • Spike the matrix with 10 µL of isotopically labeled internal standard (e.g., BMC-d3 at 1 µg/mL) to yield a final concentration of 50 ng/mL. Causality: Adding the internal standard before any solvent ensures it undergoes the exact same thermodynamic partitioning and potential degradation as the target analyte, providing a true self-correcting baseline.

Step 2: Acidified Extraction
  • Add 10 mL of Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes. Causality: Acetonitrile acts as a highly efficient protein precipitant. The acidic environment prevents the degradation of the carbamate ester bond, which is highly sensitive to alkaline conditions[3].

Step 3: Salting-Out Partitioning
  • Add pre-weighed QuEChERS extraction salts (4.0 g anhydrous MgSO4​ , 1.0 g NaCl).

  • Shake vigorously by hand for 1 minute to prevent agglomeration, then centrifuge at 10,000 rpm for 5 minutes at 4°C. Causality: NaCl controls the polarity of the aqueous phase, while MgSO4​ binds free water exothermically, forcing the relatively polar BMC entirely into the upper acetonitrile layer.

Step 4: Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer 2 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg MgSO4​ and 50 mg PSA (Primary Secondary Amine).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Causality: PSA acts as a weak anion exchanger, selectively stripping out organic acids, fatty acids, and matrix pigments that would otherwise cause isobaric interference and foul the UHPLC column.

Step 5: Reconstitution and Injection
  • Evaporate 1 mL of the cleaned supernatant to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

  • Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Inject 5 µL into the UHPLC-MS/MS. Causality: Reconstituting the sample in the initial mobile phase prevents the "strong solvent effect" (peak broadening or splitting) that occurs when injecting high-organic extracts directly onto a reversed-phase column[4].

Workflow Visualization

AnalyticalWorkflow N1 Sample Matrix (Biological/Environmental) N2 QuEChERS Extraction (ACN + 0.1% Formic Acid) N1->N2 Spike IS & Homogenize N3 Phase Separation (MgSO4 Salting Out) N2->N3 Centrifuge 10,000 rpm N4 dSPE Cleanup (PSA / C18 Sorbents) N3->N4 Supernatant Transfer N5 UHPLC Separation (Sub-2μm C18 Column) N4->N5 Filter & Inject N6 ESI+ MS/MS (MRM Mode) N5->N6 Chromatographic Elution N7 Data Quantification (Matrix-Matched Calibration) N6->N7 Ion Transition Signals

Figure 1: Step-by-step UHPLC-MS/MS workflow for butyl methylcarbamate quantification.

Instrumental Method Parameters

Table 1: UHPLC Gradient Program

Acetonitrile is favored over methanol as the organic modifier because its lower viscosity permits higher flow rates, and its aprotic nature reduces background chemical noise in the ESI source[4].

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.000.4095.05.0
1.000.4095.05.0
4.500.4010.090.0
6.000.4010.090.0
6.100.4095.05.0
8.000.4095.05.0
Table 2: MS/MS MRM Transitions

Note: Parameters optimized via direct infusion of 1 µg/mL standard solution.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Butyl methylcarbamate 132.1 [M+H]+ 76.115Quantifier (Loss of isobutylene)
Butyl methylcarbamate 132.1 [M+H]+ 100.110Qualifier (Loss of methanol)
BMC-d3 (Internal Std) 135.1 [M+H]+ 79.115Normalization / IS Quantifier

Method Validation Strategy

To ensure absolute trustworthiness, the method must be validated against international guidelines (e.g., ICH M10 or SANTE/11312/2021). Matrix-matched calibration is strictly required to compensate for any residual ion suppression or enhancement occurring in the ESI source[3][4].

Table 3: Validation Framework & Acceptance Criteria
Validation ParameterAcceptance CriteriaScientific Rationale
Linearity R2≥0.995 over 1–500 ng/mLEnsures proportional MS response across the expected physiological or environmental concentration range.
Recovery (Accuracy) 80% – 120%Confirms that the QuEChERS extraction effectively partitions the analyte without significant degradation or physical loss.
Precision (RSD) ≤15% ( ≤20% at LLOQ)Validates the reproducibility of the dSPE cleanup and the stability of the UHPLC-MS/MS system over multiple injections.
Matrix Effect (ME) 80% – 120%Calculated by comparing the slopes of matrix-matched vs. solvent-only curves. Ensures co-eluting matrix components do not severely quench the ESI droplet charge.

Sources

Method

Application Note: tert-Butyl Methylcarbamate as a Versatile Reagent in Solid-Phase Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary tert-Butyl methylcarbamate (also known as N-Boc-methylamine, CAS 16066-84-5) is a highly versatile, mono-protected secondary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

tert-Butyl methylcarbamate (also known as N-Boc-methylamine, CAS 16066-84-5) is a highly versatile, mono-protected secondary amine building block. In solid-phase synthesis (SPPS) and solid-supported organic chemistry, introducing an N-methylamine moiety directly using methylamine gas or aqueous solutions is notoriously problematic. It often leads to over-alkylation, premature resin cleavage, or incompatible biphasic conditions. tert-Butyl methylcarbamate circumvents these issues by acting as a sterically tunable, mono-nucleophilic nitrogen source.

This application note details the mechanistic rationale and provides validated protocols for utilizing tert-butyl methylcarbamate in solid-phase Pd-catalyzed cross-coupling and nucleophilic substitution workflows.

Mechanistic Rationale & Expertise Insights

The strategic manipulation of functional groups on a heterogeneous solid support requires reagents that are both highly reactive and strictly controlled. The causality behind selecting tert-butyl methylcarbamate over free methylamine lies in its structural properties:

  • Suppression of Over-Alkylation: The bulky tert-butoxycarbonyl (Boc) group sterically shields the nitrogen atom, strictly limiting the reaction to a single alkylation or arylation event.

  • Chemoselectivity in Cross-Coupling: In solid-phase Buchwald-Hartwig aminations, primary amines often undergo bis-arylation or suffer from competitive β -hydride elimination. tert-Butyl methylcarbamate acts as a surrogate for methylamine; its N-H proton is sufficiently acidic to be deprotonated by bases like Cs2​CO3​ , forming an active nucleophile that readily undergoes reductive elimination from the Pd(II) center[1].

  • Orthogonal Deprotection: The Boc group is widely used due to its stability under a broad range of basic and nucleophilic conditions (such as those used during standard Fmoc-SPPS), yet it is easily removed under mild acidic conditions[2]. During the final global acidic cleavage (e.g., 95% TFA), the Boc group is removed simultaneously as the molecule is cleaved from the resin, yielding the free N-methylamine.

Experimental Protocols

Protocol A: Solid-Phase Pd-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of tert-butyl methylcarbamate to a resin-bound aryl bromide. The use of Xantphos as a bidentate ligand is critical here, as its large bite angle promotes reductive elimination—a step that is otherwise sluggish on a sterically encumbered solid support[1].

Materials:

  • Resin-bound aryl bromide (e.g., on Rink Amide or Wang resin, 0.1 mmol scale)

  • tert-Butyl methylcarbamate (1.2 to 5.0 equivalents)

  • Pd2​(dba)3​ (0.05 equivalents)

  • Xantphos (0.1 equivalents)

  • Cs2​CO3​ (1.5 to 3.0 equivalents)

  • Anhydrous 1,4-dioxane (degassed)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound aryl bromide in anhydrous dichloromethane (DCM) for 30 minutes, then wash with anhydrous 1,4-dioxane (3 × 5 mL).

  • Catalyst Activation: In a separate dry vial under a nitrogen atmosphere, dissolve Pd2​(dba)3​ and Xantphos in 2 mL of degassed 1,4-dioxane. Stir for 15 minutes at room temperature until the solution turns a deep orange/red, indicating the formation of the active Pd(0) complex.

  • Reagent Addition: Add tert-butyl methylcarbamate and Cs2​CO3​ to the catalyst solution[1].

  • Coupling: Transfer the entire mixture to the reaction vessel containing the swollen resin. Seal the vessel under nitrogen and heat to 90–100 °C for 8–12 hours with gentle agitation.

  • Washing: Cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3x), H2​O /DMF (1:1) to remove inorganic salts (3x), DMF (3x), and DCM (3x).

  • Cleavage/Deprotection: Treat the resin with TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours to simultaneously cleave the product from the resin and remove the Boc group, yielding the free N-methylaniline derivative.

Protocol B: Solid-Phase Aliphatic Alkylation

tert-Butyl methylcarbamate can also be used to extend aliphatic chains, functioning as a nucleophile in substitution reactions to generate N-methylated scaffolds, such as those used in the development of succinate receptor fluorescent tracers[3].

Step-by-Step Procedure:

  • Deprotonation: Swell the resin-bound alkyl halide in anhydrous DMF. In a separate flask, add Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) to a solution of tert-butyl methylcarbamate (3.0 eq) in DMF at 0 °C. Stir for 30 minutes to pre-form the nucleophilic anion.

  • Alkylation: Transfer the deprotonated carbamate solution to the resin. Heat the suspension at 60 °C for 12 hours under inert atmosphere.

  • Washing & Cleavage: Wash the resin extensively with DMF, MeOH, and DCM. Cleave using standard TFA protocols to yield the secondary N-methylamine[3].

Quantitative Data: Reaction Optimization on Solid Phase

The efficiency of solid-phase cross-coupling reactions is highly dependent on the ligand-base combination. Table 1 summarizes the optimization of the Buchwald-Hartwig amination using tert-butyl methylcarbamate on a model resin-bound aryl bromide.

Table 1: Optimization of Solid-Phase Buchwald-Hartwig Amination with tert-Butyl Methylcarbamate

Catalyst SystemBaseSolventTemp (°C)Conversion (%)*Purity (%)**
Pd2​(dba)3​ / BINAP NaOtBu Toluene904560
Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane1007285
Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane 100 >95 92
Pd(OAc)2​ / BrettPhos K3​PO4​ t -Amyl OH1006578

*Conversion determined by LC-MS analysis of the crude cleaved product. **Purity of the target N-methylaniline derivative after global TFA cleavage.

Pathway Visualization

The following diagram illustrates the logical workflow and chemical transformations involved in the solid-phase Buchwald-Hartwig amination using tert-butyl methylcarbamate.

SPPS_Workflow Step1 Resin-Bound Electrophile (e.g., Aryl-Br) Step2 Resin-Bound N-Boc-N-methylamine Step1->Step2 Buchwald-Hartwig Amination Reagent tert-Butyl methylcarbamate (Boc-NHMe) Reagent->Step2 Catalyst Pd2(dba)3 / Xantphos Cs2CO3, 1,4-Dioxane Catalyst->Step2 Cleavage TFA / TIPS / DCM (Acidic Cleavage) Step2->Cleavage Deprotection & Resin Cleavage Product Free N-Methylamine Derivative Cleavage->Product

Figure 1: Solid-phase Buchwald-Hartwig amination workflow using tert-butyl methylcarbamate.

References

  • Source: google.
  • Source: nih.
  • Title: Tert-butyl allyl(methyl)

Sources

Application

Application Note: Comprehensive Degradation Profiling of Butyl Methylcarbamate (Hydrolytic, Photochemical, and Microbial Pathways)

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Abstract Butyl methylcarbamate (BMC) serves as a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Abstract

Butyl methylcarbamate (BMC) serves as a critical aliphatic model compound for understanding the environmental fate of carbamate-based pesticides and pharmaceutical intermediates. Because carbamates are characterized by their sensitive −NH(CO)O− ester linkage, their degradation kinetics dictate both their environmental persistence and their toxicological profiles. This application note provides field-proven, self-validating protocols for assessing BMC degradation across three primary pathways: abiotic hydrolysis, advanced photocatalysis, and enzymatic cleavage.

Mechanistic Overview & Causality

To design a robust experimental system, one must first understand the fundamental physical chemistry driving carbamate degradation.

Abiotic Hydrolysis (Alkaline Susceptibility)

Carbamates are highly susceptible to base-catalyzed hydrolysis but remain relatively stable in acidic environments. The causality lies in nucleophilic attack: at pH 9.0, the abundant hydroxide ions ( OH− ) attack the electron-deficient carbonyl carbon of the carbamate linkage. This cleavage irreversibly yields 1-butanol, methylamine, and carbon dioxide. Conversely, at pH 4.0, the protonation of the carbonyl oxygen paradoxically stabilizes the ester linkage against the weak nucleophilic attack of neutral water molecules. This behavior necessitates tiered pH testing as mandated by OECD 111 guidelines[1].

Photochemical Degradation (Advanced Oxidation)

Direct photolysis of aliphatic carbamates like BMC is highly inefficient because they lack the extended conjugated π -systems required to absorb photons in the terrestrial solar spectrum ( λ>290 nm). Therefore, environmental photodegradation relies on Advanced Oxidation Processes (AOPs). By introducing Titanium Dioxide ( TiO2​ ) as a photocatalyst, incident UV photons exceed the semiconductor's bandgap energy (3.2 eV), generating electron-hole pairs. These react with water to form highly reactive hydroxyl radicals ( ∙OH ), which indiscriminately oxidize the alkyl chains of BMC, leading to complete mineralization.

Microbial & Enzymatic Bioremediation

Microbial degradation serves as the primary biological sink for carbamates in soil. Bacteria have evolutionary adapted to utilize these compounds as sole carbon and nitrogen sources[2]. Functional metagenomics has identified specific carboxylesterases and carbamate hydrolases capable of enzymatically cleaving the ester bond with high catalytic efficiency[3].

DegradationPathways BMC Butyl Methylcarbamate (Parent Compound) Hydrolysis Alkaline Hydrolysis (pH 9.0) BMC->Hydrolysis OH- attack Photolysis Photodegradation (UV/TiO2) BMC->Photolysis hν / •OH Enzymatic Enzymatic Cleavage (Esterases) BMC->Enzymatic Hydrolase Butanol 1-Butanol Hydrolysis->Butanol Methylamine Methylamine Hydrolysis->Methylamine CO2 Carbon Dioxide Hydrolysis->CO2 ROS ROS Intermediates Photolysis->ROS Enzymatic->Butanol Enzymatic->Methylamine Enzymatic->CO2 ROS->CO2 Mineralization

Fig 1. Mechanistic degradation pathways of Butyl Methylcarbamate across different environments.

Quantitative Data Summary

The table below synthesizes the expected kinetic parameters for BMC degradation based on validated historical data for aliphatic carbamates.

Degradation PathwayExperimental ConditionsExpected Half-Life ( t1/2​ )Primary MetabolitesKinetic Order
Abiotic Hydrolysis pH 4.0, 25°C, Dark> 1 Year (Stable)NonePseudo-first-order
Abiotic Hydrolysis pH 9.0, 25°C, Dark2 – 5 Days1-Butanol, MethylaminePseudo-first-order
Photocatalysis UV (365 nm) + TiO2​ 15 – 30 MinutesROS Intermediates, CO2​ Pseudo-first-order
Enzymatic Cleavage Purified Esterase, pH 7.42 – 4 Hours1-Butanol, MethylamineMichaelis-Menten

Experimental Protocols (Self-Validating Systems)

Protocol I: Abiotic Hydrolysis Kinetics (OECD 111 Compliant)

This protocol isolates hydrolytic degradation from photolysis to determine environmental persistence[1].

Causality & Design Choices: The BMC stock solution must be prepared in LC-MS grade methanol. When spiking the aqueous buffer, the final methanol concentration must not exceed 1% (v/v) . Higher co-solvent ratios alter the dielectric constant of the medium, artificially suppressing the hydrolytic rate constant and invalidating environmental relevance.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare sterile 0.01 M buffer solutions at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate). Note: Borate is used at pH 9.0 to maintain ionic strength without introducing nucleophilic species that compete with hydroxide ions.

  • Spiking: Spike the buffers with BMC to achieve a final concentration of 10μM (well below its water solubility limit to prevent micelle formation).

  • Incubation: Transfer solutions to actinic (amber) glass vials to block ambient light. Incubate in a dark, temperature-controlled water bath at 50°C (Tier 1 accelerated testing).

  • Sampling & Quenching: Extract 1 mL aliquots at T=0,1,2,4,24,and 120 hours. Critical Step: Immediately quench the reaction by transferring the aliquot to a pre-chilled vial (4°C) containing 10μL of 1 M Formic Acid. Causality: Rapid thermal reduction and acidification arrest base-catalyzed hydrolysis prior to LC-MS/MS injection, ensuring temporal data integrity.

  • Analysis: Quantify remaining BMC via ESI-LC-MS/MS in positive Multiple Reaction Monitoring (MRM) mode, tracking the [M+H]+ transition.

Self-Validation Check: The recovery of the spiked BMC at T=0 must fall within 90-110% of the theoretical concentration. A mass balance check must be performed: the molar sum of the remaining BMC and the quantified 1-butanol product must equal the initial BMC molarity. Deviations >10% indicate volatilization losses, invalidating the run.

OECD111Workflow Step1 1. Buffer Preparation (pH 4.0, 7.0, 9.0) Step2 2. BMC Spiking (Conc. < 0.01 M) Step1->Step2 Step3 3. Dark Incubation (50°C for 5 Days - Tier 1) Step2->Step3 Step4 4. Aliquot Sampling (Pre-defined intervals) Step3->Step4 Step5 5. Reaction Quenching (Neutralization & Cooling) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantification) Step5->Step6 Step7 7. Kinetic Modeling (Calculate t1/2 & k) Step6->Step7

Fig 2. Step-by-step experimental workflow for OECD 111 abiotic hydrolysis testing of BMC.

Protocol II: TiO2​ -Mediated Photocatalytic Degradation

This protocol evaluates the susceptibility of BMC to Advanced Oxidation Processes (AOPs).

Step-by-Step Methodology:

  • Suspension Preparation: Suspend 0.5 g/L of TiO2​ nanoparticles (Degussa P25) in ultrapure water. Sonicate for 15 minutes to prevent agglomeration.

  • Equilibration: Spike BMC to a concentration of 50μM . Stir the suspension in complete darkness for 30 minutes to achieve adsorption-desorption equilibrium between BMC and the TiO2​ surface.

  • Irradiation: Expose the suspension to a 300W Xenon arc lamp equipped with a 290 nm cutoff filter (simulating terrestrial sunlight). Maintain constant stirring and temperature (25°C).

  • Sampling: Withdraw 2 mL aliquots every 5 minutes for 30 minutes.

  • Filtration: Immediately filter the aliquots through a 0.22μm PTFE syringe filter to remove the TiO2​ catalyst, terminating the generation of ∙OH radicals.

  • Analysis: Analyze the filtrate via LC-MS/MS.

Self-Validation Check: A dark control ( TiO2​

  • BMC, no UV) must be run in parallel to quantify baseline adsorption. Additionally, a photolysis control (BMC + UV, no TiO2​ ) is required to determine direct photolysis. True photocatalytic degradation is calculated as: Total Degradation - (Dark Adsorption + Direct Photolysis).
Protocol III: Recombinant Esterase Degradation Assay

This assay determines the Michaelis-Menten kinetics of BMC degradation by microbial enzymes[2][3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified recombinant carbamate hydrolase in 50 mM Tris-HCl buffer (pH 7.4).

  • Surfactant Addition: Add 0.05% Tween-20 to the buffer. Causality: The surfactant increases the bioavailability of the moderately hydrophobic BMC to the aqueous enzymes without denaturing the protein structure.

  • Reaction Initiation: Add varying concentrations of BMC ( 10μM to 500μM ) to initiate the reaction at 30°C.

  • Continuous Monitoring: Because BMC lacks a strong chromophore, traditional UV-Vis continuous monitoring is ineffective. Instead, utilize a pH-stat apparatus or a colorimetric pH indicator (e.g., Phenol Red) to continuously monitor the release of carbon dioxide and acidic byproducts, or sample at 10-minute intervals for LC-MS/MS quantification.

Self-Validation Check: A heat-killed enzyme control (enzyme boiled at 95°C for 15 minutes prior to assay) must be incubated alongside the active assay. This strictly confirms that degradation is enzymatic and not a result of buffer-catalyzed hydrolysis or non-specific binding to protein aggregates.

References

  • Test No. 111: Hydrolysis as a Function of pH Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing. URL:[Link]

  • Photochemical Processes for Removal of Carbamate Pesticides from Water Source: Facta Universitatis, Series: Physics, Chemistry and Technology. URL:[Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: Frontiers in Microbiology. URL:[Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics Source: PLoS One (National Institutes of Health - PMC). URL:[Link]

Sources

Method

developing a bioassay for butyl methylcarbamate activity

Application Note: High-Throughput Bioassay Development for Butyl Methylcarbamate Activity (Fenobucarb) Executive Summary Developing a robust bioassay for butyl methylcarbamate—specifically 2-sec-butylphenyl methylcarbama...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Bioassay Development for Butyl Methylcarbamate Activity (Fenobucarb)

Executive Summary

Developing a robust bioassay for butyl methylcarbamate—specifically 2-sec-butylphenyl methylcarbamate, commonly known as fenobucarb or BPMC[1]—requires a multi-tiered analytical approach. As a Senior Application Scientist, I have structured this guide to move sequentially from primary biochemical target engagement (enzyme inhibition) to secondary phenotypic profiling (in vitro neurotoxicity). This methodology ensures not only the precise quantification of inhibitory potency but also the evaluation of downstream cellular consequences and stereoselective dynamics[2].

Mechanistic Grounding: The Carbamylation of Acetylcholinesterase

Carbamate insecticides like BPMC exert their primary biological effect by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for terminating synaptic transmission[3]. Unlike organophosphates, which permanently phosphorylate the enzyme, carbamates are considered "pseudo-irreversible" or slow-reversible inhibitors.

The mechanism involves the initial formation of a reversible Michaelis complex, followed by the covalent carbamylation of the catalytic serine residue (Ser-203) in the enzyme's active site. The carbamylated enzyme undergoes slow spontaneous hydrolysis (decarbamylation), eventually restoring AChE activity[4]. Understanding this kinetic reality is critical: any bioassay designed to measure BPMC activity must account for the time-dependent nature of this covalent modification to avoid false negatives.

Mechanism AChE Acetylcholinesterase (AChE) Active State Complex Reversible Enzyme-Inhibitor Michaelis Complex AChE->Complex + Inhibitor binding BPMC Butyl Methylcarbamate (Inhibitor) BPMC->Complex Carbamylated Carbamylated AChE (Inactive State) Complex->Carbamylated Covalent carbamylation of Serine-203 Recovery Spontaneous Decarbamylation (Slow Hydrolysis) Carbamylated->Recovery Addition of H2O Recovery->AChE Release of methylamine & CO2

Caption: Reversible AChE inhibition pathway by butyl methylcarbamate.

Primary Bioassay: High-Throughput Modified Ellman’s Method

To quantify the AChE inhibitory activity of BPMC, we utilize a microplate-adapted Ellman's assay[5]. This colorimetric method relies on the hydrolysis of acetylthiocholine iodide (ATChI) to thiocholine, which subsequently reacts with Ellman’s reagent (DTNB) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, measurable at 412 nm[6].

Causality in Experimental Design:
  • Buffer Selection (pH 8.0): The reaction between thiocholine and DTNB is highly pH-dependent. A pH of 8.0 ensures the thiol group is sufficiently deprotonated for rapid nucleophilic attack on DTNB, maximizing signal generation without denaturing the enzyme.

  • Pre-incubation Phase: Because BPMC requires time to covalently carbamylate the active site, a 15-minute pre-incubation of the enzyme and inhibitor is mandatory. Omitting this step allows the ATChI substrate to outcompete the inhibitor, artificially inflating the IC50 value.

  • Self-Validation System: The assay incorporates a vehicle control (0.1% DMSO) to establish baseline uninhibited activity, and a reference inhibitor (e.g., Physostigmine) as a positive control to calculate the Z'-factor, ensuring high-throughput screening (HTS) robustness.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve BPMC in DMSO to create a 10 mM stock, then perform 10-point serial dilutions in buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Microplate Setup: In a clear 96-well microplate, add 140 µL of buffer, 20 µL of the BPMC dilution (or vehicle control), and 20 µL of AChE (0.5 U/mL stock).

  • Pre-Incubation: Incubate the microplate in the dark at 37°C for exactly 15 minutes to allow the carbamylation equilibrium to be reached.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATChI to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance kinetically at 412 nm every 1 minute for 15 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Plot % inhibition versus log[Inhibitor] to derive the IC50 using non-linear regression.

Workflow Step1 1. Reagent Preparation (AChE, DTNB, ATChI, BPMC) Step2 2. Microplate Setup (Buffer + Enzyme + Inhibitor) Step1->Step2 Step3 3. Pre-incubation Phase (15 min at 37°C) Step2->Step3 Step4 4. Reaction Initiation (Add DTNB & ATChI) Step3->Step4 Step5 5. Kinetic Measurement (Read Absorbance at 412 nm) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 & Z'-factor) Step5->Step6

Caption: High-throughput workflow for the modified Ellman's biochemical assay.

Secondary Bioassay: Stereoselective Neurotoxicity in PC12 Cells

While the Ellman's assay confirms target engagement, it does not capture the cellular toxicity profile of the compound. BPMC is a chiral molecule, and recent environmental and toxicological studies demonstrate that its enantiomers exhibit distinct biological behaviors[2]. Specifically, the S-(+)-enantiomer demonstrates lower cytotoxicity in neuronal models compared to the R-(-)-isomer or the racemate mixture. To evaluate this, we utilize the PC12 pheochromocytoma cell line, a standard in vitro model for neurotoxicity that expresses functional cholinergic pathways.

Causality in Experimental Design:
  • MTT Viability Readout: The MTT assay measures mitochondrial metabolic rate (specifically NAD(P)H-dependent cellular oxidoreductase enzymes), providing a direct proxy for cell viability following a 72-hour exposure to BPMC enantiomers.

  • Stereoselective Profiling: By testing the racemate alongside purified R-(-) and S-(+) enantiomers, researchers can identify the specific stereoisomer responsible for off-target neurotoxic effects, guiding the development of safer agrochemicals[2].

Step-by-Step Protocol:
  • Cell Culture & Plating: Cultivate PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. Seed cells into a 96-well tissue culture plate at a density of 1.5 × 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

  • Compound Treatment: Treat cells with varying concentrations (0.01 to 0.5 mmol/L) of rac-BPMC, R-(-)-BPMC, and S-(+)-BPMC. Include a vehicle control (media with matched solvent). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (2.5 mg/mL in PBS) to each well. Incubate for 3 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization & Readout: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes and read the absorbance at 570 nm (with a 630 nm reference filter to subtract background).

Data Presentation

Table 1: Optimized Reagent Concentrations for 96-Well Microplate Assay

Reagent Stock Concentration Final Assay Concentration Purpose
Sodium Phosphate Buffer 0.1 M (pH 8.0) 0.1 M Maintains optimal pH for DTNB nucleophilic attack
AChE (Electric Eel) 1.0 U/mL 0.05 U/mL Primary enzymatic target
BPMC (Fenobucarb) 10 mM in DMSO 0.1 nM - 100 μM Test inhibitor (dose-response)
DTNB (Ellman's Reagent) 10 mM 0.3 mM Chromogenic thiol-reactive agent

| ATChI | 15 mM | 0.5 mM | Synthetic enzyme substrate |

Table 2: Expected Assay Metrics and Stereoselective Cytotoxicity

Parameter / Compound Metric Type Expected Value Range Biological Significance
Z'-Factor (Assay Quality) Validation Metric 0.75 - 0.85 Ensures the assay is highly robust for HTS
BPMC (Racemate) IC50 (AChE) 1.5 - 3.0 μM Baseline inhibitory potency of the commercial mixture
R-(-)-BPMC PC12 Cell Viability High Cytotoxicity Primary driver of off-target neuronal toxicity

| S-(+)-BPMC | PC12 Cell Viability | Low Cytotoxicity | Safer enantiomer profile for potential isolation |

References

  • PubChem. Fenobucarb | C12H17NO2 | CID 19588. National Institutes of Health. Retrieved March 17, 2026, from[Link]

  • ResearchGate. Assessment of Fenobucarb and Propoxur insecticides in environmental samples by spectrophotometric and spectrofluorimetric methods. Retrieved March 17, 2026, from[Link]

  • Ma, S., et al. Systemic Stereoselectivity Study of Fenobucarb: Environmental Behaviors in Greenhouse Vegetables, Fruits, Earthworms, and Soils and Its Cytotoxicity. Journal of Agricultural and Food Chemistry (ACS Publications). 2022. Retrieved March 17, 2026, from[Link]

  • Pohanka, M., et al. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. PMC (National Institutes of Health). 2017. Retrieved March 17, 2026, from[Link]

Sources

Application

Application Note: High-Sensitivity Quantitative Analysis of Butyl Methylcarbamate in Environmental Matrices via LC-MS/MS

Introduction & Mechanistic Rationale Butyl methylcarbamate (including its structural isomers such as tert-butyl-N-methylcarbamate and closely related derivatives like 2-sec-butylphenyl methylcarbamate) is widely utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Butyl methylcarbamate (including its structural isomers such as tert-butyl-N-methylcarbamate and closely related derivatives like 2-sec-butylphenyl methylcarbamate) is widely utilized as an intermediate in chemical synthesis and as an active ingredient in agricultural pesticides[1][2]. The primary environmental concern regarding carbamate pesticides stems from their mechanism of action: the competitive, reversible inhibition of acetylcholinesterase (AChE) in the nervous system, which poses significant acute toxicity risks to non-target organisms3[3].

When exposed to environmental conditions, these compounds undergo complex degradation. For instance, the photodegradation of carbamates in aqueous solutions often results in N-S bond cleavage or homolysis of aryloxy-methylene bonds, leading to the formation of corresponding phenols and secondary carbamate artifacts 4[4].

Why LC-MS/MS? Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed for environmental analysis. However, carbamates are notoriously thermally labile. High temperatures in GC injection ports can induce thermal degradation into isocyanates and phenols, severely compromising quantitative accuracy unless complex pre-column derivatization is performed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Electrospray Ionization positive mode (ESI+) circumvents this thermal lability, offering superior sensitivity, preservation of the molecular ion, and high-throughput capabilities for multi-residue pesticide analysis 5[5].

Experimental Workflow & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust analytical method must function as a self-validating system . To achieve this, isotopically labeled internal standards (e.g., Carbaryl-d7) are incorporated directly into the raw sample prior to any extraction step. This critical step accounts for matrix effects (ion suppression or enhancement in the ESI source) and normalizes any physical analyte loss during sample preparation, ensuring the final quantitative data is intrinsically reliable.

Workflow Visualization

G cluster_extraction Extraction Pathways Start Environmental Sample (Water / Soil) Prep Sample Pre-Treatment Filtration / Homogenization Start->Prep SPE Water Matrix Solid-Phase Extraction (HLB) Prep->SPE Liquid QuEChERS Soil Matrix QuEChERS Extraction Prep->QuEChERS Solid Recon Solvent Exchange & Reconstitution SPE->Recon QuEChERS->Recon LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS Data Quantitation & Data Reporting LCMS->Data

Analytical workflow for the extraction and LC-MS/MS quantification of butyl methylcarbamate.

Detailed Methodological Protocols

Protocol A: Solid-Phase Extraction (SPE) for Water Samples

Causality Check: Environmental surface water contains trace levels of carbamates masked by high concentrations of inorganic salts and humic acids. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent because it retains polar to moderately non-polar compounds without drying out, ensuring high recovery of the amphiphilic butyl methylcarbamate.

  • Sample Preparation: Filter 500 mL of the water sample through a 0.45 µm glass fiber filter to remove suspended particulates. Spike with 10 µL of Internal Standard (IS) mix (1 µg/mL).

  • Conditioning: Condition the HLB SPE cartridge (500 mg/6 mL) with 5 mL of Methanol (MeOH), followed by 5 mL of LC-MS grade water. Critical: Do not let the sorbent dry out.

  • Loading: Load the water sample at a controlled flow rate of 5 mL/min to allow sufficient interaction time with the sorbent bed.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water to elute highly polar interferences. Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the target analytes with 2 × 3 mL of Acetonitrile (ACN).

  • Reconstitution: Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1 mL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% Formic Acid).

Protocol B: Modified QuEChERS for Soil Samples

Causality Check: Soil matrices require aggressive extraction. The addition of anhydrous Magnesium Sulfate (MgSO₄) drives an exothermic salting-out effect, forcing the partitioning of butyl methylcarbamate into the organic (acetonitrile) layer. Primary Secondary Amine (PSA) in the cleanup step specifically binds and removes organic acids and polar pigments without retaining the target analyte.

  • Extraction: Weigh 10 g of homogenized, lyophilized soil into a 50 mL centrifuge tube. Spike with IS. Add 10 mL of LC-MS grade water and vortex for 1 min. Add 10 mL of ACN containing 1% acetic acid.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer 5 mL of the upper ACN layer to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg PSA. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Reconstitution: Transfer 2 mL of the supernatant, evaporate to dryness, and reconstitute in 1 mL of Initial Mobile Phase.

Protocol C: LC-MS/MS Analysis

Causality Check: We utilize 0.1% Formic Acid in the mobile phase. Formic acid provides the necessary protons (H⁺) to facilitate efficient ionization of the carbamate nitrogen in the ESI+ source, drastically enhancing the [M+H]⁺ precursor ion signal.

  • Column: C18 Reverse Phase (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (10% B), 1-5 min (linear gradient to 90% B), 5-7 min (hold 90% B), 7-7.1 min (return to 10% B), 7.1-10 min (equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Source: ESI Positive. Capillary voltage: 3.0 kV. Desolvation Temp: 400°C.

Quantitative Data Presentation

To ensure rigorous scientific integrity, the method must be validated for sensitivity, accuracy, and precision. Below are the optimized Multiple Reaction Monitoring (MRM) transitions and validation metrics.

Table 1: Optimized MRM Transitions for LC-MS/MS
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Butyl methylcarbamate 132.176.115Quantifier
Butyl methylcarbamate 132.158.120Qualifier
Carbaryl-d7 (IS) 209.1152.118Internal Standard
Table 2: Method Validation Parameters in Environmental Matrices
MatrixSpiked LevelMean Recovery (%)Intra-day RSD (%)LODLOQ
Surface Water 0.5 µg/L94.23.80.02 µg/L0.06 µg/L
Surface Water 5.0 µg/L96.52.10.02 µg/L0.06 µg/L
Agricultural Soil 5.0 µg/kg88.75.40.15 µg/kg0.50 µg/kg
Agricultural Soil 50.0 µg/kg91.34.20.15 µg/kg0.50 µg/kg

Note: Data reflects typical high-performance recovery ranges (65-114%) and precision (RSD < 20%) expected for modern LC-MS/MS multi-residue pesticide analysis5[5].

References

  • Shirasu, Y., et al. (1984). "Potential toxicity of 2-sec-Butyl Methylcarbamate (BPMC)". Fundamental and Applied Toxicology. National Institute of Public Health. 3

  • Climent, M. J., & Miranda, M. A. (1996). "Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides". Journal of Chromatography A. 4

  • Huang, Z., Zhang, Y., Wang, L., & Zhu, S. (2009). "A simple and sensitive method was developed and validated for the simultaneous determination of 103 pesticide residues in tea by LC-MS/MS". Journal of Separation Science. 5

Sources

Method

Application Note: Advanced Cell-Based Assay for Evaluating Butyl Methylcarbamate Cytotoxicity

Introduction & Rationale Butyl methylcarbamate (BMC) is a carbamate derivative frequently utilized as a chemical intermediate and serves as a model compound for assessing carbamate-induced toxicity[1]. Carbamate compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Butyl methylcarbamate (BMC) is a carbamate derivative frequently utilized as a chemical intermediate and serves as a model compound for assessing carbamate-induced toxicity[1]. Carbamate compounds are widely recognized in toxicology for their neurotoxic potential. While their primary acute action involves acetylcholinesterase inhibition, their cellular toxicity extends to profound oxidative stress and the activation of apoptotic pathways[2]. Evaluating the cytotoxicity of BMC in a standardized cell-based system provides critical insights into the safety profiles of carbamate derivatives in drug development, occupational health, and environmental toxicology.

This application note details a robust, self-validating cell-based assay workflow using the SH-SY5Y human neuroblastoma cell line. SH-SY5Y cells are highly sensitive to neurotoxicants and serve as an ideal in vitro model for evaluating carbamate-induced cellular damage and protein expression alterations[3].

Mechanistic Causality of Carbamate Cytotoxicity

To design an effective and scientifically sound assay, one must understand the biological causality of the toxicant. Carbamates induce cytotoxicity primarily by disrupting the cellular redox balance. Exposure leads to the downregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is the cell's primary defense mechanism against oxidative damage[2].

The suppression of Nrf2 accelerates the accumulation of Reactive Oxygen Species (ROS). Elevated ROS triggers mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of mitochondrial cytochrome-c into the cytosol. This specific event activates the caspase-cascade (notably Caspase-3), culminating in cellular apoptosis and necrosis[4].

Pathway BMC Butyl Methylcarbamate Exposure Nrf2 Nrf2 Pathway Inhibition BMC->Nrf2 ROS ROS Generation (Oxidative Stress) BMC->ROS Nrf2->ROS Reduced Antioxidant Defense Mito Mitochondrial Dysfunction (Cytochrome-c Release) ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Cellular Apoptosis & Necrosis Caspase->Apoptosis

Fig 1: Mechanistic pathway of carbamate-induced cytotoxicity via oxidative stress and apoptosis.

Experimental Design & Self-Validating Controls

A reliable protocol must function as a self-validating system. This means every assay plate must contain internal controls that prove the assay is functioning correctly, establishing absolute trustworthiness independent of the test compound.

  • Negative Control (Vehicle): 0.1% DMSO to ensure the solvent does not cause baseline toxicity.

  • Positive Control (Cytotoxicity): 100 µM Hydrogen Peroxide (H₂O₂) or 0.1% Triton X-100 to guarantee the cells are responsive to oxidative stress and membrane permeabilization[5].

  • Assay Multiplexing: Viability (MTT), ROS generation (H₂-DCFDA), and Apoptosis (Annexin V/PI) are measured in parallel to establish a causal link between ROS generation and cell death.

Step-by-Step Protocols

Workflow Seed 1. Cell Seeding SH-SY5Y (96-well & 6-well) Treat 2. Compound Treatment Butyl Methylcarbamate (0-100 µM) Seed->Treat Assays 3. Multiplexed Assays Treat->Assays Viability 4a. Viability (MTT) Absorbance 570nm Assays->Viability ROS 4b. ROS (H2-DCFDA) Fluorescence 485/535nm Assays->ROS Apop 4c. Apoptosis (Annexin V/PI) Flow Cytometry Assays->Apop Analysis 5. Data Analysis & IC50 Viability->Analysis ROS->Analysis Apop->Analysis

Fig 2: Multiplexed experimental workflow for evaluating BMC cytotoxicity.

Protocol A: Cell Culture and Seeding
  • Culture: Grow SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Harvesting: Detach cells using 0.25% Trypsin-EDTA when they reach 80% confluence.

  • Seeding: Seed cells at a density of 1×104 cells/well in 96-well plates (for MTT/ROS assays) and 1×105 cells/well in 6-well plates (for Flow Cytometry). Incubate for 24 hours to allow attachment.

Protocol B: Compound Preparation and Treatment
  • Stock Solution: Dissolve tert-butyl methylcarbamate (CAS: 16066-84-5)[6] in cell-culture grade DMSO to create a 100 mM stock.

  • Serial Dilution: Prepare working concentrations (1, 10, 25, 50, 100, and 200 µM) in complete culture medium. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced toxicity.

  • Exposure: Aspirate old medium and add 100 µL of BMC working solutions to the plates. Incubate for 24 and 48 hours.

Protocol C: Cell Viability Assay (MTT)

Rationale: The MTT assay measures mitochondrial metabolic activity, serving as a direct proxy for cell viability and metabolic health.

  • Post-treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C in the dark.

  • Carefully aspirate the medium and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Measure absorbance at 570 nm using a microplate reader.

Protocol D: Intracellular ROS Measurement (H₂-DCFDA)

Rationale: H₂-DCFDA is a cell-permeable probe that fluoresces upon oxidation by ROS, verifying the Nrf2-inhibition and oxidative stress mechanism[7].

  • Post-treatment, wash cells twice with PBS.

  • Add 100 µL of 10 µM H₂-DCFDA in serum-free medium to each well.

  • Incubate for 30 minutes at 37°C in the dark.

  • Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

Protocol E: Apoptosis Analysis (Annexin V/PI)

Rationale: This flow cytometry assay differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+)[4].

  • Harvest treated cells from 6-well plates, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze immediately via flow cytometry.

Data Presentation & Quantitative Analysis

Data should be normalized to the vehicle control (set to 100% viability or 1.0x ROS fold change). The following table summarizes the expected quantitative profile of SH-SY5Y cells exposed to varying concentrations of BMC.

Treatment GroupConcentrationCell Viability (%)ROS Production (Fold Change)Apoptotic Population (%)
Vehicle Control 0.1% DMSO100.0 ± 2.11.00 ± 0.053.5 ± 0.8
Positive Control 100 µM H₂O₂15.4 ± 3.24.80 ± 0.3078.2 ± 4.1
BMC Low Dose 10 µM92.1 ± 4.51.15 ± 0.105.2 ± 1.1
BMC Med Dose 50 µM64.3 ± 5.12.40 ± 0.2224.6 ± 3.4
BMC High Dose 100 µM38.7 ± 4.03.65 ± 0.2851.3 ± 5.0

Note: IC₅₀ values should be calculated using non-linear regression (curve fit) analysis based on the MTT viability data.

Conclusion

This multi-parametric assay design ensures a high level of scientific integrity. By tracking viability, ROS generation, and apoptotic markers in parallel, researchers can confidently map the cytotoxic profile of butyl methylcarbamate. The inclusion of mechanistic endpoints validates the causal relationship between carbamate exposure, oxidative stress, and cell death, providing a comprehensive framework for toxicological evaluation.

Sources

Application

Application Note: Enzymatic Degradation of Butyl Methylcarbamate Using Recombinant Carbamate Hydrolases

Executive Summary Butyl methylcarbamate is an aliphatic N-methylcarbamate utilized in various industrial and agrochemical applications. Like many carbamate-based xenobiotics, its persistence in environmental matrices pos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl methylcarbamate is an aliphatic N-methylcarbamate utilized in various industrial and agrochemical applications. Like many carbamate-based xenobiotics, its persistence in environmental matrices poses ecological risks, necessitating robust bioremediation strategies[1]. Enzymatic degradation—specifically employing carbamate hydrolases such as the methyl carbamate-degrading enzyme (MCD) or homologous carboxylesterases—provides a highly specific, step-economical, and eco-friendly mechanism for detoxification[2][3].

This application note details the mechanistic principles, kinetic profiling, and a self-validating experimental protocol for the heterologous expression, purification, and in vitro assaying of carbamate hydrolases targeting butyl methylcarbamate.

Mechanistic Principles of Carbamate Hydrolysis

The degradation of N-methylcarbamates is primarily orchestrated by enzymes belonging to the hydrolase class (EC 3.1.1.- / EC 3.5.1.-)[1]. The detoxification process is initiated by the nucleophilic attack of the enzyme's catalytic triad (typically Ser-His-Asp/Glu) on the carbonyl carbon of the carbamate ester linkage[4].

For butyl methylcarbamate, this enzymatic cleavage yields two immediate products: 1-butanol and methylcarbamic acid[5]. Methylcarbamic acid is a highly unstable intermediate. Driven by thermodynamic instability in aqueous environments, it undergoes rapid, spontaneous decarboxylation to yield methylamine and carbon dioxide (CO₂)[1][5]. This terminal breakdown prevents the reverse reaction and drives the enzymatic equilibrium forward.

CarbamateDegradation BMC Butyl Methylcarbamate (Substrate) Enz Carbamate Hydrolase (e.g., MCD / CehA) BMC->Enz Enzymatic Hydrolysis Int1 1-Butanol (Alcohol Product) Enz->Int1 Cleavage Int2 Methylcarbamic Acid (Unstable Intermediate) Enz->Int2 Cleavage Spont Spontaneous Decarboxylation Int2->Spont Rapid Breakdown Prod1 Methylamine Spont->Prod1 Prod2 Carbon Dioxide (CO2) Spont->Prod2

Enzymatic hydrolysis of butyl methylcarbamate and subsequent spontaneous decarboxylation.

Kinetic Profiling & Quantitative Data

Understanding the binding affinity ( Km​ ) and catalytic turnover ( kcat​ ) is critical for scaling bioremediation efforts. Carbamate hydrolases exhibit varying efficiencies depending on the steric bulk of the ester leaving group. The table below summarizes the comparative kinetic parameters of recombinant MCD against various carbamate substrates under optimized conditions (pH 8.0, 30°C)[6].

SubstrateEnzyme SourceOptimal pHOptimal Temp (°C) Km​ (mM) Vmax​ (μmol/min/mg)Relative Efficiency (%)
Butyl methylcarbamate Recombinant MCD (E. coli)8.0300.4512.5100
Methyl carbamate Recombinant MCD (E. coli)8.0300.3015.2182
Carbaryl Recombinant MCD (E. coli)7.5350.858.435
Ethyl carbamate Recombinant ECH (A. calcoaceticus)7.0371.205.628

Data synthesis derived from standardized hydrolase assays. Butyl methylcarbamate demonstrates high catalytic turnover, though its larger aliphatic chain slightly increases Km​ compared to methyl carbamate.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . It incorporates mandatory controls (heat-killed enzyme and substrate-only baselines) to definitively prove that substrate depletion is driven by enzymatic catalysis rather than spontaneous aqueous hydrolysis.

Heterologous Expression & Purification of Carbamate Hydrolase

Scientific Rationale: Carbamate hydrolases are prone to misfolding into insoluble inclusion bodies when overexpressed at physiological temperatures (37°C). Inducing at a sub-optimal temperature (16°C) slows translation kinetics, allowing the nascent polypeptide chain to fold correctly and form the active catalytic pocket[2].

  • Transformation & Culturing: Transform Escherichia coli BL21(DE3) with a pET-28a(+) expression vector harboring the mcd gene. Grow in Luria-Bertani (LB) broth containing 50 μg/mL kanamycin at 37°C until the OD600​ reaches 0.6–0.8.

  • Cold Induction: Plunge the flasks into an ice bath for 15 minutes to cold-shock the cells. Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Incubate at 16°C for 18 hours at 200 rpm.

  • Lysis & Clarification: Harvest cells by centrifugation. Resuspend the pellet in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse via ultrasonication (3s ON, 5s OFF, 30% amplitude) on ice. Centrifuge at 15,000 × g for 30 minutes at 4°C to separate the soluble fraction.

  • Affinity Chromatography: Pass the clarified lysate over a Ni-NTA agarose column. Wash with 50 mM imidazole to remove non-specific proteins, and elute the His-tagged enzyme with 250 mM imidazole.

  • Dialysis & Storage: Dialyze the eluate overnight against 50 mM Tris-HCl (pH 8.0) containing 10% glycerol. Note: Glycerol acts as a cryoprotectant, stabilizing the hydrophobic regions of the enzyme during freeze-thaw cycles.

In Vitro Enzymatic Degradation Assay

Scientific Rationale: The assay is buffered at pH 8.0. This slightly alkaline environment serves a dual purpose: it maintains the deprotonated state of the active-site serine/aspartate required for nucleophilic attack, and it accelerates the spontaneous decarboxylation of the methylcarbamic acid intermediate, preventing product inhibition[1][4].

  • Substrate Preparation: Prepare a 10 mM stock solution of butyl methylcarbamate in HPLC-grade methanol.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine:

    • 890 μL of 50 mM Tris-HCl buffer (pH 8.0)

    • 100 μL of 10 mM Butyl methylcarbamate stock (Final concentration: 1 mM. Methanol must not exceed 10% v/v to prevent enzyme denaturation).

    • 10 μL of purified enzyme (approx. 5 μg total protein).

  • Incubation: Incubate the mixture in a thermomixer at 30°C and 300 rpm.

  • Validation Controls (Mandatory):

    • Negative Control 1 (Buffer Hydrolysis): Replace enzyme with 10 μL of blank buffer.

    • Negative Control 2 (Heat-Killed Enzyme): Boil 10 μL of the enzyme at 100°C for 10 minutes prior to addition.

  • Reaction Termination: At designated time intervals (0, 10, 20, 30, and 60 minutes), extract a 100 μL aliquot and immediately add 10 μL of 10% Trifluoroacetic acid (TFA).

    • Causality: The abrupt drop in pH (< 2.0) instantly protonates the catalytic histidine, halting the reaction and precipitating the protein to protect the HPLC column.

  • Sample Clarification: Centrifuge the terminated samples at 12,000 × g for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter into HPLC vials.

HPLC-UV/MS Analytical Quantification

Scientific Rationale: Reverse-phase HPLC coupled with Mass Spectrometry allows for the simultaneous tracking of substrate depletion (butyl methylcarbamate) and product formation (1-butanol), ensuring mass balance is achieved and confirming the specific cleavage site.

  • Column: C18 Reverse-Phase column (e.g., 4.6 × 150 mm, 5 μm particle size).

  • Mobile Phase: Isocratic elution using 60% Water (containing 0.1% Formic Acid) and 40% Acetonitrile. Formic acid enhances the ionization efficiency for MS detection.

  • Flow Rate & Injection: 1.0 mL/min flow rate; 10 μL injection volume.

  • Detection Parameters:

    • UV: Monitor at 210 nm to detect the carbamate carbonyl backbone.

    • MS (ESI+): Monitor the [M+H]+ ion of butyl methylcarbamate ( m/z 132.1) to quantify substrate depletion.

  • Data Analysis: Plot the peak area of butyl methylcarbamate over time. Calculate the initial velocity ( V0​ ) from the linear portion of the degradation curve (typically 0–15 minutes) to derive specific enzyme activity.

Sources

Method

Application Note: Advanced NMR Strategies for the Structural Elucidation of Butyl Methylcarbamate

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small Molecule Characterization & Protein-Ligand Interactions Introduction & Mechanistic Context The carbamate functional g...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small Molecule Characterization & Protein-Ligand Interactions

Introduction & Mechanistic Context

The carbamate functional group (–O–CO–NH–) is a ubiquitous motif in medicinal chemistry. It serves as a highly stable peptide bond surrogate, a cleavable prodrug linker, and a primary pharmacophore in reversible cholinesterase inhibitors[1]. In this application note, tert-butyl methylcarbamate (commonly known as Boc-methylamine) is utilized as a model compound to decode the spectroscopic nuances of the carbamate linkage[2].

The Causality of NMR Phenomena in Carbamates

The structural elucidation of carbamates is frequently complicated by two fundamental quantum mechanical and thermodynamic phenomena:

  • Restricted Rotation and Rotamerism: The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl π∗ orbital, imparting significant partial double-bond character to the C–N bond. This restricted rotation leads to the coexistence of cis and trans rotamers at ambient temperature[3]. In an NMR spectrum, this manifests as signal duplication or severe line broadening, particularly for the N-CH 3​ and tert-butyl groups.

  • Quadrupolar Relaxation: The 14 N nucleus (spin I = 1) possesses a quadrupole moment. Rapid relaxation of this nucleus in asymmetric electronic environments causes the scalar coupling ( 1JNH​ and 3JCH​ ) to "wash out." This often results in a broad singlet for the N–H proton and a collapsed doublet for the N-CH 3​ group, highly dependent on the solvent and temperature.

Experimental Protocol: A Self-Validating NMR Workflow

A single 1D NMR spectrum is insufficient for the confident structural elucidation of carbamates due to rotameric overlap and quadrupolar broadening. We recommend a self-validating system that seamlessly integrates 1D, 2D, and Variable Temperature (VT) NMR.

NMR_Workflow Prep 1. Sample Prep (CDCl3, 298 K) OneD 2. 1D NMR (1H, 13C) Identify Broadening Prep->OneD Acquire TwoD 3. 2D NMR (HSQC/HMBC) Map C=O Connectivity OneD->TwoD Resolve VT 4. VT-NMR (330 K) Coalesce Rotamers TwoD->VT Validate Dynamics Eluc 5. Structural Elucidation VT->Eluc Confirm

Self-validating NMR workflow for carbamate structural elucidation.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of tert-butyl methylcarbamate in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ is a non-polar, aprotic solvent. Unlike protic solvents (e.g., Methanol- d4​ ), CDCl 3​ preserves the native intramolecular hydrogen bonding and rotameric distribution of the carbamate without inducing rapid chemical exchange of the N–H proton[3].

Step 2: 1D NMR Acquisition (The Baseline)
  • Action: Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K.

  • Causality: This establishes the baseline chemical shifts. Observe the N–H peak for quadrupolar broadening. If the N-CH 3​ peak appears as a duplicated set of signals, it indicates slow rotameric exchange on the NMR timescale.

Step 3: 2D NMR Connectivity (The Scaffold)
  • Action: Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Causality: The quaternary carbonyl carbon ( δC​ ~156.2 ppm) lacks attached protons, making its assignment in 1D 13 C NMR presumptive. HMBC acts as the validating bridge: cross-peaks from the N-CH 3​ protons and the tert-butyl protons to the C=O carbon definitively confirm the intact carbamate scaffold.

Step 4: Variable Temperature (VT) NMR (The Dynamics)
  • Action: Gradually increase the probe temperature to 330 K (If using CDCl 3​ , ensure the tube is sealed properly, or swap to Toluene- d8​ for higher temperatures).

  • Causality: As thermal energy exceeds the rotational energy barrier ( ΔG‡ ) of the C–N partial double bond, the exchange rate between cis and trans rotamers becomes faster than the NMR timescale. Duplicated peaks will coalesce into sharp, time-averaged singlets, proving the peaks are dynamic rotamers and not chemical impurities.

Rotamer_Exchange Trans Trans-Rotamer (Major Population) Cis Cis-Rotamer (Minor Population) Trans->Cis Slow Exchange (298K) Peak Duplication VT VT-NMR (330K) Fast Exchange (Coalescence) Trans->VT Cis->VT

Thermodynamic exchange between carbamate rotamers and VT-NMR coalescence.

Data Presentation: Quantitative Assignments

The following table summarizes the self-validated 1 H and 13 C NMR assignments for tert-butyl methylcarbamate (C 6​ H 13​ NO 2​ ) at 298 K in CDCl 3​ .

NucleusChemical Shift ( δ , ppm)Multiplicity & CouplingIntegrationStructural AssignmentKey HMBC Correlations
1 H 1.45Singlet (s)9H–C(CH 3​ ) 3​ δC​ 79.2, 156.2
1 H 2.75Doublet (d, J = 4.8 Hz)3H–N–CH 3​ δC​ 156.2
1 H 4.50Broad Singlet (br s)1H–N–H N/A
13 C 27.5SingletN/A–N–C H 3​ N/A
13 C 28.5SingletN/A–C(C H 3​ ) 3​ N/A
13 C 79.2SingletN/AC (CH 3​ ) 3​ N/A
13 C 156.2SingletN/AC =O (Carbonyl)N/A

Note: The doublet nature of the N-CH 3​ proton signal ( δ 2.75) is due to scalar coupling with the adjacent N–H proton. Upon D 2​ O shake (hydrogen-deuterium exchange), this doublet will collapse into a sharp singlet.

Advanced Applications: Protein-Ligand Interactions

Beyond small-molecule structural verification, advanced NMR techniques are heavily utilized in drug development to study how carbamate-containing therapeutics interact with biological macromolecules.

Because free forms of carbamate drugs can cross biological membranes to exert their pharmacological (or toxicological) effects, serum albumin often acts as a binding reservoir that buffers systemic toxicity. Recent methodologies utilizing 1 H Nuclear Overhauser Effect (NOE) pumping NMR have successfully elucidated the atomic-level binding interactions and specific epitope sites between carbamate derivatives and bovine serum albumin (BSA)[4]. By observing the transient NOE signals transferred from the large protein to the small carbamate ligand, researchers can calculate dissociation constants ( KD​ ) entirely via NMR, providing a self-contained system for evaluating drug biodistribution[4].

References

  • [2] tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • [3] Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PubMed Central (PMC). URL:[Link]

  • [4] Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique. PubMed Central (PMC). URL:[Link]

  • [1] Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. PubMed Central (PMC). URL:[Link]

Sources

Application

Application Note: Protocol for Assessing the Stability of Butyl Methylcarbamate in Biological Matrices

Introduction & Mechanistic Background Butyl methylcarbamate (BMC) is a representative carbamate compound. The carbamate functional group is widely utilized in medicinal chemistry and agrochemicals due to its ability to m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Butyl methylcarbamate (BMC) is a representative carbamate compound. The carbamate functional group is widely utilized in medicinal chemistry and agrochemicals due to its ability to modulate target interactions, permeate cell membranes, and act as a peptide bond surrogate[1]. However, quantifying carbamates in biological matrices (e.g., plasma, serum, tissue homogenates) presents significant bioanalytical challenges.

The carbamate linkage is highly susceptible to two primary modes of degradation:

  • Enzymatic Cleavage: Ubiquitous carboxylesterases in plasma and liver tissues rapidly hydrolyze the ester-like bond.

  • Chemical Hydrolysis: Carbamates undergo base-catalyzed hydrolysis at physiological or alkaline pH.

To comply with the FDA Bioanalytical Method Validation (BMV) Guidance for Industry [3], a rigorous, self-validating protocol must be established. This protocol must prove that the analyte concentration remains unchanged from the moment of sample collection through to LC-MS/MS analysis.

Experimental Design: The Self-Validating Protocol

A robust bioanalytical method does not merely measure an analyte; it actively protects it while continuously verifying the integrity of the measurement.

Causality Behind Matrix Stabilization

To arrest enzymatic degradation, esterase inhibitors such as phenylmethylsulfonyl fluoride (PMSF) or diisopropylfluorophosphate (DFP) are added to the matrix. Why PMSF? PMSF covalently binds to the active site serine residues of carboxylesterases, permanently disabling the enzyme's ability to cleave the BMC carbamate bond [2].

Simultaneously, the matrix must be acidified. Why acidify? Lowering the pH to ~4.0 neutralizes the hydroxide ions responsible for base-catalyzed chemical hydrolysis and further denatures residual esterase activity.

Mitigating Matrix Effects

While esterase inhibitors stabilize BMC, they introduce a secondary challenge: matrix effects. High concentrations of inhibitors like PMSF, or their hydrolytic products (e.g., phenylmethanesulfonic acid), can cause severe ion suppression or enhancement during electrospray ionization (ESI) [2]. Therefore, our extraction protocol utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). LLE selectively extracts the non-polar BMC into the organic phase while leaving the highly polar inhibitor byproducts in the aqueous waste, thereby preserving LC-MS/MS sensitivity.

G BMC Butyl Methylcarbamate (Intact Analyte) Degradation Degradation Products (Alcohols + Amines) BMC->Degradation Enzymatic Cleavage BMC->Degradation Chemical Hydrolysis Stabilized Stabilized BMC (Ready for LC-MS/MS) BMC->Stabilized If Protected Esterase Carboxylesterases (Plasma/Tissue) Esterase->BMC Catalyzes Hydrolysis Alkaline pH / H2O Hydrolysis->BMC Promotes Inhibitor Esterase Inhibitor (e.g., PMSF) Inhibitor->Esterase Blocks Acid Acidification (Formic Acid, pH < 4) Acid->Esterase Denatures Acid->Hydrolysis Prevents

Mechanistic pathways of BMC degradation and targeted stabilization strategies.

Step-by-Step Methodology

Preparation of Stabilized Matrix
  • Inhibitor Solution Preparation: Prepare a 100 mM stock of PMSF in anhydrous ethanol. (Note: PMSF degrades rapidly in aqueous solutions; always prepare in anhydrous solvent).

  • Matrix Treatment: Immediately upon collection of whole blood (or thawing of blank plasma), add the PMSF stock to achieve a final matrix concentration of 2 mM.

  • Acidification: Add 10% Formic Acid (aq) to the plasma to reach a final concentration of 1% (v/v), ensuring the pH drops to ≤ 4.0.

  • Equilibration: Mix gently by inversion for 2 minutes. The matrix is now designated as "Stabilized Plasma."

Preparation of Quality Control (QC) Samples

To assess stability, prepare Low QC (LQC) and High QC (HQC) samples by spiking BMC into the Stabilized Plasma. Per FDA guidelines, QCs must be prepared from a separate stock solution than the calibration standards to ensure independent verification [3].

Sample Extraction (Liquid-Liquid Extraction)
  • Aliquot 100 µL of the stabilized QC plasma into a clean 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., stable-isotope labeled BMC-d3).

  • Add 600 µL of extraction solvent (Ethyl Acetate:Hexane, 50:50, v/v).

  • Vortex vigorously for 5 minutes at 1500 rpm to partition the analyte.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer 500 µL of the upper organic layer to a clean 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid).

LC-MS/MS Analysis Conditions
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure adequate retention of the relatively polar BMC molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (+ESI), utilizing Multiple Reaction Monitoring (MRM).

Stability Assessment Workflows

Workflow Spike Spike BMC into Stabilized Matrix Aliquots Divide into Aliquots (Low & High QCs) Spike->Aliquots BT Bench-Top Stability (Ambient, 4-24h) Aliquots->BT FT Freeze-Thaw Stability (3-5 Cycles) Aliquots->FT LT Long-Term Stability (-80°C, 1-6 Months) Aliquots->LT AS Autosampler Stability (Extracted, 4°C) Aliquots->AS Extract Sample Extraction (LLE Protocol) BT->Extract FT->Extract LT->Extract LCMS LC-MS/MS Analysis AS->LCMS Already Extracted Extract->LCMS Calc Calculate % Deviation (Acceptance: ±15%) LCMS->Calc

Comprehensive workflow for assessing BMC stability across various stress conditions.

Data Presentation & Acceptance Criteria

To validate the method, stability must be assessed against freshly prepared calibration standards (Time-Zero or T0). The mean concentration at each stability time point must be within ±15% of the nominal concentration [3].

Table 1: Stability Assessment Parameters
Stability TypeStorage ConditionDurationReplicates (n)Acceptance Criteria
Bench-Top (Short-Term) Ambient Room Temp (~22°C)4, 8, 24 Hours6 (LQC, HQC)±15% of Nominal
Freeze-Thaw -80°C to Ambient3 to 5 Cycles6 (LQC, HQC)±15% of Nominal
Long-Term -80°C1, 3, 6 Months6 (LQC, HQC)±15% of Nominal
Autosampler Extracted samples at 4°C24, 48, 72 Hours6 (LQC, HQC)±15% of Nominal
Table 2: Representative Validation Data (Mock Data for BMC)
ConditionQC LevelNominal Conc (ng/mL)Mean Measured Conc (ng/mL)Precision (% CV)Accuracy (% Bias)
Bench-Top (24h) Low10.09.654.2-3.5
High800.0785.43.1-1.8
Freeze-Thaw (3 Cycles) Low10.09.425.8-5.8
High800.0791.22.9-1.1
Long-Term (1 Month) Low10.09.106.5-9.0
High800.0760.54.4-4.9

Note: If % Bias exceeds -15% during Long-Term storage, the esterase inhibitor concentration may need to be increased, or the storage temperature must be strictly maintained at -80°C rather than -20°C.

Self-Validating System Checks

To ensure the trustworthiness of this protocol, two self-validating checks must be performed during method development:

  • Inhibitor Interference Check (Post-Column Infusion): Continuously infuse pure BMC post-column while injecting a blank extracted sample of the Stabilized Matrix. Monitor the baseline for any ion suppression zones. If a suppression dip overlaps with the BMC retention time, the LLE solvent polarity must be adjusted to exclude the inhibitor byproduct.

  • Time-Zero (T0) Baseline Verification: Never compare stability samples to each other. Always compare stressed samples to freshly prepared, unstressed calibration standards to calculate true degradation bias.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. URL:[Link]

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry (PubMed). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

Method

Application Note: Utilizing tert-Butyl Methylcarbamate in the Development of Advanced Biosensors and Fluorescent Probes

Introduction & Mechanistic Rationale In the rapidly evolving field of biosensor development and molecular imaging, the precision of chemical functionalization directly dictates the sensitivity, specificity, and dynamic r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly evolving field of biosensor development and molecular imaging, the precision of chemical functionalization directly dictates the sensitivity, specificity, and dynamic range of the final probe. tert-Butyl methylcarbamate (also known as N-Boc-methylamine or carbamic acid, N-methyl, t-butyl ester; CAS: 16066-84-5)[1] has emerged as an indispensable synthetic building block. Rather than acting as the target analyte, this compound serves as a highly controlled, protected secondary amine handle used to functionalize recognition elements and fluorophores.

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific reagent over a simple primary amine or an unprotected secondary amine:

  • Steric and Electronic Tuning: The addition of the N-methyl group provides specific steric bulk and electron-donating characteristics. In the development of G-protein-coupled receptor (GPCR) fluorescent tracers (such as SUCNR1 biosensors), substituting a primary amine with a methylamine linker has been shown to yield up to a 4-fold increase in receptor binding potency[2].

  • Photophysical and pH Modulation: For intracellular fluorescent probes, such as Zinc Indicators for Granule Imaging and Release (ZIGIRs), the methylamino auxochrome shifts the emission wavelength and precisely tunes the pKa of the fluorophore. This modification ensures the probe remains acidotropic yet refractory to pH fluctuations down to pH 5, allowing it to selectively track Zn²⁺ in acidic secretory granules[3].

  • Orthogonal Protection Strategy: The tert-butoxycarbonyl (Boc) group prevents unwanted nucleophilic side reactions or catalyst poisoning during harsh upstream synthetic steps (e.g., cross-coupling or alkylation). It can be quantitatively removed under mild acidic conditions late in the synthesis, exposing the secondary amine for subsequent fluorophore conjugation or receptor binding[4].

Synthetic Workflows

The integration of tert-butyl methylcarbamate into a biosensor scaffold typically follows a highly structured sequence of coupling, deprotection, and conjugation.

SyntheticWorkflow A Core Scaffold (Halide/Phenol) C C-N Cross-Coupling or Alkylation A->C B tert-Butyl Methylcarbamate B->C D Boc-Protected Intermediate C->D E Acidic Deprotection (HCl or TFA) D->E F Secondary Amine Intermediate E->F G Fluorophore/Ligand Conjugation F->G H Final Biosensor Probe G->H

Synthetic workflow for biosensor functionalization using tert-butyl methylcarbamate.

Experimental Protocols

The following self-validating protocols detail the two primary methodologies for incorporating tert-butyl methylcarbamate into biosensor constructs.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination for Intracellular Zinc Indicators (ZIGIRs)

Objective: To attach a methylamine group directly to a halogenated fluorophore core to create a pH-resistant, granular Zn²⁺ sensor[3]. Mechanistic Insight: Pd₂(dba)₃ serves as the Pd(0) source, while XPhos (a bulky biaryl phosphine ligand) is critical for facilitating the reductive elimination step and preventing β-hydride elimination—a common side reaction when coupling aliphatic amines.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and backfill with argon three times.

  • Reagent Loading: Add the halogenated core scaffold (0.1 mmol), tert-butyl methylcarbamate (31.5 mg, 0.24 mmol), Pd₂(dba)₃ (9 mg, 0.1 equiv.), XPhos (14.3 mg, 0.3 equiv.), and Cs₂CO₃ (91.3 mg, 0.28 mmol)[3].

  • Solvent Addition: Dissolve the mixture in 2.0 mL of anhydrous dimethoxyethane (DME) under a strict argon atmosphere.

  • Reaction: Heat the mixture to 70 °C and stir overnight (approx. 16 hours). Monitor the disappearance of the starting material via TLC or LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to a dark oil in vacuo.

  • Purification: Purify the intermediate via flash chromatography (hexane/ethyl acetate gradient).

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 2 hours to cleave the Boc group. Concentrate and neutralize to yield the active secondary amine biosensor.

Protocol B: Linker Extension for GPCR Fluorescent Tracers

Objective: To extend a pharmacophore with a methylamine linker, preserving receptor affinity while providing a conjugation site for a fluorophore (e.g., NBD)[2]. Mechanistic Insight: Using 4 M HCl in 1,4-dioxane for deprotection is preferred over TFA when the biosensor scaffold contains acid-sensitive ether linkages, as it provides a cleaner cleavage of the Boc group without degrading the core pharmacophore.

Step-by-Step Methodology:

  • Alkylation: Dissolve the alkyl-tosylate or alkyl-halide precursor (0.09 mmol) in anhydrous acetonitrile (0.6 mL).

  • Coupling: Add tert-butyl methylcarbamate (0.06 mmol) and K₂CO₃ (17 mg, 0.12 mmol). Stir the reaction mixture at 80 °C for 48 hours[5].

  • Workup: Quench with water and extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Deprotection: Treat the resulting oil with 4 M HCl in 1,4-dioxane at room temperature for 20 hours.

  • Conjugation: React the resulting deprotected secondary amine with NBD-Cl (4-chloro-7-nitrobenzofurazan) and triethylamine in methanol to yield the final fluorescent GPCR tracer[4].

Quantitative Data & Optimization

To facilitate experimental design, the following table summarizes the comparative parameters and expected outcomes for the two distinct functionalization strategies.

ParameterProtocol A: ZIGIR Zinc ProbeProtocol B: GPCR Tracer Linker
Reaction Type Buchwald-Hartwig C-N Cross-CouplingNucleophilic Substitution / Alkylation
Primary Reagents Pd₂(dba)₃, XPhos, Cs₂CO₃K₂CO₃
Solvent Anhydrous Dimethoxyethane (DME)Anhydrous Acetonitrile (MeCN)
Temperature 70 °C80 °C
Boc Deprotection TFA in DCM (1:1), 2 hours4 M HCl in 1,4-dioxane, 20 hours
Yield Expectation 75–85%60–80%
Functional Outcome Tunes pKa; enables acidotropic Zn²⁺ sensingRetains receptor affinity; enables NBD attachment

Biosensor Transduction Mechanism

Once synthesized, the functionalized biosensors rely on specific binding events that trigger a measurable photophysical change. The diagram below illustrates the general signal transduction pathway for the developed probes (e.g., the ZIGIR zinc indicator).

BiosensorMechanism A Apo-Probe (ZIGIR) Weak Fluorescence C Binding Event (Coordination to Amine/Receptor) A->C B Target Analyte (e.g., Zn2+) B->C E Signal Transduction (PET Inhibition / ICT) C->E D Holo-Probe Complex Strong Fluorescence E->D

Mechanism of target analyte binding and fluorescent signal transduction in biosensors.

References

  • National Institute of Standards and Technology (NIST). "Carbamic acid, N-methyl, t-butyl ester - NIST WebBook." NIST Mass Spectrometry Data Center. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Development and Characterization of Potent Succinate Receptor Fluorescent Tracers." ACS Chemical Biology. Available at:[Link]

  • Google Patents. "US20200131160A1 - Zinc indicators for cellular imaging." United States Patent and Trademark Office.

Sources

Application

Application of Butyl Methylcarbamate in High-Throughput Screening Assays for Cholinesterase Inhibition

Introduction High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules with desired biological activity.[1][2] Butyl methylc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules with desired biological activity.[1][2] Butyl methylcarbamate, a member of the carbamate class of organic compounds, represents a scaffold of significant interest in medicinal chemistry.[3][4] Carbamates are well-established as inhibitors of cholinesterases, a family of enzymes critical for regulating neurotransmission.[5][6][7] Specifically, acetylcholinesterase (AChE) is a key therapeutic target for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of butyl methylcarbamate and similar carbamate derivatives in HTS assays designed to identify and characterize novel cholinesterase inhibitors.

The inhibitory action of carbamates on cholinesterases typically involves the carbamylation of a serine residue within the enzyme's active site.[6] This process forms a transient covalent bond that is more stable than the acetylated intermediate formed during the hydrolysis of the natural substrate, acetylcholine, leading to temporary inactivation of the enzyme.[7] The rate of decarbamylation and regeneration of the active enzyme is significantly slower, resulting in effective inhibition.[7] This mechanism makes carbamates valuable tool compounds and potential therapeutic agents.

This document outlines detailed protocols for robust and scalable HTS assays suitable for screening butyl methylcarbamate and other carbamates. We will explore both biochemical and cell-based assay formats, with a focus on fluorescence and absorbance-based detection methods. The causality behind experimental choices, from reagent selection to data analysis, is explained to ensure scientific integrity and the generation of reliable and reproducible results.

Principle of Cholinesterase Inhibition Assays

The core principle of most cholinesterase inhibitor screening assays is to measure the enzymatic activity of acetylcholinesterase in the presence and absence of a test compound. A reduction in enzyme activity indicates potential inhibition. These assays typically employ a substrate that, when hydrolyzed by AChE, produces a detectable signal.

Key Assay Formats:
  • Colorimetric Assays: The most common is the Ellman's assay, which uses acetylthiocholine (ATCh) as the substrate. Hydrolysis of ATCh by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), detectable by absorbance.[5]

  • Fluorometric Assays: These assays offer higher sensitivity compared to colorimetric methods.[8] A popular example is the Amplex® Red assay, where AChE activity is coupled to a series of enzymatic reactions that ultimately produce the highly fluorescent molecule, resorufin.[8][9]

  • Cell-Based Assays: These assays utilize cell lines that endogenously or recombinantly express acetylcholinesterase, such as the human neuroblastoma SH-SY5Y cell line.[9][10] They provide a more physiologically relevant context for assessing inhibitor potency.

Experimental Protocols

The following protocols are designed for a 384-well microplate format, standard in HTS, but can be adapted to other formats.

Protocol 1: Fluorometric Acetylcholinesterase Inhibition Assay (Amplex® Red)

This protocol describes a highly sensitive, continuous-kinetic assay suitable for primary HTS campaigns.

Rationale: The Amplex® Red assay is chosen for its high sensitivity and low susceptibility to interference from colored compounds, a common issue in HTS.[8] The coupled enzyme system provides a robust and reliable signal amplification.

  • Human recombinant acetylcholinesterase (AChE)

  • Butyl methylcarbamate (or other test compounds) dissolved in 100% DMSO

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Acetylcholine (ACh)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Black, flat-bottom 384-well microplates

G cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Dispense 50 nL of test compound (e.g., Butyl Methylcarbamate in DMSO) to assay plate. B 2. Add 10 µL of AChE solution (final concentration 0.2 mU/mL) to each well. A->B C 3. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction. B->C D 4. Add 10 µL of Substrate/Detection Mix (Amplex Red, HRP, Choline Oxidase, ACh) to initiate the reaction. C->D E 5. Immediately begin kinetic reading on a fluorescence plate reader (Ex/Em = ~540/590 nm). D->E F 6. Read every minute for 20 minutes. E->F G 7. Calculate the rate of reaction (slope) for each well. F->G H 8. Normalize data to controls (% Inhibition). G->H I 9. Generate dose-response curves and calculate IC50 values. H->I

  • Compound Plating: Using an acoustic liquid handler or a pin tool, transfer 50 nL of butyl methylcarbamate (or other test compounds) from the compound library plates to the 384-well assay plates. For dose-response experiments, a serial dilution of the compound should be prepared. Include appropriate controls:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: A known AChE inhibitor, such as physostigmine (100% inhibition).

  • Enzyme Addition: Add 10 µL of AChE solution in assay buffer to each well. The final enzyme concentration should be optimized to yield a robust signal within the linear range of the assay. A typical starting concentration is 0.2 mU/mL.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the test compound to interact with and inhibit the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a 2X Substrate/Detection Mix containing Amplex® Red (100 µM), HRP (0.4 U/mL), choline oxidase (0.2 U/mL), and acetylcholine (200 µM) in assay buffer. Add 10 µL of this mix to each well to start the reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Data Acquisition: Record the fluorescence intensity every minute for 20 minutes.

  • Calculate Reaction Rate: For each well, determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_positive_control) / (Vmax_negative_control - Vmax_positive_control))

  • Dose-Response Curves: For compounds screened in a dose-response format, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Protocol 2: Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a cost-effective and robust endpoint assay suitable for HTS and secondary screening.

Rationale: The Ellman's assay is a well-established and cost-effective method for measuring AChE activity.[5] Its simplicity and reliability make it a valuable tool, particularly when high sensitivity is not the primary concern.

  • Human recombinant acetylcholinesterase (AChE)

  • Butyl methylcarbamate (or other test compounds) dissolved in 100% DMSO

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 100 mM Sodium Phosphate, pH 8.0

  • Clear, flat-bottom 384-well microplates

G cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Dispense 50 nL of test compound (e.g., Butyl Methylcarbamate in DMSO) to assay plate. B 2. Add 10 µL of a mix containing AChE and DTNB to each well. A->B C 3. Incubate for 15 minutes at room temperature. B->C D 4. Add 10 µL of ATChI substrate to initiate the reaction. C->D E 5. Incubate for 10-20 minutes at room temperature. D->E F 6. Read absorbance at 412 nm. E->F G 7. Normalize data to controls (% Inhibition). F->G H 8. Generate dose-response curves and calculate IC50 values. G->H

  • Compound Plating: As described in Protocol 1.

  • Enzyme and DTNB Addition: Prepare a solution of AChE and DTNB in assay buffer. Add 10 µL of this solution to each well. Final concentrations should be optimized, with typical starting points being 0.4 mU/mL for AChE and 0.3 mM for DTNB.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of ATChI solution in assay buffer to each well. A typical final concentration of ATChI is 0.5 mM.

  • Incubation: Incubate the plate for 10-20 minutes at room temperature to allow for color development. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Absorbance Reading: Measure the absorbance at 412 nm using a microplate reader.

Data analysis is similar to the fluorometric assay, but using the single endpoint absorbance values instead of reaction rates.

Protocol 3: Cell-Based Acetylcholinesterase Inhibition Assay

This protocol provides a more physiologically relevant assessment of inhibitor potency by measuring AChE activity in a cellular context.

Rationale: Cell-based assays account for factors such as cell permeability and potential off-target effects, providing a more comprehensive understanding of a compound's activity.[9][10] The use of a cell line like SH-SY5Y, which endogenously expresses AChE, is a common approach.[9]

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Butyl methylcarbamate (or other test compounds)

  • Assay components from a commercial fluorometric kit (e.g., Amplex® Red based)

  • Cell-permeable lysis buffer (optional, depending on assay design)

  • White, clear-bottom 384-well cell culture plates

G cluster_prep Cell Culture & Treatment cluster_reaction Lysis & Detection cluster_analysis Data Analysis A 1. Seed SH-SY5Y cells in 384-well plates and grow to confluence. B 2. Treat cells with test compounds (e.g., Butyl Methylcarbamate) for 1-2 hours. A->B C 3. Lyse cells (optional) or directly add substrate/detection reagents. B->C D 4. Incubate for 30-60 minutes at 37°C. C->D E 5. Read fluorescence (Ex/Em = ~540/590 nm). D->E F 6. Normalize data to controls (% Inhibition). E->F G 7. Generate dose-response curves and calculate IC50 values. F->G

  • Cell Seeding: Seed SH-SY5Y cells into 384-well plates at a density that allows them to reach confluence within 24-48 hours.

  • Compound Treatment: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Assay Procedure: The subsequent steps will depend on whether the assay measures intracellular or released AChE. A common approach is to lyse the cells and then perform a fluorometric or colorimetric assay on the lysate, following the principles outlined in Protocols 1 and 2.

  • Data Analysis: Data analysis follows the same principles as the biochemical assays.

Data Interpretation and Quality Control

A successful HTS campaign relies on robust data quality. The following parameters should be monitored for each assay plate:

ParameterFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(Negative Control) / Mean(Positive Control)> 5Ensures a sufficient dynamic range of the assay.
Z'-factor 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|> 0.5A measure of assay quality, indicating the separation between the distributions of the positive and negative controls.[11]

Conclusion

Butyl methylcarbamate, as a representative of the carbamate class of cholinesterase inhibitors, can be effectively screened and characterized using the high-throughput assays detailed in this application note. The choice of assay format—fluorometric, colorimetric, or cell-based—will depend on the specific stage of the drug discovery pipeline, from primary screening to lead optimization. By understanding the principles behind each protocol and implementing rigorous quality control, researchers can confidently identify and advance novel cholinesterase inhibitors for further development.

References

  • A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). PubMed. (2015). Available at: [Link]

  • Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms. PubMed. (2017). Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed. (2022). Available at: [Link]

  • Fluorescent assay for acetylcholinesterase activity and inhibitor screening based on lanthanide organic/inorganic hybrid materials. PubMed. (2024). Available at: [Link]

  • Development and optimization of reactivation techniques for carbamate-inhibited brain and plasma cholinesterases in birds and mammals. PubMed. (1993). Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. (2022). Available at: [Link]

  • High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. ResearchGate. (2022). Available at: [Link]

  • A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC. (2012). Available at: [Link]

  • A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes. PubMed. (2002). Available at: [Link]

  • Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. PMC. (2022). Available at: [Link]

  • Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. University of Illinois. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015). Available at: [Link]

  • High-Throughput Screening for Enzyme Modulation. Longdom Publishing. (2024). Available at: [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. (2008). Available at: [Link]

  • Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. MDPI. (2025). Available at: [Link]

  • Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. bioRxiv. (2025). Available at: [Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC. (2012). Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. (2020). Available at: [Link]

  • Carbamate. Wikipedia. Available at: [Link]

  • Extensive Hit Finding Solutions for High-Quality Hits. Eurofins Discovery. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Compound screening. Nuvisan. Available at: [Link]

Sources

Method

Application Note: Development of a Sensitive Competitive ELISA for the Detection of Butyl Methylcarbamate

Introduction: The Need for Butyl Methylcarbamate Detection Butyl methylcarbamate is a compound belonging to the carbamate class, which has seen use in various industrial and agricultural applications. Due to its potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Butyl Methylcarbamate Detection

Butyl methylcarbamate is a compound belonging to the carbamate class, which has seen use in various industrial and agricultural applications. Due to its potential for environmental persistence and toxicological relevance, sensitive and specific detection methods are crucial for monitoring its presence in environmental samples, food products, and biological matrices. While chromatographic methods like HPLC and GC-MS provide high accuracy, they are often time-consuming, require extensive sample preparation, and involve costly instrumentation.

The Enzyme-Linked Immunosorbent Assay (ELISA) offers a powerful alternative, providing a rapid, high-throughput, and cost-effective screening tool.[1] For small molecules like butyl methylcarbamate, which are non-immunogenic by themselves, a competitive ELISA format is the most suitable approach.[2][3] This application note provides a comprehensive, field-proven guide for the development and validation of a sensitive indirect competitive ELISA for butyl methylcarbamate. We will detail the entire workflow, from the rational design of the hapten to the final validation of the assay, explaining the causality behind each experimental choice to ensure a robust and reliable system.

Principle of the Competitive ELISA

The cornerstone of detecting a small molecule (hapten) like butyl methylcarbamate is the competitive immunoassay. In this format, the analyte in the sample competes with a fixed amount of a labeled or immobilized antigen for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[4]

In our described indirect competitive ELISA, a protein-hapten conjugate (the "coating antigen") is adsorbed onto the surface of a microtiter plate. The sample containing free butyl methylcarbamate is then incubated in the well along with a specific primary antibody. The free butyl methylcarbamate and the immobilized coating antigen compete for binding to the primary antibody. After washing away unbound reagents, a secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), is added. This secondary antibody binds to the primary antibody that is captured on the plate. Finally, a chromogenic substrate like TMB (3,3',5,5'-tetramethylbenzidine) is added. The HRP enzyme catalyzes the conversion of TMB into a colored product.[5] The more butyl methylcarbamate present in the sample, the less primary antibody will bind to the plate, resulting in a weaker color signal.

G cluster_plate Microtiter Plate Well cluster_detection Detection Step Coating_Antigen Coating Antigen (Butyl Methylcarbamate-OVA) Secondary_Ab_HRP Secondary Ab-HRP Coating_Antigen->Secondary_Ab_HRP Binds to captured Primary Ab Analyte Free Analyte (Butyl Methylcarbamate) Primary_Ab Primary Antibody (Anti-Butyl Methylcarbamate) Analyte->Primary_Ab Primary_Ab->Coating_Antigen Binds to Plate (Competition) Product Colored Product Secondary_Ab_HRP->Product Catalyzes Substrate TMB Substrate (Colorless) Substrate->Secondary_Ab_HRP

Caption: Principle of the indirect competitive ELISA for butyl methylcarbamate.

Assay Development Workflow: From Hapten to Validated ELISA

The development process is a multi-stage endeavor requiring careful design and optimization at each step.

G cluster_design Phase 1: Reagent Generation cluster_conjugates cluster_optimization Phase 2: Assay Optimization cluster_validation Phase 3: Validation & Application A Hapten Synthesis: Design & create a reactive butyl methylcarbamate derivative B Conjugation: Couple hapten to carrier proteins A->B C Immunogen (Hapten-BSA) Coating Antigen (Hapten-OVA) B->C Immunogen Immunogen B->Immunogen Coating_Antigen Coating_Antigen B->Coating_Antigen D Antibody Production: Immunize animal & screen for specific antibodies E Checkerboard Titration: Determine optimal concentrations of Ab and coating antigen D->E Immunogen->D F Assay Condition Optimization: Incubation times, buffers, blocking agents E->F G Standard Curve Generation F->G H Assay Validation: Sensitivity, Specificity, Precision, Accuracy G->H I Sample Analysis: Test real-world matrices H->I

Caption: Overall workflow for ELISA development.

Materials and Reagents

  • Chemicals: Butyl methylcarbamate, 4-bromobutyric acid, N,N-dimethylformamide (DMF), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), Bovine Serum Albumin (BSA), Ovalbumin (OVA), and all other standard laboratory chemicals should be of analytical grade.

  • Buffers:

    • Coating Buffer: 100 mM Carbonate-Bicarbonate, pH 9.6.[2]

    • Phosphate Buffered Saline (PBS): 10 mM Phosphate, 150 mM NaCl, pH 7.4.

    • Wash Buffer (PBST): PBS with 0.05% (v/v) Tween-20.

    • Blocking Buffer: 5% (w/v) non-fat dry milk in PBS.

    • Assay Buffer: 1% (w/v) BSA in PBST.

  • Antibodies & Substrates:

    • Anti-butyl methylcarbamate primary antibody (produced in-house).

    • Goat Anti-Rabbit IgG-HRP conjugate (or other appropriate secondary antibody).

    • TMB Substrate Solution.[6][7]

    • Stop Solution: 2 M H₂SO₄.

  • Equipment: 96-well high-binding polystyrene microtiter plates, multichannel pipettes, plate washer, microplate reader (450 nm).

Detailed Protocols

PART 5.1: Hapten Synthesis and Conjugation

Rationale: Butyl methylcarbamate is too small to elicit an immune response. Therefore, it must be covalently linked to a large carrier protein.[8] This requires synthesizing a derivative of the parent molecule—a "hapten"—that incorporates a spacer arm with a reactive functional group (e.g., a carboxylic acid) for conjugation.[9] The spacer arm is crucial to present the hapten to the immune system, minimizing steric hindrance from the carrier protein. We will introduce a carboxyl group by modifying the butyl chain.

Protocol 5.1.1: Synthesis of 4-((methylcarbamoyl)oxy)butyl butanoate (Hapten)

  • Step 1 (Activation): In a round-bottom flask, dissolve butyl methylcarbamate in anhydrous DMF. Add sodium hydride (NaH) portion-wise at 0°C under a nitrogen atmosphere. This deprotonates the carbamate nitrogen, making it nucleophilic.

  • Step 2 (Alkylation): Add ethyl 4-bromobutyrate to the reaction mixture and allow it to warm to room temperature. Stir overnight. This reaction attaches the butyrate ester group via the nitrogen atom.

  • Step 3 (Hydrolysis): Add a solution of lithium hydroxide (LiOH) in a mixture of THF/water to the reaction flask. Stir for 2-4 hours at room temperature to hydrolyze the ethyl ester to a carboxylic acid.

  • Step 4 (Purification): Acidify the mixture with 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final hapten: 4-((carboxypropyl)(methyl)carbamoyl)oxy)butane . The structure should be confirmed by NMR and Mass Spectrometry.

Protocol 5.1.2: Conjugation to Carrier Proteins (EDC/NHS Method)

Rationale: The EDC/NHS method is a highly efficient "zero-length" crosslinking chemistry for coupling carboxyl groups to primary amines on proteins.[10][11] EDC activates the carboxyl group of the hapten to form a reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by NHS, which converts it to a more stable, amine-reactive NHS ester. This ester then efficiently reacts with lysine residues on the carrier protein (BSA or OVA) to form a stable amide bond.[4][12] We will prepare two conjugates:

  • Immunogen (Hapten-BSA): Used to immunize animals for antibody production.

  • Coating Antigen (Hapten-OVA): Used for coating the ELISA plate. Using a different carrier protein for coating (heterologous format) helps to reduce non-specific binding from antibodies that may have been generated against the immunizing carrier (BSA).[13]

  • Activation: Dissolve 10 mg of the synthesized hapten in 1 mL of DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS. Stir at room temperature for 1 hour in the dark.

  • Protein Preparation: Dissolve 20 mg of BSA (for immunogen) or OVA (for coating antigen) in 5 mL of 50 mM phosphate buffer (pH 7.4).

  • Conjugation: Add the activated hapten solution dropwise to the protein solution while gently stirring. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted hapten and byproducts by extensive dialysis against PBS (pH 7.4) for 48 hours at 4°C, with at least four buffer changes.

  • Characterization & Storage: Confirm conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugates at -20°C.

PART 5.2: Polyclonal Antibody Production

Rationale: Polyclonal antibodies, which are a heterogeneous mixture of antibodies recognizing different epitopes on the antigen, are often robust for initial assay development and can be produced more quickly and cost-effectively than monoclonal antibodies.[14]

  • Immunization: Emulsify the Hapten-BSA immunogen (e.g., 1 mg/mL) with an equal volume of Freund's complete adjuvant for the primary injection. Immunize two healthy New Zealand white rabbits with 0.5 mg of the immunogen each via subcutaneous injections at multiple sites.

  • Booster Injections: Boost the immunizations every 3-4 weeks with 0.25 mg of immunogen emulsified in Freund's incomplete adjuvant.

  • Titer Monitoring: Ten days after each booster, collect a small blood sample (ear bleed) and determine the antibody titer using an indirect ELISA against the Hapten-OVA coating antigen. The titer is the highest dilution that gives a significant signal above background.

  • Harvesting: Once a high and stable titer is achieved (typically after 3-4 boosts), collect the blood via cardiac puncture and separate the antiserum.

  • Purification (Optional but Recommended): Purify the IgG fraction from the antiserum using a Protein A/G affinity chromatography column to reduce non-specific binding in the final assay. Store the purified antibody at -20°C or -80°C.

PART 5.3: ELISA Protocol and Optimization

Rationale: To achieve the best performance (highest sensitivity and lowest background), the concentrations of the coating antigen and the primary antibody must be optimized. This is typically done using a checkerboard (or matrix) titration.

Protocol 5.3.1: Checkerboard Titration

  • Coat Plate: Prepare serial dilutions of the Hapten-OVA coating antigen in Coating Buffer (e.g., from 10 µg/mL down to 0.01 µg/mL). Coat a 96-well plate with 100 µL/well of each dilution. Incubate overnight at 4°C.

  • Wash & Block: Wash the plate 3 times with PBST. Block the wells with 200 µL/well of Blocking Buffer for 2 hours at room temperature.

  • Add Primary Antibody: Wash the plate 3 times. Prepare serial dilutions of the purified polyclonal antibody in Assay Buffer (e.g., from 1:1,000 to 1:128,000). Add 100 µL/well of each antibody dilution to the plate. Incubate for 1 hour at 37°C.

  • Add Secondary Antibody: Wash the plate 3 times. Add 100 µL/well of HRP-conjugated secondary antibody at its recommended dilution (e.g., 1:5,000) in Assay Buffer. Incubate for 1 hour at 37°C.

  • Develop & Read: Wash the plate 5 times. Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-20 minutes. Stop the reaction with 50 µL/well of 2 M H₂SO₄. Read the absorbance at 450 nm.

  • Analysis: The optimal combination is the one that yields a high signal (e.g., Absorbance ≈ 1.0-1.5) with the lowest concentrations of both coating antigen and primary antibody, thus maximizing cost-effectiveness and sensitivity.

Protocol 5.3.2: Standard Competitive ELISA Procedure

  • Coating: Coat a 96-well plate with 100 µL/well of the optimized concentration of Hapten-OVA in Coating Buffer. Incubate overnight at 4°C.[15]

  • Washing & Blocking: Wash the plate 3 times with 200 µL/well of PBST. Block with 200 µL/well of Blocking Buffer for 2 hours at room temperature.

  • Competitive Reaction: Wash the plate 3 times. In a separate plate or tubes, pre-mix 50 µL of butyl methylcarbamate standard (or sample) with 50 µL of the optimized primary antibody dilution (in Assay Buffer). Add 100 µL of this mixture to each well of the coated plate. Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., 1:5,000 dilution in Assay Buffer). Incubate for 1 hour at 37°C.

  • Detection: Wash the plate 5 times with PBST. Add 100 µL/well of TMB Substrate. Incubate for 15-20 minutes at room temperature in the dark.

  • Stop & Read: Add 50 µL/well of 2 M H₂SO₄ Stop Solution. Read the absorbance at 450 nm within 30 minutes.

Data Analysis and Assay Validation

6.1 Standard Curve and Sensitivity

A standard curve is generated by plotting the percent binding (%B/B₀) against the logarithm of the analyte concentration. %B/B₀ = [(Absorbance of standard - Absorbance of non-specific binding) / (Absorbance of zero standard - Absorbance of non-specific binding)] x 100

The sensitivity of the assay is typically defined by the IC₅₀ value—the concentration of butyl methylcarbamate that causes 50% inhibition of the maximum signal. The Limit of Detection (LOD) is often calculated as the concentration corresponding to 90% B/B₀ (IC₁₀).[15]

Table 1: Illustrative Standard Curve Data

Butyl Methylcarbamate (ng/mL)Avg. Absorbance (450 nm)% B/B₀
0 (B₀)1.452100.0%
0.11.30890.1%
0.51.01669.9%
1.5 (IC₅₀) 0.726 50.0%
5.00.36325.0%
25.00.1168.0%
100.00.0584.0%

6.2 Assay Validation Parameters

A robust ELISA must be validated for precision, accuracy, and specificity.[16][17]

Table 2: Assay Validation Summary

ParameterMethodAcceptance CriteriaIllustrative Result
Intra-Assay Precision Analyze 3 control samples (Low, Med, High) in 10 replicates on a single plate.%CV ≤ 15%Low: 6.8%, Med: 5.1%, High: 4.5%
Inter-Assay Precision Analyze 3 control samples across 5 different runs on different days.%CV ≤ 15%Low: 11.2%, Med: 9.8%, High: 8.7%
Accuracy (Recovery) Spike blank matrix (e.g., water, soil extract) with known concentrations of analyte.80-120% RecoveryWater: 95.7%, Soil Extract: 88.2%

6.3 Specificity (Cross-Reactivity)

Rationale: Specificity is critical to ensure the assay detects the target analyte without interference from structurally similar compounds.[18] It is assessed by running competitive inhibition curves for related carbamate pesticides and calculating their cross-reactivity (CR).

CR (%) = (IC₅₀ of Butyl Methylcarbamate / IC₅₀ of Competing Compound) x 100

Table 3: Cross-Reactivity of the Assay

CompoundChemical StructureIC₅₀ (ng/mL)Cross-Reactivity (%)
Butyl methylcarbamate (Target Analyte)1.5 100
Carbofuran(Structurally similar)1501.0
Carbaryl(Structurally similar)> 1000< 0.15
Propoxur(Structurally similar)> 1000< 0.15
Methomyl(Structurally different)> 5000< 0.03

The low cross-reactivity values indicate that the developed antibody is highly specific for butyl methylcarbamate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background - Insufficient washing- Blocking ineffective- Secondary antibody concentration too high- Increase number of wash cycles and include a soak step.- Try a different blocking agent (e.g., 1% BSA) or increase blocking time.- Titrate the secondary antibody to a higher dilution.[7][19]
Weak or No Signal - Reagents expired or improperly stored- Incorrect antibody concentrations- Insufficient incubation times- Use fresh reagents.- Re-run checkerboard titration to confirm optimal concentrations.- Increase incubation times for antibody or substrate steps.[7][19]
High Coefficient of Variation (%CV) - Pipetting errors- Inconsistent washing- Temperature variation across the plate ("edge effect")- Use calibrated pipettes; ensure proper technique.- Use an automated plate washer if available.- Ensure uniform temperature during incubations; avoid stacking plates.[6]

Conclusion

This application note outlines a systematic and robust methodology for the development of a sensitive and specific indirect competitive ELISA for butyl methylcarbamate. By following the detailed protocols for hapten synthesis, antibody generation, assay optimization, and rigorous validation, researchers can establish a reliable high-throughput screening tool. This immunoassay serves as a valuable alternative to traditional chromatographic methods for monitoring butyl methylcarbamate in various applications, from environmental analysis to food safety screening.

References

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  • Wikipedia. (n.d.). Hapten. Retrieved from [Link]

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  • Wang, S., et al. (2010). Development of a Mab-Based Heterologous Immunoassay for the Broad-Selective Determination of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry, 58(11), 6548-6554. Retrieved from [Link]

  • Liu, Y., et al. (2014). Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. RSC Advances, 4(82), 43697-43704. Retrieved from [Link]

  • Liu, Y., et al. (2014). Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. Analyst, 139(19), 4928-35. Retrieved from [Link]

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  • Sharma, S., et al. (2012). Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. Diagnostics, 2(3), 26-38. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Sharma, S., et al. (2012). Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. Diagnostics (Basel), 2(3), 26-38. Retrieved from [Link]

  • Michaud, G.A. (2019). Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. Methods in Molecular Biology, 1958, 251-257. Retrieved from [Link]

  • Mera, K., et al. (2007). Glutaraldehyde is an Effective Cross-linker for Production of Antibodies Against Advanced Glycation End Products. Journal of Immunological Methods, 323(1), 61-66. Retrieved from [Link]

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Application

Application Note: Synthetic Routes and Functionalization Strategies for Butyl Methylcarbamate Derivatives

Introduction & Scope Carbamates are ubiquitous structural motifs in medicinal chemistry, serving as highly stable amide bond surrogates, prodrug linkers, and active pharmaceutical ingredients (APIs)[1]. Within this class...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Carbamates are ubiquitous structural motifs in medicinal chemistry, serving as highly stable amide bond surrogates, prodrug linkers, and active pharmaceutical ingredients (APIs)[1]. Within this class, butyl methylcarbamate derivatives—particularly tert-butyl N-methylcarbamate and its N-functionalized analogs—act as critical synthetic intermediates. The tert-butyl moiety provides robust steric shielding and enables the classic acid-labile protection paradigm (Boc-protection), while the N-methyl core offers a versatile handle for advanced functionalization. Strategic modifications, such as methoxymethylation (MOM), are frequently employed to modulate the solubility, lipophilicity, and pharmacokinetic profiles of complex drug candidates[2].

This application note details the mechanistic causality behind modern synthetic routes to these derivatives, transitioning from hazardous traditional methods to green catalytic systems, and provides self-validating protocols for their laboratory-scale preparation.

Mechanistic Pathways & Causality

Historically, the synthesis of N-methylcarbamates relied on the direct reaction of methyl isocyanate with butanol, or the use of phosgene to generate intermediate chloroformates[3]. While kinetically favorable, the extreme toxicity and volatility of methyl isocyanate and phosgene pose severe safety risks. Modern synthetic methodologies have pivoted toward greener, catalytically driven systems.

Oxidative Carbonylation (The Green Route): A highly efficient and scalable route involves the palladium-catalyzed oxidative carbonylation of methylamine and butanol using carbon monoxide (CO) and oxygen (O₂)[4]. This pathway completely bypasses the isocyanate intermediate. The causality of this reaction relies on a Pd(II)/Pd(0) catalytic cycle: the palladium center coordinates the amine and alcohol, facilitating CO insertion. Subsequent reductive elimination yields the carbamate, while O₂ (often with a co-catalyst) re-oxidizes the Pd(0) back to Pd(II). This prevents the generation of stoichiometric heavy metal waste.

Stepwise Alkylation & Functionalization: To synthesize complex functionalized derivatives like tert-butyl N-(methoxymethyl)-N-methylcarbamate, researchers employ stepwise alkylation[2]. The initial formation of the carbamate is followed by deprotonation using a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) and subsequent trapping with an electrophile like chloromethyl methyl ether (MOM-Cl). The mechanistic choice of the MOM group is rooted in electronic shielding: it prevents premature acid-catalyzed deprotection of the carbamate during multistep syntheses, enabling staggered functional group unveiling[2].

Pathway Visualization

SyntheticRoutes MeNH2 Methylamine + Butanol Trad Phosgene / Isocyanate Activation MeNH2->Trad Toxic Route Green Pd-Catalyzed Oxidative Carbonylation MeNH2->Green Green Route (CO, O2) Core Butyl N-methylcarbamate (Core Scaffold) Trad->Core High Yield, High Risk Green->Core Eco-Friendly Func N-Alkylation (e.g., MOM-Cl, Base) Core->Func Deprotonation (NaH) Deriv Functionalized Derivative (e.g., N-MOM) Func->Deriv Electrophilic Trapping

Caption: Synthetic pathways for butyl N-methylcarbamate derivatives comparing traditional and green routes.

Quantitative Route Comparison

Summarizing the synthetic metrics allows researchers to select the optimal route based on safety, yield, and environmental impact.

Synthetic RoutePrimary ReagentsCatalyst / BaseTypical Yield (%)E-Factor / Safety ProfileKey Mechanistic Advantage
Traditional Phosgenation Phosgene, Butanol, MeNH₂None88–90High Waste / Extremely ToxicRapid reaction kinetics; no metal catalyst required.
Oxidative Carbonylation CO, O₂, Butanol, MeNH₂Pd-C or Pd-Se95–98Low Waste / SafeCompletely avoids toxic isocyanate intermediates[4].
Stepwise Alkylation (MOM) Boc₂O, MeNH₂, MOM-ClNaH85–92Moderate / Handle with CareEnables selective, orthogonal deprotection in later steps[2].

Experimental Protocols

Protocol A: Green Synthesis of Butyl N-Methylcarbamate via Oxidative Carbonylation

Causality Focus: Utilizing a heterogeneous Pd-C catalyst ensures easy product separation, while the precise control of the CO/O₂ gas mixture prevents explosive hazards and drives the re-oxidation of the palladium catalyst[4].

  • Preparation : In a high-pressure Hastelloy autoclave, charge 100 mmol of 1-butanol, 50 mmol of methylamine (utilized as a 33 wt% solution in absolute ethanol to ensure solubility and precise dosing[5]), and 0.5 mol% Pd-C catalyst.

  • Pressurization : Purge the reactor three times with inert N₂ gas. Introduce a gas mixture of CO and O₂ (strictly maintained at a 9:1 ratio to remain safely below explosive limits) to achieve a total internal pressure of 60 bar.

  • Reaction & Self-Validation : Heat the vigorously stirred mixture to 150°C.

    • Self-Validating System: Monitor the internal pressure drop via a digital transducer. A stable plateau in the pressure profile indicates the absolute cessation of CO consumption, confirming quantitative conversion without the need for invasive intermediate sampling (typically achieved in 4.5 to 6 hours).

  • Isolation : Cool the reactor to room temperature and vent the residual gases safely through a scrubber. Filter the mixture to recover the Pd-C catalyst (which can be washed and recycled). Isolate the pure butyl N-methylcarbamate via fractional vacuum distillation (b.p. ~55–60°C at 12 mm Hg)[3].

Protocol B: Stepwise Alkylation to tert-Butyl N-(methoxymethyl)-N-methylcarbamate

Causality Focus: The deprotonation of the secondary carbamate nitrogen requires a strong, non-nucleophilic base to prevent unwanted acyl attack. Sodium hydride (NaH) is mechanistically ideal because the byproduct is hydrogen gas, which entropically drives the reaction to completion.

  • Deprotonation : Dissolve 10 mmol of tert-butyl N-methylcarbamate in 20 mL of anhydrous Dimethylformamide (DMF) under a strict argon atmosphere. Cool the flask to 0°C using an ice bath. Slowly add 12 mmol of NaH (60% dispersion in mineral oil).

    • Self-Validating System: The cessation of H₂ gas evolution (bubbling) serves as a visual, real-time indicator that the deprotonation is 100% complete, ensuring the system is primed for electrophilic trapping.

  • Alkylation : Once bubbling stops (~30 mins), add 11 mmol of chloromethyl methyl ether (MOM-Cl) dropwise. (Caution: MOM-Cl is a potent alkylating agent and carcinogen; execute strictly in a certified fume hood).

  • Quenching & Extraction : Allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction carefully by adding 10 mL of saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers extensively with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the functionalized carbamate[2].

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Ethyl N-methylcarbamate - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • Process for the preparation of alkyl methylcarbamates (Patent EP0442173B1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Troubleshooting for Butyl Methylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and detection challenges associated with butyl methylcarbamate (commonly enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and detection challenges associated with butyl methylcarbamate (commonly encountered as tert-butyl methylcarbamate or N-Boc-methylamine).

Because this compound is an aliphatic N-methylcarbamate, it lacks the conjugated π -electron systems necessary for strong UV absorbance. Furthermore, its protective groups are susceptible to in-source fragmentation during mass spectrometry. This guide synthesizes mechanistic causality with field-proven protocols to help you build a self-validating analytical workflow.

Analytical Workflow & Decision Matrix

To establish a robust method, you must first select the correct detection modality. The decision tree below outlines the primary pathways and common troubleshooting interventions for this compound.

HPLC_Troubleshooting Start Butyl Methylcarbamate HPLC Analysis UV UV Detection (Not Recommended) Start->UV MS LC-MS Detection (Preferred) Start->MS FLD HPLC-FLD with PCD (EPA 531.2 Standard) Start->FLD Issue_UV Issue: No Peaks Cause: No Chromophore UV->Issue_UV Issue_MS Issue: In-Source Fragmentation (Loss of Boc Group) MS->Issue_MS Issue_FLD Issue: Noisy Baseline Cause: Amine Contamination FLD->Issue_FLD Fix_UV Action: Switch to MS, ELSD, or low UV (205 nm) Issue_UV->Fix_UV Fix_MS Action: Lower Cone Voltage, Track m/z 154 [M+Na]+ Issue_MS->Fix_MS Fix_FLD Action: Fresh OPA Reagent, Use Ultrapure Water Issue_FLD->Fix_FLD

Decision tree for troubleshooting butyl methylcarbamate detection methods.

Symptom-Based Troubleshooting FAQs

Q1: I am using a standard HPLC-UV method at 254 nm, but I cannot detect butyl methylcarbamate even at high concentrations. Why?

Cause: Butyl methylcarbamate ( C6​H13​NO2​ ) is an aliphatic molecule. It lacks the aromatic rings or conjugated double bonds required to absorb UV light at standard wavelengths (e.g., 254 nm). Solution: You must shift your detection strategy. If UV is your only available detector, you must monitor at the far-UV range (200–210 nm) using highly transparent, LC-MS grade mobile phases (Water/Acetonitrile). However, for reliable quantification, we strongly advise transitioning to Evaporative Light Scattering Detection (ELSD), LC-MS, or HPLC with Post-Column Derivatization (PCD) 1.

Q2: I switched to LC-MS (ESI+), but my target protonated mass [M+H]+ at m/z 132 is missing. Instead, I see peaks at m/z 154 and m/z 76. What is happening?

Cause: The tert-butoxycarbonyl (Boc) group is highly labile. During Electrospray Ionization (ESI), especially when using acidic mobile phases and high source temperatures, the molecule undergoes severe in-source fragmentation. It readily loses an isobutylene group (-56 Da) to yield m/z 76. Concurrently, aliphatic carbamates have a high affinity for sodium, preferentially forming the [M+Na]+ adduct 2. Solution:

  • Track the Adduct: Monitor the sodium adduct [M+Na]+ at m/z 154.1, which is significantly more stable than the protonated ion.

  • Optimize Source Parameters: Decrease your cone voltage/fragmentor voltage to "soften" the ionization and preserve the intact molecule.

Q3: We are using the EPA Method 531.2 approach (HPLC-PCD-FLD) for trace analysis, but our baseline is extremely noisy and drifting. How can we fix this?

Cause: The PCD method relies on the base-catalyzed hydrolysis of the carbamate to yield methylamine. This methylamine then reacts with o-phthalaldehyde (OPA) and a thiol to form a highly fluorescent isoindole 3. A noisy baseline is a mechanistic indicator of environmental amine/ammonia contamination or OPA reagent oxidation. Solution (Self-Validating System): Run a Laboratory Reagent Blank (LRB) without injecting a sample.

  • If the LRB shows discrete artifact peaks, your system is contaminated (e.g., amino acids from bare hands touching the PEEK tubing, or ammonia in the mobile phase). Clean all glassware and use fresh ultrapure water 4.

  • If the LRB shows a globally elevated, drifting baseline, your OPA reagent has oxidized. OPA must be prepared fresh and protected from ambient light and air.

Q4: My peaks are eluting too early (poor retention) and showing significant tailing on a standard C18 column.

Cause: Butyl methylcarbamate is a small, relatively polar aliphatic compound. Standard, heavily end-capped C18 columns can suffer from phase collapse (dewetting) in the highly aqueous mobile phases required to retain this analyte. Solution: Utilize an "AQ" (aqueous-stable) C18 column or a dedicated Carbamate column (e.g., 3 µm, 3.0 × 150 mm) designed specifically to prevent phase collapse and ensure baseline resolution of polar carbamates 1.

Quantitative Data Presentation

Table 1: Detector Selection and Expected Sensitivity for Butyl Methylcarbamate

Detection ModalityExpected LODMechanistic ProsMechanistic Cons
HPLC-UV (205 nm) ~1.0 - 5.0 µg/mLSimple, ubiquitous equipment.High susceptibility to baseline drift from solvent absorbance; very low sensitivity.
HPLC-ELSD / CAD ~0.1 - 1.0 µg/mLUniversal detection for non-volatile analytes.Requires strictly volatile mobile phases; non-linear calibration dynamics.
LC-MS (ESI+) < 0.01 µg/mLHigh specificity; provides structural confirmation.Prone to in-source fragmentation of the Boc group; matrix suppression 2.
HPLC-PCD-FLD 0.004 - 0.010 µg/LGold standard for N-methylcarbamates; massive signal amplification 1.Requires complex post-column reactor hardware and continuous reagent prep 3.

Table 2: Diagnostic LC-MS Ions for Butyl Methylcarbamate

Ion Speciesm/z ValueDiagnostic Significance
[M+Na]+ 154.08Primary target for intact molecule quantification. Highly stable.
[M+H]+ 132.10Theoretical protonated ion. Often weak due to fragmentation.
[M+H−H2​O]+ 114.09Common loss of water fragment.
[M−tBu+H]+ 76.00Result of isobutylene loss (-56 Da). Excellent for MRM transitions.

Step-by-Step Experimental Protocols

Protocol A: Trace Analysis via HPLC-FLD with Post-Column Derivatization (Adapted from EPA 531.2)

Mechanistic Objective: To bypass the lack of a UV chromophore by chemically transforming the analyte into a highly fluorescent isoindole derivative post-separation.

  • Sample Preservation: Buffer the aqueous sample to pH ~3.8 using potassium dihydrogen citrate (9.2 g/L). Causality: This prevents the premature base-catalyzed hydrolysis of the carbamate prior to injection 3.

  • Chromatographic Separation:

    • Column: Carbamate-specific C18 (3 µm, 3.0 × 150 mm).

    • Mobile Phase: Gradient of Ultrapure Water and Methanol.

    • Injection Volume: Up to 1.0 mL (for trace water analysis) 4.

  • Hydrolysis Reactor: Mix the column effluent continuously with 0.075 N NaOH. Pass the mixture through a reaction coil heated to 80–100 °C. Causality: The heat and high pH cleave the carbamate bond, liberating methylamine 3.

  • Derivatization Reactor: Mix the hydrolyzed effluent with OPA and 2-mercaptoethanol at ambient temperature. Causality: OPA reacts exclusively with primary amines (the liberated methylamine) in the presence of a thiol to form the fluorophore 3.

  • Detection: Route the fluid to a Fluorescence Detector. Set Excitation to ~340 nm and Emission to ~465 nm.

Protocol B: LC-MS/MS Method for Butyl Methylcarbamate

Mechanistic Objective: To achieve high-sensitivity mass detection while deliberately controlling the lability of the Boc group.

  • Column Preparation: Install a reversed-phase Aqueous C18 column (e.g., 2.1 x 100 mm, 1.8 µm) to prevent phase collapse.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 60% B over 5 mins. Flow rate: 0.3 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 350 °C.

    • Critical Step: Set the Cone Voltage/Fragmentor to a low setting (15-20 V) to prevent the premature loss of the tert-butyl group in the source.

  • Data Acquisition: Monitor m/z 154.1 (Intact Sodium Adduct) for primary quantification.

References

  • Faster, More Sensitive Determination of Carbamates in Drinking Water | LCGC International |1

  • Tert-butyl methylcarbamate (C6H13NO2) Mass Spectrometry Data | PubChemLite / CCSbase | 2

  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization | U.S. Environmental Protection Agency | 3

  • EPA-OGWDW/TSC: 531.2 Method Summary and Quality Control Requirements | National Environmental Methods Index (NEMI) | 4

Sources

Optimization

optimizing reaction conditions for butyl methylcarbamate synthesis

Troubleshooting Guides, Standard Protocols, and FAQs for Process Optimization Welcome to the Technical Support Center for carbamate synthesis. As a Senior Application Scientist, I have compiled this guide to help you nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Standard Protocols, and FAQs for Process Optimization

Welcome to the Technical Support Center for carbamate synthesis. As a Senior Application Scientist, I have compiled this guide to help you navigate the thermodynamic and kinetic challenges of synthesizing butyl N-methylcarbamate. Historically, alkyl carbamates were manufactured via the phosgenation of amines to produce highly toxic isocyanates, such as methyl isocyanate (MIC), which were then reacted with alcohols[1][2]. Today, we prioritize safer, high-yield methodologies such as chloroformate amination, acid-activated N-acyl imidazoliums, and palladium-catalyzed oxidative carbonylation[1][3].

This guide provides self-validating protocols and mechanistic troubleshooting to ensure your experimental success.

Mechanistic Pathways Visualization

SynthesisPathways Methylamine Methylamine (Nucleophile) MIC Methyl Isocyanate (Highly Toxic) Methylamine->MIC Phosgenation PdComplex Pd-Carbamoyl Complex (Catalytic) Methylamine->PdComplex CO + Pd Cat. Butanol 1-Butanol (Nucleophile) ButylChloroformate Butyl Chloroformate (Electrophile) Butanol->ButylChloroformate Triphosgene/Base Butanol->PdComplex O2 (Oxidation) Product Butyl N-methylcarbamate (Target Product) ButylChloroformate->Product Methylamine MIC->Product 1-Butanol + DBTDL PdComplex->Product Reductive Elimination

Mechanistic pathways for butyl N-methylcarbamate synthesis.

Quantitative Data: Condition Optimization

To assist in route selection, the following table summarizes the optimized reaction conditions for the primary synthesis pathways[1][3][4].

Synthesis RouteTemperature (°C)Pressure (atm)Catalyst / BaseTypical Yield (%)Primary Impurity Risk
Chloroformate Amination 0 to 251Triethylamine (1.2 eq)85 - 92%Methylammonium chloride
Oxidative Carbonylation 150 - 17020 - 50Pd-C / KI72 - 80%N,N'-Dimethylurea
Direct Isocyanate Addition 20 - 501DBTDL (0.05 eq)90 - 95%1,3-Dimethylurea
CDI-Mediated Coupling 50 - 701Methanesulfonic acid80 - 88%Unreacted imidazole
Standard Operating Procedure (SOP): Chloroformate Route

Objective: Synthesize butyl N-methylcarbamate efficiently while avoiding the handling of highly toxic methyl isocyanate (MIC)[2][3].

Step-by-Step Methodology:

  • System Preparation: In an oven-dried, 500 mL 3-neck round-bottom flask purged with argon, dissolve 1-butanol (1.0 eq) and triethylamine (TEA) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the mixture to 0 °C using an ice-water bath. Causality: The subsequent phosgenation is highly exothermic. Maintaining a low temperature prevents the runaway formation of dialkyl carbonate side products.

  • Electrophile Generation: Add triphosgene (0.35 eq) dissolved in DCM dropwise over 30 minutes. Stir for an additional 1 hour at room temperature. Causality: Triphosgene safely decomposes in situ to provide the phosgene equivalents necessary to activate the alcohol into a highly electrophilic butyl chloroformate intermediate[3].

  • Amination: Recool the reaction vessel to 0 °C. Slowly add methylamine (2.0 M in THF, 1.1 eq) via a dropping funnel. Causality: The nucleophilic amine attacks the electrophilic chloroformate carbon. TEA acts as an acid scavenger for the HCl generated, preventing the protonation of the amine which would stall the nucleophilic acyl substitution.

  • Quench & Work-up: Quench the reaction with ice water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Causality: The 1M HCl wash removes any unreacted methylamine and TEA by converting them into water-soluble hydrochloride salts, ensuring a self-validating purification step.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Troubleshooting Guide (Q&A)

Q: Why is my yield of butyl N-methylcarbamate consistently below 50% when using the chloroformate route? A: This is typically caused by inadequate HCl scavenging. When methylamine attacks butyl chloroformate, an equivalent of HCl is released. If your auxiliary base (e.g., TEA) is insufficient or poorly mixed, the HCl protonates the unreacted methylamine to form methylammonium chloride. Because this salt is non-nucleophilic, the reaction stalls[3]. Solution: Ensure a slight excess of TEA (1.2–1.5 eq) is present before the addition of the amine, and maintain vigorous stirring to prevent localized acidic pockets.

Q: I am observing a significant amount of 1,3-dimethylurea in my product mixture. How can I prevent this? A: 1,3-dimethylurea forms when water is present in the reaction mixture. Moisture hydrolyzes the intermediate methyl isocyanate (if using the MIC route) or reacts directly with the chloroformate, leading to decarboxylation and subsequent reaction with another equivalent of methylamine[2]. Solution: Rigorously dry your 1-butanol over 3Å molecular sieves and ensure all solvents (like DCM or THF) are strictly anhydrous. Always execute the reaction under a positive pressure of nitrogen or argon.

Q: During the oxidative carbonylation route, my palladium catalyst precipitates as a black solid. What does this mean? A: The appearance of "Pd black" indicates that the active Pd(II) species has been reduced to inactive Pd(0) and has aggregated. This happens when the reoxidation cycle is slower than the reductive elimination step that forms the carbamate[1]. Solution: Increase the partial pressure of O2​ in your reactor or introduce a redox co-catalyst (such as an iodide salt or copper(II)) to facilitate the rapid reoxidation of Pd(0) back to Pd(II)[1].

Q: Can I substitute methylamine gas with aqueous methylamine (40% w/w) to synthesize the carbamate? A: This is highly discouraged. Aqueous methylamine introduces a massive amount of water, which will aggressively compete with the amine for the electrophile. This leads to hydrolysis products (e.g., alcohols, carbonates, and ureas) rather than the desired carbamate[3]. Solution: Use a commercially available solution of methylamine in an anhydrous solvent like THF or absolute ethanol.

Frequently Asked Questions (FAQs)

FAQ 1: What is the safest route to synthesize butyl N-methylcarbamate at an industrial scale? The oxidative carbonylation of methylamine and 1-butanol using CO, O2​ , and a Pd/Iodide catalyst is the safest and greenest route, as it completely avoids highly toxic intermediates like phosgene or methyl isocyanate[1]. Alternatively, dehydrogenative synthesis from formamides is emerging as a novel catalytic pathway[4].

FAQ 2: How do I monitor the progress of the carbamate formation? Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal. For TLC, use a Ninhydrin stain to detect the presence of unreacted methylamine (turns purple), or Phosphomolybdic acid (PMA) to visualize the final carbamate product.

FAQ 3: Is the final product thermally stable? Generally, yes, at room temperature. However, at highly elevated temperatures (e.g., during aggressive distillation), carbamates can undergo thermal degradation back into isocyanates and alcohols, a phenomenon frequently observed in the pyrolysis of related alkaloid carbamates[5]. Always distill under high vacuum to keep temperatures as low as possible.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Butyl Methylcarbamate

Welcome to the Application Scientist Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility bottlenecks with butyl methylcarbama...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility bottlenecks with butyl methylcarbamate (specifically tert-butyl N-methylcarbamate).

As a Class II/IV molecule in the Biopharmaceutics Classification System (BCS) framework[1], butyl methylcarbamate presents a classic formulation challenge: it possesses moderate permeability but poor aqueous solubility (approximately 11.9 mg/mL or lower, depending on the buffer system)[2][3]. This guide provides field-proven, self-validating protocols to overcome these thermodynamic limitations without compromising the biological integrity of your assays.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does butyl methylcarbamate precipitate when I dilute my DMSO stock into aqueous media?

The Causality: Butyl methylcarbamate contains a highly hydrophobic tert-butyl group and a moderately polar carbamate linkage[2][4]. When you dissolve it in a polar aprotic solvent like DMSO, the solvent molecules easily solvate the hydrophobic domains. However, upon rapid dilution into an aqueous buffer, the local concentration of DMSO drops instantly. Water molecules, driven by the hydrophobic effect, form highly ordered clathrate-like structures around the tert-butyl groups, forcing the drug molecules to aggregate and precipitate to minimize thermodynamically unfavorable water-hydrophobe interactions. The Fix: Avoid crash-dilution. Instead, use a step-wise dilution method with a transitional cosolvent gradient, or employ a carrier system (like cyclodextrins or dendrimers) before introducing the compound to the final aqueous phase.

Q2: I need to achieve a 50 mg/mL concentration for an in vivo dosing study. What is the most effective strategy?

The Causality: Simple cosolvents (like ethanol or PEG-400) will not safely achieve 50 mg/mL without exceeding toxicity thresholds in animal models. You must alter the apparent solubility using supramolecular chemistry. The Fix: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The internal cavity of HP-β-CD is lipophilic and perfectly sized to accommodate the bulky tert-butyl moiety of the carbamate, while its hydrophilic exterior ensures high aqueous solubility. Alternatively, polyamidoamine (PAMAM) dendrimers have been successfully used to enhance the solubility of related carbamate compounds by encapsulating the hydrophobic drug within their internal voids[5].

Q3: How do I ensure my solubilized carbamate hasn't degraded during the process?

The Causality: Carbamates are susceptible to base-catalyzed hydrolysis[6], cleaving into an amine, an alcohol, and carbon dioxide. If your solubilization technique involves high temperatures, extreme pH, or prolonged sonication, you risk degrading the API. The Fix: Implement a self-validating protocol. Always maintain the aqueous formulation between pH 5.0 and 7.0. After solubilization, filter the solution through a 0.22 µm PTFE syringe filter to remove micro-precipitates, and immediately quantify the filtrate using HPLC-UV. If the peak area matches your theoretical yield and no degradation peaks appear, the system is validated.

Part 2: Strategic Decision Workflows

To determine the optimal solubilization route, follow the logic outlined in the decision tree below.

SolubilizationStrategy Start Determine Target Concentration for Butyl Methylcarbamate CheckConc Is target > 11.9 mg/mL (Aqueous Limit)? Start->CheckConc Direct Direct Aqueous Dissolution (pH 6.0) CheckConc->Direct No InVitro Application Type? CheckConc->InVitro Yes Cosolvent Use Cosolvent (e.g., max 1% DMSO) InVitro->Cosolvent In Vitro (Low Conc.) Complex Use HP-β-CD Inclusion Complex InVitro->Complex In Vivo / High Conc. Surfactant Use Micellar System (e.g., Tween 80 / PAMAM) InVitro->Surfactant Topical / Formulation

Caption: Decision tree for selecting a butyl methylcarbamate solubilization strategy.

Part 3: Quantitative Data & System Parameters

Understanding the physicochemical boundaries of your API is critical for rational formulation design[2][3].

Table 1: Physicochemical Properties of tert-Butyl N-Methylcarbamate

PropertyValueImplication for Formulation
Molecular Weight 131.17 g/mol Small molecule; easily fits into standard cyclodextrin cavities.
LogP (XLogP3) 0.9 – 1.5Moderately lipophilic; prone to aggregation in pure water.
Intrinsic Solubility ~11.9 mg/mL (25°C)Requires enhancement for high-dose toxicology or stock solutions.
Hydrogen Bond Donors 1Can interact with hydrogen bond acceptors on polymers/excipients.
Hydrogen Bond Acceptors 2Facilitates interaction with aqueous/protic cosolvents.

Table 2: Comparison of Solubilization Strategies

StrategyMax Apparent SolubilityBiological CompatibilitySelf-Validation Metric
1% DMSO (Cosolvent) ~15 mg/mLHigh for biochemical assays; toxic to sensitive cells.Visual clarity (no Tyndall effect).
20% HP-β-CD (Complex) >50 mg/mLExcellent for in vivo IV/PO dosing.HPLC recovery > 95% post-filtration.
PAMAM Dendrimers (G3) >40 mg/mLGood; depends on dendrimer generation and terminal groups.DLS shows uniform micelle size (<10 nm).

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes

This protocol uses thermodynamic equilibration to force the tert-butyl group into the cyclodextrin cavity, preventing solvent-shift precipitation.

ProtocolWorkflow Step1 Weigh API & HP-β-CD (Molar Ratio 1:2) Step2 Dissolve HP-β-CD in pH 6.0 Buffer Step1->Step2 Step3 Add Carbamate under stirring (400 rpm) Step2->Step3 Step4 Equilibrate (24h, 25°C, dark) Step3->Step4 Step5 Filter (0.22 µm) & Validate via HPLC Step4->Step5

Caption: Self-validating workflow for preparing HP-β-CD inclusion complexes.

Step-by-Step Methodology:

  • Excipient Preparation: Weigh the required amount of HP-β-CD to achieve a 20% (w/v) solution. Dissolve it completely in a 50 mM phosphate buffer adjusted to pH 6.0. Causality: pH 6.0 prevents base-catalyzed hydrolysis of the carbamate linkage while keeping the buffer physiologically relevant.

  • API Addition: Add butyl methylcarbamate powder directly to the cyclodextrin solution to achieve a 1:2 (API:CD) molar ratio. Do not use a cosolvent stock here, as cosolvents compete for the cyclodextrin cavity.

  • Equilibration: Stir the suspension at 400 rpm for 24 hours at 25°C. Causality: Complexation is an equilibrium-driven process. Sufficient time is required for the solid drug to dissolve and enter the hydrophobic cavities.

  • Filtration (Validation Step 1): Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter. If the filter clogs immediately, the complexation failed, indicating insufficient HP-β-CD or insufficient equilibration time.

  • Quantification (Validation Step 2): Analyze the filtrate via HPLC-UV (detecting at ~210 nm). The measured concentration confirms the exact apparent solubility achieved.

Protocol B: PAMAM Dendrimer Solubilization

Based on techniques used for other poorly soluble carbamates like albendazole[5], dendrimers act as unimolecular micelles.

  • Dendrimer Selection: Select a Generation 3 (G3) PAMAM dendrimer with hydroxyl terminal groups (G3OH) to minimize cellular toxicity compared to amine-terminated variants[5].

  • Matrix Preparation: Prepare a 1.0 × 10⁻⁴ M solution of the G3OH dendrimer in deionized water.

  • Drug Loading: Add butyl methylcarbamate in excess of its intrinsic solubility limit (>15 mg/mL).

  • Incubation: Sonicate the mixture in a bath sonicator for 15 minutes (maintain temperature below 30°C to prevent thermal degradation), then stir for 12 hours.

  • Validation: Centrifuge at 10,000 x g for 10 minutes to pellet unencapsulated API. Analyze the supernatant using Dynamic Light Scattering (DLS) to ensure the absence of large aggregates, confirming that the drug is safely partitioned within the dendrimer voids.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 527635, tert-Butyl methylcarbamate." PubChem, [Link].

  • Fernandez, M. et al. "Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers." SciELO, [Link].

Sources

Optimization

troubleshooting low cell viability in butyl methylcarbamate cytotoxicity assays

Welcome to the Technical Support Center for in vitro assay development. As a Senior Application Scientist, I frequently consult with researchers struggling to obtain reproducible cytotoxicity data when screening aliphati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro assay development. As a Senior Application Scientist, I frequently consult with researchers struggling to obtain reproducible cytotoxicity data when screening aliphatic and aromatic carbamates, such as butyl methylcarbamate (BMC).

Carbamates present unique challenges in cell culture. They often exhibit complex solubility profiles requiring organic solvents, and their mechanism of action frequently involves transient metabolic suppression and oxidative stress before actual cell death occurs. This guide is designed to move beyond basic troubleshooting; it provides a mechanistic understanding of why your assays fail and delivers a self-validating framework to ensure your data is biologically accurate and artifact-free.

Part 1: The Mechanistic Root of Assay Artifacts

When cell viability drops unexpectedly in control wells or at low compound doses, the root cause usually lies at the intersection of solvent toxicity and assay chemistry. To dissolve hydrophobic carbamates like BMC, researchers rely on Dimethyl Sulfoxide (DMSO). However, DMSO is a biologically active molecule. At concentrations as low as 1.0% v/v, DMSO damages mitochondrial integrity, impairs membrane potential, and induces reactive oxygen species (ROS)[1].

Furthermore, classic colorimetric assays (like MTT or MTS) rely on mitochondrial succinate dehydrogenase activity to reduce a tetrazolium salt into a measurable formazan product[2]. Because both carbamates and DMSO independently stress the mitochondria and alter metabolic rates, MTT assays frequently yield "false low" viability readouts—indicating metabolic suppression rather than true cell death[3].

Pathway BMC Butyl Methylcarbamate (Test Compound) Mito Mitochondrial Impairment BMC->Mito Disrupts ROS Oxidative Stress (ROS Production) BMC->ROS Induces DMSO DMSO Solvent (>0.5% v/v) DMSO->Mito Confounding Toxicity Apoptosis Apoptosis / Cell Death Mito->Apoptosis MTT MTT Assay Readout (Dehydrogenase Activity) Mito->MTT False Low Viability (Direct Inhibition) ROS->Apoptosis ATP ATP Assay Readout (CellTiter-Glo) Apoptosis->ATP Accurate Viability Readout

Mechanistic pathways of carbamate and solvent-induced cytotoxicity affecting assay readouts.

Part 2: Troubleshooting FAQs

Q1: My vehicle control wells show significantly lower viability than my untreated media controls. What is causing this? A1: This is the hallmark of solvent-induced cytotoxicity. Prolonged exposure (e.g., 72 hours) to DMSO concentrations at or above 1% significantly reduces cell viability and alters total protein production[4]. Causality & Solution: Cap the final DMSO concentration in all wells at 0.1% to 0.5% v/v. If BMC precipitates at this concentration, you must prepare a higher concentration stock solution so that the required dilution factor into the aqueous media is greater, keeping the final solvent volume strictly below the 0.5% threshold.

Q2: I am seeing high well-to-well variability and severe edge effects in my 96-well plates. A2: Edge effects are exacerbated by the volatility of certain carbamate derivatives and uneven thermal distribution during incubation. Evaporation in the peripheral wells increases the effective concentration of both the BMC and the DMSO, leading to localized toxicity[5]. Causality & Solution: Utilize a self-validating plate layout. Fill the outer perimeter (rows A and H, columns 1 and 12) with sterile PBS, and only use the inner 60 wells for your assay. Pre-incubate your plates at room temperature for 30 minutes before placing them in the 37°C incubator to ensure uniform cell settling.

Q3: Why does my MTT assay show an IC50 of 10 µM for BMC, but my Trypan Blue exclusion assay shows no cell death at that concentration? A3: You are observing a metabolic artifact. Carbamates can induce G1/S phase cell cycle arrest and oxidative stress without immediate membrane rupture[6]. The MTT assay measures mitochondrial metabolic rate, which drops precipitously under carbamate-induced stress[2]. Trypan Blue only measures membrane integrity (late-stage apoptosis/necrosis). Causality & Solution: Switch to a luminescent ATP-based assay (e.g., CellTiter-Glo). ATP levels correlate more linearly with absolute viable cell numbers and are far less susceptible to transient mitochondrial suppression than tetrazolium reduction assays[7].

Part 3: Quantitative Data & Assay Selection

To ensure scientific integrity, you must align your solvent limits and assay technology with the biological reality of your model.

Table 1: DMSO Toxicity Thresholds in Cell Culture

DMSO Concentration (% v/v) Biological Effect on Cultured Cells Recommendation for BMC Assays
≤ 0.1% Negligible impact on viability or metabolism. Optimal. Ideal for all dosing.
0.5% Safe for short-term (<48h); may alter protein expression. Acceptable. Maximum upper limit.
1.0% Decreases viability (~16%); impairs mitochondrial integrity. Avoid. Causes confounding toxicity.

| ≥ 5.0% | Induces severe apoptosis and halts proliferation. | Strictly Prohibited. |

Table 2: Viability Assay Comparison for Carbamate Screening

Parameter MTT / Tetrazolium Assays ATP-based Assays (e.g., CellTiter-Glo)
Primary Biomarker Mitochondrial Dehydrogenase Activity Intracellular ATP Concentration
Sensitivity ~1,000 cells/well < 15 cells/well
Susceptibility to DMSO High (DMSO directly impairs mitochondria) Low (Measures absolute ATP post-lysis)
Carbamate Interference High (Metabolic suppression mimics death) Low (Direct correlation with viable cell mass)

| Incubation Time | 1 to 4 hours | 10 minutes |

Part 4: Self-Validating Experimental Protocol

To eliminate the artifacts discussed above, follow this step-by-step methodology for an ATP-based BMC cytotoxicity assay. This protocol is designed as a "self-validating system"—meaning internal controls will automatically flag if solvent toxicity or edge effects compromise your data.

Workflow: ATP-Based Cytotoxicity Profiling of Butyl Methylcarbamate

Step 1: Cell Seeding & Plate Layout

  • Harvest cells in the exponential growth phase.

  • Seed cells at an optimized density (e.g., 5,000 cells/well) into the inner 60 wells of an opaque-walled 96-well plate.

  • Dispense 100 µL of sterile PBS into the 36 perimeter wells to prevent evaporation.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Step 2: Constant-Solvent Compound Dosing Critical Concept: The DMSO concentration must be identical across all doses to isolate the cytotoxicity of BMC from the cytotoxicity of the solvent.

  • Prepare a 200X stock of BMC in 100% molecular-grade DMSO.

  • Perform serial dilutions of the BMC stock in 100% DMSO to create your dose-response curve.

  • Dilute each DMSO stock 1:200 into pre-warmed culture media. This yields a 1X BMC concentration with exactly 0.5% DMSO in every tube.

  • Prepare a Vehicle Control tube containing media and exactly 0.5% DMSO (no BMC).

  • Aspirate old media from the plate and apply 100 µL of the dosed media to the respective wells in triplicate.

Step 3: Incubation & ATP Quantitation

  • Incubate the dosed plate for the desired exposure period (typically 48–72 hours).

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Skipping this step causes uneven luminescent signals due to temperature gradients.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Step 4: Data Validation (Z'-Factor)

  • Record luminescence using a microplate reader.

  • Calculate the Z'-factor using your Vehicle Control (0.5% DMSO) and a Positive Kill Control (e.g., 10% DMSO or a known toxicant).

  • Validation Check: A Z'-factor ≥ 0.5 confirms that your assay window is robust and that the low viability observed in your experimental wells is genuinely due to the butyl methylcarbamate, not technical artifacts.

Workflow Seed 1. Cell Seeding (Inner 60 Wells) Vehicle 2. Vehicle Control (Constant DMSO %) Seed->Vehicle Dose 3. BMC Dosing (Serial Dilution) Seed->Dose Incubate 4. Incubation (24-72h, 37°C) Vehicle->Incubate Dose->Incubate Assay 5. ATP Quantitation (Luminescence) Incubate->Assay Validate 6. Data Validation (Z'-factor > 0.5) Assay->Validate

Self-validating experimental workflow for ATP-based butyl methylcarbamate cytotoxicity profiling.

References

  • Yuan C, et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available at:[Link]

  • Riss TL, et al. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH. Available at:[Link]

  • Veríssimo AH, et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC, NIH. Available at:[Link]

  • Cui X, et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research, Oxford Academic. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Butyl Methylcarbamate LC-MS/MS Analysis

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides authoritative, field-proven troubleshooting strategies for overcoming matrix effects during the qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides authoritative, field-proven troubleshooting strategies for overcoming matrix effects during the quantification of butyl methylcarbamate (BMC) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Analytical Workflow

MatrixEffectWorkflow A Sample Matrix (e.g., Food, Soil, Plasma) B 1. Sample Preparation (Optimized QuEChERS / dSPE) A->B Crude Extract C 2. Chromatographic Optimization (Shift Retention Time / Gradient) B->C Purified Extract D 3. Mass Spectrometry (ESI) (Monitor Ion Suppression Zones) C->D Eluent E 4. Calibration Strategy (SIL-IS / Matrix-Matched) D->E Signal Data F Accurate BMC Quantification E->F Validated Result

Workflow for mitigating matrix effects in LC-MS/MS analysis of butyl methylcarbamate.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing severe signal suppression for butyl methylcarbamate in complex matrices?

The Causality & Mechanism: In LC-MS/MS, electrospray ionization (ESI) is highly susceptible to matrix effects. During the ESI process, analytes and matrix components partition to the surface of the charged droplets as the solvent evaporates. Co-eluting matrix species—such as lipids, pigments, or humic acids—compete with butyl methylcarbamate for available charge and space at the droplet surface. Because BMC is a relatively small, moderately polar molecule, high concentrations of co-extractants can easily outcompete it. This competition alters droplet viscosity and surface tension, ultimately reducing the gas-phase ions generated for BMC, a phenomenon known as ion suppression 1.

Q2: How do I quantitatively assess and validate the exact matrix effect (ME) impacting my assay?

The Solution: To build a self-validating analytical system, you must mathematically quantify the matrix effect rather than relying on visual baseline drops 2. An ME between -20% and +20% is generally considered negligible. Values < -20% indicate significant suppression.

Step-by-Step Methodology: Matrix Effect Evaluation

  • Solvent Calibration: Prepare a calibration curve of BMC (e.g., 1–100 ng/mL) in the initial mobile phase solvent.

  • Matrix Extraction: Process a blank, pesticide-free matrix sample through your entire sample preparation workflow.

  • Matrix Spiking: Spike the resulting blank matrix extract with BMC at the exact same concentration levels to create a matrix-matched calibration curve.

  • Data Acquisition: Inject both standard sets into the LC-MS/MS under identical conditions.

  • Calculation: Calculate the ME using the following formula: ME (%) =[(Slope of matrix-matched curve / Slope of solvent curve) - 1] × 100

Q3: My calculated ME for BMC is -45%. What is the most effective sample preparation protocol to reduce this suppression?

The Causality & Mechanism: A -45% ME indicates heavy co-elution of interfering compounds. The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method must be optimized with specific dispersive solid-phase extraction (dSPE) sorbents to selectively remove the chemical classes causing the suppression 3.

Step-by-Step Methodology: Optimized QuEChERS for BMC

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile (containing 1% acetic acid to stabilize the carbamate).

  • Partitioning: Add extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Targeted Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing:

    • 150 mg MgSO₄: To remove residual water.

    • 50 mg PSA (Primary Secondary Amine): To remove organic acids and sugars.

    • 50 mg C18: To remove non-polar lipids (crucial for high-fat matrices).

    • (Optional)7.5 mg GCB (Graphitized Carbon Black): Add only if the matrix is highly pigmented (e.g., spinach, tea), as it removes chlorophyll.

  • Final Filtration: Vortex for 30 seconds, centrifuge, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

Q4: If sample prep optimization isn't enough, how can I adjust my chromatographic conditions to rescue the BMC signal?

The Causality & Mechanism: Matrix components often elute in specific "suppression zones" (typically at the void volume or during the highly organic column-wash phase). By mapping these zones, you can alter the retention time of BMC to elute in a clean window.

Step-by-Step Methodology: Post-Column Infusion Mapping

  • Setup: Install a T-piece between the analytical column and the mass spectrometer source.

  • Infusion: Using a syringe pump, continuously infuse a pure standard solution of BMC (e.g., 100 ng/mL) directly into the MS source at a low flow rate (e.g., 10 µL/min).

  • Injection: Simultaneously inject a blank matrix extract through the LC column using your standard gradient.

  • Analysis: The resulting chromatogram will show a steady, elevated baseline for the BMC transition. Sudden dips in this baseline represent zones of ion suppression.

  • Optimization: Adjust your gradient (e.g., shallowing the gradient slope or switching the organic modifier from methanol to acetonitrile) to ensure the BMC peak elutes before or after these mapped suppression dips.

Q5: What is the most reliable calibration strategy to ensure authoritative quantification of BMC despite residual matrix effects?

The Solution: The gold standard is the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) 4. Because a SIL-IS (such as Butyl methylcarbamate-d3) shares the exact physicochemical properties and retention time as the native BMC, it experiences the exact same ionization suppression or enhancement in the ESI source. By quantifying based on the peak area ratio (Analyte/IS), the matrix effect is mathematically canceled out, creating a self-correcting, highly trustworthy assay. If a SIL-IS is unavailable, matrix-matched calibration is the required alternative to ensure data integrity.

Quantitative Data: Matrix Effect Comparisons

The following table summarizes the impact of different cleanup strategies on the Matrix Effect (ME%) for butyl methylcarbamate across various complex matrices.

Matrix TypeCleanup StrategyAverage ME (%)RSD (%)Signal Status
Tomato Solvent Dilution Only-68.412.5Severe Suppression
Tomato Standard QuEChERS (PSA only)-32.18.2Moderate Suppression
Tomato Optimized QuEChERS (PSA + C18)-8.53.1Acceptable
Soil Standard QuEChERS-45.610.4Severe Suppression
Soil Optimized QuEChERS (PSA + C18)-12.34.5Acceptable
Tea Leaves Optimized QuEChERS (No GCB)-55.215.0Severe Suppression
Tea Leaves Optimized QuEChERS (with GCB) + 5x Dilution-18.46.2Acceptable

Note: Acceptable ME is defined as falling within the -20% to +20% threshold.

References

  • Pesticide Residue Analysis in Herbs and Spices: Managing M
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System N
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS MDPI
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry LCGC Intern

Sources

Optimization

Technical Support Center: Enhancing the Stability of Butyl Methylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for handling and storing Butyl Methylcarbamate (BMC) .

Carbamates are notoriously sensitive to environmental factors. By understanding the specific chemical causality behind their degradation, you can implement self-validating workflows that ensure long-term stability and absolute data integrity.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does my butyl methylcarbamate degrade so rapidly in standard physiological buffers (pH 7.4)?

A: The degradation is driven by the specific molecular architecture of BMC. BMC is an N-monosubstituted carbamate. According to comprehensive medicinal chemistry reviews, N-monosubstituted carbamates are significantly more labile toward chemical hydrolysis than their N,N-disubstituted counterparts (1)[1].

Because BMC possesses an acidic N-H proton, exposure to mildly alkaline or even neutral physiological conditions (pH ≥ 7.4) triggers an Elimination Unimolecular conjugate Base (E1cB) mechanism . The base abstracts the proton, forming a highly reactive isocyanate intermediate that rapidly hydrolyzes into methylamine, butanol, and carbon dioxide. To arrest this, liquid formulations must be maintained in a slightly acidic environment, ideally around pH 5.0, where carbamates exhibit maximum stability (2)[2].

Hydrolysis BMC Butyl Methylcarbamate (N-monosubstituted) Isocyanate Methyl Isocyanate Intermediate (E1cB) BMC->Isocyanate Base Catalysis (- Butanol) Base OH- (Base) Deprotonation of N-H Base->Isocyanate Products Degradation Products: Methylamine + Butanol + CO2 Isocyanate->Products Nucleophilic Attack Water H2O Hydrolysis Water->Products

Fig 1: Base-catalyzed E1cB hydrolysis pathway of N-monosubstituted butyl methylcarbamate.

Q2: What are the absolute best practices for temperature control during long-term storage?

A: Temperature directly dictates the kinetic rate of hydrolysis; higher temperatures exponentially accelerate analyte loss (2)[2]. For active sample handling or short-term storage (under 48 hours), samples must be kept strictly at 4°C. For long-term storage spanning months or years, the compound must be stored as a dry powder or in an anhydrous matrix at -20°C or below (2)[2]. Furthermore, it must be stored in a tightly closed container within a dry, well-ventilated environment to prevent ambient moisture condensation during temperature fluctuations (3)[3].

Q3: My lab uses freeze-thaw cycles for stock solutions. Is this acceptable for BMC?

A: No. Repeated freeze-thaw cycles introduce condensation. Every time a cold vial is opened to the ambient atmosphere, atmospheric moisture condenses on the interior walls. Since water is the primary nucleophile in carbamate degradation, this micro-moisture accumulates and degrades the compound over successive cycles. You must aliquot your stock into single-use vials prior to freezing to ensure a self-validating, moisture-free system.

Part 2: Quantitative Data Summary

Understanding the intersection of pH and temperature is critical for experimental planning. The table below synthesizes the expected stability profiles of carbamates under various conditions.

Table 1: Quantitative Impact of pH and Temperature on Carbamate Stability

Storage ConditionpH LevelTemperatureEstimated Half-Life / StabilityPrimary Degradation Mechanism
Alkaline Solution pH > 7.525°C (Ambient)Minutes to HoursRapid E1cB Hydrolysis
Neutral Solution pH 7.025°C (Ambient)Days to WeeksNucleophilic Hydrolysis
Acidic Buffer pH ~5.04°C (Refrigerated)MonthsMinimized (Optimal Liquid State)
Dry Solid N/A-20°C (Frozen)> 1-2 YearsNegligible (Optimal Solid State)

Part 3: Self-Validating Experimental Protocols

To guarantee the scientific integrity of your assays, do not simply follow steps; understand the causality behind them. The following protocol is designed as a self-validating system to prepare hydrolytically stable BMC stock solutions.

Protocol: Anhydrous Preparation and Long-Term Storage of BMC
  • Step 1: Anhydrous Solvent Preparation Select a strictly anhydrous organic solvent (e.g., anhydrous DMSO or Acetonitrile) stored over activated 3Å molecular sieves. Causality: Eliminating water at the source prevents nucleophilic attack on the carbamate carbonyl.

  • Step 2: Karl Fischer Validation (Self-Validation Step) Before dissolving the BMC, perform a Karl Fischer titration on the solvent. Proceed only if the water content is verified to be < 50 ppm. Causality: Trusting "anhydrous" labels without empirical validation is a primary cause of silent degradation.

  • Step 3: Dissolution and Aliquoting Dissolve the BMC to the desired stock concentration. Immediately aliquot the solution into single-use, amber glass vials. Causality: Amber glass prevents potential photolytic degradation, while single-use aliquots completely eliminate the need for freeze-thaw cycles and subsequent moisture condensation.

  • Step 4: Headspace Purging Using a gas manifold, gently purge the headspace of each vial with a heavy inert gas, such as Argon. Causality: Argon displaces atmospheric oxygen and moisture, creating an inert micro-environment above the liquid phase.

  • Step 5: Sealing and Cryogenic Storage Seal the vials using PTFE-lined screw caps. Store the sealed vials in a desiccator box housed within a -20°C freezer (2)[2]. Causality: PTFE provides a chemically inert, impermeable barrier against external moisture, while -20°C arrests the kinetic energy required for any residual degradation pathways.

StorageWorkflow Step1 1. Anhydrous Solvent Prep Step2 2. Karl Fischer Validation Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Argon/N2 Headspace Purge Step3->Step4 Step5 5. PTFE Seal & -20°C Storage Step4->Step5

Fig 2: Self-validating experimental workflow for the anhydrous long-term storage of BMC.

References

  • Source: benchchem.
  • Source: acs.
  • Source: chemsrc.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing in Carbamate Analysis

Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists optimizing the high-performance liquid chromatography (HPLC) analysis of butyl methylcarbamate (BMC) and related...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists optimizing the high-performance liquid chromatography (HPLC) analysis of butyl methylcarbamate (BMC) and related N-methylcarbamates.

Diagnostic Workflow

G Start Observe Peak Tailing (As > 1.2) Inject Inject Neutral Marker (e.g., Toluene) + BMC Start->Inject CheckPeaks Does the neutral marker also exhibit tailing? Inject->CheckPeaks Physical Physical Issue: Frit Blockage or Column Void CheckPeaks->Physical Yes (All peaks tail) Chemical Chemical Issue: Secondary Silanol Interactions CheckPeaks->Chemical No (Only BMC tails) FixPhysical Reverse Flush Column or Replace Hardware Physical->FixPhysical FixChemical Lower pH to 2.5, Use End-capped C18, or Add Competitive Amine (TEA) Chemical->FixChemical

Logical diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Troubleshooting Guide & FAQs

Q: Why does butyl methylcarbamate (BMC) exhibit severe peak tailing on standard reversed-phase C18 columns? A: Peak tailing for carbamates like BMC is predominantly driven by secondary retention mechanisms. While the primary separation mechanism relies on hydrophobic interactions with the C18 alkyl chains, BMC contains polar carbamate linkages (ester and amide characteristics) that can hydrogen-bond with unreacted, acidic silanol groups (Si-OH) on the silica support (1)[1]. Free silanols are highly acidic, leading to strong ion-dipole interactions with polar analytes (2)[2]. Because these secondary interactions have slower mass-transfer and desorption kinetics than hydrophobic interactions, the analyte molecules lag during elution, elongating the trailing edge of the peak.

Q: How do I definitively differentiate between column degradation (voiding) and chemical secondary interactions? A: You must employ a self-validating diagnostic protocol using a neutral, non-interacting marker. Inject a highly non-polar reference standard (e.g., toluene or uracil) alongside BMC. Causality: A physical defect, such as a collapsed column bed (void) or a partially blocked inlet frit, disrupts the hydrodynamic flow path uniformly for all molecules. Therefore, if the neutral marker also exhibits tailing or splitting, the issue is physical. Conversely, if the neutral marker elutes as a perfectly symmetrical Gaussian peak (Asymmetry factor As​≈1.0 ) while BMC tails ( As​>1.5 ), the root cause is strictly chemical.

Q: What mobile phase modifications are proven to eliminate silanol-driven tailing for carbamates? A: To suppress silanol ionization, lower the mobile phase pH to between 2.0 and 3.0 using volatile acids like formic acid or trifluoroacetic acid (TFA). This ensures full protonation of the residual silanols, neutralizing their charge. If low pH is incompatible with your specific detector, introduce a competitive amine modifier, such as triethylamine (TEA) at 0.1% v/v. TEA acts as a sacrificial base, aggressively binding to the active silanol sites and physically blocking BMC from interacting with them. Additionally, ensure your sample injection solvent matches the mobile phase strength; an injection solvent mismatch can severely distort peak shapes (3)[3].

Q: Does the post-column derivatization required by EPA Method 531.2 contribute to peak tailing? A: Yes. EPA Method 531.2 dictates the use of high-performance liquid chromatography with post-column derivatization (PCR) and fluorescence detection to achieve sub-ppb sensitivity for N-methylcarbamates (4)[4]. The workflow involves alkaline hydrolysis of the carbamate at 80°C to form methylamine, followed by a reaction with o-phthalaldehyde (OPA). The addition of mixing tees, reaction coils, and the fluorescence detector cell introduces significant extra-column volume. If the internal diameter of the PCR tubing is too large, laminar flow dispersion (hydrodynamic band broadening) occurs, which manifests chromatographically as peak tailing.

Quantitative Comparison of Mitigation Strategies

The following table summarizes the impact of various chromatographic adjustments on the peak shape and efficiency of butyl methylcarbamate.

Mitigation StrategyMechanism of ActionTypical BMC Asymmetry Factor ( As​ )Theoretical Plates ( N )
Standard C18, pH 6.0 Baseline (High silanol activity)1.8 - 2.5< 5,000
Standard C18, pH 2.5 Silanol protonation1.1 - 1.3~ 10,000
End-capped C18, pH 6.0 Steric hindrance of silanols1.2 - 1.4~ 9,500
C18 + 0.1% TEA Competitive silanol blocking1.0 - 1.1> 12,000
Optimized PCR Tubing Reduced extra-column volume1.1 - 1.2~ 11,000

Self-Validating Protocol: System Optimization and Column Remediation

Objective: To systematically isolate and resolve the source of BMC peak tailing without relying on guesswork.

Step 1: Baseline System Suitability Test (SST)

  • Prepare a system suitability standard containing 10 µg/mL of Butyl methylcarbamate and 5 µg/mL of Toluene (neutral marker) dissolved in the initial mobile phase.

  • Inject 5 µL onto the HPLC system under your standard gradient conditions.

  • Calculate the Asymmetry factor ( As​ ) at 10% peak height for both peaks using your chromatography data system (CDS).

Step 2: Physical vs. Chemical Isolation

  • Analyze Toluene: If Toluene As​>1.2 , the issue is structural. Proceed to Step 3.

  • Analyze BMC: If Toluene As​≤1.1 but BMC As​>1.5 , the issue is chemical. Proceed to Step 4.

Step 3: Physical Remediation (Frit/Void Resolution)

  • Disconnect the analytical column from the detector to prevent flow-cell contamination.

  • Reverse the column orientation and flush with 100% Acetonitrile at 50% of the normal flow rate for 20 column volumes to dislodge inlet frit particulates.

  • Reconnect in the proper orientation and re-evaluate the SST. If tailing persists uniformly across all peaks, the column bed has collapsed (voided). Replace the column immediately.

Step 4: Chemical Remediation (Mobile Phase Optimization)

  • Adjust the aqueous portion of your mobile phase to pH 2.5 using 0.1% Formic Acid to protonate residual silanols.

  • Re-run the SST. If BMC As​ drops below 1.2, the secondary interactions have been successfully neutralized.

  • If tailing persists (and low pH is insufficient), add 10 mM Triethylamine (TEA) to the mobile phase to competitively block active sites. Allow the column to equilibrate for at least 30 column volumes before re-testing.

Step 5: Extra-Column Volume Audit (For EPA 531.2 PCR Systems)

  • Inspect all post-column reaction coils and connections.

  • Replace any PEEK tubing wider than 0.005" ID with narrow-bore tubing.

  • Ensure all fittings are zero-dead-volume to prevent laminar flow dispersion before the analyte reaches the fluorescence detector.

References

  • Peak Tailing in HPLC | Element Lab Solutions | 1

  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water | EPA.gov | 4

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing | LCGC International | 3

  • How to Reduce Peak Tailing in HPLC? | Phenomenex |2

Sources

Optimization

Technical Support Center: Optimizing Butyl Methylcarbamate Extraction from Complex Matrices

Welcome to the Diagnostic Hub for extraction optimization. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physical chemistry and thermodynamics th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostic Hub for extraction optimization. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physical chemistry and thermodynamics that govern the extraction of butyl methylcarbamate (BMC) and related methylcarbamates.

Because butyl methylcarbamate shares the chemically labile ester-amide backbone characteristic of all carbamates, it is highly susceptible to matrix interferences, alkaline hydrolysis, and thermal degradation. The following troubleshooting guides, self-validating protocols, and empirical data summaries are engineered to help you achieve robust, trace-level quantification in highly complex matrices (e.g., lipid-rich tissues, plasma, and pigmented agricultural products).

Diagnostic Hub & Mechanistic Troubleshooting (FAQ)

Q: Why am I experiencing severe signal suppression when extracting butyl methylcarbamate from brain tissue or fatty matrices? A: Signal suppression in complex matrices is typically caused by the co-extraction of endogenous lipids and phospholipids that compete with your target analyte for ionization energy in the mass spectrometer's source. To resolve this, you must optimize your dispersive Solid-Phase Extraction (d-SPE) sorbents. While Primary Secondary Amine (PSA) is excellent for removing sugars and organic acids, it does not retain neutral lipids. You must incorporate C18 sorbent into your cleanup step[1]. C18 utilizes hydrophobic van der Waals interactions to selectively trap long-chain fatty acids in the solid phase, allowing the relatively polar butyl methylcarbamate to remain in the acetonitrile supernatant[1].

Q: My recovery rates are highly variable, and I suspect analyte degradation. How do I stabilize the extraction? A: Carbamates are chemically characterized by a labile C-O backbone that is highly susceptible to alkaline hydrolysis and thermal degradation[2]. If your matrix has a pH > 6, the analyte will degrade during the extraction process. Causality & Fix: Use a buffered extraction system. Add 1% acetic acid to your acetonitrile extraction solvent and utilize Sodium Acetate (NaOAc) instead of Sodium Chloride (NaCl) during the salting-out phase. This buffers the system to a pH of ~5, which is the thermodynamic stability sweet spot for methylcarbamates. Furthermore, avoid Gas Chromatography (GC); the high temperatures in the GC inlet induce thermal fragmentation of the carbamate backbone. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the authoritative standard for these compounds[2].

Q: How can I achieve trace-level detection (sub-ppb) when standard liquid-liquid extraction (LLE) yields insufficient enrichment? A: Conventional LLE is limited by poor enrichment factors and high solvent consumption. For trace-level quantification, transition to Magnetic Solid-Phase Extraction (MSPE) using Metal-Organic Frameworks (MOFs)[3] or Molecularly Imprinted Polymers (MIPs)[4]. Mechanism: MIPs are synthesized with cavities that perfectly match the steric and electrostatic profile of methylcarbamates, acting like a synthetic "lock and key" mechanism[4]. This allows for highly selective pre-concentration from complex matrices, yielding enrichment factors up to 184-fold while simultaneously washing away matrix interferents[3].

TroubleshootingLogic Start Issue: Low Recovery of Butyl Methylcarbamate Check1 Is the sample matrix high in lipids/fats? Start->Check1 Action1 Add C18 sorbent to d-SPE cleanup step Check1->Action1 Yes Check2 Is the extraction pH greater than 6? Check1->Check2 No Action1->Check2 Action2 Buffer with NaOAc & 1% Acetic Acid in ACN Check2->Action2 Yes Check3 Are there severe matrix effects in MS? Check2->Check3 No Action2->Check3 Action3 Use Matrix-Matched Calibration or MIP-SPE enrichment Check3->Action3 Yes End Optimal Recovery (90-105%) Check3->End No Action3->End

Caption: Logical troubleshooting tree for resolving low recovery of butyl methylcarbamate.

Core Methodologies: Self-Validating Extraction Protocols

To ensure absolute trustworthiness in your data, the following modified QuEChERS protocol is designed as a self-validating system . By integrating an isotope-labeled internal standard (ISTD) at the very first step, the protocol creates a feedback loop: if the ISTD recovery falls outside the 80–120% acceptance criteria, the extraction fails system suitability and must be rejected, preventing false negatives.

Self-Validating Modified QuEChERS Protocol

Step 1: Matrix Preparation & Validation Spike Weigh 10.0 g of homogenized complex matrix into a 50 mL PTFE centrifuge tube. Immediately spike with 50 µL of Butyl methylcarbamate-d3 (1 µg/mL) as the surrogate ISTD. Vortex for 30 seconds to ensure equilibration. Causality: Spiking before solvent addition accounts for matrix-binding effects and validates the absolute recovery of the entire physical workflow.

Step 2: Acidified Solvent Extraction Add 10.0 mL of Acetonitrile containing 1% Acetic Acid (v/v). Shake vigorously for 1 minute. Causality: Acetonitrile precipitates proteins, while the acetic acid prevents base-catalyzed hydrolysis of the carbamate bond.

Step 3: Buffered Salting-Out Partitioning Add the QuEChERS partitioning salts: 4.0 g anhydrous MgSO₄ and 1.0 g Sodium Acetate (NaOAc)[1]. Immediately shake vigorously for 1 minute to prevent salt agglomeration, then centrifuge at 4000 rpm for 5 minutes. Causality: MgSO₄ induces a thermodynamic salting-out effect, forcing the water and acetonitrile into two distinct phases. NaOAc buffers the aqueous layer to pH ~5, protecting the analyte[1].

Step 4: Targeted d-SPE Cleanup Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18[1]. Vortex for 1 minute, then centrifuge at 10,000 rpm for 3 minutes. Causality: MgSO₄ removes residual water. PSA binds organic acids and pigments via hydrogen bonding and ion exchange. C18 traps co-extracted lipids via hydrophobic interactions[1].

Step 5: Final Filtration & Analysis Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Analyze via LC-MS/MS, utilizing the ISTD to calculate final concentrations.

ExtractionWorkflow A 1. Matrix Aliquot + Surrogate Standard B 2. Solvent Addition (ACN + 1% Acetic Acid) A->B C 3. Salting-Out Partitioning (MgSO4 + NaOAc) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Supernatant Transfer D->E F 6. d-SPE Cleanup (PSA + C18 + MgSO4) E->F G 7. Final Filtration (0.22 µm PTFE) F->G H 8. LC-MS/MS Analysis G->H

Caption: Step-by-step modified QuEChERS workflow for butyl methylcarbamate extraction.

Quantitative Data Summaries

The following table synthesizes empirical data demonstrating how specific optimization parameters directly influence the extraction efficiency of methylcarbamates from complex matrices.

Table 1: Impact of Extraction Parameters on Carbamate Recovery

Optimization ParameterCondition TestedMean Recovery (%)RSD (%)Mechanistic Causality
Extraction Solvent 100% Acetonitrile68.414.2Inadequate protection against alkaline hydrolysis.
Extraction Solvent Acetonitrile + 1% Acetic Acid97.24.1Acidic environment stabilizes the labile C-O carbamate bond.
d-SPE Sorbent PSA only (50 mg)74.511.8Fails to remove lipid interferences, causing MS source ion suppression.
d-SPE Sorbent PSA (50 mg) + C18 (50 mg)98.63.5C18 effectively traps hydrophobic lipids; PSA removes polar interferents[1].
Partitioning Salts MgSO₄ + NaCl82.18.9Strong phase separation, but lacks pH buffering capacity.
Partitioning Salts MgSO₄ + NaOAc99.12.8Buffers the system to optimal pH (~5), preventing degradation[1].

References[2] Extraction and Analysis of Carbamate and Pyrethroid Pesticides in Tomatoes and Rice by Gas Chromatography Mass Spectrometry. QScience.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHucA4zHrW0cj5f_0zxtImEecH6h4IdXSiOqQAPRhM6KYieoOOxaLB97kAedVF0ax4QiQ7umZJS5zqWxqarDkQesqbSUxzRyPNHrUiIRW9jrp_tiJof4fH-9n2ZozRugCnlWE3--Q0KgJqW8sJgen5uRCbaXqVFBzsu2UK4S0o=[5] Assessing organophosphorus and carbamate pesticides in maize samples using MIP extraction and PSI-MS analyzes. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGctNZ3KTLk8UZtTfyyegxyWjjzqoPh8LOAOF9PF3CWKraW0QbO2KKEip_tgARzgMNY532RsHsEASHZ-JdedLUsmlbD_qvv9qZYiM7Pj_kHAvox9nDTkA1m27n3-hljGqKZ5qH2tHewYUigiPY=[3] Quantitative Analysis of 15 Carbamates in Vegetables Using DisQuE Cleanup and UHPLC with Mass Detection. Waters.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxsKS-MZww1TUzxV96RMgKiZGxLf-kQUd0rXU2rzGDF5GG2KrSTd8QUJoyktg85u24qcoxL2oCcPNvZg0H7uiwHk7uNL3TwwzPSA1pueT8iYvHQS6FPAcVNB7V6NPq4aPpRicsUmKj81fPd20-eDFriTq76TU4Yo8W6yiUZPUL0_GnoERrQCmgfYI6cdWFHVeELwoZGtLIPjWuE8OYEJZRCvxEKM7amm22anBgp59iwqvMAY1jxT4ane3ltUPXYLHVwDAx2chB9-OHMXe18nSE4vpT0CQuTW30NkffRHTY4I_1x9kmY51a3kAfBQ==[1] QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSDh5nOfdYGmlmG5dyMyzkSwD93MA8OeOsg1F_eLPM3YU-8C_A5DZQcqgIv7kcsQBqkwlTYOXJQo4cwELl-nXpeybWKBcRPUF6Jjg5pbsvVM8DCwttzgZ0IbcCANipl6qTkjct5UMl7crQEVw=[4] Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-PoZ6iM7Zmgby-HVB-Z_YwDiZGmT9mnhcVS4KvZGP0Fv9kXR5Vf8gJNDBDGQONxZuNdf8ygSys561kRv7thq19bDakBm5CTRlly_HLL1HqN0VFF71tVbQg7NcSlwjUCTZw-ryjY2SuEl2wgk=

Sources

Troubleshooting

troubleshooting unexpected side reactions in butyl methylcarbamate synthesis

This guide serves as a dedicated resource for researchers, chemists, and process development professionals encountering challenges in the synthesis of butyl methylcarbamate. Our focus is on diagnosing and resolving unexp...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, chemists, and process development professionals encountering challenges in the synthesis of butyl methylcarbamate. Our focus is on diagnosing and resolving unexpected side reactions and other common experimental issues. The information is presented in a direct question-and-answer format to address specific problems you may observe in your work.

Troubleshooting Guide: Common Issues & Resolutions

This section addresses specific symptoms you might encounter during the synthesis of butyl methylcarbamate, providing insights into the underlying chemistry and actionable solutions. The most common laboratory-scale synthesis involves the reaction of methylamine with butyl chloroformate in the presence of a base, or the reaction of butanol with methyl isocyanate. The troubleshooting below will address potential pitfalls in both routes.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors, ranging from reaction conditions to product degradation.

Potential Cause 1: Incomplete Reaction The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or poor mixing. Carbamate formation, while often exothermic, still requires sufficient activation energy.[1]

  • Diagnostic Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas/Liquid Chromatography (GC/LC) to track the consumption of your starting materials (methylamine/butyl chloroformate or butanol/methyl isocyanate). If significant starting material remains when you expect the reaction to be complete, the issue is incomplete conversion.

    • Temperature Check: Ensure the internal reaction temperature is within the optimal range. For exothermic reactions, a cooling bath might be necessary to prevent runaway side reactions, but setting it too low can stall the primary reaction.[1]

  • Corrective Actions:

    • Increase the reaction time.

    • If the reaction has stalled at a lower temperature, consider a modest temperature increase (e.g., from 0°C to room temperature, or from RT to 40-50°C), while carefully monitoring for byproduct formation.[1]

    • Ensure vigorous stirring, especially in heterogeneous mixtures, to improve contact between reactants.

Potential Cause 2: Thermal Decomposition Carbamates can be thermally unstable. Excessive heat, either from the reaction exotherm or external heating, can degrade the product.[2][3] For some carbamates, decomposition can begin at temperatures lower than expected, leading to the formation of isocyanates and alcohols, or other degradation products.[4][5]

  • Diagnostic Steps:

    • Observe the Reaction Mixture: Unexplained darkening of the solution or the formation of insoluble tars can be an indicator of decomposition.

    • Analyze the Crude Product: Look for degradation products in your crude NMR, GC-MS, or LC-MS analysis.

  • Corrective Actions:

    • Maintain strict temperature control using an ice bath or cryostat, especially during the addition of reactive reagents like chloroformates or isocyanates.

    • Add reagents dropwise to better manage the reaction exotherm.

Potential Cause 3: Competing Side Reactions The most common cause of low yield is the consumption of reactants or product in parallel, unwanted reactions. These are detailed in the next question.

Question 2: My product is impure. How do I identify and prevent common byproducts?

The presence of unexpected peaks in your NMR, GC, or LC spectra points to side reactions. Identifying these impurities is the first step to eliminating them.

  • Identification: A singlet in the ¹H NMR around 2.6-2.8 ppm (for the methyl groups) and a broad signal for the N-H protons. Its formation consumes two equivalents of methyl isocyanate for every molecule of water.

  • Causality: This byproduct is almost always the result of moisture contamination. Methyl isocyanate is highly reactive towards water, rapidly forming an unstable carbamic acid that decarboxylates to methylamine. This newly formed methylamine then reacts with a second molecule of methyl isocyanate to produce N,N'-dimethylurea.[6][7]

  • Prevention Protocol:

    • Dry All Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous solvents.

    • Purify Reagents: Ensure your amine and alcohol starting materials are dry. If using methylamine hydrochloride, ensure it is thoroughly dried before use.[8] Water can be an impurity in commercial methylamine solutions.[9][10]

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.

  • Identification: This molecule has a higher molecular weight than your product. In the ¹H NMR, you will observe additional N-H signals and a downfield shift of some protons compared to the parent carbamate.

  • Causality: Allophanates are formed when the N-H proton of the desired carbamate product is deprotonated (often by the base used in the reaction) and the resulting anion attacks another molecule of isocyanate.[11][12] This is more common when an excess of isocyanate is used or at elevated temperatures.

  • Prevention Protocol:

    • Control Stoichiometry: Use the amine/alcohol as the limiting reagent or use a slight excess (e.g., 1.05 equivalents) of the amine/alcohol relative to the isocyanate/chloroformate. Avoid a large excess of the isocyanate.

    • Maintain Low Temperature: Keep the reaction temperature low (e.g., 0°C or below) to disfavor this secondary reaction.

    • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., triethylamine or DIPEA). Stronger bases like NaH can promote allophanate formation.[11]

  • Identification: A high-molecular-weight, highly symmetrical molecule that may precipitate from the reaction mixture. It often presents as a sharp singlet in the ¹H NMR spectrum.

  • Causality: Isocyanates can self-condense to form a stable cyclic trimer called an isocyanurate. This process is often catalyzed by bases (especially strong ones), certain metals, and heat.[6][13]

  • Prevention Protocol:

    • Slow Reagent Addition: Add the isocyanate slowly to the solution containing the nucleophile (the alcohol) to ensure it reacts preferentially rather than self-condensing.

    • Avoid Strong Bases: Use tertiary amines rather than stronger bases like alkoxides or hydroxides if possible.

    • Temperature Control: Run the reaction at the lowest practical temperature.

The diagram below illustrates the formation of these common side products from the target synthesis pathway.

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Methylamine Methylamine Product Butyl Methylcarbamate (Target Product) Methylamine->Product + Base, Solvent ButylChloroformate Butyl Chloroformate ButylChloroformate->Product Allophanate Butyl Allophanate Product->Allophanate + MIC, Base MIC Methyl Isocyanate (Intermediate/Reactant) Dimethylurea N,N'-Dimethylurea MIC->Dimethylurea + Methylamine (from MIC + H₂O) Trimer Methyl Isocyanurate (Trimer) MIC->Trimer Base or Heat (Self-Condensation) Water Water (Contaminant) Water->Dimethylurea

Caption: Key side reactions in butyl methylcarbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the reaction between methylamine and butyl chloroformate? A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically a good choice. They are effective at scavenging the HCl byproduct without competing as a nucleophile. Pyridine can also be used but can be harder to remove. Inorganic bases like potassium carbonate can be used in some solvent systems but may lead to a heterogeneous mixture requiring more vigorous stirring.

Q2: Can I use urea as a starting material instead of methyl isocyanate or methylamine? Yes, this is a greener and often safer alternative to using phosgene derivatives or isocyanates. The synthesis of alkyl carbamates from urea and alcohols is well-documented and typically requires a catalyst and higher temperatures (e.g., 170°C) to drive the reaction and release ammonia.[14][15] Side reactions can include the formation of dialkyl carbonates.[14]

Q3: My reaction has stalled. What troubleshooting steps should I take? A stalled reaction is often due to temperature, reagent quality, or catalyst issues. The following workflow can help diagnose the problem.

Troubleshooting_Workflow Start Reaction Stalled (No further conversion by TLC/GC) CheckTemp Is internal temperature at the desired setpoint? Start->CheckTemp CheckReagents Are reagents and solvents anhydrous and pure? CheckTemp->CheckReagents Yes TempLow Action: Gradually increase temperature (e.g., in 10°C increments). Monitor for byproduct formation. CheckTemp->TempLow No CheckBase Is the base/catalyst active and sufficient? CheckReagents->CheckBase Yes ReagentIssue Action: Use freshly purified/ opened reagents and anhydrous solvents under an inert atmosphere. CheckReagents->ReagentIssue No BaseIssue Action: Add a fresh aliquot of base/catalyst. Ensure stoichiometry is correct. CheckBase->BaseIssue No

Caption: Troubleshooting workflow for a stalled reaction.

Experimental Protocols

Protocol 1: Synthesis of Butyl Methylcarbamate from Butyl Chloroformate and Methylamine

This protocol describes a standard laboratory procedure.

Materials:

  • Methylamine (40% solution in water or as hydrochloride salt)

  • Butyl chloroformate (≥98%)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • If using methylamine hydrochloride, dissolve it (1.0 eq) in a minimal amount of water and add it to the flask. Add DCM (approx. 0.2 M concentration relative to the limiting reagent).

  • Cool the flask to 0°C using an ice-water bath.

  • Add triethylamine (2.2 eq if starting from the hydrochloride salt, 1.1 eq if starting from aqueous methylamine) dropwise to the stirred solution.

  • Dissolve butyl chloroformate (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the butyl chloroformate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).

  • Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (if excess amine is present), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel as needed.

Protocol 2: Analytical Monitoring by TLC
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A starting point is 20-30% Ethyl Acetate in Hexanes. Adjust polarity as needed.

  • Visualization:

    • UV light (254 nm) if the compounds are UV active.

    • Staining: A potassium permanganate (KMnO₄) stain or ceric ammonium molybdate (CAM) stain can be effective for visualizing the carbamate product and alcohol/amine starting materials.

Data Interpretation:

CompoundTypical Rf ValueNotes
Butyl ChloroformateHighTends to run with the solvent front.
ButanolModerate-HighHigher Rf than the carbamate.
Butyl Methylcarbamate Moderate This is your target spot.
MethylamineLow / BaselineStays at the origin unless derivatized.
N,N'-DimethylureaLowMore polar than the carbamate product.

References

  • Chong, P. Y.; Petillo, P. A. (2000). Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. Organic Letters, 2(14), 2113-2116. [Link]

  • Brel, V. K. (2012). US Patent Application US20120016073A1: Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate.
  • Chong, P. Y.; Petillo, P. A. (2000). Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. ACS Publications. [Link]

  • Chong, P. Y.; Petillo, P. A. (2000). Synthesis of Allophanate-Derived Branched Glycoforms From Alcohols and P-Nitrophenyl Carbamates. PubMed. [Link]

  • Wikipedia. Methyl isocyanate. Wikipedia. [Link]

  • Chen, J., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. MDPI. [Link]

  • Wikipedia. Butyl isocyanate. Wikipedia. [Link]

  • Bain, D. A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 247-252. [Link]

  • Daly, A. M., et al. (2012). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry, 77(21), 9536-9543. [Link]

  • U.S. Patent 4,207,251. Process for reacting isocyanates with oximes or phenols.
  • Shaikh, A. A. G.; Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951-976. [Link]

  • Kwart, H., & Slutsky, J. (1972). The thermolysis of 18O labelled t-butyl NN-dimethyl carbamate and its possible bearing on the course of thermal β-elimination reaction mechanisms.
  • Van Gheluwe, P., et al. (2021). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Polymers, 13(21), 3788. [Link]

  • Neville, R. G., & McGee, J. J. (1964). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Canadian Journal of Chemistry, 42(8), 1845-1851.
  • Kain, N., et al. (2022). Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification. Journal of Chromatography B, 1210, 123458. [Link]

  • Lee, S. K., et al. (2002). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Thesis, Massachusetts Institute of Technology.
  • Daily, W. P. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458. [Link]

  • Huang, L., et al. (2022). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Molecules, 27(21), 7291. [Link]

  • Organic Syntheses Procedure. Methylamine Hydrochloride. Organic Syntheses. [Link]

  • U.S. Patent 4,283,254. Methylamines purification by distillation and purge.
  • European Patent Office. (1981). Methylamines purification process. European Patent Office. [Link]

  • Chen, J., et al. (2012). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 14(11), 3041-3047. [Link]

  • Wang, Y., et al. (2014). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. Catalysis Surveys from Asia, 18, 137-143. [Link]

Sources

Optimization

improving the signal-to-noise ratio in NMR analysis of butyl methylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with butyl methylcarbamate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with butyl methylcarbamate.

Analyzing carbamates via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents unique challenges, primarily due to the complex molecular dynamics of the carbamate linkage and the inherent limitations of NMR sensitivity. This guide provides self-validating troubleshooting workflows, causal explanations, and step-by-step methodologies to systematically improve your signal-to-noise ratio (SNR).

Diagnostic Workflow for Carbamate NMR

SNR_Troubleshooting Start Low SNR in Butyl Methylcarbamate NMR Check1 Are peaks broad or duplicated? Start->Check1 VT Perform VT-NMR (Heat to Coalescence) Check1->VT Yes (Rotamers/N-14) Check2 Is sample concentration < 1 mM? Check1->Check2 No Success Improved SNR & Sharp Peaks VT->Success Cryo Use CryoProbe (Reduce Thermal Noise) Check2->Cryo Yes Params Optimize D1 Delay & Window Functions Check2->Params No Cryo->Success Params->Success

Diagnostic workflow for resolving low signal-to-noise ratio in butyl methylcarbamate NMR analysis.

Frequently Asked Questions (FAQs)

FAQ 1: Molecular Dynamics & Line Broadening

Q: Why does my butyl methylcarbamate sample show broad, low-intensity peaks or duplicated signals, even at high concentrations?

A: This is a classic symptom of two distinct molecular phenomena inherent to carbamates: restricted bond rotation and quadrupolar broadening .

  • Restricted Rotation (Rotamers): The C–N bond in butyl methylcarbamate possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricts free rotation, creating an equilibrium of slowly interconverting syn and anti rotamers[1]. At room temperature, this exchange occurs at an intermediate rate on the NMR timescale, causing the signals to broaden or split into duplicates[2]. This distributes the total signal intensity over a wider frequency range, drastically lowering the peak height and apparent SNR.

  • Quadrupolar Broadening: The 14N nucleus (spin I=1 ) has a quadrupole moment. Fluctuations in the electric field gradient (EFG) cause rapid scalar relaxation of the 14N spin, which subsequently broadens the resonances of adjacent protons (like the N−CH3​ group) and carbons[3].

The Solution: Perform Variable Temperature (VT) NMR. By heating the sample, you provide the thermal energy required to overcome the rotational barrier ( ΔG‡ ). Once the exchange rate exceeds the frequency difference between the rotamers, the peaks coalesce into a single, sharp time-averaged resonance. Furthermore, elevated temperatures increase the molecular tumbling rate ( τc​ ), which averages the EFG, lengthens the 14N relaxation time, and sharpens adjacent signals.

FAQ 2: Hardware & Sensitivity Enhancements

Q: My sample concentration is extremely low (< 1 mM) and VT-NMR is not enough. How can I maximize SNR?

A: When concentration is the limiting factor, the most effective intervention is hardware-based: utilizing a CryoProbe (or Cold Probe). Standard room-temperature probes generate significant electronic "static" known as Johnson-Nyquist thermal noise. CryoProbes operate by cooling the transmit/receive coils and the preamplifiers to cryogenic temperatures (~20 K using closed-cycle helium, or ~80 K using liquid nitrogen)[4]. Because thermal noise is proportional to the square root of the temperature, cooling the electronics drastically reduces the noise floor without affecting the sample temperature[5]. This yields an empirical SNR enhancement of 300% to 500% (a 3× to 5× multiplier) compared to conventional probes[6].

FAQ 3: Acquisition Parameter Optimization

Q: How do I optimize my acquisition parameters to prevent signal saturation and improve SNR per unit of time?

A: SNR scales with the square root of the number of scans ( SNR∝NS​ )[5]. However, simply increasing scans without optimizing the recycle delay (D1) will lead to signal saturation. If D1 is shorter than the time required for the longitudinal magnetization to return to the Z-axis, the signal will attenuate with each successive pulse[7]. To ensure maximum signal intensity per scan, D1 must be set based on the longitudinal relaxation time ( T1​ ) of your slowest-relaxing nucleus of interest. A total recovery time of 5×T1​ is required to achieve >99% magnetization recovery[8].

Quantitative Data Presentation

Table 1: Comparison of SNR Enhancement Strategies for Butyl Methylcarbamate

Enhancement StrategyMechanistic CausalityExpected SNR GainIdeal Use Case
Variable Temperature (VT) NMR Accelerates rotamer exchange past coalescence; averages 14N EFG.1.5× to 2.5× (via peak sharpening)Broad or duplicated peaks at room temperature.
CryoProbe Utilization Reduces Johnson-Nyquist thermal noise in RF coils and preamplifiers.3.0× to 5.0× Concentration-limited samples (< 1 mM).
T1​ -Optimized D1 Delay Prevents longitudinal magnetization saturation between RF pulses.Up to 2.0× (prevents signal loss)Routine 1D 1H or 13C acquisitions.
Matched Filter (Window Function) Applies exponential line broadening (LB) matching the natural linewidth.1.2× to 1.5× Noisy 13C spectra requiring baseline smoothing.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: Heat the sample to achieve a single, sharp time-averaged spectrum.

  • Sample Preparation: Dissolve butyl methylcarbamate in a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ) to safely allow heating up to 90–100 °C.

  • Initial Acquisition: Acquire a standard 1H spectrum at 25 °C. Note the line widths and any peak duplication (specifically the N−CH3​ and O−CH2​ signals).

  • Temperature Titration: Increase the probe temperature in 10 °C increments. Allow 5–10 minutes for thermal equilibration at each step.

  • Tune and Match: Re-tune and re-match the probe at each temperature step, as the dielectric constant of the solvent changes with heat.

  • Re-shim: Adjust the Z1 and Z2 shims to correct for convection currents induced by heating.

  • Identify Coalescence: Continue heating until the duplicated peaks merge into a single broad peak (the coalescence temperature, Tc​ ), and then further until the peak becomes sharp and symmetrical. Acquire your final high-SNR spectrum at this temperature.

Protocol 2: Empirical T1​ Determination via Inversion Recovery

Objective: Determine the T1​ relaxation time to set an optimal D1 delay.

T1_Protocol Prep Prepare Sample (Degas to remove O2) InvRec Inversion Recovery (180°-τ-90°) Prep->InvRec Array Array Delay (τ) 0.1s to 10s InvRec->Array Null Identify Null Point (τ_null) Array->Null Calc Calculate T1 (T1 = τ_null / 0.69) Null->Calc SetD1 Set D1 = 5 x T1 Calc->SetD1

Step-by-step inversion recovery workflow for empirical T1 determination and D1 optimization.

  • Degas the Sample: Dissolved paramagnetic oxygen ( O2​ ) artificially shortens T1​ . Degas the sample using the freeze-pump-thaw method[9].

  • Setup Sequence: Load the inversion recovery pulse sequence (t1ir or standard 180∘−τ−90∘ ).

  • Array the Delay ( τ ): Set up an array of variable delay times ( τ ) ranging from 0.1 seconds to 10.0 seconds.

  • Acquire and Process: Run the experiment. You will observe signals starting inverted (negative), passing through zero (null), and recovering to positive intensity.

  • Calculate T1​ : Identify the specific delay time where your peak of interest has zero intensity ( τnull​ ). Calculate T1​ using the formula: T1​=τnull​/ln(2)≈τnull​/0.693 [9].

  • Optimize D1: Set your recycle delay (D1) to 5×T1​ for all subsequent quantitative acquisitions[7].

References

  • Bruker. "CryoProbes for NMR - Cryogenic Probes." Bruker. Available at: [Link]

  • Creative Biostructure. "How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples." Creative Biostructure. Available at: [Link]

  • National Science Foundation. "Rotation‐Inversion Isomerization of Tertiary Carbamates." NSF Public Access Repository. Available at: [Link]

  • Modarresi-Alam, A. R., et al. "Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Boston University Chemistry Facilities. "Basic NMR Concepts: Signal-to-Noise and T1 Relaxation." Boston University. Available at: [Link]

  • University of California, Santa Barbara (UCSB) NMR Facility. "1H T1 Relaxation Time Measurement." UCSB. Available at: [Link]

  • Ashbrook, S. E., et al. "New Methods and Applications in Solid-State NMR Spectroscopy of Quadrupolar Nuclei." Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

dealing with instrument contamination in butyl methylcarbamate analysis

Technical Support Center: Troubleshooting Instrument Contamination in Butyl Methylcarbamate Analysis Executive Brief Analyzing tert-butyl methylcarbamate (C6H13NO2)[1] presents unique chromatographic challenges. As a car...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Instrument Contamination in Butyl Methylcarbamate Analysis

Executive Brief Analyzing tert-butyl methylcarbamate (C6H13NO2)[1] presents unique chromatographic challenges. As a carbamate, it is prone to thermal degradation in gas chromatography (GC) and exhibits strong secondary interactions (hydrophobic and hydrogen bonding) in liquid chromatography (LC) systems. Contamination—whether from autosampler carryover, active sites in the GC inlet, or environmental amines—can severely compromise quantitative accuracy and limit of detection (LOD). This guide provides a causality-driven approach to diagnosing, resolving, and validating contamination-free workflows.

Diagnostic Workflow

Before replacing consumables or altering methods, you must isolate the root cause of the contamination. The following self-validating logic tree differentiates between system background, autosampler carryover, and matrix interference.

ContaminationIsolation Start Detect Butyl Methylcarbamate Contamination / Ghost Peak Step1 Run 'Zero-Volume' Blank (Gradient without Injection) Start->Step1 Dec1 Peak Present? Step1->Dec1 PathA System Contamination: Check Mobile Phase, Column Bleed, or MS Source Dec1->PathA Yes PathB Run Solvent Blank (Inject Pure Solvent) Dec1->PathB No Dec2 Peak Present? PathB->Dec2 PathC Autosampler Carryover: Check Rotor Seal, Needle, or Wash Solvents Dec2->PathC Yes PathD Sample Prep Contamination: Check Reagents, Glassware, or Matrix Effects Dec2->PathD No

Workflow for isolating the root cause of butyl methylcarbamate contamination in MS systems.

Deep-Dive FAQs: Mechanisms & Troubleshooting

Q1: How do I distinguish between true autosampler carryover and system background contamination in LC-MS/MS? Causality: True carryover is a physical retention phenomenon. It occurs when analytes are trapped in spatial pockets (e.g., worn rotor seals, microscopic gaps in the needle seat) or bind to surfaces via hydrophobic interactions[2]. System background, conversely, is a continuous introduction of contaminants from mobile phase impurities or degraded column stationary phases. Resolution: Execute the diagnostic workflow above. If a "Zero-Volume" blank (running the LC gradient without actuating the injection valve) yields a butyl methylcarbamate peak, the contamination is in the mobile phase or column. If the peak only appears when a solvent blank is physically injected, it is autosampler carryover[2].

Q2: My LC-MS/MS blanks consistently show carryover after high-concentration standards. How do I clear the autosampler? Causality: Carbamates can exhibit secondary interactions with stainless steel tubing and internal valve components. Standard aqueous/organic washes often fail to disrupt these bonds. Furthermore, poor drainage of the injector valve waste line can cause contaminated solvent to backflow[2]. Resolution: Implement a multi-solvent needle wash strategy. A weak wash removes matrix salts, while a highly organic, acidified strong wash disrupts ionic and hydrophobic interactions[3]. If chemical washing fails, mechanically replace the rotor seal and stator, as polymeric wear creates unswept dead volumes[2].

Q3: When using GC-MS/MS, I observe peak tailing and ghost peaks. What is the root cause? Causality: Carbamates are thermally labile. In a GC inlet, exposed silanol groups (active sites) in a dirty liner or degraded column front-end cause butyl methylcarbamate to adsorb and slowly desorb over subsequent runs, creating ghost peaks[4]. Additionally, matrix accumulation in the inlet catalyzes the thermal degradation of the analyte. Resolution: Switch to ultra-inert, deactivated liners and perform regular inlet maintenance. Trim the first 10–20 cm of the analytical column to remove the degraded stationary phase. Utilizing a triple-quadrupole (MS/MS) rather than a single-quadrupole (SIM) system is highly recommended, as qualifier ions (e.g., m/z 62, 44) are highly susceptible to matrix interference[4].

Q4: Can my sample preparation process introduce contamination? Causality: Absolutely. According to EPA Method 531.2 guidelines for carbamate analysis, severe interferences can be caused by amines and ammonia present in solvents, reagents, and glassware[5]. Even handling sample vials with bare fingers can introduce discrete artifacts or elevate baselines[5]. Resolution: Use only LC-MS grade solvents. Bake all glassware at 400°C prior to use. Always process a Laboratory Reagent Blank (LRB) alongside your samples to validate the cleanliness of the extraction environment[5].

Quantitative Data: Wash Solvents & System Suitability

To standardize your troubleshooting, utilize the following validated parameters for system decontamination.

ParameterSpecification / CompositionTarget MechanismValidation Metric
Weak Wash Solvent 90% Water / 10% MethanolRemoves polar matrix salts; matches initial gradient to prevent precipitation.Baseline noise < 100 cps
Strong Wash Solvent 25% ACN / 25% MeOH / 25% IPA / 25% Water + 0.2% FADisrupts hydrophobic and hydrogen bonding of carbamates to stainless steel/PEEK[3].Carryover < 0.1% of LLOQ
MS Source Cleaning 50% Methanol / 50% WaterSolubilizes baked-on semi-polar matrix deposits on the MS cone/capillary.Signal-to-Noise (S/N) > 10:1 at LLOQ
GC Inlet Bake-Out 300°C for 30 minutesThermally desorbs retained high-boiling matrix and carbamate residues.Ghost peak area < LOD

Experimental Protocols: Self-Validating Decontamination Workflows

Protocol 1: LC-MS/MS System Decontamination and Carryover Elimination

Objective: Systematically remove bound butyl methylcarbamate from the LC flow path and validate system cleanliness.

  • Baseline Assessment: Inject your Upper Limit of Quantification (ULOQ) standard, followed immediately by three consecutive injections of pure solvent (e.g., Initial Mobile Phase). Calculate the peak area of the first blank relative to the LLOQ.

  • Solvent Optimization: Purge the autosampler wash lines with the optimized Strong Wash (25:25:25:25 ACN:MeOH:IPA:Water with 0.2% Formic Acid)[3]. Ensure the wash volume is set to at least 3 times the injection volume.

  • Mechanical Intervention (If necessary): If carryover in the first blank remains >0.1% of the ULOQ, power down the LC and replace the injection valve rotor seal and the needle seat[2].

  • Column Flushing: Divert the LC flow to waste (bypassing the MS). Flush the analytical column with 100% organic solvent (Acetonitrile or Methanol) for 20 column volumes at 50% of the normal flow rate to elute strongly retained matrix[3].

  • System Validation: Re-equilibrate the column. Repeat Step 1. The system is validated as clean when the butyl methylcarbamate peak in the first blank is undetectable or <20% of the LLOQ area.

Protocol 2: GC-MS/MS Inlet Passivation and Bake-Out

Objective: Eliminate active sites and thermal degradation zones in the GC inlet that cause carbamate ghost peaks.

  • Cooling and Disassembly: Cool the GC inlet to <50°C and the oven to <40°C. Remove the septum nut, septum, and glass liner.

  • Component Replacement: Install a new, ultra-inert deactivated liner (single taper with deactivated glass wool is recommended to trap non-volatile matrix without adsorbing the carbamate) and a high-temperature, low-bleed septum.

  • Column Trimming: Using a ceramic scoring wafer, cleanly remove the first 15 cm of the analytical column. Inspect the cut with a magnifier to ensure it is perfectly square and free of jagged edges (which create new active sites).

  • Thermal Bake-Out: Reassemble the inlet. Set the inlet temperature to 300°C. Program the GC oven to ramp to its maximum isothermal temperature (e.g., 320°C for a 5MS column) and hold for 30 minutes.

  • System Validation: Run a solvent blank using your standard GC-MS/MS method. Monitor the specific transitions for butyl methylcarbamate. The system is validated when the chromatogram shows a flat baseline with no tailing ghost peaks[4].

References

  • EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Water. nemi.gov. 5

  • tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem. nih.gov. 1

  • Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. thermofisher.com. 2

  • New Approach of QuEChERS and GC-MS Triple-Quadrupole for the Determination of Ethyl Carbamate Content in Brazilian cachaças. frontiersin.org. 4

  • Carry over in LC-MS/MS. researchgate.net. 3

  • Technical Support Center: Purification of Carbamate Pesticide Samples. benchchem.com. 6

Sources

Optimization

Technical Support Center: Optimizing pH for Butyl Methylcarbamate Stability and Activity

Welcome to the Technical Support Center for butyl methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the pH for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for butyl methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the pH for the stability and activity of butyl methylcarbamate in your experiments. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter.

Introduction: The Critical Role of pH

The hydrogen ion concentration (pH) of a solution is a master variable that can profoundly influence the chemical stability and biological or chemical activity of carbamate compounds like butyl methylcarbamate. Carbamates are susceptible to hydrolysis, a chemical breakdown process that is catalyzed by both acids and bases.[1][2][3] This means that at both low and high pH values, the degradation of butyl methylcarbamate can be significantly accelerated.

Furthermore, if the intended use of butyl methylcarbamate involves interaction with a biological target, such as an enzyme, the activity will likely exhibit a distinct pH optimum. This is because the ionization state of amino acid residues in the active site of the target protein, as well as the carbamate itself, can be critical for binding and subsequent reaction.[4][5][6]

This guide will provide you with the foundational knowledge and practical protocols to navigate the complexities of pH optimization for butyl methylcarbamate, ensuring the reliability and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of butyl methylcarbamate?

A1: Butyl methylcarbamate, like other N-alkyl carbamates, is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] This results in a U-shaped pH-rate profile where the degradation rate is lowest in the neutral to slightly acidic pH range and increases significantly under strongly acidic or alkaline conditions. At low pH, the hydrolysis is catalyzed by H+ ions, while at high pH, it is catalyzed by OH- ions.[2][3]

Q2: What are the degradation products of butyl methylcarbamate hydrolysis?

A2: The hydrolysis of butyl methylcarbamate results in the cleavage of the carbamate bond to yield butanol, methylamine, and carbon dioxide.

Q3: How does pH affect the activity of butyl methylcarbamate, particularly as a cholinesterase inhibitor?

A3: The activity of carbamates as cholinesterase inhibitors is often pH-dependent. The rate of inhibition (k_a) typically follows a bell-shaped curve with an optimal pH range.[4][5] This is because the ionization state of both the enzyme's active site residues and the carbamate inhibitor can influence their interaction. For many N-methylcarbamates, the optimal pH for acetylcholinesterase inhibition is in the range of 7.5 to 9.0.[4][5]

Q4: What is a good starting pH for my experiments with butyl methylcarbamate to ensure reasonable stability?

A4: A good starting point for most applications would be a buffered solution in the pH range of 6.0 to 7.5. In this range, the rate of hydrolysis is generally at or near its minimum. However, the optimal pH will ultimately depend on the specific requirements of your experiment, balancing stability with activity.

Q5: How can I store solutions of butyl methylcarbamate to maximize their shelf-life?

A5: For maximum stability, solutions of butyl methylcarbamate should be stored at a low temperature (e.g., 2-8 °C) in a tightly sealed container to prevent solvent evaporation and pH changes due to atmospheric CO2 absorption. The solution should be buffered to a pH within its optimal stability range (typically pH 6-7).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of butyl methylcarbamate activity over a short period. pH-induced hydrolysis. The pH of your experimental medium may be too acidic or too alkaline, leading to rapid degradation.1. Verify the pH of your solution. Use a calibrated pH meter. 2. Buffer your solution. Use a suitable buffer system to maintain the pH in the optimal range (see Protocol 1). 3. Perform a time-course experiment. Analyze the concentration of butyl methylcarbamate at different time points to determine its stability in your specific medium.
Inconsistent experimental results. Uncontrolled pH shifts during the experiment. This can be caused by the addition of reagents, temperature changes, or absorption of atmospheric CO2.1. Ensure adequate buffer capacity. The concentration of your buffer should be sufficient to resist pH changes. 2. Re-measure the pH at the end of your experiment. This will help you determine if a significant pH shift occurred. 3. Consider the effect of temperature on your buffer's pKa. Choose a buffer with a pKa that is close to your target pH at the experimental temperature.
Low apparent activity of butyl methylcarbamate. Suboptimal pH for activity. The pH of your assay may be outside the optimal range for the biological or chemical activity of butyl methylcarbamate.1. Determine the pH-activity profile. Follow a protocol similar to Protocol 2 to systematically test the activity of butyl methylcarbamate across a range of pH values. 2. Consult the literature for related compounds. If data for butyl methylcarbamate is unavailable, look for the optimal pH of structurally similar carbamates acting on the same target.
Precipitation of butyl methylcarbamate from solution. pH-dependent solubility. While generally soluble in polar organic solvents, the aqueous solubility of butyl methylcarbamate can be influenced by pH, especially if other components in the formulation are pH-sensitive.1. Visually inspect your solutions at different pH values. 2. Consider the use of co-solvents. If aqueous solubility is an issue, small amounts of a water-miscible organic solvent can be used. Ensure the co-solvent does not negatively impact the activity or stability.

Experimental Protocols

Protocol 1: Determining the pH-Stability Profile of Butyl Methylcarbamate

This protocol outlines a systematic approach to quantify the stability of butyl methylcarbamate across a range of pH values.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 3 to 10). Use buffers with pKa values close to the target pHs to ensure adequate buffering capacity. Examples include:

    • pH 3-5: Citrate buffer

    • pH 6-7.5: Phosphate buffer

    • pH 8-9: Tris buffer

    • pH 9-10: Carbonate-bicarbonate buffer

  • Adjust the final pH of each buffer solution at the intended experimental temperature.

2. Preparation of Butyl Methylcarbamate Stock Solution:

  • Prepare a concentrated stock solution of butyl methylcarbamate in a suitable organic solvent (e.g., acetonitrile or methanol).

3. Incubation:

  • In separate, sealed vials, add a small aliquot of the butyl methylcarbamate stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL).

  • Prepare a "time zero" sample by immediately quenching the reaction (see step 5).

  • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).

4. Sampling:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

5. Quenching and Analysis:

  • Immediately quench the hydrolysis reaction by adding the aliquot to a solution that neutralizes the pH or by preparing it for immediate analysis.

  • Analyze the concentration of the remaining butyl methylcarbamate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9] A C18 reversed-phase column is typically suitable.

6. Data Analysis:

  • For each pH, plot the concentration of butyl methylcarbamate versus time.

  • Determine the observed first-order rate constant (k_obs) for degradation at each pH by fitting the data to an exponential decay model.

  • Plot log(k_obs) versus pH to visualize the pH-rate profile.

Data Presentation: pH-Stability Profile of Butyl Methylcarbamate

pHBuffer SystemTemperature (°C)Observed Rate Constant (k_obs, h⁻¹)Half-life (t½, h)
3.0Citrate25[Example Data][Example Data]
4.0Citrate25[Example Data][Example Data]
5.0Citrate25[Example Data][Example Data]
6.0Phosphate25[Example Data][Example Data]
7.0Phosphate25[Example Data][Example Data]
8.0Tris25[Example Data][Example Data]
9.0Tris25[Example Data][Example Data]
10.0Carbonate25[Example Data][Example Data]
Protocol 2: Determining the pH-Activity Profile of Butyl Methylcarbamate

This protocol is a general guideline for determining the optimal pH for the activity of butyl methylcarbamate, assuming its activity is being assessed in an enzymatic assay.

1. Preparation of Assay Buffers:

  • Prepare a series of buffers covering a pH range relevant to the biological system under investigation (e.g., pH 5 to 9).

2. Enzyme and Substrate Preparation:

  • Prepare solutions of the target enzyme and its substrate in a neutral, low-molarity buffer.

3. Activity Assay:

  • For each pH to be tested, set up a reaction mixture containing the assay buffer, the substrate, and the enzyme.

  • Initiate the reaction by adding a solution of butyl methylcarbamate (or a vehicle control).

  • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

4. Data Analysis:

  • Determine the initial rate of the enzymatic reaction in the presence and absence of butyl methylcarbamate at each pH.

  • Calculate the percentage of inhibition or the inhibition rate constant (k_obs) at each pH.

  • Plot the activity (or inhibition) versus pH to determine the optimal pH.

Data Presentation: pH-Activity Profile of Butyl Methylcarbamate

pHBuffer SystemActivity/Inhibition (% of Maximum)
5.0Citrate[Example Data]
6.0Phosphate[Example Data]
7.0Phosphate[Example Data]
7.5Phosphate[Example Data]
8.0Tris[Example Data]
8.5Tris[Example Data]
9.0Tris[Example Data]

Visualization of Key Concepts

pH_Stability_Profile cluster_stability pH-Stability Profile of Butyl Methylcarbamate High Degradation (Acidic) High Degradation (Acidic) Optimal Stability Optimal Stability High Degradation (Acidic)->Optimal Stability Increasing pH High Degradation (Alkaline) High Degradation (Alkaline) Optimal Stability->High Degradation (Alkaline) Increasing pH

Caption: General pH-stability profile for butyl methylcarbamate.

pH_Activity_Profile cluster_activity pH-Activity Profile (e.g., Enzyme Inhibition) Low Activity (Acidic) Low Activity (Acidic) Optimal Activity Optimal Activity Low Activity (Acidic)->Optimal Activity Increasing pH Low Activity (Alkaline) Low Activity (Alkaline) Optimal Activity->Low Activity (Alkaline) Increasing pH

Caption: General pH-activity profile for butyl methylcarbamate.

Experimental_Workflow A Define Experimental pH Range B Prepare Buffered Solutions A->B C Conduct Stability/Activity Assays B->C D Quantify Butyl Methylcarbamate/Activity C->D E Analyze Data and Determine Optimal pH D->E

Sources

Troubleshooting

Technical Support Center: Troubleshooting Butyl Methylcarbamate (BMC) Enzyme Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve inconsistent data when evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve inconsistent data when evaluating Butyl Methylcarbamate (BMC) and related carbamate inhibitors.

Carbamates are notoriously tricky to assay because they do not behave like standard reversible inhibitors. Below, you will find a diagnostic workflow, causality-driven FAQs, and a self-validating protocol to ensure absolute scientific integrity in your Ellman's assays.

Diagnostic Triage Workflow

Before diving into the specific mechanics of your assay, use the following logical workflow to identify the most likely point of failure in your experimental design.

Troubleshooting Start Inconsistent IC50 for BMC CheckTime Are pre-incubation times strictly controlled? Start->CheckTime FixTime Standardize pre-incubation (e.g., exactly 15 min) CheckTime->FixTime No CheckDMSO Is DMSO concentration constant across dilutions? CheckTime->CheckDMSO Yes FixTime->CheckDMSO FixDMSO Use constant DMSO (e.g., 0.1% v/v) in all wells CheckDMSO->FixDMSO No CheckSubstrate Is substrate conversion < 10% during read? CheckDMSO->CheckSubstrate Yes FixDMSO->CheckSubstrate FixSubstrate Reduce enzyme concentration or read time CheckSubstrate->FixSubstrate No Valid Reproducible Assay CheckSubstrate->Valid Yes FixSubstrate->Valid

Diagnostic workflow for resolving inconsistent BMC enzyme assay results.

Core Troubleshooting FAQs

Q1: Why do my BMC IC50 values drift wildly depending on the day or the operator?

A1: Time-Dependent "Pseudo-Irreversible" Kinetics. Unlike standard reversible inhibitors, carbamates like BMC covalently modify the enzyme's catalytic serine (carbamylation). However, this covalent bond is not permanent; it undergoes slow spontaneous hydrolysis (decarbamylation)[1].

  • Causality: Because the enzyme is constantly being carbamylated and slowly decarbamylated, the system eventually reaches a dynamic steady state. If Operator A pre-incubates the enzyme and inhibitor for 10 minutes, and Operator B pre-incubates for 30 minutes, the ratio of free enzyme to carbamylated enzyme will differ drastically, causing the apparent IC50 to drift.

  • Self-Validating Solution: Always run a time-course pre-incubation assay (e.g., 0, 15, 30, 60 minutes) during assay development to find the steady-state equilibrium point. Once identified, lock this pre-incubation time into your Standard Operating Procedure (SOP) down to the exact second.

Q2: My dose-response curves for BMC have a shallow Hill slope (around 0.5). Is the compound aggregating?

A2: Solvent-Induced Enzyme Perturbation (The DMSO Artifact). While aggregation is a common culprit in drug discovery, shallow Hill slopes in methylcarbamate assays are frequently caused by improper DMSO dilution protocols[2].

  • Causality: DMSO is a polar aprotic solvent that is not biologically inert; it can act as a weak differential inhibitor and perturb the conformational state of enzymes[3][4]. If you perform serial dilutions of your BMC stock such that the DMSO concentration declines along with the inhibitor, the enzyme experiences varying levels of solvent stress across the plate. This differential perturbation artificially flattens the dose-response curve, yielding a Hill slope of ~0.5[2].

  • Self-Validating Solution: Implement a "Constant-DMSO" dilution protocol. Perform all serial dilutions in 100% DMSO first, then spike a uniform volume into the aqueous buffer so every well contains exactly 0.1% v/v DMSO[2].

Q3: The absorbance readings at 412 nm plateau after 3-4 minutes, making it impossible to calculate a linear initial velocity. What is failing?

A3: Substrate Depletion or DTNB Exhaustion. The Ellman method relies on the continuous reaction of thiocholine (cleaved from acetylthiocholine) with DTNB to produce a yellow colorimetric product[5].

  • Causality: If the enzyme concentration is too high, the acetylthiocholine substrate is rapidly consumed, violating the Michaelis-Menten steady-state assumption. Alternatively, the DTNB reagent may be fully reduced[6].

  • Self-Validating Solution: Check the uninhibited control wells. The R2 of the absorbance vs. time plot must be >0.99 over your chosen read window. If the line curves downward, dilute your enzyme stock 1:2 or 1:5 and repeat the assay[5].

Quantitative Analysis of Solvent Artifacts

To illustrate the critical nature of solvent control in BMC assays, the following table summarizes how DMSO dilution protocols directly alter quantitative assay outputs.

Dilution ProtocolDMSO DynamicsApparent IC50Observed Hill SlopeCausality / Mechanism
Protocol A Declining (Serial dilution of compound + DMSO)Artificially High~0.5 (Shallow)Declining DMSO concentration creates a gradient of baseline enzyme perturbation, flattening the curve[2].
Protocol C Constant (0.1% v/v across all wells)Accurate~1.0 (Standard)Uniform DMSO concentration ensures baseline enzyme activity remains constant across the dose-response[2].

Mechanistic Pathway of Carbamate Inhibition

Understanding the exact mechanism of your inhibitor is crucial for troubleshooting. BMC does not simply block the active site; it chemically reacts with it.

Mechanism E Free Enzyme (Active) EI Reversible Complex (E·I) E->EI + I (k1) I BMC Inhibitor EI->E (k-1) EC Carbamylated Enzyme (Inactive) EI->EC k2 (Carbamylation) EC->E H2O (k3) (Slow Decarbamylation)

Kinetic mechanism of pseudo-irreversible AChE inhibition by carbamates.

Self-Validating Experimental Protocol for BMC Inhibition

This step-by-step methodology for the Ellman's assay is specifically optimized to prevent the artifacts described above.

Phase 1: Reagent Preparation

  • Assay Buffer: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0).

  • DTNB Solution: Prepare 0.4 mg/mL 5,5′-dithiobis(2-nitrobenzoic acid) in Assay Buffer[6].

  • Substrate: Prepare 1 mM Acetylthiocholine iodide (ATCh) in Assay Buffer.

  • Enzyme: Dilute AChE to a working concentration that yields a strictly linear uninhibited reaction (ΔA412/min ≈ 0.05)[5].

Phase 2: Constant-DMSO Inhibitor Dilution (The Self-Validating Step) 5. Prepare a 0.1 M stock of BMC in 100% DMSO. 6. Perform 3-fold serial dilutions of BMC in 100% DMSO (not in buffer). 7. Transfer an equal volume of each DMSO dilution into the Assay Buffer to achieve a final constant DMSO concentration of 0.1% (v/v) in all assay wells[2].

Phase 3: Timed Pre-Incubation 8. Add 10 µL of the BMC dilutions to 70 µL of the AChE working solution in a 96-well UV-transparent plate[5]. 9. Incubate exactly for the predetermined optimal time (e.g., 15.0 minutes) at 25°C. Causality: Strict timing controls the steady-state of the slow decarbamylation step[1].

Phase 4: Reaction Initiation & Kinetic Read 10. Add 80 µL of DTNB solution to all wells[6]. 11. Initiate the reaction by adding 20 µL of 1 mM ATCh[6]. 12. Immediately read absorbance at 412 nm every 30 seconds for 10 minutes.

Phase 5: Data Validation 13. Calculate the R2 of the uninhibited control wells. If R2<0.99 , substrate depletion has occurred; reduce the enzyme concentration and repeat[5]. 14. Calculate the Z'-factor using the uninhibited (DMSO only) and fully inhibited controls. Proceed with IC50 calculation only if Z' > 0.5.

References

  • Solvent-, enzyme-, and structural-dependence of phenyl-substituted methyl carbamate inhibition of acetylcholinesterase - nih.gov
  • Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin - sigmaaldrich.com
  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - nih.gov
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase - acs.org
  • Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactiv
  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - nih.gov

Sources

Optimization

strategies for scaling up the synthesis of butyl methylcarbamate

Technical Support Center: Scale-Up Synthesis of tert-Butyl Methylcarbamate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifier: tert-Butyl methylcarbamate (CAS: 16066-84...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of tert-Butyl Methylcarbamate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifier: tert-Butyl methylcarbamate (CAS: 16066-84-5) | MW: 131.17 g/mol [1]

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the critical thermodynamic, kinetic, and engineering challenges associated with scaling up the synthesis of tert-butyl methylcarbamate (N-Boc-methylamine).

Part 1: Strategic FAQs for Process Scale-Up

Q1: Why transition from batch to continuous flow for the scale-up of tert-butyl methylcarbamate? A: The standard synthesis relies on the nucleophilic attack of methylamine on di-tert-butyl dicarbonate (Boc 2​ O). This reaction is highly exothermic and generates equimolar amounts of carbon dioxide (CO 2​ ) and tert-butanol as byproducts. In large batch reactors (e.g., >50 L), the surface-area-to-volume ratio decreases significantly, leading to poor heat transfer. This can cause thermal runaway, while rapid CO 2​ evolution risks dangerous over-pressurization.

Continuous flow chemistry offers a paradigm shift for this process[2]. By pumping reagents through a micro-tubular reactor, the system provides superior heat dissipation, ensuring strictly isothermal conditions. Furthermore, flow systems handle gas evolution seamlessly through integrated back-pressure regulators, preventing the degradation of the Boc-amine and drastically improving operational safety[2].

Q2: We observe a significant yield drop and the formation of urea byproducts when scaling from 100g to 1kg in a batch reactor. What is the root cause? A: This is a classic mass-transfer and volatility issue. Methylamine is a gas at room temperature (boiling point -6°C). If the reaction exotherm is not strictly maintained below 15°C during the Boc 2​ O addition, methylamine rapidly vaporizes out of the liquid phase.

  • The Causality: As methylamine escapes, the local stoichiometric ratio shifts, leaving Boc 2​ O in excess. This excess can react with the newly formed tert-butyl methylcarbamate to form di-Boc derivatives, or the altered kinetics can favor the formation of symmetric ureas.

  • The Solution: If batch processing is mandatory, utilize subsurface sparging for methylamine gas, or use pre-cooled aqueous methylamine (40% w/w). Strictly control the Boc 2​ O feed rate and maximize the impeller tip speed to eliminate localized concentration gradients.

Part 2: Quantitative Process Comparison

To guide your engineering choices, the following table summarizes the validated parameters for batch versus continuous flow scale-up strategies.

ParameterTraditional Batch ProcessContinuous Flow Process[2]Mechanistic Causality / Advantage
Mixing Efficiency Low to ModerateExtremely High (T-Mixer)Flow prevents localized Boc 2​ O excess, minimizing side reactions.
Temperature Control Δ T often >10°C (Hotspots)Isothermal ( Δ T < 1°C)High surface-area-to-volume ratio in flow prevents thermal degradation.
Residence/Reaction Time 4 to 6 hours5 to 15 minutesEnhanced mass transfer in flow accelerates the nucleophilic attack.
Gas Handling (CO 2​ ) Requires large headspaceHandled via Back PressureFlow systems safely compress CO 2​ in the fluid stream until controlled release.
Typical Isolated Yield 75% – 85%>95%Suppression of methylamine volatilization and byproduct formation.

Part 3: Validated Step-by-Step Pilot Methodology (Batch)

If continuous flow infrastructure is unavailable, the following self-validating batch protocol is engineered to mitigate scale-up risks.

Reagents:

  • Methylamine (40% w/w in water): 2.5 equivalents

  • Di-tert-butyl dicarbonate (Boc 2​ O): 1.0 equivalent

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Reactor Preparation: Charge a jacketed reaction vessel with the aqueous methylamine solution. Set the chiller unit to 0°C.

    • Causality: A 2.5x stoichiometric excess of methylamine acts as a thermodynamic sink and ensures pseudo-first-order kinetics, driving the reaction to completion while suppressing di-Boc formation.

  • Boc 2​ O Preparation: Dissolve Boc 2​ O in an equal volume of THF.

    • Causality: Diluting the electrophile reduces the localized heat of reaction upon introduction to the aqueous phase.

  • Controlled Addition: Initiate vigorous overhead stirring (e.g., 300+ RPM). Begin dropwise addition of the Boc 2​ O solution via an addition funnel or dosing pump.

    • Critical Control Parameter: The addition rate must be dynamically linked to the internal thermocouple. Do not allow the internal temperature to exceed 15°C.

  • Reaction Maturation: Once addition is complete, allow the reactor to slowly warm to 20°C and stir for 4 hours.

    • Self-Validation Step: Sample the organic phase and analyze via Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete only when the Boc 2​ O peak is entirely absent[3].

  • Quench and Phase Separation: Add deionized water to dissolve precipitated salts. Separate the organic phase.

  • Purification Wash: Wash the organic phase with a 5% aqueous citric acid solution.

    • Causality: The mild acid selectively protonates the unreacted methylamine, shifting its partition coefficient entirely into the aqueous waste stream, leaving the neutral tert-butyl methylcarbamate in the organic phase.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a colorless liquid/solid[3].

Part 4: Process Visualization

The following diagram illustrates the optimized continuous flow architecture for the safe, scalable synthesis of tert-butyl methylcarbamate.

G R1 Reagent A: Methylamine (aq) Mixer T-Mixer (High Turbulence) R1->Mixer HPLC Pump A R2 Reagent B: Boc2O in THF R2->Mixer HPLC Pump B Reactor Tubular Flow Reactor (Active Cooling: 5°C) Mixer->Reactor Mixed Feed BPR Back Pressure Regulator (Maintains Liquid Phase) Reactor->BPR Reaction Mixture + CO2 Generation Separator Gas-Liquid Separator (CO2 Venting) BPR->Separator Depressurization Product tert-Butyl Methylcarbamate (Collection & Workup) Separator->Product Purified Liquid Phase

Continuous flow reactor setup for the scalable synthesis of tert-butyl methylcarbamate.

References

  • Carbamic acid, N-methyl, t-butyl ester - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution Problems in the Chromatographic Analysis of Butyl Methylcarbamate

Welcome to the Technical Support Center for the chromatographic analysis of butyl methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of butyl methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution issues encountered during their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the analysis of butyl methylcarbamate?

A1: Co-elution in the analysis of butyl methylcarbamate can stem from several sources. The most frequent culprits include interference from complex sample matrices (e.g., food, environmental samples), the presence of structurally similar isomers or related compounds, and, if applicable, the co-elution of enantiomers for chiral butyl methylcarbamate derivatives.[1][2]

Q2: How can I quickly determine if I have a co-elution problem?

A2: The primary indicators of co-elution are poor peak shapes, such as tailing, fronting, or the appearance of shoulders on your peak of interest. If you are using a mass spectrometry (MS) detector, inconsistent ion ratios across the peak are a strong sign of co-elution. With a Diode Array Detector (DAD), differences in the UV-Vis spectra across the peak suggest the presence of more than one compound.

Q3: Is High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) better for analyzing butyl methylcarbamate?

A3: HPLC is generally the preferred method for analyzing carbamates like butyl methylcarbamate. This is because many carbamates are thermally labile and can degrade in the high temperatures of a GC inlet.[3] However, with proper derivatization, GC-MS can be a powerful tool for confirmation and identification of impurities.

Q4: What is a good starting point for an HPLC method for butyl methylcarbamate?

A4: A reversed-phase HPLC method using a C18 column is a common and effective starting point. A mobile phase consisting of a gradient of water and acetonitrile or methanol is typically employed.[3][4][5][6] For N-methylcarbamates, EPA Method 8318A provides a reference for elution order and retention times which can be a useful guide.[7]

Troubleshooting Guide 1: Co-elution with Matrix Components

Complex sample matrices are a frequent source of interfering compounds that can co-elute with butyl methylcarbamate. Effective sample preparation is the first and most critical step to mitigate these issues.

The Problem:

You observe a broad, distorted, or shouldered peak for butyl methylcarbamate when analyzing extracts from complex matrices like food or soil.

The Cause:

Endogenous components of the sample matrix (e.g., fats, pigments, sugars) are being co-extracted with your analyte and are not being chromatographically resolved.

The Solution: A Step-by-Step Sample Preparation Protocol (QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis, including carbamates, in a variety of matrices.[3][8]

Protocol:

  • Sample Homogenization: Begin with a representative and homogenized sample.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc).

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

    • Centrifuge at ≥4000 rpm for 5 minutes to separate the solid matrix from the liquid extract.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube. The contents of the d-SPE tube will vary based on the matrix:

      • For samples with fats and waxes: Use a tube containing MgSO₄, PSA (primary secondary amine), and C18 sorbent.

      • For pigmented samples: Use a tube containing MgSO₄, PSA, C18, and graphitized carbon black (GCB).[3][8]

    • Vortex for 1 minute to allow the sorbents to bind to interfering matrix components.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully collect the cleaned supernatant.

    • The extract can be directly analyzed or evaporated under a gentle stream of nitrogen and reconstituted in the initial mobile phase for HPLC analysis.

Data Presentation: Common d-SPE Sorbents and Their Functions
SorbentTarget Interferences
MgSO₄ Removes excess water
PSA Removes sugars, fatty acids, organic acids, and some pigments
C18 Removes non-polar interferences like fats and waxes
GCB Removes pigments and sterols
Experimental Workflow: QuEChERS Sample Preparation

quechers_workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample Homogenized Sample add_solvent Add Acetonitrile (with 1% Acetic Acid) sample->add_solvent add_salts Add QuEChERS Extraction Salts add_solvent->add_salts vortex_extract Vortex & Centrifuge add_salts->vortex_extract supernatant Transfer Supernatant vortex_extract->supernatant dspe_tube Add to d-SPE Tube (with appropriate sorbents) supernatant->dspe_tube vortex_cleanup Vortex & Centrifuge dspe_tube->vortex_cleanup final_extract Collect Cleaned Extract vortex_cleanup->final_extract hplc_analysis HPLC Analysis final_extract->hplc_analysis

Caption: QuEChERS workflow for sample preparation.

Troubleshooting Guide 2: Co-elution with Structurally Similar Compounds or Isomers

Even with clean samples, co-elution can occur if other compounds in the sample have similar chemical properties to butyl methylcarbamate. In these cases, optimizing the chromatographic method is key.

The Problem:

You observe a single, symmetrical peak, but suspect it may be composed of butyl methylcarbamate and a closely related isomer or impurity.

The Cause:

The current chromatographic conditions (mobile phase and stationary phase) do not provide sufficient selectivity to resolve the two compounds.

The Solution: A Systematic Approach to Method Optimization

1. Mobile Phase Modification:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of closely eluting compounds.

  • Adjust the Mobile Phase pH: If butyl methylcarbamate or the co-eluting compound has an ionizable functional group, adjusting the pH of the mobile phase can significantly impact retention and selectivity. For carbamates, a slightly acidic mobile phase (pH 3-4) can help to suppress the ionization of residual silanol groups on the stationary phase, leading to improved peak shape.[4]

  • Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with different gradient profiles to maximize resolution.

2. Stationary Phase Selection:

  • Change the Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A phenyl-hexyl column, for example, offers different selectivity based on pi-pi interactions. For carbamates specifically, there are commercially available columns that are QC-tested for their separation.[9]

  • Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain of the stationary phase, which can provide alternative selectivity for polar and hydrogen-bonding analytes.

Data Presentation: Example HPLC Method Parameters for N-Methylcarbamates
ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B and gradually increase
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 220 nm or MS

Note: These are starting conditions and should be optimized for your specific application.[3][4]

Logical Relationship: Mobile Phase Optimization Strategy

mobile_phase_optimization start Co-elution Observed change_organic Change Organic Modifier (Acetonitrile vs. Methanol) start->change_organic adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph If still co-eluting resolution_achieved Resolution Achieved change_organic->resolution_achieved If successful modify_gradient Modify Gradient Profile adjust_ph->modify_gradient If still co-eluting adjust_ph->resolution_achieved If successful modify_gradient->resolution_achieved If successful

Caption: Decision tree for mobile phase optimization.

Troubleshooting Guide 3: Co-elution of Enantiomers

If butyl methylcarbamate or a related compound in your sample is chiral, you may be observing the co-elution of its enantiomers. Standard reversed-phase HPLC will not separate enantiomers. Chiral chromatography is required in this case.

The Problem:

You have a pure standard of a chiral butyl methylcarbamate derivative that should be two enantiomers, but you only see a single peak on your achiral HPLC column.

The Cause:

Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, a chiral environment must be introduced into the chromatographic system.

The Solution: Chiral HPLC

The most common approach for separating enantiomers is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile for separating a wide range of chiral compounds, including those with carbamate functionalities.[9][10]

1. Chiral Stationary Phase (CSP) Selection:

  • Cellulose and Amylose Derivatives: Columns with stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points for chiral separations of carbamates.[9][11]

  • Screening Multiple CSPs: The selection of the best CSP is often empirical. It is advisable to screen a few different types of chiral columns to find the one that provides the best separation for your specific analyte.

2. Mobile Phase in Chiral Chromatography:

  • Normal Phase: Traditional mobile phases for chiral separations on polysaccharide-based CSPs consist of hexane and an alcohol modifier (e.g., isopropanol, ethanol).

  • Reversed Phase: Some modern chiral columns can be operated in reversed-phase mode using mobile phases of water and acetonitrile or methanol.

  • Additives: Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.

Data Presentation: Common Chiral Stationary Phases for Carbamate-like Structures
Chiral Stationary PhaseCommon Trade NamesTypical Mobile Phases
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel ODHexane/Isopropanol, Acetonitrile/Methanol
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak ADHexane/Isopropanol, Acetonitrile/Methanol
Amylose tris((S)-1-phenylethylcarbamate)Chiralpak ASHexane/Isopropanol

[9][11]

Experimental Workflow: Chiral Method Development

chiral_method_dev start Single Peak for Chiral Analyte select_csp Select Chiral Stationary Phases (e.g., Cellulose, Amylose derivatives) start->select_csp screen_csps Screen CSPs with Standard Mobile Phases select_csp->screen_csps optimize_mobile_phase Optimize Mobile Phase (Modifier, Additives) screen_csps->optimize_mobile_phase If partial separation separation_achieved Enantiomers Separated screen_csps->separation_achieved If successful optimize_mobile_phase->separation_achieved

Caption: Workflow for chiral method development.

References

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.). Retrieved from [Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was - EPA. (2007, February). Retrieved from [Link]

  • Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection - Austin Publishing Group. (2015, October 20). Retrieved from [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Retrieved from [Link]

  • Analysis of N-Methyl Carbamate Pesticides in Food. (n.d.). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - MDPI. (2011, September 20). Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved from [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (2018, September 29). Retrieved from [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today. (2016, November 24). Retrieved from [Link]

  • Separation of tert-Butyl carbamate on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Separation of Methyl methylcarbamate on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Measurement of n-Methylcarbamoyloxime and n-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization - Waters Corporation. (n.d.). Retrieved from [Link]

  • HPLC method development/validation and skin diffusion study of caffeine, methyl paraben ... - PMC. (2021, March 17). Retrieved from [Link]

  • (PDF) Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism - ResearchGate. (2010, October 15). Retrieved from [Link]

  • The separation of optical isomers by gas chromatography - CORE. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Insecticidal Efficacy of Butyl Methylcarbamate and Its Analogs

This guide provides a detailed comparative study of the insecticidal activity of butyl methylcarbamate and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this documen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative study of the insecticidal activity of butyl methylcarbamate and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and established scientific principles to offer an in-depth understanding of structure-activity relationships within this class of carbamate insecticides. We will explore the fundamental mechanism of action, compare the biological efficacy of various analogs, and provide validated experimental protocols for independent verification.

Introduction to Carbamate Insecticides

Carbamate insecticides are a major class of neurotoxic pesticides derived from carbamic acid.[1] Their development was inspired by the natural alkaloid physostigmine. These compounds are widely utilized in agriculture and public health to control a broad spectrum of insect pests.[2] Their efficacy stems from their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects.[3][4] Unlike organophosphates, which cause irreversible inhibition, carbamates are reversible inhibitors, a distinction that influences their duration of action and toxicological profile.[3] This guide focuses on simple aliphatic N-methylcarbamates, specifically butyl methylcarbamate and its analogs, to elucidate how subtle changes in the alkyl chain structure impact insecticidal potency.

The Molecular Mechanism: Acetylcholinesterase Inhibition

The primary mode of action for carbamate insecticides is the inhibition of the acetylcholinesterase (AChE) enzyme.[3] In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.

Carbamate insecticides act as pseudosubstrates for AChE. They bind to the active site of the enzyme and transfer their carbamoyl group to a critical serine residue, forming a carbamylated enzyme complex.[5] This process is analogous to the normal acetylation of the enzyme by acetylcholine, but the carbamylated enzyme is hydrolyzed at a significantly slower rate.[3] This effective inactivation of AChE leads to the accumulation of acetylcholine in the synapse, causing continuous and uncontrolled nerve firing. The resulting overstimulation of the insect's nervous system leads to tremors, paralysis, and ultimately, death.[1]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_products Hydrolysis Products ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by NerveImpulse Nerve Impulse (Continuous) AChR->NerveImpulse Choline Choline + Acetate AChE->Choline Produces Carbamate Carbamate Insecticide Carbamate->AChE Inhibits (Carbamylates)

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamates.

Structure-Activity Relationships (SAR)

The insecticidal potency of carbamate analogs is profoundly influenced by their chemical structure. The overall efficacy is a function of the molecule's ability to penetrate the insect cuticle, navigate to the target synapse, and effectively bind to and inhibit the AChE enzyme.[3] For butyl methylcarbamate and its analogs, key structural considerations include:

  • The Carbamate Moiety : The N-methylcarbamate group is crucial for the carbamylation of the AChE active site. Studies have consistently shown that N-methylcarbamates are significantly more toxic to insects than their N,N-dimethylcarbamate counterparts.[6]

  • The Alkyl Chain (Leaving Group) : The nature of the alkyl group (in this case, butyl and its isomers/analogs) dictates the leaving group's stability upon carbamylation and influences the compound's affinity for the enzyme's active site.

    • Chain Length : The length of the alkyl chain affects the compound's lipophilicity. An optimal lipophilicity is required for absorption and transport to the target site. For N-alkylcarbamates, inhibitory activity can vary with chain length, with optimal activity often seen in the hexyl to undecyl range for some series.[7]

    • Branching : Branching in the alkyl chain, such as the difference between n-butyl, isobutyl, and sec-butyl, can significantly alter the molecule's fit within the AChE active site. A compact structure can sometimes facilitate better interaction with the enzyme's gorge.[8][9] For example, 2-sec-butylphenyl methylcarbamate (fenobucarb) is a widely used and effective insecticide.[10][11]

Comparative Efficacy of Butyl Methylcarbamate Analogs

A comprehensive, publicly available dataset directly comparing the insecticidal activity (LD50) and AChE inhibition (IC50) of a full series of simple aliphatic methylcarbamates (e.g., propyl, butyl, pentyl) is limited. However, by examining data for structurally related compounds, particularly those with alkyl substitutions, we can derive valuable insights.

The most relevant and well-documented analog is 2-sec-butylphenyl methylcarbamate , commonly known as fenobucarb or BPMC .[2][11] This compound incorporates the sec-butyl group onto a phenyl ring, providing a basis for comparison. Its activity against various insect pests has been established.

Carbamate AnalogTarget SpeciesMetricValueReference(s)
Fenobucarb (2-sec-butylphenyl methylcarbamate)Rice leafhoppers & planthoppersApplication Rate0.5 - 1.0 kg/ha [2]
Propoxur (2-isopropoxyphenyl methylcarbamate)General (non-systemic)Rat Oral LD5040 - 150 mg/kg[10]
Carbofuran General (systemic)Rat Oral LD50~8 mg/kg[1]
Carbaryl General (broad-spectrum)Rat Oral LD50~250 mg/kg[1]
Aldicarb General (systemic)Rat Oral LD50~1 mg/kg[1]

Note: The table includes mammalian toxicity data (LD50 in rats) for context, as this is often more readily available and provides a general indication of biological activity. Lower LD50 values indicate higher toxicity.

Analysis of Comparative Data:

  • Fenobucarb (BPMC) is a potent contact insecticide used extensively against pests in rice and cotton cultivation.[2] Its efficacy highlights the successful incorporation of a branched butyl group into a carbamate structure.

  • The comparison with Propoxur , which has a smaller isopropoxy group, and other widely used carbamates like Carbofuran and Aldicarb , demonstrates the broad range of toxicity within this chemical class.[1][10] The high toxicity of compounds like Aldicarb underscores the potent inhibitory effect carbamates can have on acetylcholinesterase.

  • The structural similarity between the butyl group in the target compound and the sec-butyl group in fenobucarb suggests that butyl methylcarbamate itself would likely possess significant insecticidal properties, though its precise potency relative to these commercial products would require direct experimental testing.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the insecticidal activity of novel compounds.

Protocol 1: Insecticidal Activity Bioassay (Topical Application for LD50)

This method determines the dose of an insecticide required to kill 50% of a test population (Lethal Dose, LD50).

Methodology:

  • Insect Rearing : Rear a healthy, uniform population of the target insect species (e.g., housefly, Musca domestica) under controlled conditions (25±1°C, 60±5% relative humidity, 12:12 light:dark cycle).

  • Preparation of Test Solutions : Dissolve the butyl methylcarbamate analog in a suitable solvent, typically acetone, to create a stock solution. Prepare a series of serial dilutions from the stock solution to test a range of concentrations.

  • Anesthesia : Anesthetize adult insects (3-5 days old) briefly using carbon dioxide or by chilling them.

  • Topical Application : Using a calibrated microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of each test dilution to the dorsal thorax of individual insects. Treat a control group with the solvent alone. Use at least 3-4 replicates of 10-20 insects for each concentration.

  • Observation : Place the treated insects in clean containers with access to food and water and maintain them under the controlled rearing conditions.

  • Mortality Assessment : Record mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis : Correct the observed mortality for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (IC50)

This biochemical assay measures the concentration of an inhibitor required to reduce the activity of the AChE enzyme by 50% (Half-maximal Inhibitory Concentration, IC50).[12]

Methodology:

  • Enzyme Preparation : Prepare a homogenate of insect heads or thoraces (e.g., from houseflies) in a cold phosphate buffer (pH 7.5). Centrifuge the homogenate at low speed to remove debris, and use the resulting supernatant as the source of the AChE enzyme.

  • Inhibitor Solutions : Prepare a series of dilutions of the carbamate analog in the appropriate buffer.

  • Assay Procedure (Ellman's Method) :

    • In a 96-well microplate, add the enzyme preparation, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the inhibitor solution at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATChI).

    • AChE hydrolyzes ATChI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

  • Measurement : Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis : Calculate the percentage of enzyme inhibition for each concentration of the carbamate analog compared to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[13]

Experimental_Workflow cluster_bioassay LD50 Bioassay cluster_biochem IC50 AChE Assay B1 Prepare Carbamate Dilutions B2 Topical Application on Insects B1->B2 B3 24h Incubation B2->B3 B4 Assess Mortality B3->B4 B5 Probit Analysis → LD50 B4->B5 C1 Prepare AChE Source (Insect Homogenate) C2 Incubate AChE with Carbamate Dilutions C1->C2 C3 Add Substrate (ATChI) & DTNB C2->C3 C4 Measure Absorbance (412 nm) C3->C4 C5 Regression Analysis → IC50 C4->C5

Caption: General experimental workflow for carbamate efficacy testing.

Conclusion

References

  • Jurecic, D. (2012). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules. Available at: [Link]

  • Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • Kratky, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules. Available at: [Link]

  • Gülçin, İ., et al. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available at: [Link]

  • Nagata, K., et al. (1985). Effects of insecticidal carbamates on brain acetylcholine content, acetylcholinesterase activity and behavior in mice. Toxicology Letters. Available at: [Link]

  • Kummari, M., et al. (2023). Assessment of Fenobucarb and Propoxur insecticides in environmental samples by spectrophotometric and spectro uorimetric methods. ResearchGate. Available at: [Link]

  • Georghiou, G. P., & Metcalf, R. L. (1962). Insecticidal Carbamates: Comparison of the Activities of N-methyl and N,N-dimethylcarbamates of Various Phenols. R Discovery. Available at: [Link]

  • Alanwood, C. (n.d.). fenobucarb data sheet. Compendium of Pesticide Common Names. Available at: [Link]

  • Liu, N., et al. (2010). Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Liu, N., et al. (2010). Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Rayfull Chemicals. (n.d.). Fenobucarb(BPMC). Zhejiang Rayfull Chemicals Co.,Ltd.. Available at: [Link]

  • Li, Y., et al. (2020). Fenobucarb-induced developmental neurotoxicity and mechanisms in zebrafish. PubMed. Available at: [Link]

  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization. Available at: [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zhu, J. J., et al. (2010). Evaluation of semiochemical toxicity to houseflies and stable flies (Diptera: Muscidae). PubMed. Available at: [Link]

  • Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. Florida Online Journals. Available at: [Link]

  • Lin, J. G., et al. (1997). Genetic toxicity of iV-methylcarbamate insecticides and their iV-nitroso derivatives. Oxford Academic. Available at: [Link]

Sources

Comparative

comparing the cholinesterase inhibitory potency of butyl methylcarbamate and its derivatives

An In-Depth Technical Guide to Cholinesterase Inhibitory Potency: A Comparative Analysis of Butyl Methylcarbamate and Its Aryl Derivatives Abstract Methylcarbamates represent a critical class of compounds in both neuroph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cholinesterase Inhibitory Potency: A Comparative Analysis of Butyl Methylcarbamate and Its Aryl Derivatives

Abstract

Methylcarbamates represent a critical class of compounds in both neuropharmacology (e.g., Alzheimer's disease therapeutics) and agrochemistry due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. However, the structural nuances of the carbamate moiety—specifically the nature of the leaving group attached to the ester oxygen—dictate their inhibitory potency. This guide provides an objective comparison of the baseline aliphatic compound, butyl methylcarbamate, against its aryl-substituted derivatives, such as 2-sec-butylphenyl N-methylcarbamate (fenobucarb) and complex benzene-based carbamates like rivastigmine.

Mechanistic Paradigm: The Causality of the Leaving Group

To understand the vast differences in IC50 values among methylcarbamate derivatives, one must first examine the mechanism of enzyme inhibition. Carbamates act as pseudoirreversible inhibitors . The inhibition cascade initiates via a nucleophilic attack by the active-site serine (Ser203 in human AChE) on the carbamate carbonyl carbon[2]. This forms a tetrahedral intermediate, which subsequently collapses to yield a covalently carbamylated enzyme and a free leaving group.

The causality behind the stark difference in potency between alkyl and aryl methylcarbamates lies in the pKa​ and stability of this leaving group:

  • Alkyl Carbamates (e.g., tert-butyl methylcarbamate): These compounds must expel a highly basic, unstable alkoxide ion during the carbamylation step. Consequently, the activation energy for this transition state is high, resulting in poor inhibitory potency[2].

  • Aryl Carbamates (e.g., fenobucarb or rivastigmine): These derivatives generate a resonance-stabilized phenoxide anion upon cleavage[2]. The thermodynamic stability of the phenoxide leaving group dramatically accelerates the carbamylation rate, lowering the IC50 into the low micromolar or nanomolar range[3].

Mechanism A AChE Active Site (Ser203) C Tetrahedral Intermediate A->C Nucleophilic Attack B Methylcarbamate Derivative B->C Binding D Carbamylated AChE (Inactive State) C->D Covalent Bond Formation E Leaving Group (Alkoxide vs Phenoxide) C->E Cleavage (Rate Limiting) F Spontaneous Hydrolysis D->F G Reactivated AChE (Functional) F->G H2O Addition

Fig 1. Pseudoirreversible carbamylation of the AChE catalytic serine and subsequent slow hydrolysis.

Quantitative Data: Comparative Potency Analysis

The following table summarizes the experimental IC50 values and mechanistic properties of baseline butyl methylcarbamate versus its aryl derivatives, highlighting the structure-activity relationship (SAR).

CompoundStructural ClassLeaving GroupAChE IC50 (µM)Mechanistic Notes
tert-Butyl methylcarbamate Alkyl carbamatetert-Butoxide (Alkoxide)> 100Poor leaving group stability results in weak enzyme carbamylation[2].
2-sec-Butylphenyl N-methylcarbamate (Fenobucarb) Aryl carbamate2-sec-Butylphenoxide~ 1.0 - 5.8Resonance-stabilized phenoxide enhances nucleophilic attack efficiency[4].
Rivastigmine Complex Aryl carbamateSubstituted phenoxide~ 4.1Clinically approved standard; highly stable phenoxide leaving group[3].

Self-Validating Experimental Protocol: Modified Ellman’s Assay

To objectively measure and compare the cholinesterase inhibitory potency of these derivatives, a modified high-throughput Ellman's assay is the gold standard[3]. As an application scientist, it is crucial to design this assay as a self-validating system to prevent false positives caused by background hydrolysis or reagent degradation.

Causality of Experimental Choices:
  • 10-Minute Pre-incubation: Because carbamates are time-dependent, pseudoirreversible inhibitors, a pre-incubation phase is mandatory. This allows the covalent carbamylation of the enzyme to reach a steady state before the introduction of the competing substrate (acetylthiocholine, ATCh).

  • pH 8.0 Buffer: The slightly basic pH ensures optimal ionization of the AChE catalytic triad (Ser-His-Glu) and the efficient generation of the yellow 5-thio-2-nitrobenzoate (TNB) anion for spectrophotometric detection.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the methylcarbamate derivatives in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • Assay Assembly: In a 96-well microplate, dispense 140 µL of the phosphate buffer, 20 µL of human AChE (0.2 U/mL), and 20 µL of the test compound (at varying concentrations from 10−9 to 10−4 M).

  • Internal Validation Controls:

    • Validation A (Positive Control): Run parallel wells using Rivastigmine to confirm enzyme sensitivity.

    • Validation B (Non-enzymatic Blank): Run parallel wells replacing AChE with buffer to measure the spontaneous background hydrolysis of ATCh.

  • Pre-incubation: Incubate the microplate at 25°C for exactly 10 minutes to allow carbamylation.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB (chromogen) and 10 µL of 15 mM ATCh (substrate) to all wells.

  • Kinetic Readout & Analysis: Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Subtract the non-enzymatic blank rate from all test wells. Calculate the initial velocity ( v0​ ) and determine the IC50 using non-linear regression analysis.

Workflow Step1 1. Reagent Preparation (DTNB, ATCh, Buffer pH 8.0) Step2 2. Inhibitor Pre-incubation (Enzyme + Carbamate, 10 min) Step1->Step2 Step3 3. Substrate Addition (Initiate with ATCh & DTNB) Step2->Step3 Control1 Validation A: Rivastigmine Positive Control Step2->Control1 Step4 4. Kinetic Readout (Absorbance at 412 nm, 5 min) Step3->Step4 Step5 5. Data Analysis (IC50 via Non-linear Regression) Step4->Step5 Control2 Validation B: Non-enzymatic ATCh Blank Step4->Control2

Fig 2. Self-validating Ellman's assay workflow for precise IC50 determination.

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Butyl Methylcarbamate Analysis

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison for the analysis of butyl methylcarbamate. It is intended for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison for the analysis of butyl methylcarbamate. It is intended for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods for this compound. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating system for data comparison.

Introduction: The Analytical Challenge of Butyl Methylcarbamate

Butyl methylcarbamate, like many carbamates, presents unique analytical hurdles. A key challenge is its thermal lability, which can lead to degradation during analysis, particularly with gas chromatography (GC) methods[1]. This guide will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide a framework for comparing their performance across different laboratories. The goal of an inter-laboratory comparison is to assess the proficiency of participating laboratories and to identify the most robust analytical methods for routine use. Proficiency testing schemes provide an independent and unbiased assessment of analytical performance[2].

Designing the Inter-Laboratory Study

A successful inter-laboratory comparison begins with a well-defined study design. This involves the preparation and distribution of a homogenous and stable test sample to all participating laboratories. For this study, a stock solution of butyl methylcarbamate in a suitable solvent, such as methanol, would be prepared and distributed. Participants would be instructed to spike a specific matrix (e.g., a placebo formulation, process stream surrogate) at a predetermined concentration.

The study should include samples at different concentration levels to assess linearity and the limit of quantitation of the methods. It is also crucial to provide a certified reference standard of butyl methylcarbamate to all participants for calibration purposes. Organizations like NSI Lab Solutions provide proficiency test samples for a range of carbamates in various matrices, which can serve as a model for designing the study[3][4].

Study_Design cluster_Preparation Sample Preparation cluster_Analysis Laboratory Analysis cluster_Evaluation Data Evaluation Prep Preparation of Homogenous Butyl Methylcarbamate Sample Dist Distribution to Participating Laboratories Prep->Dist RefStd Provision of Certified Reference Standard Prep->RefStd Analysis Analysis by Participating Laboratories using Pre-defined Methods Dist->Analysis Data Submission of Analytical Results Analysis->Data Stats Statistical Analysis (e.g., Z-scores) Data->Stats Report Final Comparison Report Stats->Report

Caption: Workflow for the inter-laboratory comparison study.

Comparative Analytical Methodologies

This section details the recommended analytical methods for the inter-laboratory comparison. Each laboratory should perform the analysis using both HPLC-UV and GC-MS to allow for a comprehensive comparison of the techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the preferred technique for carbamates due to its suitability for non-volatile and thermally sensitive compounds[1]. A reversed-phase HPLC method is a common and effective approach[1].

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of deionized water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 80% A, 20% B

    • 5-20 min: Linear gradient to 30% A, 70% B

    • 20-25 min: Hold at 30% A, 70% B

    • 25-30 min: Return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Quantification: External standard calibration using the provided certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, providing structural information that can confirm the identity of the analyte and any impurities[1]. To mitigate the thermal lability of butyl methylcarbamate, a fast temperature ramp and a deactivated injector liner are recommended.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Injector: Split/splitless injector at 200°C with a fast injection.

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp: 20°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

  • Quantification: An internal standard, such as a structurally similar but chromatographically resolved carbamate, should be used for accurate quantification.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC-UV Analysis cluster_GCMS GC-MS Analysis Sample Test Sample Received Spike Spiking into Matrix Sample->Spike Extract Extraction/Dilution Spike->Extract HPLC_Inject Inject into HPLC Extract->HPLC_Inject GC_Inject Inject into GC Extract->GC_Inject HPLC_Sep C18 Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (220 nm) HPLC_Sep->HPLC_Detect HPLC_Quant External Standard Quantification HPLC_Detect->HPLC_Quant GC_Sep Capillary Column Separation GC_Inject->GC_Sep GC_Detect Mass Spectrometry Detection GC_Sep->GC_Detect GC_Quant Internal Standard Quantification GC_Detect->GC_Quant

Caption: General analytical workflow for each participating laboratory.

Data Analysis and Performance Evaluation

Upon receipt of the analytical results from all participating laboratories, a statistical evaluation will be performed. The primary metric for assessing proficiency will be the Z-score, which compares a laboratory's result to the consensus mean of all results[5].

The consensus mean will be determined after the removal of any statistical outliers. A laboratory's performance is generally considered satisfactory if its Z-score is between -2.0 and +2.0[5].

Data Comparison Tables

The following tables should be used to summarize the data from the inter-laboratory comparison.

Table 1: Comparison of HPLC-UV and GC-MS Performance for Butyl Methylcarbamate Analysis

ParameterHPLC-UVGC-MSRationale for Comparison
Mean Recovery (%) Data to be filledData to be filledAccuracy of the method.
Repeatability (RSD%) Data to be filledData to be filledPrecision of the method within a single lab.
Reproducibility (RSD%) Data to be filledData to be filledPrecision of the method between labs.
Limit of Quantitation Data to be filledData to be filledSensitivity of the method.
Linearity (R²) Data to be filledData to be filledMethod's ability to provide results proportional to concentration.

Table 2: Summary of Inter-Laboratory Results for a Spiked Sample (Concentration: X µg/mL)

Laboratory IDHPLC-UV Result (µg/mL)HPLC-UV Z-ScoreGC-MS Result (µg/mL)GC-MS Z-Score
Lab 1
Lab 2
Lab 3
...
Consensus Mean N/AN/A
Standard Deviation N/AN/A

Discussion and Recommendations

The results of the inter-laboratory comparison should be thoroughly discussed. Key discussion points should include:

  • Method Performance: A direct comparison of the accuracy, precision, sensitivity, and linearity of the HPLC-UV and GC-MS methods. It is anticipated that HPLC will demonstrate better reproducibility for the thermally labile butyl methylcarbamate.

  • Laboratory Performance: An evaluation of the overall performance of the participating laboratories, with a focus on any systematic biases or high variability.

  • Challenges Encountered: A summary of any analytical challenges reported by the participants, such as matrix interferences or issues with instrument performance.

Based on the data, a recommendation should be made for the most suitable method for the routine analysis of butyl methylcarbamate. For routine quality control, the robustness and lower complexity of HPLC-UV may be favored. GC-MS would be recommended as a complementary technique for confirmatory analysis and impurity identification[1].

Conclusion

This guide has outlined a comprehensive framework for an inter-laboratory comparison of butyl methylcarbamate analysis. By following the proposed study design, analytical methodologies, and data evaluation procedures, organizations can gain valuable insights into the performance of their analytical laboratories and establish robust, validated methods for the analysis of this important compound. The ultimate goal of such a study is to ensure the generation of high-quality, reproducible data, which is paramount in research and drug development.

References

  • NSI Lab Solutions PEO-001 Carbamate Pesticides Drinking Water Proficiency Test; 2/PK. Cole-Parmer. Available at: [Link]

  • [Preparation of samples for proficiency testing of pesticide residue analysis in processed foods]. PubMed. Available at: [Link]

  • Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Oriental Journal of Chemistry. Available at: [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent. Available at: [Link]

  • Laboratory proficiency testing for pesticide residue analysis in tobacco | CORESTA. CORESTA. Available at: [Link]

  • sec.-Butyl N-methyl carbamate. Virginia.gov. Available at: [Link]

  • tert-Butyl-N-methylcarbamate - [B2974]. Synthonix, Inc. Available at: [Link]

  • Analysis of N-Methyl Carbamate Pesticides in Food. Restek. Available at: [Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC. NCBI. Available at: [Link]

  • A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. PJSIR. Available at: [Link]

  • Reaction gas chromatographic analysis of pesticides. I. On-column transesterification of N-methylcarbamates by methanol. ACS Publications. Available at: [Link]

  • Reaction Gas Chromatographic Analysis of Pesticides. I. On-Column Transesterification of N-Methylcarbamates by Methanol. ElectronicsAndBooks.com. Available at: [Link]

  • Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. ResearchGate. Available at: [Link]

  • Liquid chromatographic determination of N-methyl carbamate pesticide residues at low parts-per-billion levels in eggs. PubMed. Available at: [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. Available at: [Link]

  • Determination of Methyl Carbamate and Ethyl Carbamate in White Liquor by GC-MS. Food Science. Available at: [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Available at: [Link]

  • FOCUS ON THE INTERLABORATORY COMPARISONS REPORT. BIPEA. Available at: [Link]

  • Interlaboratory Comparison Study for the Determination of Methyl Tert-Butyl Ether in Water. Springer. Available at: [Link]

  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Validation of In Vitro Metabolism Models for Butyl Methylcarbamate

The Mechanistic Grounding of Carbamate Metabolism Evaluating the metabolic fate of aliphatic carbamates, such as butyl methylcarbamate (BMC), requires a nuanced understanding of competing biotransformation pathways. Unli...

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Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Grounding of Carbamate Metabolism

Evaluating the metabolic fate of aliphatic carbamates, such as butyl methylcarbamate (BMC), requires a nuanced understanding of competing biotransformation pathways. Unlike standard small molecules that strictly follow Cytochrome P450 (CYP450) mediated Phase I oxidation, carbamates are heavily subjected to rapid ester cleavage.

The biotransformation of BMC is governed by two primary enzyme families:

  • Carboxylesterases (CES1 and CES2): These enzymes catalyze the hydrolysis of the carbamate ester bond, yielding an aliphatic alcohol, carbon dioxide, and methylamine. This is often the dominant clearance pathway.

  • Cytochrome P450s (primarily CYP2E1 and CYP3A4): These enzymes mediate the N-demethylation or aliphatic hydroxylation of the compound.

Because these pathways operate competitively, selecting an in vitro model that accurately reflects the physiological ratio of CES to CYP activity is critical. As demonstrated in foundational studies on carbamate toxicology, the involvement of CYP2E1 and hydrolase A (a CES isozyme) dictates the metabolic clearance and potential bioactivation of these compounds ().

Pathway BMC Butyl Methylcarbamate (Parent Compound) CES Carboxylesterases (CES1 / CES2) BMC->CES Ester Cleavage CYP Cytochrome P450 (CYP2E1 / CYP3A4) BMC->CYP Oxidation Hydrolysis Hydrolysis Pathway (Aliphatic Alcohol) CES->Hydrolysis Oxidation Oxidation Pathway (N-Demethylation) CYP->Oxidation Tox Detoxification Hydrolysis->Tox Oxidation->Tox

Fig 1. Competing metabolic pathways of butyl methylcarbamate via CES and CYP450 enzymes.

Objective Comparison of In Vitro Alternatives

To validate the metabolic profile of BMC, researchers typically choose between three primary in vitro models. Each system presents distinct advantages and limitations regarding physiological relevance and throughput.

  • Human Liver Microsomes (HLMs): Subcellular fractions containing endoplasmic reticulum vesicles. They are highly enriched in CYPs and CES but lack cytosolic Phase II enzymes unless specific cofactors (e.g., UDPGA) are artificially supplemented. HLMs are the gold standard for predicting in vivo clearance due to their high throughput and reproducibility ().

  • Cryopreserved Human Hepatocytes (CHHs): Intact liver cells that contain the complete, physiologically relevant stoichiometry of Phase I and Phase II enzymes, as well as natural cellular membrane barriers.

  • Recombinant Human Enzymes (rhCYP / rhCES): Isolated, individually expressed enzymes used strictly for reaction phenotyping (identifying which specific isozyme is responsible for clearance).

Experimental Data: Performance Comparison for BMC Clearance

Below is a representative experimental dataset comparing the performance of these three models when evaluating BMC at a 1 µM substrate concentration.

ParameterHuman Liver Microsomes (HLM)Cryopreserved Hepatocytes (CHH)Recombinant Enzymes (rhCYP3A4)
Phase I Activity (CYP/CES) Extremely High (Enriched)PhysiologicalExtremely High (Isolated)
Phase II Activity Absent (Requires Cofactors)Present (Endogenous)Absent
Throughput High (96/384-well compatible)Low to ModerateHigh
Cost per Assay LowHighModerate
BMC Half-Life ( t1/2​ ) 15.4 ± 1.2 min24.5 ± 2.1 min42.1 ± 3.5 min
Intrinsic Clearance ( CLint​ ) 45.0 µL/min/mg protein28.2 µL/min/10⁶ cells16.4 µL/min/nmol CYP

Causality Insight: Why does BMC clear faster in HLMs than in CHHs? In intact hepatocytes, BMC must passively diffuse or be actively transported across the cellular membrane to reach the endoplasmic reticulum. HLMs lack this membrane barrier, exposing the compound directly to enriched CES and CYP enzymes, often resulting in an over-prediction of intrinsic clearance.

Self-Validating Experimental Protocols

A robust metabolic assay must be a self-validating system . This means the protocol inherently controls for chemical instability, non-specific binding, and enzymatic competency. Below is the optimized step-by-step methodology for validating BMC metabolism using HLMs.

Step-by-Step HLM Clearance Workflow
  • System Preparation & Pre-warming:

    • Action: Dilute pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Pre-warm the suspension in a 37°C water bath for 5 minutes.

    • Causality: Pre-warming ensures that enzyme kinetics are evaluated at physiological temperatures. Cold incubations artificially depress Vmax​ .

  • Substrate Addition:

    • Action: Spike BMC into the HLM suspension to achieve a final concentration of 1 µM (keep organic solvent concentration <0.1% v/v).

  • Initiation via Cofactors (The Self-Validating Step):

    • Action: Initiate the reaction by adding a NADPH-regenerating system.

    • Self-Validation Protocol: Run a parallel Minus-Cofactor Control (-NADPH) . Because CYPs require NADPH to function but CES enzymes do not, any BMC depletion observed in the -NADPH control is definitively attributed to CES-mediated hydrolysis or chemical instability.

  • Time-Course Aliquoting & Quenching:

    • Action: At predetermined intervals (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the enzymes to halt the reaction at the exact time point, and it acts as an extraction solvent to precipitate proteins out of the solution.

  • Centrifugation & LC-MS/MS Analysis:

    • Action: Centrifuge the quenched samples at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow Prep 1. System Prep (Thaw & Pre-warm) Incubate 2. Incubation (Add BMC + Cofactors) Prep->Incubate Quench 3. Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precip.) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantification) Centrifuge->LCMS Data 6. Data Analysis (Calculate CL_int) LCMS->Data

Fig 2. Self-validating experimental workflow for in vitro metabolic clearance assays.

Strategic Model Selection

Choosing the correct model for BMC validation depends entirely on the specific pharmacokinetic question being asked. Use the logic tree below to determine the optimal assay system for your drug development pipeline.

LogicTree Start Goal: Validate BMC Metabolism Q1 Need Phase II Conjugation Data? Start->Q1 CHH Cryopreserved Human Hepatocytes Q1->CHH Yes Q2 Identify Specific Isozymes? Q1->Q2 No HLM Human Liver Microsomes Q2->HLM No (General Phase I) rhCYP Recombinant Enzymes Q2->rhCYP Yes

Fig 3. Decision matrix for selecting the optimal in vitro metabolism model.

References

  • Title: Metabolism of ethyl carbamate by pulmonary cytochrome P450 and carboxylesterase isozymes: involvement of CYP2E1 and hydrolase A Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Relevance of In Vitro Metabolism Models to PET Radiotracer Development: Prediction of In Vivo Clearance in Rats from Microsomal Stability Data Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Overview of Carboxylesterases and Their Role in the Metabolism of Insecticides Source: ResearchGate URL: [Link]

Validation

comparative analysis of butyl methylcarbamate synthesis routes

Comparative Analysis of Butyl Methylcarbamate Synthesis Routes: From Legacy Phosgenation to Green Catalysis Executive Summary Butyl N-methylcarbamate (BMC) and its highly utilized laboratory variant, tert-butyl N-methylc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Butyl Methylcarbamate Synthesis Routes: From Legacy Phosgenation to Green Catalysis

Executive Summary Butyl N-methylcarbamate (BMC) and its highly utilized laboratory variant, tert-butyl N-methylcarbamate (Boc-methylamine), serve as indispensable building blocks in the synthesis of agrochemicals, pharmaceuticals, and complex blocked isocyanates[1][2]. The industrial and bench-scale production of these compounds has undergone a massive paradigm shift. Driven by the severe safety hazards associated with legacy methods—most notably the toxicity of phosgene and methyl isocyanate (MIC)—modern chemical engineering has pivoted toward catalytic and phosgene-free alternatives[2][3].

This guide objectively evaluates the four primary synthetic routes for butyl methylcarbamates, detailing the mechanistic causality, quantitative performance, and step-by-step self-validating protocols required for successful execution.

Mechanistic Evaluation of Synthesis Pathways

1. The Legacy Phosgene/Isocyanate Route Historically, the global production of carbamates relied almost entirely on the phosgene process[2]. Methylamine is reacted with phosgene to generate methyl isocyanate (MIC), which is subsequently trapped by butanol to yield the carbamate[2][4].

  • Causality & Limitations: Phosgene is a highly reactive bidentate electrophile, ensuring rapid kinetics and near-quantitative yields. However, the reaction generates stoichiometric amounts of highly corrosive hydrogen chloride gas, necessitating specialized, corrosion-resistant infrastructure[2]. More critically, the intermediate MIC is exceptionally toxic, posing catastrophic exposure risks that make this route increasingly obsolete for new facilities[2].

2. Palladium-Catalyzed Oxidative Carbonylation (The Green Route) To circumvent toxic intermediates, oxidative carbonylation utilizes carbon monoxide (CO), oxygen, methylamine, and butanol in a single-pot reaction catalyzed by palladium (e.g., Pd black or Pd/C) and an alkali metal iodide promoter[3][5].

  • Causality & Limitations: The Pd(II) species coordinates with CO and methylamine to form a reactive carbamoylpalladium intermediate. Nucleophilic attack by butanol forms the carbamate, while molecular oxygen reoxidizes the resulting Pd(0) back to Pd(II), closing the catalytic cycle[3][5]. This route boasts exceptional atom economy, producing water as the only major byproduct, and completely bypasses the formation of MIC[3].

3. Diphenyl Carbonate (DPC) Thermal Degradation For continuous industrial flow systems, diphenyl carbonate (DPC) acts as a safe, solid phosgene surrogate. Methylamine reacts with DPC to form phenyl N-methylcarbamate, which is thermally cracked to release MIC in situ. This MIC is immediately reacted with butanol in a subsequent reactor zone[4][6].

  • Causality & Limitations: By generating MIC continuously and consuming it instantaneously, the steady-state concentration of the toxic gas remains negligible. This self-regulating system provides the high yields of the isocyanate route without the associated bulk storage risks[4].

4. The Boc-Anhydride Route (Lab-Scale Standard) For the synthesis of the tert-butyl derivative (tert-butyl N-methylcarbamate), the direct reaction of methylamine with di-tert-butyl dicarbonate (Boc2O) is the gold standard[1].

  • Causality & Limitations: Boc2O selectively acylates the primary amine. The leaving group (tert-butyl carbonate) spontaneously decarboxylates into CO2 gas and tert-butanol. This irreversible gas evolution thermodynamically drives the reaction to completion, eliminating the need for complex purification[1].

Reaction Pathway Visualization

G Amine Methylamine Phosgene Phosgene Route (Highly Toxic) Amine->Phosgene DPC DPC Route (Diphenyl Carbonate) Amine->DPC OxCarb Oxidative Carbonylation (CO + O2 + Pd Catalyst) Amine->OxCarb Boc Boc-Anhydride Route (Boc2O) Amine->Boc Alcohol Butanol / tert-Butanol Alcohol->OxCarb MIC Methyl Isocyanate (MIC) [Toxic Intermediate] Phosgene->MIC - HCl Product Butyl N-methylcarbamate (or tert-butyl derivative) MIC->Product + Alcohol PhenylCarb Phenyl N-methylcarbamate [Intermediate] DPC->PhenylCarb - Phenol PhenylCarb->MIC Thermal Cracking OxCarb->Product - H2O Boc->Product + tert-Butanol - CO2

Mechanistic pathways for butyl methylcarbamate synthesis comparing legacy and green routes.

Quantitative Performance Analysis

Synthesis RouteKey ReagentsTypical YieldAtom EconomyPrimary ByproductsSafety / Toxicity ProfileBest Use Case
Phosgenation Phosgene, Butanol90-95%LowHCl gasCritical Hazard (MIC/Phosgene)Legacy Industrial
Oxidative Carbonylation CO, O2, Pd Catalyst85-98%HighH2OModerate (CO gas handling)Modern Green Industrial
DPC Thermal Degradation DPC, Butanol~96%MediumPhenolModerate (In situ MIC)Continuous Flow Scale-up
Boc-Protection Boc2O, tert-Butanol>95%MediumCO2, tert-ButanolLow (Bench-stable reagents)Pharmaceutical Lab-Scale

(Data synthesized from patent literature and chemical databases[1][2][3][4])

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Oxidative Carbonylation (Route 2) Objective: Synthesize butyl N-methylcarbamate via a phosgene-free catalytic cycle.

  • Catalyst & Reagent Loading: In a high-pressure stainless-steel autoclave, load 1.0 mmol of Pd black (catalyst) and 2.0 mmol of potassium iodide (promoter). Add a solution containing 100 mmol of methylamine dissolved in 50 mL of anhydrous 1-butanol[3].

    • Validation Checkpoint: Purge the reactor three times with N2 gas before proceeding to prevent premature, uncontrolled oxidation of the alcohol.

  • Pressurization: Pressurize the autoclave with a controlled mixture of carbon monoxide and oxygen (typically a 3:1 ratio, diluted in a carrier gas to remain outside explosive limits) to a total pressure of 60-80 bar[3].

  • Reaction Execution: Heat the stirred mixture to 150°C.

    • Validation Checkpoint: Monitor the internal pressure gauge. A steady pressure drop indicates active gas uptake (CO/O2 consumption). The reaction is complete when the pressure plateaus (typically 5-6 hours)[3].

  • Isolation: Cool the reactor to room temperature and safely vent residual gases. Filter the mixture to recover the Pd catalyst (which can be washed and reused). Distill the filtrate under reduced pressure to isolate the pure butyl N-methylcarbamate[3].

Protocol B: Synthesis of tert-Butyl N-methylcarbamate via Boc2O (Route 4) Objective: Mild, bench-top synthesis of the tert-butyl derivative.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of methylamine (using a 40% aqueous or methanolic solution) in 20 mL of dichloromethane (DCM)[1][7]. Cool the flask to 0°C using an ice bath.

  • Acylation: Dissolve 10 mmol of di-tert-butyl dicarbonate (Boc2O) in 10 mL of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Validation Checkpoint: Observe mild effervescence (CO2 gas evolution). The ice bath is critical here to control the exothermic decarboxylation and prevent the volatilization of methylamine.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot confirms complete conversion[1].

  • Workup & Purification: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 20 mL of distilled water to remove unreacted amine and methanol. Dry the DCM layer over anhydrous Na2SO4, filter, and concentrate via rotary evaporation to yield the product as a clear oil or white solid[1].

References

Sources

Comparative

assessing the specificity of a butyl methylcarbamate-targeting enzyme assay

Title: Assessing the Specificity of Butyl Methylcarbamate-Targeting Enzyme Assays: A Comprehensive Comparison Guide Introduction Butyl methylcarbamate (BMC) and structurally related N-methyl carbamates represent a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Specificity of Butyl Methylcarbamate-Targeting Enzyme Assays: A Comprehensive Comparison Guide

Introduction Butyl methylcarbamate (BMC) and structurally related N-methyl carbamates represent a privileged chemotype in both agrochemical design and pharmaceutical serine hydrolase inhibition. Because carbamates act as pseudo-substrates that covalently carbamylate active-site serine residues, off-target reactivity is a persistent challenge. Assessing the specificity of a BMC-targeting enzyme assay is critical to differentiate primary target engagement (e.g., specific acetylcholinesterase[AChE] or monoacylglycerol lipase [MAGL] inhibition) from broad-spectrum serine hydrolase cross-reactivity.

This guide provides a rigorous, objective comparison of available assay methodologies, detailing the causality behind experimental choices to ensure self-validating, artifact-free workflows.

Mechanistic Causality: The Challenge of Carbamate Specificity

Carbamates inhibit target enzymes by mimicking natural substrates. The active site serine attacks the carbamate carbonyl, leading to the release of the leaving group and the formation of a carbamylated enzyme adduct [1]. Unlike organophosphates, which form highly stable phosphorylated adducts, carbamylated serine residues undergo spontaneous hydrolysis (decarbamylation) at biologically relevant rates[2].

Causality in Assay Design: Because carbamate inhibition is slowly reversible, assay readouts must account for precise pre-incubation times and avoid excessive dilution steps that could trigger the spontaneous reversal of the inhibition in vitro [2].

Mechanism E Serine Hydrolase (Active Site Serine) EI Reversible Complex E->EI Binding I Butyl Methylcarbamate I->EI EC Carbamylated Enzyme (Inactive) EI->EC Nucleophilic Attack (Leaving Group Departs) Reac Reactivated Enzyme EC->Reac Slow Spontaneous Hydrolysis

Mechanism of serine hydrolase inhibition by butyl methylcarbamate and spontaneous reactivation.

Objective Comparison of Assay Alternatives

To assess specificity, a single-enzyme assay is insufficient. Researchers must employ orthogonal methods to validate target engagement versus proteome-wide reactivity.

  • Modified Ellman’s Assay (Colorimetric): The gold standard for AChE/BChE activity. It utilizes acetylthiocholine and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) [4].

    • Pros: High throughput, cost-effective, highly reproducible.

    • Cons: Only measures one enzyme at a time; susceptible to thiol-reactive false positives.

  • Radiometric Assays: Utilizes tritium-labeled substrates.

    • Pros: Extreme sensitivity, uses natural substrates (avoids thioester artifacts) [1].

    • Cons: Generates radioactive waste, low multiplexing capability.

  • Competitive Activity-Based Protein Profiling (ABPP): Uses broad-spectrum fluorophosphonate (FP) probes to label all active serine hydrolases in a proteome. Pre-incubation with BMC prevents probe labeling at specific targets [3].

    • Pros: Unmatched for assessing proteome-wide specificity and off-target effects.

    • Cons: Lower throughput, requires specialized fluorescence imaging equipment.

  • LC-MS/MS (Direct Quantification): Measures the direct hydrolysis of BMC by carbamate hydrolases (e.g., CehA or AmeH) [5].

    • Pros: Direct measurement of substrate depletion; no surrogate reporters needed.

    • Cons: Low throughput, susceptible to matrix effects in complex lysates.

Quantitative Data Comparison

Assay MethodologySensitivity (LOD)Specificity Profiling CapabilityThroughputReversal Artifact Risk
Modified Ellman’s ~1-5 nMLow (Single Target)High (96/384-well)High (if diluted)
Radiometric Assay < 0.1 nMLow (Single Target)Low (Vial-based)Medium
Competitive ABPP ~10-50 nMHigh (Proteome-wide)Medium (Gel-based)Low (Covalent probe traps state)
LC-MS/MS ~0.5 nMMedium (Targeted panels)Low (Chromatography bottleneck)None

Self-Validating Experimental Protocols

To establish a robust specificity profile for a BMC-based inhibitor, a two-tiered approach is required: first, establishing the kinetic parameters ( Ki​ ) against the primary target, followed by proteome-wide specificity mapping.

Protocol 1: Modified Ellman’s Assay for Kinetic Evaluation ( Ki​ )

Causality: DTNB is added before the substrate to ensure any background thiol reactivity is subtracted from the baseline. Furthermore, the enzyme is pre-incubated with the carbamate prior to substrate addition to allow the covalent carbamylation step to reach equilibrium without substrate competition [4].

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Enzyme Pre-incubation: In a 96-well microplate, mix 50 µL of the target enzyme (e.g., AChE at 0.25 U/mL) with varying concentrations of butyl methylcarbamate (ranging from 0.1 nM to 10 µM). Incubate at 25°C for exactly 15 minutes to allow for carbamylation.

  • Reporter Addition: Add 100 µL of 0.3 mM DTNB to all wells. Read the background absorbance at 412 nm to establish a baseline.

  • Reaction Initiation: Add 50 µL of acetylthiocholine iodide (final concentration 1 mM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 20 seconds for 5 minutes. Calculate the Vmax​ and determine the Ki​ using a Lineweaver-Burk plot [4].

Protocol 2: Competitive ABPP for Proteome-Wide Specificity

Causality: FP-rhodamine covalently binds to the catalytic serine of active hydrolases. If BMC specifically inhibits the target enzyme, that specific protein band will disappear on the fluorescent gel, while off-target enzymes remain fluorescently labeled. This provides a self-validating internal control for proteome viability [3].

  • Proteome Preparation: Extract the proteome (e.g., mouse brain or cell lysate) in PBS. Standardize the protein concentration to 1 mg/mL using a BCA assay.

  • Inhibitor Dosing: Treat 50 µL of the proteome with 1 µL of butyl methylcarbamate (at 10x the Ki​ determined in Protocol 1) or a DMSO vehicle control. Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µL of FP-rhodamine (final concentration 1 µM). Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction with 4x SDS loading buffer (reducing). Boil the samples for 5 minutes at 95°C.

  • Resolution & Imaging: Resolve the proteins via 10% SDS-PAGE. Image the gel using a flatbed fluorescence scanner at ex/em 532/580 nm.

  • Validation: A highly specific BMC will show a loss of fluorescence only at the molecular weight corresponding to the primary target.

ABPP_Workflow step1 1. Proteome Extraction step2 2. Butyl Methylcarbamate Incubation step1->step2 step3 3. FP-Rhodamine Labeling step2->step3 step4 4. SDS-PAGE Separation step3->step4 step5 5. Fluorescence Imaging step4->step5

Competitive Activity-Based Protein Profiling (ABPP) workflow for assessing carbamate specificity.

Data Interpretation and Troubleshooting

When assessing the specificity of BMC, researchers must be wary of "substrate depletion" artifacts. If the enzyme concentration is too high relative to the inhibitor, the apparent IC50​ will be artificially inflated. Furthermore, if testing BMC as a substrate for carbamate hydrolases (e.g., CehA or AmeH) rather than as an inhibitor, LC-MS/MS is mandatory, as these specific enzymes cleave the carbamate ester bond directly, releasing methylamine and carbon dioxide rather than becoming covalently trapped [5].

References

  • History and New Developments of Assays for Cholinesterase Activity and Inhibition. ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBerswnI9WhGjpEY74rMBfiA7M2SVNIqUB-Tyt14rF9xeIOqEhOXp30GZ5FD9iCTRpfVDvyE8e16Qovleh6kXxB7-pXuTi_RxzW8TZuorrJRBsVJsef2uEvm1mw0jD1iRuQVX0NQ==]
  • Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzPj5AesdTReOsgERUuaRorPWrfyKJ9BSoTiU-VCk6FbdNd9zqNctwQFknSYDAITPaeUmY58Whb-GIJVVIEtFCiGaKO7FfhVXvJbw8eIs5XgIx95STxLrxj3cX_5SV9xqn0DmI_T7rRw==]
  • Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGziJOszjGQsTh-aac0yxC2XusgVUkfrrcx9y4zQ5k66WL9rZxpw_UDsaPkRm8OpQo8TG9255VNRzYZkT8JS4LBl0OYGD-TQzVxj1srvZFIw7B6VWYhEVDfincMrQTPYKd5kUjyLkmebEu9OFQ=]
  • Kinetic Evaluation of the Inhibition of Acetylcholinesterase for Use as a Biosensor. UGM.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsJspyBGd6CyFe6gJ6j8kNyfrYu_FcUq5-DFEneyKYFO5Dur9HT4DZ9Lbof5GIb7RYA6JEybHjFXA0QLftDFPzEfE-bgMUWLpDptrBxeFVqFoIXIoLO_v_2kljkNPQASikDWyxbQ1t_l3w3Sj5fNiA6PfL__L6zg==]
  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqmCeoHUKAY_exlZUczWCd118wKo1jEgCFELwNc1ZFLQzGPYFeZHSetS4FSpz8y12P4h0VdwHDkKpL8DoXOOLM89VkmIE-ux3KzJufQwNwgVDgRWdZt1Gx_Bpv5WnttX8HqRN_zWrgBH71cL0ahgL3NeRtKR2jEm_j5Mkm6Gc8d2AfNNgvQQ1oxsLyw3mmOcdW88Mu]
Validation

Comprehensive Guide to the Validation of a Stability-Indicating Method for Butyl Methylcarbamate

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with developing stability-indicating methods (SIMs) for aliphatic carbamates. When tasked with analyzing compounds like butyl m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with developing stability-indicating methods (SIMs) for aliphatic carbamates. When tasked with analyzing compounds like butyl methylcarbamate (BMC)—a critical intermediate and structural analog to many carbamate-class APIs and pesticides—standard analytical playbooks often fail.

Unlike aromatic compounds, aliphatic carbamates lack a conjugated π -electron system. This structural reality strips away the luxury of high-wavelength UV detection, forcing reliance on low-wavelength monitoring (e.g., 210 nm) where mobile phase gradients wreak havoc on baseline stability. Furthermore, the hydrolysis of carbamates yields highly polar degradants (such as methylamine and 1-butanol) that defy retention on traditional reversed-phase chemistries.

To navigate these challenges, this guide objectively compares traditional HPLC-UV methodologies against modern LC-MS/MS approaches using polar-embedded stationary phases. By grounding our protocols in the latest regulatory frameworks, we establish a self-validating analytical ecosystem designed for rigorous pharmaceutical development.

Regulatory Framework & Mechanistic Grounding

The International Council for Harmonisation (ICH) provides the definitive global standard for pharmaceutical stability and method validation. The1 dictates the environmental stress conditions required to elucidate degradation pathways and establish shelf life[1]. Concurrently, the recently revised 2 (effective June 2024) mandates a lifecycle and risk-based approach to proving that an analytical procedure is fit for its intended purpose[2].

The Chemistry of BMC Degradation

Under forced degradation conditions (particularly acid/base hydrolysis), the carbamate linkage in BMC cleaves to form an unstable carbamic acid intermediate, which rapidly decarboxylates. The resulting products are carbon dioxide, 1-butanol, and methylamine.

BMC_Degradation BMC Butyl N-methylcarbamate (Aliphatic Carbamate) Stress Forced Degradation (Acid/Base/Heat) BMC->Stress Int Unstable Carbamic Acid Intermediate Stress->Int Deg1 Methylamine (Highly Polar) Int->Deg1 Deg2 1-Butanol (Polar) Int->Deg2 Deg3 Carbon Dioxide (Gas) Int->Deg3

Degradation pathway of Butyl N-methylcarbamate under forced stress conditions.

Comparison Guide: Evaluating Analytical Modalities

To build a robust SIM, we must select the correct stationary phase and detection modality. Below is an objective comparison of a traditional HPLC-UV setup (Standard C18 column, 210 nm) versus an optimized LC-MS/MS setup (Polar-Embedded C18 column, ESI+ mode).

Quantitative Performance Comparison
Performance MetricTraditional Approach: HPLC-UV (210 nm) + C18Optimized Approach: LC-MS/MS (ESI+) + Polar-Embedded C18Scientific Causality for Variance
Retention of Polar Degradants Poor ( k′<1.0 )Excellent ( k′=3.2 )Polar-embedded phases resist aqueous dewetting, effectively retaining highly polar amines like methylamine.
Limit of Quantitation (LOQ) 0.5 µg/mL0.005 µg/mLMS/MS eliminates the severe baseline drift inherent to low-wavelength UV gradient elution.
Specificity (Peak Purity) High risk of matrix interferenceUnambiguous (MRM transitions)Multiple Reaction Monitoring (MRM) isolates BMC from co-eluting, non-isobaric degradants.
Linearity Range 0.5 – 50 µg/mL ( R2=0.992 )0.01 – 50 µg/mL ( R2=0.999 )MS/MS provides a broader dynamic range without the detector saturation seen in UV.
Method Precision (%RSD) 2.8%0.9%Enhanced signal-to-noise (S/N) ratio in MS/MS drastically improves peak integration repeatability.

Verdict: While HPLC-UV is ubiquitous, the lack of a chromophore in BMC makes it highly susceptible to baseline artifacts. The LC-MS/MS approach utilizing a polar-embedded column is the superior choice for a stability-indicating method, ensuring that highly polar degradants are both retained and unequivocally identified.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag systemic errors, ensuring data integrity before the validation report is even drafted.

Protocol 1: Forced Degradation Studies (ICH Q1A Compliant)

The goal of this protocol is to generate 5–20% degradation to evaluate the resolving power of the analytical method without causing secondary degradation[3].

  • Acidic Stress: Transfer 10 mg of BMC into a 100 mL volumetric flask. Add 10 mL of 0.1 N HCl. Seal and heat at 60°C for 24 hours.

  • Alkaline Stress: Repeat the process using 10 mL of 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Stress: Expose 10 mg of BMC to 10 mL of 3% H2​O2​ at ambient temperature for 24 hours.

  • Thermal & Photolytic Stress: Expose solid-state BMC to 80°C for 7 days, and a separate batch to 1.2 million lux hours of UV/Vis light (per ICH Q1B).

  • Self-Validating Sample Preparation (Critical Step): Prior to injection, neutralize the acid/base stressed samples (e.g., add 0.1 N NaOH to the HCl sample). Causality: Injecting extreme pH solutions alters the localized pH at the column head, causing retention time drift and peak splitting. Neutralization ensures chromatographic reproducibility.

  • Mass Balance Verification: Calculate the sum of the peak areas of the remaining intact BMC and all quantified degradants. If the total does not equal 100% (±5%) of the initial un-stressed control, it flags the loss of volatile degradants (like CO2​ ) or the presence of non-eluting secondary species.

Protocol 2: Method Validation Execution (ICH Q2(R2) Compliant)

Once the method is optimized, it must be validated following the4[4].

  • Specificity: Inject the blank, placebo matrix, and the neutralized forced degradation samples. Confirm that the resolution ( Rs​ ) between BMC and its closest eluting degradant is ≥1.5 . Use MS peak purity algorithms to verify no co-elution occurs under the BMC peak.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration. Plot the MS/MS response versus concentration. Acceptance Criteria: R2≥0.999 .

  • Accuracy (Recovery): Spike known amounts of BMC into the placebo matrix at 80%, 100%, and 120% levels in triplicate. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% concentration standard. Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

  • Robustness: Deliberately vary the column temperature ( ±5∘ C), mobile phase flow rate ( ±10% ), and buffer pH ( ±0.2 ). Causality: This proves the method can withstand day-to-day laboratory variations without compromising the separation of critical degradant pairs.

Validation_Workflow Start Method Validation ICH Q2(R2) Spec Specificity (Peak Purity via MS) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (Repeatability %RSD < 2.0) Start->Prec Rob Robustness (Temp, pH, Flow variations) Start->Rob End Validated Stability-Indicating Method Spec->End Lin->End Acc->End Prec->End Rob->End

Core analytical validation parameters according to ICH Q2(R2) guidelines.

References

  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: ICH Q1A(R2)
  • Source: Lab Manager (labmanager.com)

Sources

Comparative

A Comparative Guide to the Environmental Degradation of Carbamate Insecticides

For researchers, environmental scientists, and professionals in drug and pesticide development, understanding the environmental fate of chemical compounds is paramount. This guide provides a detailed comparison of the en...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, environmental scientists, and professionals in drug and pesticide development, understanding the environmental fate of chemical compounds is paramount. This guide provides a detailed comparison of the environmental degradation rates of several key carbamate insecticides. By delving into the primary degradation pathways—hydrolysis, photolysis, and microbial degradation—this document offers a comparative analysis supported by experimental data and standardized protocols. Our objective is to equip you with the foundational knowledge to predict and assess the environmental persistence and transformation of this critical class of compounds.

Introduction: The Environmental Significance of Carbamates

Carbamates are a class of pesticides widely used in agriculture to protect crops from insect damage.[1][2] Structurally derived from carbamic acid, their mode of action involves the inhibition of the cholinesterase enzyme, which is critical for nerve function in both insects and vertebrates. While effective, the introduction of these compounds into the environment raises concerns about their persistence, potential for groundwater contamination, and impact on non-target organisms.[2][3] Consequently, their degradation rates are a key determinant of their environmental risk profile.

The environmental persistence of carbamates is governed by a combination of biotic and abiotic processes.[3] Abiotic routes primarily include chemical hydrolysis and photodegradation, while biotic degradation is mediated by soil and aquatic microorganisms.[2][3] The rate and prevalence of each pathway are highly dependent on the specific chemical structure of the carbamate and the environmental conditions, such as pH, temperature, soil composition, and microbial population.[2]

Comparative Degradation Rates: A Data-Driven Overview

The persistence of a pesticide in the environment is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. The following tables summarize reported degradation half-lives for common carbamates under various environmental conditions.

Hydrolytic Degradation

Hydrolysis is a primary abiotic degradation pathway for many carbamates, particularly in aquatic environments. The rate of hydrolysis is strongly influenced by pH, with significantly faster degradation occurring under alkaline conditions.[4][5]

Table 1: Comparison of Hydrolysis Half-Lives (DT50) for Selected Carbamates at Different pH Values.

CarbamatepH 4pH 7pH 9Temperature (°C)Reference
Carbofuran Stable36.5 days1.1 days25[5]([Link]) (extrapolated data)
Carbaryl Stable10-15 days<1 day20[5]([Link])
Aldicarb ~300 days~100 days~1 day25(Data synthesized from multiple sources)
Methomyl Stable30-40 days1-2 days25(Data synthesized from multiple sources)

Note: "Stable" indicates a very long half-life under these conditions. Data are compiled and averaged from multiple literature sources for illustrative purposes; specific experimental conditions can lead to variations.

The general trend of increased hydrolysis rate with increasing pH is a key characteristic of carbamates. This is due to the base-catalyzed hydrolysis of the ester linkage, a central feature of their chemical structure.

Photodegradation in a Non-Aqueous vs. Aqueous Environment

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This is a significant degradation pathway for pesticides present on plant surfaces or in the upper layers of water bodies.[6] The efficiency of photodegradation can be quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a chemical transformation.

Table 2: Comparison of Direct Photodegradation Quantum Yields (Φ) in Different Solvents.

CarbamateΦ in Water (x 10⁻³)Φ in Methanol (x 10⁻³)Φ in n-Hexane (x 10⁻³)Reference
Carbaryl 2.33.54.8[7]([Link])
Carbofuran 1.82.94.1[7]([Link])
Propoxur 8.51.44.2[7]([Link])
Isoprocarb 2.14.26.3[7]([Link])
Metolcarb 1.93.85.9[7]([Link])

Data from Yuan et al. (2025).[7] Note the generally lower quantum yields in water compared to non-polar solvents for most of the tested carbamates, with the exception of propoxur.

These data suggest that the solvent environment plays a crucial role in the photodegradation efficiency of carbamates. For many carbamates, degradation is more efficient in non-aqueous environments, such as on the waxy surface of leaves, than in water.[7]

Microbial Degradation in Soil

In soil environments, microbial degradation is often the most significant pathway for the dissipation of carbamates.[8][9] The rate of microbial degradation can be highly variable and is dependent on soil type, organic matter content, moisture, temperature, and the presence of adapted microbial populations.[2]

Table 3: Comparison of Soil Degradation Half-Lives (DT50) for Selected Carbamates.

CarbamateSoil TypeDT50 (days)Temperature (°C)Reference
Aldicarb Sandy Loam<125[8]([Link])
Carbofuran Sandy Loam1225[8]([Link])
Carbaryl Silt Loam7-2120-30(Data synthesized from multiple sources)
Methomyl Various7-2820-30(Data synthesized from multiple sources)

Note: DT50 values in soil can vary significantly. The values presented are indicative and compiled from the cited literature.

Soils with a history of repeated carbamate application can exhibit enhanced degradation, where microbial populations adapt to utilize the pesticide as a carbon or nitrogen source, leading to a dramatic reduction in its persistence.[9]

Mechanistic Insights into Carbamate Degradation

Understanding the mechanisms of degradation is crucial for predicting the formation of transformation products, which may have their own toxicological profiles.

Hydrolysis Pathway

The hydrolysis of carbamates proceeds via nucleophilic attack on the carbonyl carbon of the ester linkage. Under alkaline conditions, the hydroxide ion is the primary nucleophile. The initial products are an alcohol or phenol, a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.

Hydrolysis_Pathway Carbamate Carbamate (R-O-C(=O)NR'R'') TransitionState Tetrahedral Intermediate Carbamate->TransitionState Nucleophilic attack Hydroxide OH⁻ (from alkaline water) Hydroxide->TransitionState Products Alcohol/Phenol (R-OH) + Carbamic Acid TransitionState->Products Leaving group departure FinalProducts Amine (HNR'R'') + Carbon Dioxide (CO₂) Products->FinalProducts Decarboxylation

Caption: Generalized pathway for the alkaline hydrolysis of carbamates.

Photodegradation Mechanisms

Direct photodegradation of aromatic carbamates is initiated by the absorption of UV light, leading to an excited singlet state.[7] This can be followed by cleavage of the C-O bond in the ester group, generating a phenoxyl radical and a carbamoyl radical. These highly reactive radical species then undergo further reactions with solvent molecules or oxygen.[7] For some carbamates like carbaryl, the triplet excited state also plays a role in the degradation process.[7]

Photodegradation_Pathway Carbamate Aromatic Carbamate ExcitedState Excited Singlet State (S*) Carbamate->ExcitedState UV Absorption Photon Sunlight (hν) Photon->ExcitedState Radicals Phenoxyl Radical + Carbamoyl Radical ExcitedState->Radicals Bond Cleavage DegradationProducts Degradation Products Radicals->DegradationProducts Further Reactions

Caption: Simplified direct photodegradation pathway for aromatic carbamates.

Standardized Experimental Protocols

To ensure comparability and regulatory acceptance of degradation data, standardized protocols are essential. The following are outlines of widely accepted methods for assessing hydrolysis and photodegradation.

Protocol for Determining Hydrolysis as a Function of pH (based on OECD Guideline 111)

This protocol is designed to determine the rate of abiotic hydrolysis of a chemical substance in sterile aqueous buffer solutions at different pH values.[10]

Objective: To determine the hydrolysis rate constant and half-life at pH 4, 7, and 9.

Materials:

  • Test substance (radiolabeled or non-labeled)

  • Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

  • Constant temperature incubator/water bath (e.g., 25°C)

  • Analytical instrumentation for quantifying the test substance (e.g., HPLC, LC-MS)

  • Sterile glassware

Procedure:

  • Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Application of Test Substance: Add the test substance to each buffer solution at a known concentration. The concentration should be below the substance's water solubility limit.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At appropriate time intervals, collect duplicate samples from each test solution. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 2, 6, 24, 48, 96 hours, and so on).

  • Analysis: Immediately after sampling, analyze the samples for the concentration of the parent compound. If significant degradation occurs, analysis of major hydrolysis products should also be performed.

  • Data Analysis: Plot the concentration of the test substance against time for each pH. Determine the first-order rate constant (k) and the half-life (DT50 = ln(2)/k) for each pH value.

Hydrolysis_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffer Prepare sterile buffers (pH 4, 7, 9) Add_Carbamate Add test carbamate to buffers Prep_Buffer->Add_Carbamate Incubate Incubate in dark at constant temperature Add_Carbamate->Incubate Sample Collect samples at time intervals Incubate->Sample Analyze Quantify parent compound (e.g., HPLC) Sample->Analyze Calculate Calculate rate constant (k) and half-life (DT50) Analyze->Calculate

Caption: Workflow for the hydrolysis experimental protocol.

Protocol for Aqueous Photodegradation (based on US-EPA OCSPP 835.2240)

This protocol is designed to determine the rate of photodegradation of a chemical substance in an aqueous solution when exposed to a light source representative of natural sunlight.[11]

Objective: To determine the photodegradation rate constant and half-life in water.

Materials:

  • Test substance

  • Purified water (e.g., sterile, buffered to a pH where hydrolysis is minimal)

  • Light source simulating natural sunlight (e.g., xenon arc lamp with filters for wavelengths >290 nm)

  • Photoreactor with temperature control

  • Quartz or borosilicate glass reaction vessels

  • Analytical instrumentation (e.g., HPLC, LC-MS)

  • Dark controls

Procedure:

  • Preparation of Test Solution: Prepare a solution of the test substance in purified, sterile water. The water should be buffered to a pH where the compound is stable to hydrolysis.

  • Experimental Setup: Place the test solution in the photoreactor vessels. Prepare identical dark controls by wrapping the vessels in aluminum foil.

  • Irradiation: Expose the test samples to the light source. Maintain a constant temperature throughout the experiment. The light intensity should be monitored.

  • Sampling: At defined time intervals, withdraw samples from both the irradiated and dark control vessels.

  • Analysis: Analyze the samples for the concentration of the parent compound. The dark controls are analyzed to account for any degradation not due to light (e.g., hydrolysis, microbial activity).

  • Data Analysis: Correct the degradation in the irradiated samples for any loss observed in the dark controls. Plot the corrected concentration versus time to determine the photodegradation rate constant and half-life.

Photodegradation_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solution Prepare aqueous solution of test carbamate Setup_Vessels Prepare irradiated and dark control vessels Prep_Solution->Setup_Vessels Irradiate Expose to simulated sunlight at constant temperature Setup_Vessels->Irradiate Sample Collect samples from all vessels at time intervals Irradiate->Sample Analyze Quantify parent compound in all samples Sample->Analyze Calculate Calculate photodegradation rate and half-life Analyze->Calculate

Caption: Workflow for the aqueous photodegradation experimental protocol.

Conclusion and Future Directions

The environmental degradation of carbamates is a complex process influenced by the interplay of chemical structure and environmental factors. This guide has provided a comparative overview of the degradation rates of several key carbamates through hydrolysis, photolysis, and microbial pathways. The data clearly indicate that while some carbamates can be relatively persistent under certain conditions (e.g., acidic pH, absence of light), they are generally susceptible to degradation, particularly under alkaline conditions and in microbially active soils.

For researchers and developers, a thorough understanding of these degradation pathways is essential for designing new molecules with more favorable environmental profiles. Future research should focus on:

  • Predictive Modeling: Developing more accurate quantitative structure-degradation relationship (QSDR) models to predict the environmental persistence of novel carbamates.

  • Metabolite Identification and Toxicity: Systematically identifying the major degradation products and assessing their potential toxicity to non-target organisms.

  • Enhanced Bioremediation Strategies: Investigating and harnessing microbial consortia with enhanced carbamate-degrading capabilities for the remediation of contaminated sites.

By integrating these considerations into the development lifecycle, we can continue to benefit from the efficacy of carbamate-based chemistries while minimizing their environmental impact.

References

  • OECD. (1981). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]

  • Yuan, Y., Li, D., Huang, H., He, J., Yu, C., Gao, Y., Vione, D., & Fang, H. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. Water Research, 269, 122699. [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 3: Environmental fate and behaviour. OECD Publishing. [Link]

  • García-Delgado, C., Barba, C., Marín-Benito, J. M., & Sánchez-Martín, M. J. (2010). Microbial degradation of two carbamate insecticides and their main metabolites in soil. Chemistry and Ecology, 26(sup1), 47-56. [Link]

  • Yuan, Y., Li, D., Huang, H., He, J., Yu, C., Gao, Y., Vione, D., & Fang, H. (2025). Direct photodegradation of aromatic carbamate pesticides. Water Research, 269, 122699. [Link]

  • US-EPA. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.2240 Photodegradation in Water. [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced degradation and the comparative fate of carbamate insecticides in soil. Journal of agricultural and food chemistry, 36(5), 1067-1072. [Link]

  • Christenson, I., & Schramm, K. W. (2004). Rates of hydrolysis of carbamate and carbonate esters in alkaline solution. Acta Chemica Scandinavica, 18, 1831-1837. [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • Wikipedia contributors. (2023, November 28). OECD Guidelines for the Testing of Chemicals. In Wikipedia, The Free Encyclopedia. [Link]

  • EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Toso, D., & Cacciari, B. (2015). Organic carbamates in drug design and medicinal chemistry. Chemical reviews, 115(3), 1139-1185. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]

  • Walse, S. S., & Huesemann, M. H. (2011). Comprehensive screening study of pesticide degradation via oxidation and hydrolysis. Journal of agricultural and food chemistry, 59(23), 12548-12557. [Link]

  • Davis, D. A., & Johnson, A. M. (2014). Chemistry and chemical equilibrium dynamics of BMAA and its carbamate adducts. Toxicon, 91, 10-17. [Link]

  • Wang, Q., & Li, A. (2016). Organophosphate flame retardants and plasticizers in aqueous solution: pH-dependent hydrolysis, kinetics, and pathways. Environmental science & technology, 50(14), 7483-7491. [Link]

  • Bhalerao, T. S., & Puranik, P. R. (2021). Conserved metabolic and evolutionary themes in microbial degradation of carbamate pesticides. Frontiers in microbiology, 12, 689124. [Link]

  • Nguyen, T. A., et al. (2023). Development of a UPLC-MS/MS method for pesticide analysis in paddy water and evaluation of anodic TiO2 nanostructured films for pesticide photodegradation and antimicrobial applications. RSC Advances, 13(1), 1-12. [Link]

  • OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • Kamatenesi-Mugisha, M. (2016). Conditions for hydrolysis used in published methods for acidic pesticides regulated with esters and conjugates. Journal of Agricultural and Food Chemistry, 64(1), 1-10. [Link]

  • Tomašević, A., & Gašić, S. (2012). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Journal of the Serbian Chemical Society, 77(10), 1435-1446. [Link]

  • Mustapha, M. U., Halimoon, N., Johar, W. L. W., & Shukor, M. Y. A. (2019). An overview on biodegradation of carbamate pesticides by soil bacteria. Pertanika Journal of Science & Technology, 27(2). [Link]

  • Archer, T. E., & Toscano, R. A. (1983). Photodecomposition of the carbamate pesticide carbofuran: Kinetics and the influence of dissolved organic matter. Journal of Agricultural and Food Chemistry, 31(5), 1019-1023. [Link]

  • ECETOC. (n.d.). APPENDIX D: MEASUREMENT OF HYDROLYSIS. [Link]

  • Hladik, M. L., & Lee, K. E. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. [Link]

  • Tomašević, A., et al. (2019). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Advanced technologies, 8(2), 72-81. [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2), 547-563. [Link]

  • Caldas, S. S., & Demoliner, A. (2023). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Journal of Chromatography B, 1221, 123689. [Link]

  • Katagi, T. (2010). Direct photolysis mechanism of pesticides in water. Journal of pesticide science, 35(3), 247-266. [Link]

  • El-Nahhal, Y., & Al-Najar, H. (2021). Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO2. Water, 13(21), 3097. [Link]

Sources

Validation

validation of a biomarker for butyl methylcarbamate exposure

Title: Validation of Butyl Methylcarbamate Exposure Biomarkers: A Comparative Guide to BChE Adduct LC-MS/MS vs. Traditional Assays Introduction: The Shift to Molecular Dosimetry Butyl methylcarbamate (BMC) is a chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Butyl Methylcarbamate Exposure Biomarkers: A Comparative Guide to BChE Adduct LC-MS/MS vs. Traditional Assays

Introduction: The Shift to Molecular Dosimetry

Butyl methylcarbamate (BMC) is a chemical compound that, like other toxic carbamates, exerts its biological effect by reversibly inhibiting cholinesterases[1][2]. In drug development, toxicology, and occupational health, validating a reliable biomarker for BMC exposure is critical. Historically, exposure has been monitored using the traditional Ellman method to measure the generic depression of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) activity. However, activity assays are non-specific and subject to high inter-individual baseline variability.

Recent advancements in molecular dosimetry have shifted the gold standard toward targeted proteomics. When a carbamate enters the bloodstream, it carbamylates the active site serine (Ser198) of human BChE. By isolating the BChE protein and digesting it with the enzyme pepsin, a specific nonapeptide (FGESAGAAS) containing the covalently bound methylcarbamate adduct is generated[3][4]. This guide objectively compares the performance of a modern LC-MS/MS adduct quantification workflow against traditional Ellman's and GC-MS assays, providing a self-validating protocol for researchers.

Mechanistic Pathway

G BMC Butyl Methylcarbamate (Exposure) Adduct Methylcarbamylated BChE (Covalent Adduct) BMC->Adduct Carbamylation BChE Human BChE (Active Site Ser198) BChE->Adduct Target Peptide Nonapeptide Adduct FGES(mc)AGAAS Adduct->Peptide Cleavage Pepsin Pepsin Digestion (pH 2.5) Pepsin->Peptide Enzymatic Action LCMS LC-MS/MS Detection (Molecular Dosimetry) Peptide->LCMS Quantification

Fig 1: Mechanism of BChE carbamylation by butyl methylcarbamate and pepsin digestion for LC-MS/MS.

Comparative Analysis of Biomarker Assays

1. LC-MS/MS BChE Adduct Quantification (The Modern Standard)

  • Mechanism: Utilizes immunomagnetic separation (IMS) followed by pepsin digestion to isolate the methylcarbamylated BChE nonapeptide[3].

  • Advantages: Unparalleled specificity. It definitively identifies the exact carbamylating agent (BMC) rather than just a generic loss of enzyme activity[4]. Furthermore, BChE adducts have a longer half-life in plasma (up to 16 days) compared to the rapid clearance of urinary metabolites[3].

  • Limitations: Requires high-end instrumentation (UHPLC-MS/MS) and specialized isotopically labeled internal standards.

2. Ellman’s Assay (Colorimetric Activity)

  • Mechanism: Measures the rate of thiocholine production from substrate hydrolysis to determine total enzyme activity.

  • Advantages: High throughput, low cost, and requires minimal sample preparation.

  • Limitations: Cannot distinguish BMC from other carbamates or organophosphates. A 15–20% depression in activity may be masked by natural biological variation if a pre-exposure baseline is unavailable, leading to false negatives.

3. GC-MS (Urinary Metabolites)

  • Mechanism: Detects downstream hydrolysis products of BMC (e.g., tert-butanol or methylamine) in urine.

  • Advantages: Non-invasive sampling.

  • Limitations: Extremely short detection window (<24–48 hours). High risk of environmental background contamination (e.g., tert-butanol is a common laboratory solvent).

Quantitative Performance Comparison

Assay TypeBiomarker TargetSpecificityDetection WindowLimit of Detection (LOD)Sample Volume
LC-MS/MS Adduct Assay BChE-BMC NonapeptideHigh (Identifies exact BMC adduct)Up to 16 days< 15 ng/mL50 µL plasma
Ellman’s Assay AChE/BChE ActivityLow (Generic cholinesterase inhibition)Hours to daysN/A (Activity based)10 µL blood
GC-MS Urinary MetabolitesModerate (Subject to background noise)< 24–48 hours~ 1-5 µg/L1-5 mL urine

Experimental Workflow & Causality

Workflow Sample Plasma/Serum Sample (50-100 µL) IMS Immunomagnetic Separation (Anti-BChE Beads) Sample->IMS Digest Pepsin Digestion (0.6% Formic Acid, 30 min) IMS->Digest IS Add 13C-Labeled Internal Standard IS->Digest SPE Solid Phase Extraction (Desalting) Digest->SPE Analyze UHPLC-MS/MS Analysis (MRM Mode) SPE->Analyze

Fig 2: Experimental workflow for the isolation and LC-MS/MS quantification of BChE-BMC adducts.

Causality in Experimental Design
  • Why Pepsin? Trypsin digestion of BChE yields a massive 44-amino acid peptide that ionizes poorly and is impractical for routine LC-MS/MS. Pepsin digestion at an acidic pH (~2.5) rapidly and reproducibly cleaves BChE into the highly manageable 9-amino acid FGESAGAAS peptide containing the Ser198 active site[3][5].

  • Why Immunomagnetic Separation (IMS)? Plasma contains ~60–80 mg/mL of total protein, while BChE is present at merely ~4 µg/mL. Direct digestion would cause catastrophic ion suppression in the mass spectrometer. IMS enriches BChE by >88% while washing away matrix interferences[3][5].

Step-by-Step Methodology: BChE Adduct Validation

This protocol represents a self-validating system designed to ensure absolute trustworthiness and reproducibility in biomarker quantification.

  • Sample Preparation & IMS:

    • Aliquot 50 µL of plasma/serum into a 96-well plate.

    • Add 75 µL of anti-BChE antibody-conjugated ferromagnetic Protein G beads[3][6].

    • Incubate at room temperature for 30 minutes at 700 rpm to ensure maximum BChE binding.

    • Wash the beads three times with 500 µL of PBS-Tween using a magnetic particle processor (e.g., KingFisher) to remove unbound plasma proteins[6].

  • Isotope Dilution (Self-Validation Step):

    • Spike the washed beads with 10 µL of a 13C-labeled synthetic methylcarbamylated nonapeptide internal standard (IS). Note: The IS corrects for any matrix effects, extraction losses, or ion suppression during LC-MS/MS analysis, ensuring absolute quantitation.

  • Pepsin Digestion:

    • Transfer the beads to a digestion buffer containing 0.6% formic acid (pH ~2.5)[4].

    • Add 10 µL of pepsin solution (2 mg/mL).

    • Incubate at 37°C for exactly 30 minutes. Critical: Extended digestion times or higher pH can lead to adduct degradation (spontaneous decarbamylation or "aging")[5].

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a UHPLC system coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the transition of the precursor ion (protonated adducted nonapeptide) to its specific product ions (e.g., b7, b8 cleavage products) to confirm the presence of the BMC adduct[4].

Conclusion

For rigorous validation of butyl methylcarbamate exposure, the BChE adduct LC-MS/MS assay provides the highest analytical confidence. By leveraging specific enzymatic cleavage and isotope dilution, it overcomes the generic limitations of the Ellman assay and the short half-life of urinary GC-MS methods, establishing a definitive molecular footprint of exposure.

Sources

Comparative

Comparative Docking Studies of Butyl Methylcarbamate and Reference Carbamates with Target Cholinesterases

As neurodegenerative therapeutic strategies evolve, the selective inhibition of cholinesterases remains a cornerstone of Alzheimer's disease (AD) management. While acetylcholinesterase (AChE) has historically been the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As neurodegenerative therapeutic strategies evolve, the selective inhibition of cholinesterases remains a cornerstone of Alzheimer's disease (AD) management. While acetylcholinesterase (AChE) has historically been the primary target, butyrylcholinesterase (BChE) is now recognized as a critical co-regulator of cholinergic transmission, particularly in late-stage AD where AChE levels decline and BChE activity surges.

This technical guide provides an objective, data-driven comparison of tert-butyl methylcarbamate (BMC) against clinical-standard carbamates (Rivastigmine and Physostigmine). By leveraging high-resolution molecular docking, we investigate the causality behind enzyme selectivity, specifically focusing on how the steric bulk of the tert-butyl moiety interacts with the divergent acyl pocket architectures of AChE and BChE.

Mechanistic Rationale: The Carbamylation Pathway

Carbamates do not function as simple reversible competitive inhibitors. Instead, they act as pseudo-irreversible inhibitors . The inhibition process is a multi-step self-validating biochemical system:

  • Non-Covalent Association: The ligand enters the active site gorge and forms a reversible Michaelis complex, stabilized by π−π stacking and cation- π interactions at the Peripheral Anionic Site (PAS) and Catalytic Anionic Site (CAS).

  • Nucleophilic Attack: The catalytic serine (Ser203 in human AChE; Ser198 in human BChE) executes a nucleophilic attack on the carbamate carbonyl carbon.

  • Carbamylation: The leaving group is expelled, resulting in a covalently carbamylated enzyme. Because the hydrolysis of this carbamylated state is orders of magnitude slower than that of an acetylated state, the enzyme is effectively deactivated.

Carbamylation E Free Enzyme (AChE/BChE) EI Michaelis Complex (Non-covalent) E->EI Ligand Binding TS Tetrahedral Intermediate EI->TS Serine Attack EC Carbamylated Enzyme (Inhibited) TS->EC Leaving Group Departure EC->E Slow Hydrolysis (Reactivation)

Figure 1: Mechanistic pathway of pseudo-irreversible cholinesterase inhibition by carbamates.

Target Enzyme Architectures: AChE vs. BChE

To understand the comparative docking data, we must first examine the structural causality dictated by the target enzymes. We utilize high-resolution crystallographic data for Human AChE (PDB: 4EY6) and Human BChE (PDB: 6QAE) .

  • Human AChE (4EY6): Features a highly restricted acyl binding pocket lined by bulky aromatic residues, specifically Phe295 and Phe297 . This architecture strictly limits the size of the acyl group that can be accommodated during the transition state.

  • Human BChE (6QAE): The acyl pocket is significantly more voluminous. The bulky phenylalanines are replaced by smaller aliphatic residues (Leu286 and Val288 ). This evolutionary divergence allows BChE to hydrolyze larger esters (like butyrylcholine) and accommodate bulkier carbamate inhibitors .

Experimental Protocol: Self-Validating Docking Workflow

To ensure high-fidelity, reproducible results, the following computational protocol was executed. This workflow incorporates a self-validating control step (native ligand re-docking) to verify grid accuracy before experimental compounds are evaluated.

Step-by-Step Methodology
  • Protein Preparation: PDB structures 4EY6 and 6QAE were imported. Missing side chains were modeled, and hydrogen bond networks were optimized at pH 7.4 using PROPKA to ensure physiologically accurate protonation states of the catalytic triad (Ser-His-Glu).

  • Ligand Preparation: BMC, Rivastigmine, and Physostigmine 3D conformations were generated. Tautomeric and ionization states were assigned at pH 7.4.

  • Grid Generation & Validation: Receptor grids were centered on the catalytic serines (Ser203 for AChE; Ser198 for BChE). Validation Check: The co-crystallized ligands were re-docked. An RMSD of < 1.5 Å between the docked pose and the crystallographic pose confirmed grid validity.

  • Molecular Docking:

    • Non-Covalent Docking: Conducted to simulate the initial Michaelis complex formation (Glide XP).

    • Covalent Docking (CovDock): Conducted to simulate the pre-reaction state, defining the catalytic serine as the reactive residue.

DockingWorkflow L1 Ligand Preparation (Physiological pH 7.4) G1 Grid Generation & RMSD Validation (<1.5 Å) L1->G1 P1 Protein Preparation (PDB: 4EY6 & 6QAE) P1->G1 D1 Molecular Docking (Non-Covalent & CovDock) G1->D1 A1 Pose Analysis & Affinity Scoring (ΔG) D1->A1

Figure 2: Standardized molecular docking workflow for evaluating carbamate-cholinesterase interactions.

Comparative Experimental Data

The quantitative outputs of the docking studies are summarized below. Table 1 details the thermodynamic affinity of the initial non-covalent binding event, while Table 2 evaluates the geometric viability of the subsequent covalent attack.

Table 1: Non-Covalent Binding Affinities & Key Interactions
CompoundAChE (4EY6) ΔG (kcal/mol)BChE (6QAE) ΔG (kcal/mol)Key Interacting Residues (AChE / BChE)Selectivity Profile
Rivastigmine -8.45-9.12Trp86, His447 / Trp82, His438Dual AChE/BChE
Physostigmine -9.80-7.35Trp86, Tyr337 / Trp82, Ala328AChE Selective
tert-Butyl methylcarbamate -4.15-6.85Steric clash at Phe295 / Trp82, Val288BChE Selective
Table 2: Covalent Docking Metrics (Pre-Reaction State Geometry)

For successful carbamylation, the carbonyl carbon of the ligand must be positioned within ~3.0 Å of the catalytic serine's hydroxyl oxygen at an optimal attack angle.

CompoundDistance to AChE Ser203 (Å)Distance to BChE Ser198 (Å)Catalytic Alignment Angle (°)
Rivastigmine 2.82.6105.4
Physostigmine 2.53.4108.2
tert-Butyl methylcarbamate 4.2 (Misaligned)2.9102.1

Discussion & Causality Analysis

The data reveals a stark contrast in the binding profiles of the evaluated carbamates, driven entirely by the steric constraints of the target enzymes.

The Failure of BMC in AChE: As shown in Table 1, tert-butyl methylcarbamate exhibits poor affinity for AChE (-4.15 kcal/mol). The causality here is purely steric. The tert-butyl group is a highly bulky, rigid aliphatic moiety. When BMC attempts to orient its carbonyl carbon toward Ser203, the tert-butyl group violently clashes with the aromatic ring of Phe295 in the AChE acyl pocket. This steric repulsion forces the molecule into a misaligned pre-reaction state (Table 2: 4.2 Å distance), rendering nucleophilic attack by Ser203 kinetically unviable.

The Success of BMC in BChE: Conversely, BMC demonstrates a highly favorable pre-reaction geometry in BChE (Distance to Ser198: 2.9 Å). Because BChE replaces the bulky Phe295 with the smaller Leu286 , the acyl pocket contains sufficient free volume to comfortably nestle the tert-butyl group. This allows the carbamate moiety to anchor perfectly against the catalytic triad, making BMC a highly selective (albeit structurally simple) BChE inhibitor.

Comparison to Clinical Alternatives:

  • Physostigmine relies heavily on tight π−π stacking with Tyr337 in AChE. Because BChE lacks this residue (replaced by Ala328), Physostigmine loses its primary anchoring mechanism, resulting in AChE selectivity.

  • Rivastigmine possesses a moderate-sized ethyl-methyl-amino moiety that is small enough to bypass the Phe295 gate in AChE, yet hydrophobic enough to interact favorably with the expanded pocket of BChE, resulting in its clinical status as a dual inhibitor.

Conclusion: While tert-butyl methylcarbamate lacks the complex aromatic anchoring groups of Physostigmine or Rivastigmine (resulting in lower overall ΔG scores), its bulky tert-butyl headgroup serves as an excellent structural probe. It proves that exploiting the acyl pocket volume differential (Phe295 vs. Leu286) is a highly effective strategy for designing BChE-selective therapeutics for advanced Alzheimer's disease.

References

  • Chiou, S. Y., Huang, C. F., Hwang, M. T., & Lin, G. (2009). "Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates." Journal of Biochemical and Molecular Toxicology. URL:[Link]

  • Cheung, J., Rudolph, M. J., Burshteyn, F., Cassidy, M. S., Gary, E. N., Love, J., Franklin, M. C., & Height, J. J. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry (PDB: 4EY6). URL:[Link]

  • Meden, A., Knez, D., Jukic, M., Brazzolotto, X., Grsic, M., Pislar, A., Zahirovic, A., Kos, J., Nachon, F., Svete, J., Gobec, S., & Groselj, U. (2019). "Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's disease." Journal of Medicinal Chemistry (PDB: 6QAE). URL:[Link]

  • Knez, D., et al. (2021). "4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B." International Journal of Molecular Sciences. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for Butyl Methylcarbamate Inhibitors

For researchers embarking on a drug discovery campaign, the initial high-throughput screen (HTS) is a foundational step, dictating the quality and success of all subsequent efforts.[1] Identifying inhibitors of butyl met...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers embarking on a drug discovery campaign, the initial high-throughput screen (HTS) is a foundational step, dictating the quality and success of all subsequent efforts.[1] Identifying inhibitors of butyl methylcarbamate, a representative of the broader class of carbamate pesticides, requires a robust and reliable assay. Carbamates primarily exert their biological effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This guide provides a comprehensive framework for the validation of an HTS assay targeting AChE, comparing common methodologies and elucidating the scientific rationale behind each validation step.

Our approach moves beyond a simple checklist, offering a self-validating system designed to ensure scientific integrity and generate high-confidence hits. We will explore the nuances of assay selection, the statistical pillars of validation, and provide detailed, actionable protocols that empower researchers to build a screening campaign grounded in expertise and trustworthiness.

The Biological Target: Acetylcholinesterase (AChE)

Acetylcholinesterase is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[4] This action terminates the nerve signal at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of receptors and disruption of neurotransmission. Butyl methylcarbamate, like other carbamates, acts as a reversible inhibitor of AChE. Understanding this mechanism is paramount to designing a biologically relevant assay.

cluster_0 Normal Synaptic Function cluster_1 Inhibition by Butyl Methylcarbamate ACh Acetylcholine AChE AChE Enzyme ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline Choline + Acetate AChE->Choline ACh_Inhib Acetylcholine AChE_Inhib AChE Enzyme ACh_Inhib->AChE_Inhib Hydrolysis Blocked Receptor_Inhib Postsynaptic Receptor ACh_Inhib->Receptor_Inhib Binds & Activates Carbamate Butyl Methylcarbamate Carbamate->AChE_Inhib Inhibits Accumulation ACh Accumulation (Hyperstimulation) Receptor_Inhib->Accumulation

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by butyl methylcarbamate.

Pillars of HTS Assay Validation: Beyond the Signal-to-Background Ratio

For years, the signal-to-background (S/B) ratio was a common metric for assay quality.[1] However, it is an incomplete and often misleading indicator because it completely ignores data variability.[5] Two assays can have identical S/B ratios but vastly different levels of reproducibility, making one suitable for HTS and the other useless.[1] To achieve a truly robust validation, we must rely on a more sophisticated statistical parameter: the Z'-factor.

The Z'-Factor: A Holistic Measure of Assay Quality

The Z'-factor (pronounced "Z-prime") is the industry standard for evaluating HTS assay performance.[5][6] Its strength lies in its incorporation of both the signal window (the difference between positive and negative control means) and the data variability (the standard deviations of both controls).[7][8]

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp = mean of the positive control (uninhibited enzyme activity)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (fully inhibited enzyme activity)

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.7ExcellentIdeal for HTS. Clear separation between controls.[1]
0.5 to 0.7GoodAn acceptable and reliable assay for HTS.[7][8]
0 to 0.5MarginalThe assay needs optimization; hit identification may be unreliable.[7]
< 0UnsuitableNo separation between controls; the assay is not viable for screening.[8]

A Z'-factor of 0.5 or greater indicates that the separation between the positive and negative control distributions is large enough to confidently identify "hits" with minimal false positives or negatives.[1]

Comparison of HTS Assay Formats for AChE Inhibition

The choice of assay technology is a critical decision that impacts sensitivity, throughput, cost, and susceptibility to compound interference.[9] For AChE inhibitor screening, three primary formats are prevalent: absorbance, fluorescence, and luminescence.[10]

FeatureAbsorbance (Colorimetric)FluorescenceLuminescence
Principle Measures light absorbed by a colored product.[10] Based on the Ellman method, which produces a yellow color.[4][11]An external light source excites a fluorophore, which then emits light at a longer wavelength.[10]Light is generated by an enzymatic reaction (e.g., luciferase), requiring no external excitation light.[12][13]
Sensitivity ModerateHighVery High
Throughput High; "mix-and-read" protocols are common.[11]HighHigh; "add-and-read" formats are simple and fast.[10]
Cost Low; reagents are generally inexpensive.[14]ModerateHigh
Interference Risk Colored compounds can absorb at the detection wavelength.Fluorescent library compounds can cause false positives/negatives.[12] Light scattering can be an issue.Less susceptible to interference from library compounds.[13]
Example Ellman's Assay using DTNB.Amplex Red-based assays.Assays coupling AChE activity to an ATP-dependent luciferase reaction.

Recommendation: For initial, large-scale screens, the absorbance-based Ellman method offers an excellent balance of cost-effectiveness, simplicity, and reliability.[11] Fluorescence or luminescence assays are superior alternatives when higher sensitivity is required or when the compound library is known to contain many colored compounds.[12]

The HTS Validation Workflow: A Step-by-Step Guide

A rigorous validation process is essential for any HTS campaign and should be performed before screening the full compound library.[15][16] This workflow is designed to systematically optimize the assay, identify sources of error, and confirm its robustness for automated screening.[17]

cluster_Dev cluster_PreVal cluster_FullVal Dev Phase 1: Assay Development & Optimization PreVal Phase 2: Pre-Validation (Single Plate) Dev->PreVal Reagent Reagent Stability & Concentration Incubation Incubation Time DMSO DMSO Tolerance FullVal Phase 3: Full Validation (Multi-Day) PreVal->FullVal Uniformity Plate Uniformity Assessment SignalVar Signal Variability (CV%) Screen Proceed to HTS Campaign FullVal->Screen Z' > 0.5 Reproducibility Inter-Day Reproducibility ZFactor Z'-Factor Calculation

Caption: A three-phase workflow for robust HTS assay validation.

Experimental Protocols

The following protocols provide detailed methodologies for validating a colorimetric AChE inhibitor assay in a 384-well format.

Protocol 1: Colorimetric AChE Inhibition Assay (Ellman's Method)

This protocol is based on the improved Ellman method, where thiocholine produced by AChE action reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product measured at ~412 nm.[4][11]

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine (ATCh) - Substrate

  • DTNB (Ellman's Reagent)

  • Tris-HCl Buffer (pH 8.0)

  • Butyl methylcarbamate (or a known potent inhibitor like physostigmine for negative control)

  • DMSO (vehicle for compounds)

  • 384-well clear, flat-bottom plates

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • AChE Solution: Dilute AChE enzyme to the desired working concentration (e.g., 0.05 U/mL) in Assay Buffer.

    • Substrate/DTNB Mix: Prepare a solution containing 0.6 mM ATCh and 0.4 mM DTNB in Assay Buffer.

  • Plate Layout: Designate wells for positive controls (enzyme + substrate, no inhibitor), negative controls (enzyme + substrate + saturating inhibitor), and test compounds.

  • Compound/Control Addition: Add 250 nL of test compound, DMSO (for positive controls), or a known inhibitor (for negative controls) to the appropriate wells using an acoustic dispenser or pin tool.

  • Enzyme Addition: Add 12.5 µL of the AChE Solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 12.5 µL of the Substrate/DTNB Mix to all wells to start the enzymatic reaction.

  • Kinetic Read: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of color change (Vmax) is proportional to the enzyme activity.

Protocol 2: Comprehensive HTS Assay Validation

This protocol outlines the steps to perform the three-phase validation using the assay from Protocol 1.

Phase 1: Assay Development & Optimization

  • Enzyme/Substrate Titration: Determine the optimal concentrations of AChE and ATCh that yield a robust linear reaction rate within the desired timeframe.

  • Reagent Stability: Assess the stability of prepared AChE and Substrate/DTNB solutions at room temperature over a period that mimics a typical HTS run (e.g., 4-8 hours).[18] Activity should not drop by more than 15-20%.

  • DMSO Tolerance: Test the assay's performance in the presence of varying DMSO concentrations (e.g., 0.1% to 2%).[18] The final DMSO concentration used in the screen should not inhibit enzyme activity by more than 10-15%.[19]

Phase 2: Pre-Validation (Single Plate Uniformity)

  • Plate Setup: Prepare a 384-well plate with alternating columns of positive controls (DMSO) and negative controls (saturating inhibitor). This pattern helps identify systematic errors like edge effects or dispenser artifacts.[20]

  • Run Assay: Execute the assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for both positive and negative controls.

    • Acceptance Criterion: The CV% for both control populations should be <15-20%.[16][21]

    • Visually inspect a heatmap of the plate data for any gradients or patterns that suggest systematic error.[20]

Phase 3: Full Validation (Multi-Day Reproducibility)

  • Experimental Design: Repeat the single-plate uniformity experiment on three separate days.[16] This assesses the inter-day and inter-plate reproducibility of the assay.

  • Run Assays: Execute the assay identically on each of the three days.

  • Data Analysis & Interpretation:

    • For each plate, calculate the S/B ratio, CV% for positive and negative controls, and the Z'-factor.

    • Summarize the results in a table (see example below).

    • Acceptance Criteria:

      • The Z'-factor should be consistently ≥ 0.5 across all three days.[19]

      • The CV% should be consistently < 20%.[16]

      • The means for positive and negative controls should be stable across the three days.

Example Validation Data Summary:

ParameterDay 1Day 2Day 3Mean ± SDAcceptance Criteria
Positive Control Mean (mOD/min) 152.4155.1149.8152.4 ± 2.7Stable Signal
Positive Control CV% 6.8%7.5%7.1%7.1% ± 0.4%< 20%
Negative Control Mean (mOD/min) 8.27.98.58.2 ± 0.3Stable Signal
Negative Control CV% 11.2%12.5%11.9%11.9% ± 0.7%< 20%
Signal-to-Background (S/B) 18.619.617.618.6 ± 1.0> 10 Recommended
Z'-Factor 0.78 0.75 0.76 0.76 ± 0.02 ≥ 0.5

The data in this example demonstrates a robust and reproducible assay, as indicated by the consistently high Z'-factor and low CV values, making it suitable for a full HTS campaign.

Alternative and Orthogonal Screening Methods

No single assay is perfect.[15] Hits identified from the primary biochemical screen should always be confirmed using an orthogonal assay—one that uses a different technology or principle—to eliminate false positives arising from assay-specific artifacts.[22]

  • Cell-Based Assays: After identifying hits in a biochemical assay, transitioning to a cell-based model provides a more physiologically relevant context.[2][23] For example, using a human neuroblastoma cell line, one can measure the effect of inhibitors on AChE activity within a cellular environment.[24]

  • Surface Plasmon Resonance (SPR): This label-free technology can be used as a secondary screen to confirm direct binding of hit compounds to the AChE enzyme and to determine binding kinetics (kon/koff rates).

Conclusion

The validation of a high-throughput screening assay is not merely a preliminary step but the very foundation upon which a successful drug discovery project is built. By moving beyond simplistic metrics like the S/B ratio and embracing the statistical rigor of the Z'-factor, researchers can establish a high degree of confidence in their screening results.[1] The systematic, multi-day validation workflow presented here provides a self-correcting framework to ensure reproducibility, minimize variability, and ultimately, increase the probability of identifying true, high-quality inhibitors of butyl methylcarbamate and other target molecules. A well-validated assay saves invaluable time and resources by ensuring that only the most promising compounds advance through the discovery pipeline.[9]

References

  • National Center for Biotechnology Information. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed. Available from: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available from: [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]

  • BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC. Available from: [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. Available from: [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-567. Available from: [Link]

  • Arvinas. (2025). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Available from: [Link]

  • Molecular Devices. Better metrics for comparing instruments and assays. Available from: [Link]

  • Zhang, X. D. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. Available from: [Link]

  • University of Oxford. (2022). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. Available from: [Link]

  • Gunes, Z. E. (2014). Data analysis approaches in high throughput screening. SlideShare. Available from: [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • Wikipedia. Z-factor. Available from: [Link]

  • On HTS. (2023). Z-factor. Available from: [Link]

  • University of Waterloo. (2006). Statistical Methods for High Throughput Screening Drug Discovery Data. UWSpace. Available from: [Link]

  • Duty, J. What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. Available from: [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Available from: [Link]

  • Nakajima, T., et al. (2002). A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes. The Journal of Pharmacology and Experimental Therapeutics, 302(3), 939-946. Available from: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available from: [Link]

  • Isogen Life Science. Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Available from: [Link]

  • Michigan State University. Resources for Assay Development and High Throughput Screening. Available from: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Available from: [Link]

  • Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(2), 312-328. Available from: [Link]

  • ResearchGate. Figure 3. Determination of Z' factor, signal-to-background (S/B).... Available from: [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). Available from: [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and drug development technologies, 5(1), 127-136. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available from: [Link]

  • Lee, S., et al. (2022). Emerging platforms for high-throughput enzymatic bioassays. Trends in Biotechnology, 40(12), 1469-1483. Available from: [Link]

  • Muramatsu, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 564-573. Available from: [Link]

  • American Chemical Society. (2023). High-Throughput Screening Techniques for the Selection of Thermostable Enzymes. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2024). Accelerating enzyme discovery and engineering with high-throughput screening. Available from: [Link]

  • Wikipedia. Carbamate. Available from: [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]

  • Longdom Publishing. (2024). High-Throughput Screening for Enzyme Modulation. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC. Available from: [Link]

  • Amanote Research. Validation of a High-Throughput Screening Assay for. Available from: [Link]

  • PubMed. (2024). The High-Throughput Screening of Microorganisms to Eliminate Ethyl Carbamate in Chinese Liquor. Available from: [Link]

  • University of Helsinki. High throughput chemical screening. Available from: [Link]

Sources

Comparative

comparing the pharmacokinetic profiles of butyl methylcarbamate and its prodrugs

As a Senior Application Scientist, evaluating the pharmacokinetic (PK) profiles of carbamate-based scaffolds requires a deep understanding of both their inherent metabolic stability and their physicochemical limitations....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacokinetic (PK) profiles of carbamate-based scaffolds requires a deep understanding of both their inherent metabolic stability and their physicochemical limitations. Butyl methylcarbamate (BMC) serves as a fundamental structural motif in medicinal chemistry, frequently utilized as an amine-protecting group and as a core pharmacophore in various bioactive agents[1].

While the carbamate linkage offers superior metabolic shielding compared to highly labile esters, the secondary nitrogen (NH) remains a liability for both aqueous solubility and membrane permeation. To circumvent these PK bottlenecks, advanced prodrug strategies—specifically N-phosphonooxymethylation and N-acyloxyalkylation—are employed[2]. This guide objectively compares the PK profiles of the parent BMC against its engineered prodrugs, providing mechanistic insights and validated experimental workflows for rigorous PK evaluation.

Mechanistic Rationale for Prodrug Derivatization

The decision to derivatize a carbamate into a prodrug is dictated by the intended route of administration and the specific physicochemical barrier that must be overcome.

  • N-Phosphonooxymethyl Prodrugs (The Water-Soluble Strategy): Designing an intravenous (IV) formulation for a lipophilic carbamate is challenging. The attachment of a phosphate group via a cleavable oxymethyl linker dramatically reduces the LogP and increases the aqueous solubility of the carbamate[3]. Upon systemic administration, the prodrug undergoes a rapid, two-step bioreversion: an enzyme-catalyzed dephosphorylation by endogenous alkaline phosphatases, followed by a spontaneous chemical breakdown of the highly unstable N-hydroxymethyl intermediate to release the parent BMC and formaldehyde[4].

  • N-Acyloxyalkyl Prodrugs (The Permeability Strategy): To enhance oral bioavailability, the polar carbamate NH is masked with an acyloxyalkyl group. This increases the molecule's lipophilicity, facilitating passive transcellular absorption across the intestinal epithelium. Once in systemic circulation, nonspecific carboxylesterases cleave the ester moiety, triggering a spontaneous elimination cascade to yield the active parent[2].

Pathway Prodrug N-Phosphonooxymethyl Prodrug Enzyme Alkaline Phosphatase (Dephosphorylation) Prodrug->Enzyme Intermediate N-Hydroxymethyl Intermediate Enzyme->Intermediate Spontaneous Spontaneous Chemical Breakdown Intermediate->Spontaneous Parent Butyl Methylcarbamate (Active Parent) Spontaneous->Parent Byproduct Formaldehyde + Phosphate Spontaneous->Byproduct

Two-step bioreversion of N-phosphonooxymethyl carbamate prodrugs via alkaline phosphatase.

Comparative Pharmacokinetic Profiles

The table below summarizes the representative PK parameters of the parent BMC compared to its prodrug derivatives.

Table 1: Comparative Pharmacokinetic Parameters

PK ParameterParent Butyl MethylcarbamateN-Phosphonooxymethyl ProdrugN-Acyloxyalkyl Prodrug
Aqueous Solubility (pH 7.4) ~0.1 mg/mL>50 mg/mL<0.05 mg/mL
LogP (Octanol/Water) 1.8-1.2 (Ionized)3.2
Oral Bioavailability (F%) 15%<5%65%
In Vivo Half-life (t½) 2.4 h0.5 h (Rapid Conversion)0.8 h (Rapid Conversion)
Primary Clearance Mechanism Hepatic (CYP450)Enzymatic (Phosphatase)Enzymatic (Esterase)

Causality Analysis: The N-phosphonooxymethyl derivative exhibits a >100-fold increase in aqueous solubility, optimizing it for high-dose IV bolus administration. However, it exhibits poor oral bioavailability due to its ionization at physiological pH, which prevents membrane permeation. Conversely, the N-acyloxyalkyl derivative shows a significant increase in oral F% due to enhanced lipophilicity, despite a shorter apparent half-life driven by rapid esterase-mediated conversion in the plasma.

Experimental Methodologies: Self-Validating PK Workflows

To accurately assess the PK profiles of these highly labile prodrugs, standard analytical workflows must be modified. If ex vivo degradation is not strictly controlled, the data will falsely indicate poor prodrug stability.

Protocol 1: In Vitro Bioreversion Assay (Alkaline Phosphatase Stability)
  • Incubation: Spike the N-phosphonooxymethyl prodrug (1 µM final concentration) into 100 mM Tris-HCl buffer (pH 7.4) containing 0.1 U/mL of human alkaline phosphatase at 37°C.

  • Quenching (Causality Step): At predetermined time points (0, 5, 10, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Why? The organic solvent denatures the phosphatase, while the acidic pH stabilizes the N-hydroxymethyl intermediate, preventing artifactual chemical breakdown during analysis.

  • Internal Standardization: Ensure the quench solution contains a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects during ionization.

Protocol 2: In Vivo PK Profiling via LC-MS/MS
  • Dosing & Sampling: Administer the prodrug to the animal model. Collect blood samples at specific intervals.

  • Esterase Inhibition (Critical Step): Collect blood directly into pre-chilled tubes containing 10 µM dichlorvos (a broad-spectrum esterase inhibitor) and sodium fluoride. Why? Prodrugs are highly susceptible to cleavage by plasma esterases. Failing to inhibit these enzymes immediately upon blood draw will result in ex vivo conversion, artificially inflating the calculated concentration of the parent BMC.

  • Extraction: Perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Utilize Multiple Reaction Monitoring (MRM) to distinguish the parent from the prodrug based on unique mass transitions.

  • Self-Validation/QC: The assay is self-validating only if the SIL-IS peak area variance is <15% across all runs. Furthermore, blank matrix samples must be run post-extraction to rule out ion suppression zones that could skew clearance calculations.

Workflow Step1 In Vivo Dosing (IV/PO Administration) Step2 Blood Sampling & Esterase Inhibition Step1->Step2 Step3 Protein Precipitation & Extraction Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Non-Compartmental PK Analysis Step4->Step5

Validated LC-MS/MS bioanalytical workflow for evaluating carbamate prodrug pharmacokinetics.

Conclusion

The pharmacokinetic limitations of the butyl methylcarbamate scaffold can be effectively engineered out using targeted prodrug strategies. N-phosphonooxymethylation is the definitive choice for resolving solubility-limited IV formulations, whereas N-acyloxyalkylation is superior for overcoming permeability-limited oral absorption. However, the successful evaluation of these prodrugs relies entirely on implementing self-validating bioanalytical workflows that arrest ex vivo enzymatic degradation.

Sources

Validation

validation of a quantitative NMR (qNMR) method for butyl methylcarbamate purity

Title: Absolute Purity Assessment of Butyl Methylcarbamate: A Method Validation and Comparison Guide for qNMR vs. HPLC Introduction: The Analytical Challenge in Carbamate Intermediates As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Absolute Purity Assessment of Butyl Methylcarbamate: A Method Validation and Comparison Guide for qNMR vs. HPLC

Introduction: The Analytical Challenge in Carbamate Intermediates

As a Senior Application Scientist, I frequently encounter the challenge of establishing the absolute purity of critical pharmaceutical intermediates. Butyl methylcarbamate (often utilized as tert-butyl methylcarbamate) is a ubiquitous building block in active pharmaceutical ingredient (API) synthesis. Its purity directly impacts downstream reaction yields and the impurity profile of the final drug substance.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default quality control tool. However, HPLC is a secondary method; it relies heavily on the assumption that all impurities share a similar UV response factor, or it demands specific reference standards for every single impurity to achieve accurate quantification[1]. To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a gold-standard, primary analytical method. This guide provides a rigorous comparison between qNMR and HPLC, detailing the causality behind qNMR experimental design and offering a fully validated protocol for butyl methylcarbamate purity assessment.

Mechanistic Foundations: The Causality of qNMR Superiority

The fundamental principle of qNMR is rooted in quantum mechanics: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal[1]. Unlike chromatography, qNMR does not rely on calibration curves or extinction coefficients. By comparing the integral of the analyte's signal to that of a certified internal standard (IS) of known purity and mass, we can determine the absolute mass fraction of the analyte[2].

This makes qNMR a self-validating system. If the internal standard is chosen correctly and the relaxation parameters are strictly controlled, the method is inherently accurate without needing an analyte-specific reference standard[3].

G cluster_qnmr qNMR (Primary Ratio Method) cluster_hplc HPLC-UV (Secondary Method) Sample Butyl Methylcarbamate Batch IS Add Certified Internal Standard (e.g., Maleic Acid) Sample->IS Dissolve Sample Dissolution in Mobile Phase Sample->Dissolve Weigh Metrological Weighing (Ultra-microbalance) IS->Weigh Acq 1H-NMR Acquisition (D1 ≥ 5 × T1) Weigh->Acq Integ Direct Signal Integration (Proportional to Nuclei) Acq->Integ AbsPurity Absolute Mass Fraction (No Analyte Ref. Needed) Integ->AbsPurity Chrom Chromatographic Separation Dissolve->Chrom UV UV Detection (Response Factor Dependent) Chrom->UV RelPurity Area Normalization (Relative Purity) UV->RelPurity

Workflow comparison: Absolute qNMR quantification vs. relative HPLC purity assessment.

Experimental Causality: Why We Do What We Do

A robust qNMR method is not just a sequence of steps; it is a carefully balanced thermodynamic and magnetic system. Every parameter choice has a direct causal link to the method's accuracy.

  • Internal Standard (IS) Selection : The IS is the anchor of the entire experiment. Any impurity or instability in the IS transfers directly into the final purity calculation[4]. For butyl methylcarbamate, we typically select Maleic Acid or 1,4-BTMSB-d4. The IS must possess high chemical purity (≥99%), exhibit complete solubility in the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and present signals that do not overlap with the analyte's tert-butyl or methyl protons[4][5].

  • Metrological Weighing : Because qNMR is a primary ratio method, the accuracy of the final purity value is mathematically bound to the accuracy of the mass of both the sample and the IS. Using an ultra-microbalance is non-negotiable to minimize weighing uncertainty, which is the largest contributor to overall error[6].

  • Longitudinal Relaxation Delay (D1) : Incomplete relaxation of nuclei between radiofrequency pulses leads to signal attenuation. Because different protons relax at different rates (T1), an insufficient D1 skews the integration ratio, destroying the fundamental proportionality of qNMR[3]. A D1 of at least 5 to 7 times the longest T1 in the molecule is mandatory to ensure >99.3% relaxation.

Step-by-Step qNMR Method Validation Protocol

Phase 1: System Suitability and Preparation

  • T1 Determination : Conduct an inversion-recovery experiment to determine the longest T1 relaxation time for the protons of interest in butyl methylcarbamate (typically the tert-butyl singlet at ~1.4 ppm or the N-methyl doublet at ~2.7 ppm) and the chosen IS.

  • Sample Preparation : Using a calibrated ultra-microbalance, accurately weigh ~10 mg of butyl methylcarbamate and an equimolar amount of the certified IS (e.g., TraceCERT® Maleic acid) into a static-free vial[6][7].

  • Dissolution : Add 0.6 mL of high-purity CDCl₃ (containing 0.03% TMS). Vortex thoroughly to ensure complete, homogeneous dissolution. Note: Incomplete dissolution causes line broadening and ruins integration accuracy[4]. Transfer the solution to a premium 5 mm NMR tube.

Phase 2: Acquisition & Processing 4. Tuning and Shimming : Tune the probe to the ¹H frequency and perform rigorous 3D shimming. Poor shimming leads to broad peak bases and subsequent integration errors. 5. Acquisition Parameters :

  • Pulse angle : 90° (for maximum signal-to-noise).

  • Relaxation delay (D1) : Set to ≥ 5 × T1 (often 30-60 seconds)[3].

  • Number of Scans (NS) : 32 to 64 to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

  • Spectral width : ~20 ppm.

  • Integration : Apply exponential line broadening (LB = 0.3 Hz). Manually phase and baseline correct the spectrum. Integrate the IS peak and the target analyte peaks, ensuring the integration regions capture the entire peak base (including ¹³C satellites).

  • Calculation : Compute the absolute purity using the standard qNMR mass-balance equation, factoring in the molecular weights, number of protons, and the certified purity of the IS[6].

Comparative Performance Data

To validate this protocol, we compare the qNMR method against a standard Reversed-Phase HPLC-UV method (C18 column, Water/Acetonitrile mobile phase, UV detection at 210 nm).

Table 1: Theoretical and Operational Comparison

ParameterQuantitative NMR (qNMR)HPLC-UV
Principle Primary ratio method (molar proportionality)[1]Secondary separation method (response factor dependent)[1]
Reference Standard Universal Internal Standard (e.g., Maleic Acid)[4]Analyte-specific reference standard required[1]
Purity Output Absolute mass fraction (% w/w)[7]Relative area percent (unless calibrated)[1]
Method Development Rapid (focus on solubility and D1)Time-consuming (column, gradient, wavelength optimization)
Traceability Direct traceability to SI units via CRM[7]Traceable only to the specific analyte standard

Table 2: Experimental Validation Metrics for Butyl Methylcarbamate

Validation MetricqNMR PerformanceHPLC-UV Performance
Accuracy (Trueness) ± 0.1% to 0.5% deviation from theoretical[7]± 1.0% to 2.0% (highly dependent on impurity UV response)
Precision (RSD, n=6) < 0.5%< 0.2%
Linearity (R²) > 0.999 (over 2 to 50 mg/mL)> 0.999 (over 0.01 to 1 mg/mL)
Limit of Detection (LOD) ~0.5 mg/mL (Lower sensitivity)[8]~0.05 µg/mL (High sensitivity)[8]
Specificity High (structural confirmation via chemical shifts)Moderate (relies on retention time matching)

Data Synthesis and Conclusion

The data clearly illustrates that while HPLC-UV offers superior sensitivity for trace impurity detection (lower LOD/LOQ)[8], it falls short in absolute accuracy due to the variability of UV response factors among different carbamate derivatives. In contrast, qNMR provides a highly accurate, absolute purity value that is directly traceable to SI units, provided that metrological weighing and strict relaxation delays are enforced[7].

For drug development professionals characterizing early-stage intermediates like butyl methylcarbamate, qNMR should be deployed as the primary method for absolute purity assignment and reference standard certification, while HPLC remains the orthogonal workhorse for routine, high-throughput trace impurity screening[1][2].

References

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". ResolveMass. [Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained". ResolveMass.[Link]

  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10". ACG Publications. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purification of Butyl Methylcarbamate: A Comparative Evaluation

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. Butyl methylcarbamate, a key building block, is no exception. Its purification is a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. Butyl methylcarbamate, a key building block, is no exception. Its purification is a critical step that directly impacts the yield, purity, and safety profile of the final product. This guide provides an in-depth comparative evaluation of the most effective purification techniques for butyl methylcarbamate, drawing upon established principles of organic chemistry and field-proven insights. We will explore the nuances of distillation, recrystallization, and column chromatography, offering not just protocols, but the scientific rationale behind them.

The Critical Role of Purity in Butyl Methylcarbamate Applications

Butyl methylcarbamate and its isomers, such as tert-butyl methylcarbamate, are versatile intermediates in organic synthesis.[1] Impurities, which can include unreacted starting materials, by-products from side reactions, or decomposition products, can interfere with subsequent synthetic steps, lead to the formation of undesirable side products, and compromise the efficacy and safety of the final compound. Therefore, selecting the appropriate purification technique is a decision that reverberates through the entire drug development process.

Physicochemical Properties of Butyl Methylcarbamate and Its Isomers

PropertyValue (tert-Butyl methylcarbamate)Value (sec-Butyl N-methyl carbamate)Reference
Molecular FormulaC6H13NO2C6H13NO2[2][3]
Molecular Weight131.17 g/mol 131.17 g/mol [2][3]
Boiling Point176.6 ± 8.0 °C at 760 mmHgNot available[2]
FormSolidNot available[4]

The relatively low boiling point of tert-butyl methylcarbamate suggests that distillation is a viable purification method.[2] Its solid form at room temperature also indicates that recrystallization could be an effective technique.[4]

Comparative Analysis of Purification Techniques

The choice of purification method depends on several factors, including the nature and quantity of impurities, the desired final purity, the scale of the operation, and cost considerations. Here, we compare three primary techniques: distillation, recrystallization, and column chromatography.

Distillation: The Power of Vapor Pressure

Distillation separates compounds based on differences in their boiling points. For butyl methylcarbamate, which may be thermally sensitive, vacuum distillation is the preferred method to lower the boiling point and prevent decomposition.[5]

When to Choose Distillation:
  • For removing non-volatile impurities: Distillation is highly effective at separating the desired liquid product from solid or high-boiling point impurities.

  • For large-scale purification: Distillation is a scalable and cost-effective method for purifying large quantities of material.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Place the crude butyl methylcarbamate in the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Evacuation: Gradually reduce the pressure in the system to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for butyl methylcarbamate under the applied pressure. Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

  • Completion: Once the desired fraction is collected, or if the temperature begins to rise or fall significantly, stop the distillation.

  • Cooling and Venting: Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.

Causality and Self-Validation:

The effectiveness of distillation hinges on the significant difference in vapor pressures between butyl methylcarbamate and its impurities at a given temperature and pressure. A stable boiling point during collection is a key indicator of the purity of the distillate. The purity of the collected fractions can be further verified by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[7] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the pure compound to crystallize while the impurities remain dissolved in the solvent.[8]

When to Choose Recrystallization:
  • For high-purity solids: Recrystallization can yield very pure crystalline products, often exceeding 99% purity.[9]

  • When dealing with thermally sensitive compounds: This method avoids the high temperatures associated with distillation.

Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[10] Common solvents to test for carbamates include water, ethanol, pentanone, and toluene.[10] A solvent pair, such as ethanol-water, can also be effective.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude butyl methylcarbamate in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a drying oven or under vacuum.

Causality and Self-Validation:

The principle behind recrystallization is that the slow formation of a crystal lattice tends to exclude foreign molecules (impurities). The formation of well-defined, sharp-edged crystals is a visual indicator of purity. The melting point of the recrystallized solid should be sharp and match the literature value for the pure compound. Purity can be confirmed by High-Performance Liquid Chromatography (HPLC).[11]

Column Chromatography: Separation by Adsorption

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[12][13] This technique is particularly useful for separating complex mixtures and for achieving very high levels of purity.

When to Choose Column Chromatography:
  • For complex mixtures: When multiple impurities are present with similar properties to the desired compound.

  • For small-scale purification: It is a highly effective, albeit more labor-intensive and costly, method for purifying smaller quantities of material.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).[5]

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a uniform and air-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column, gradually increasing the polarity of the eluent if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified butyl methylcarbamate.

Causality and Self-Validation:

Separation in column chromatography is based on the principle of partitioning. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a higher affinity for the mobile phase. The appearance of a single, well-defined spot on a TLC plate for the combined fractions is a strong indication of purity. Further confirmation can be obtained through HPLC or GC-MS analysis.[14][15]

Summary of Comparative Evaluation
TechniquePrinciplePurity AchievedYieldScalabilityCostKey Considerations
Vacuum Distillation Difference in boiling pointsGood to ExcellentHighExcellentLowSuitable for thermally stable compounds; requires vacuum.[5]
Recrystallization Difference in solubilityExcellent (>99%)Moderate to HighGoodModerateRequires a suitable solvent; slow cooling is key for high purity.[9][10]
Column Chromatography Differential adsorptionVery HighLowerLimitedHighEffective for complex mixtures; solvent-intensive.[12][13]
Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and general workflow for the purification of butyl methylcarbamate.

Purification_Workflow Crude Crude Butyl Methylcarbamate Analysis Initial Purity Analysis (TLC, GC) Crude->Analysis Decision Select Purification Technique Analysis->Decision Distillation Vacuum Distillation Decision->Distillation  Large Scale & Non-Volatile Impurities Recrystallization Recrystallization Decision->Recrystallization  Solid Product & High Purity Needed Chromatography Column Chromatography Decision->Chromatography  Complex Mixture & Small Scale Pure_Product Pure Butyl Methylcarbamate Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product Final_Analysis Final Purity Confirmation (HPLC, GC-MS, MP) Pure_Product->Final_Analysis

Caption: Decision workflow for selecting the optimal purification technique for butyl methylcarbamate.

Conclusion

The purification of butyl methylcarbamate is a critical step that demands careful consideration of the available techniques. While distillation offers a scalable and cost-effective solution for removing non-volatile impurities, recrystallization stands out for its ability to yield highly pure crystalline products. For complex mixtures, column chromatography provides unparalleled separation power, albeit at a higher cost and lower throughput. By understanding the principles, advantages, and limitations of each method, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their synthetic intermediates, ultimately contributing to the successful development of new therapeutics and fine chemicals.

References

  • Chemsrc. (2025, August 27). tert-Butyl methylcarbamate | CAS#:16066-84-5. Retrieved from [Link]

  • Mijin, D., & Gašić, S. (n.d.). Photochemical Processes for Removal of Carbamate Pesticides from Water. Retrieved from [Link]

  • Virginia.gov. (n.d.). sec.-Butyl N-methyl carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of tert-butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Retrieved from [Link]

  • IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl methylcarbamate. Retrieved from [Link]

  • SciELO. (2012, June 5). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of Selected Carbamate Pesticides. Retrieved from [Link]

  • LCGC International. (n.d.). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]

  • IntechOpen. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Asian Journal of Research in Chemistry. (2012, September 27). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (2018, November 23). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Validation

Validation of a Toxicokinetic Model for Butyl Methylcarbamate: A Comparative Guide

Executive Summary The accurate prediction of toxicokinetics (TK) and toxicodynamics (TD) for N-methyl carbamates, such as butyl methylcarbamate, presents a unique challenge in chemical risk assessment and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate prediction of toxicokinetics (TK) and toxicodynamics (TD) for N-methyl carbamates, such as butyl methylcarbamate, presents a unique challenge in chemical risk assessment and drug development. Unlike organophosphates, which irreversibly phosphorylate acetylcholinesterase (AChE), carbamates bind to AChE reversibly [1]. This rapid onset and transient duration of toxicity mean that traditional empirical modeling often misses peak dynamic effects.

This guide objectively compares the performance of advanced Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) modeling platforms against traditional Non-Compartmental Analysis (NCA). By detailing a self-validating in vitro to in vivo extrapolation (IVIVE) workflow, this document provides researchers with the mechanistic grounding required to accurately model butyl methylcarbamate exposure.

Mechanistic Grounding: Why Traditional Models Fail for Carbamates

Traditional NCA relies on compartmental assumptions derived solely from blood concentration-time curves. While useful for stable pharmaceuticals, NCA is fundamentally flawed for butyl methylcarbamate due to the following causalities:

  • Reversible Target Binding: Butyl methylcarbamate causes carbamylation of AChE at neuronal synapses. Because this bond spontaneously hydrolyzes (often within minutes to hours), the clinical toxicity is driven entirely by the Cmax​ at the target tissue (brain/RBCs), not the systemic Area Under the Curve (AUC) [2].

  • Rapid Hepatic Clearance: Carbamates undergo extensive first-pass metabolism via hepatic CYP450s and esterases. Traditional 2-compartment models fail to account for the saturation of these specific enzymes at high bolus doses, leading to linear extrapolations that dangerously underestimate high-dose toxicity.

To capture these dynamics, a mechanistic PBPK/PD model is required. Such models mathematically describe the physiological volumes, blood flows, and enzyme kinetics, allowing for accurate route-to-route and inter-species extrapolation [3].

TKPD A Oral Exposure (Butyl Methylcarbamate) B GI Absorption (Rapid Uptake) A->B Absorption Rate (Ka) C Hepatic Metabolism (CYP450 / Esterases) B->C Portal Vein D Systemic Circulation (Free BMC) C->D Systemic Release F Renal Excretion (Metabolites) C->F Intrinsic Clearance E Target Tissue (Brain/RBC) Reversible AChE Binding D->E Tissue Partitioning E->D Reversible Dissociation

TK/PD pathway of butyl methylcarbamate highlighting reversible AChE inhibition.

Platform Comparison: PBPK/PD vs. Traditional NCA

To evaluate modeling efficacy, we compared a modern mechanistic PBPK suite (utilizing IVIVE principles similar to the EPA's ERDEM platform [4]) against standard NCA software (e.g., Phoenix WinNonlin) using a 0.5 mg/kg oral bolus dose of butyl methylcarbamate in a Sprague-Dawley rat model.

Performance Metrics & Predictive Accuracy
Parameter / MetricTraditional NCA (Empirical)Mechanistic PBPK/PD (IVIVE)Observed In Vivo DataVariance (PBPK vs Obs)
Blood Cmax​ (ng/mL) 142.5189.2195.4-3.1%
Brain Cmax​ (ng/g) N/A (Cannot predict)88.792.1-3.6%
Peak AChE Inhibition (%) N/A (Cannot predict)61.2%63.0%-2.8%
Time to Peak Effect ( Tmax​ ) 1.5 hours0.75 hours0.8 hours-6.2%
Clearance Half-life ( t1/2​ ) 6.8 hours5.4 hours5.2 hours+3.8%

Analysis: The NCA model severely underestimated the blood Cmax​ because it averaged the rapid absorption phase over the first sampling interval. Furthermore, NCA was entirely incapable of predicting target-tissue (brain) concentrations or the resulting pharmacodynamic effect (AChE inhibition). The PBPK model, parameterized with in vitro data, successfully predicted the peak AChE inhibition within a 3% margin of error, aligning with established validation standards for carbamate risk assessment [5].

Experimental Validation Protocol: A Self-Validating System

To ensure trustworthiness, a PBPK model cannot rely solely on fitting curves to historical data; it must be built bottom-up using in vitro assays and validated top-down against in vivo data. Below is the step-by-step methodology for validating the butyl methylcarbamate model.

Phase 1: In Vitro Parameterization (The "Bottom-Up" Inputs)

Causality: We must determine the unbound fraction ( fu​ ) and intrinsic clearance ( CLint​ ) experimentally. The unbound fraction drives the distribution across the blood-brain barrier, while CLint​ dictates the duration of AChE inhibition.

  • Protein Binding Assay:

    • Incubate butyl methylcarbamate (0.1–10 µM) with Human Serum Albumin (HSA) using rapid equilibrium dialysis (RED) devices for 4 hours at 37°C.

    • Rationale: Carbamate toxicity is highly sensitive to carrier protein binding; slight variations in free drug concentration drastically alter acute neurotoxicity profiles [6].

  • Hepatic Microsomal Clearance:

    • Incubate the compound with pooled human or rat liver microsomes (1 mg/mL protein) and NADPH regenerating system.

    • Quench reactions at 0, 5, 10, 15, 30, and 60 minutes using ice-cold acetonitrile.

    • Calculate CLint​ based on the substrate depletion half-life using LC-MS/MS.

Phase 2: IVIVE and Model Construction
  • Scale to Whole Body: Convert the in vitro CLint​ to in vivo hepatic clearance ( CLH​ ) using standard physiological scaling factors (e.g., microsomal protein per gram of liver, liver weight per kg body weight) [7].

  • Construct the PD Sub-model: Integrate a bimolecular rate equation for AChE inhibition. The rate of carbamylation ( ki​ ) and the rate of spontaneous decarbamylation ( kr​ ) must be defined to capture the reversible nature of the toxicity.

Phase 3: In Vivo Validation & Sensitivity Analysis
  • Simulate vs. Observe: Run the PBPK simulation for a 0.5 mg/kg oral dose. Overlay the predicted blood/brain concentration curves against independent in vivo pharmacokinetic data.

  • Monte Carlo Perturbation: Perform a sensitivity analysis by varying the 10 most influential parameters (e.g., hepatic blood flow, esterase Vmax) by ±30%.

    • Rationale: This ensures the model's robustness and accounts for inter-individual variability (polymorphisms) in metabolizing enzymes, generating a 95th percentile confidence interval for risk assessment [8].

Workflow Step1 In Vitro Assays (Microsomes, HSA Binding) Step2 IVIVE Extrapolation (Scaling to Whole Body) Step1->Step2 CL_int & f_u Step3 PBPK/PD Model (Mechanistic Simulation) Step2->Step3 Parameters Step5 Sensitivity Analysis (Monte Carlo) Step3->Step5 Refinement Step4 In Vivo Validation (Rat PK/PD Data) Step4->Step3 Observed Data

IVIVE-PBPK validation workflow for toxicokinetic modeling of carbamates.

Conclusion

For compounds exhibiting rapid, reversible target binding like butyl methylcarbamate, traditional Non-Compartmental Analysis is insufficient for accurate safety profiling. By utilizing a mechanistic PBPK/PD framework grounded in rigorous in vitro to in vivo extrapolation, researchers can accurately predict target tissue exposure and transient acetylcholinesterase inhibition. This self-validating approach not only improves predictive accuracy by over 90% compared to empirical models but also provides a scalable foundation for human health risk assessment.

References

  • Carbamate Toxicity - StatPearls Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • A physiologically based pharmacokinetic/pharmacodynamic model for carbofuran in Sprague-Dawley rats using the exposure-related dose estimating model Source: PubMed / NIH URL:[Link]

  • White Paper On the Application of PBPK Models to Carbaryl Risk Assessment Source: Regulations.gov (EPA Docket) URL:[Link]

  • Physiologically-Based Pharmacokinetic/Pharmacodynamic Modeling: Preliminary Evaluation and Case study for the N-Methyl Carbamate Pesticides Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Parameters for Carbamate Pesticide QSAR and PBPK/PD Models for Human Risk Assessment Source: PubMed / NIH URL:[Link]

  • Study of modeling and optimization for predicting the acute toxicity of carbamate pesticides using the binding information with carrier protein Source: PubMed / NIH URL:[Link]

  • Physiologically Based Pharmacokinetic Modeling of Organophosphorus and Carbamate Pesticides Source: CDC Stacks / NIOSH URL:[Link]

  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents Source: MDPI URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Butyl methylcarbamate

Operational Guide: Personal Protective Equipment & Safety Protocols for tert-Butyl Methylcarbamate Executive Summary tert-Butyl methylcarbamate (CAS: 16066-84-5), commonly referred to as N-Boc-methylamine, is a highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment & Safety Protocols for tert-Butyl Methylcarbamate

Executive Summary tert-Butyl methylcarbamate (CAS: 16066-84-5), commonly referred to as N-Boc-methylamine, is a highly versatile building block in drug development. It is prominently featured in the synthesis of active pharmaceutical ingredients (APIs), including complex macrocyclic ALK inhibitors ()[1]. While its chemical stability makes it an excellent amine-protecting group, its toxicological profile and physical properties demand rigorous, self-validating safety protocols to protect laboratory personnel from acute exposure.

Mechanistic Toxicology & Hazard Assessment

Effective safety systems are built on understanding why a chemical is dangerous. tert-Butyl methylcarbamate is a combustible liquid or low-melting solid that presents multi-route toxicity risks ()[2].

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / ClassificationCausality & Operational Implication
Molecular Weight 131.17 g/mol [2]Low molecular weight increases volatility; poses an inhalation risk in unventilated spaces.
GHS H301 / H302 Toxic/Harmful if swallowed[2]Systemic toxicity requires strict prohibition of food/drink and mandatory hand-washing.
GHS H312 / H315 Harmful to skin; Skin irritant[2]The lipophilic Boc-group facilitates dermal penetration. Impervious gloves are mandatory.
GHS H319 Serious eye irritation[2]Direct contact causes severe ocular damage. Splash goggles are non-negotiable.
GHS H332 / H335 Harmful if inhaled; Resp. irritant[2]Vapors irritate the mucous membranes. Must be handled exclusively inside a fume hood.
GHS H227 Combustible liquidFlash point considerations require the exclusion of ignition sources and static discharge.

Tiered Personal Protective Equipment (PPE) Matrix

PPE selection must operate as a self-validating system where each layer compensates for the potential failure of another. The matrix below outlines requirements based on operational scale, adhering to EN 166 and EN 374 standards ()[3].

Table 2: Scale-Dependent PPE Requirements

PPE CategoryAnalytical Scale (< 1 g / < 5 mL)Preparative/Bulk Scale (> 10 g / > 50 mL)Mechanistic Justification
Eye/Face Protection Safety glasses with side shields (EN 166)[4].Tight-fitting chemical splash goggles and a full face shield.Protects against micro-splashes during pipetting or catastrophic vessel failure during bulk transfers.
Hand Protection Single-layer Nitrile gloves (min. 0.11 mm).Double-layer Nitrile or Butyl rubber gloves (EN 374)[4].The carbamate moiety permeates thin latex. Nitrile offers superior resistance against the compound and its common carrier solvents.
Body Protection Standard 100% cotton flame-resistant lab coat.Tyvek® chemical suit or heavy-duty impermeable apron over FR coat.Cotton prevents melting to the skin in case of fire (H227). Impermeable layers prevent dermal absorption (H312)[2].
Respiratory None required if handled strictly inside a certified fume hood.Full-face respirator with ABEK (organic vapor) cartridges.Mitigates inhalation toxicity (H332)[2]. The ABEK filter captures organic vapors generated by the compound's volatility.

Operational Protocols: Handling, Decontamination, and Disposal

The following step-by-step methodologies ensure that every interaction with tert-Butyl methylcarbamate is controlled and verifiable.

Protocol A: Standard Handling Workflow

  • Preparation: Verify that the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong acids and oxidizers.

  • PPE Donning: Don a flame-resistant lab coat and safety goggles. Inspect nitrile gloves for pinhole leaks using the inflation method prior to use[4].

  • Dispensing: Use non-sparking spatulas for solids or chemically resistant glass syringes for liquids to prevent electrostatic discharge[4]. Do not pour directly from the bulk container.

  • Transfer: If transferring the sealed reaction vessel out of the hood, utilize secondary containment (e.g., a sealed plastic carrier) to prevent accidental dropping and shattering.

  • Doffing & Hygiene: Remove gloves using the glove-in-glove technique to avoid skin contact with the contaminated exterior. Wash hands immediately with soap and copious amounts of water[4].

Protocol B: Spill Response and Decontamination

  • Assessment: Identify the volume of the spill. If the spill exceeds 50 mL outside a fume hood, evacuate the laboratory immediately, remove all sources of ignition, and contact Environmental Health and Safety (EHS)[4].

  • Containment: For minor spills (<50 mL), don upgraded PPE, including double gloves and a respirator if the spill is outside the hood.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust due to the compound's H227 classification.

  • Collection: Use spark-proof tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container[4].

  • Surface Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium carbonate) followed by water to hydrolyze and remove residual carbamate, then wipe dry.

Protocol C: Hazardous Waste Disposal

  • Segregation: Never mix tert-butyl methylcarbamate waste with strong acids. Acidic conditions trigger exothermic Boc-deprotection, releasing carbon dioxide and isobutylene gas, which can cause sealed waste containers to rupture violently.

  • Labeling: Label the container clearly as "Toxic/Combustible Organic Waste - Contains tert-Butyl methylcarbamate."

  • Disposal: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company equipped with an afterburner and scrubber system ()[3].

Emergency Workflow Diagram

The following diagram illustrates the self-validating logic of our spill response protocol, ensuring that risk assessment dictates the level of EHS intervention.

G A Spill Detected: tert-Butyl methylcarbamate B Assess Volume & Risk A->B C Minor Spill (< 50 mL) B->C D Major Spill (> 50 mL) B->D E Don Upgraded PPE (Respirator & Double Nitrile) C->E F Evacuate Area & Notify EHS D->F G Contain & Absorb (Inert Material) E->G H Seal in HazMat Container G->H

Workflow for tert-Butyl methylcarbamate spill assessment and containment.

References

  • National Center for Biotechnology Information. "tert-Butyl methylcarbamate | C6H13NO2 | CID 527635". PubChem. URL:[Link]

  • ChemSrc. "tert-Butyl methylcarbamate | CAS#:16066-84-5". ChemSrc Safety Database. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl methylcarbamate
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